molecular formula C10H12O2 B086108 4'-Hydroxybutyrophenone CAS No. 1009-11-6

4'-Hydroxybutyrophenone

Cat. No.: B086108
CAS No.: 1009-11-6
M. Wt: 164.2 g/mol
InChI Key: GFBLPULLSAPXDC-UHFFFAOYSA-N
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Description

4'-Hydroxybutyrophenone (CAS RN: 1009-11-6) is a high-purity organic compound supplied as a white to yellow-orange crystalline powder . It is characterized by a melting point of 92.0 to 96.0 °C and a boiling point of 174 °C at 40 mmHg . With a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol, this compound is soluble in methanol . This product serves as a valuable organic intermediate and pharmaceutical intermediate . It has been identified in scientific studies, such as in the anaerobic biodegradation of alkylphenols in soil environments . As a building block in synthetic chemistry, it enables researchers to develop more complex molecules for various applications. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions. According to GHS labeling, it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection and washing skin thoroughly after handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)butan-1-one
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InChI

InChI=1S/C10H12O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,11H,2-3H2,1H3
Source PubChem
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InChI Key

GFBLPULLSAPXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061405
Record name 1-Butanone, 1-(4-hydroxyphenyl)-
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Molecular Weight

164.20 g/mol
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CAS No.

1009-11-6
Record name 4′-Hydroxybutyrophenone
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Record name 1-Butanone, 1-(4-hydroxyphenyl)-
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Record name p-Butyrylphenol
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Record name 1-Butanone, 1-(4-hydroxyphenyl)-
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Record name 1-Butanone, 1-(4-hydroxyphenyl)-
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Record name 4'-hydroxybutyrophenone
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Foundational & Exploratory

A Comprehensive Technical Guide to 4'-Hydroxybutyrophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxybutyrophenone, an aromatic ketone and phenolic derivative, is a compound of significant interest in various scientific and industrial sectors.[1] Characterized by a butyrophenone structure with a hydroxyl group at the para position of the phenyl ring, it serves as a crucial intermediate in the synthesis of a range of organic molecules.[2] This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, key applications, analytical techniques for its characterization, and essential safety and handling protocols. Its versatility, particularly as a precursor in the pharmaceutical and fragrance industries, underscores its importance in modern chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature, often exhibiting a faint, sweet, or aromatic odor.[1][3] Its molecular structure, consisting of both a polar hydroxyl group and nonpolar aromatic and aliphatic regions, dictates its solubility profile: limited in water but soluble in common organic solvents such as ethanol, acetone, and ether.[1]

PropertyValueSource
CAS Number 1009-11-6[1][2][3]
Molecular Formula C10H12O2[1][2][3]
Molecular Weight 164.204 g/mol [3]
Appearance White to off-white crystalline solid[1][2][3]
Melting Point 91°C[3]
Boiling Point 311.5°C at 760 mmHg[3]
Density 1.077 g/cm³[3]
Flash Point 131.8°C[3]
pKa 8.05 ± 0.15 (Predicted)[1]
LogP 2.37500[3]
EINECS Number 213-766-8[1][3]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of a phenolic substrate.[1][3] This electrophilic aromatic substitution reaction involves the acylation of phenol or a related compound with a butyryl group.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product R1 Phenol P1 Mixing of Reactants in a Suitable Solvent R1->P1 R2 Butyryl Chloride R2->P1 R3 Lewis Acid (e.g., AlCl3) R3->P1 P2 Heating under Reflux P1->P2 P3 Reaction Quenching (e.g., with ice water) P2->P3 U1 Extraction with Organic Solvent P3->U1 U2 Washing of Organic Layer U1->U2 U3 Drying and Solvent Evaporation U2->U3 U4 Recrystallization U3->U4 FP This compound U4->FP

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Under stirring, slowly add the Lewis acid catalyst, such as anhydrous aluminum chloride.

  • Acylation: Add butyryl chloride dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Isolation: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by recrystallization from a suitable solvent to yield a pure crystalline solid.

Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical and fragrance industries.[1]

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly β-blockers and other cardiovascular agents.[1][3] Its bifunctional nature, with both a hydroxyl and a ketone group, allows for diverse chemical modifications to create complex drug molecules.[4]

G A This compound B Chemical Modification (e.g., Reduction, Etherification) A->B Step 1 C Advanced Intermediate B->C Step 2 D Final API Synthesis (e.g., β-blockers) C->D Final Steps

Caption: Role of this compound as a pharmaceutical intermediate.

Fragrance and Flavor Industry

In the fragrance and flavor sector, this compound is utilized for its pleasant sweet and fruity aroma.[1] It is incorporated into various products to impart these desirable sensory characteristics. The mechanism of action involves the interaction of the molecule with olfactory and taste receptors.[1]

Analytical Techniques

For the quality control and characterization of this compound, several analytical methods are employed. Chromatographic techniques are particularly useful for assessing purity and identifying impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

A densitometric HPTLC method can be developed for the identification and quantification of butyrophenone derivatives.[5]

Sample HPTLC Protocol:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 90:9:1 v/v/v) can be used for separation.[5]

  • Detection: Visualization under UV light at a specific wavelength (e.g., 350 nm) allows for the identification and quantification of the compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like this compound and its metabolites.[6]

General GC-MS Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. Derivatization may be necessary to improve volatility and thermal stability.

  • Injection: Inject the prepared sample into the GC system.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase in the GC column.

  • Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[7][8] It is essential to handle this chemical with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9] In case of insufficient ventilation, use a suitable respirator.[7]

  • Handling: Avoid contact with skin and eyes.[10] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Protect from excessive heat and direct sunlight.[1]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Ingestion: If swallowed, rinse mouth and seek medical attention.[7][11]

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the pharmaceutical and fragrance industries. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. A thorough understanding of its properties, applications, and safe handling procedures is crucial for researchers and professionals working with this compound. Continued research into its applications and the development of more efficient and sustainable synthesis methods will further enhance its utility in various fields of chemistry and drug development.

References

  • Guidechem. "4′-Hydroxybutyrophenone 1009-11-6 wiki.
  • Guidechem. "4′-Hydroxybutyrophenone 1009-11-6.
  • CymitQuimica. "CAS 1009-11-6: 4′-Hydroxybutyrophenone.
  • ECHEMI. "4′-Hydroxybutyrophenone SDS, 1009-11-6 Safety Data Sheets.
  • ChemicalBook. "2',4'-dihydroxybutyrophenone synthesis.
  • PubChem - NIH. "1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID.
  • NINGBO INNO PHARMCHEM CO.,LTD. "4-Hydroxy-2-Butanone: A Pharmaceutical Intermediate Powering Health Innovations.
  • SAFETY DATA SHEET. "2 - SAFETY DATA SHEET.
  • PubMed. "Densitometric determination of impurities in pharmaceuticals. Part VI. Determination of 4,4-bis[4-(p-chlorophenyl)- 4-hydroxypiperidino]butyrophenone in haloperidol.
  • Santa Cruz Biotechnology. "4'-Hydroxyacetophenone.
  • Cole-Parmer. "Material Safety Data Sheet - 2',4',5'-TRIHYDROXYBUTYROPHENONE, 98% (UV-VIS).
  • ResearchGate. "Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users.

Sources

What is the structure of 4'-Hydroxybutyrophenone?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of 4'-Hydroxybutyrophenone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS 1009-11-6), a key intermediate in the pharmaceutical and fine chemical industries. The document delineates its core structural features, physicochemical properties, and primary synthetic pathway via Friedel-Crafts acylation, including a detailed mechanistic rationale and a representative laboratory protocol. The central focus of this guide is the structural elucidation of this compound through a multi-faceted spectroscopic analysis, integrating predicted data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals requiring a deep, functional understanding of this compound's chemical architecture.

Introduction

This compound, also known by its IUPAC name 1-(4-Hydroxyphenyl)butan-1-one, is an aromatic ketone belonging to the phenone class.[1] Its molecular architecture, featuring a butyryl group and a hydroxyl moiety on a central phenyl ring, makes it a bifunctional molecule with distinct reactive sites. This structure is of significant industrial interest, serving as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs), notably β-blockers and other cardiovascular agents.[2][3] Furthermore, its characteristic faint, sweet odor has led to its use in the fragrance and flavor industries.[2] First synthesized in the mid-20th century, its preparation is a classic example of electrophilic aromatic substitution, providing a robust platform for both academic study and industrial production.[2] This guide offers a detailed examination of its structure, from its fundamental composition to the spectral signatures that confirm its identity.

Molecular Structure and Physicochemical Properties

The identity and physical characteristics of a molecule are direct consequences of its structure. The properties of this compound are summarized below.

Chemical Identity

The compound is unequivocally identified by several key descriptors, consolidated in the table below.

IdentifierValueSource
CAS Number 1009-11-6[1]
IUPAC Name 1-(4-Hydroxyphenyl)butan-1-one[2]
Synonyms p-Hydroxybutyrophenone, 4-Butyrylphenol[1][2]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [3]
SMILES CCCC(=O)C1=CC=C(C=C1)O[2]
InChI Key GFBLPULLSAPXDC-UHFFFAOYSA-N[1]
Core Chemical Structure

This compound is a disubstituted benzene derivative. Its structure consists of:

  • A phenyl ring , providing a rigid aromatic core.

  • A butyryl group (-CO(CH₂)₂CH₃) attached to the C1 position of the ring. The carbonyl (C=O) group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.

  • A hydroxyl group (-OH) at the C4 position (the para position) relative to the butyryl group. This phenolic hydroxyl group is an electron-donating group and is weakly acidic.

The numbering convention for the butyrophenone core starts with the carbonyl carbon as 1, and the phenyl ring attachment point is also C1 of the ring. The prime notation (4') in the common name refers to the position on the phenyl ring.

Caption: 2D structure of this compound.

Physicochemical Properties

The molecule's physical state and solubility are governed by the interplay between the polar hydroxyl and carbonyl groups and the nonpolar aromatic and alkyl components.

PropertyValue / DescriptionSource
Appearance White to off-white crystalline solid[1][2]
Melting Point 93 °C
Boiling Point 174 °C @ 40 mmHg
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and methanol.[2]
pKa ~8.05 (Predicted, for the phenolic proton)[2]

Synthesis and Mechanistic Rationale

The most common and industrially viable method for preparing this compound is the Friedel-Crafts Acylation of phenol.[2][3] This reaction is a cornerstone of electrophilic aromatic substitution chemistry.

Primary Synthetic Route: Friedel-Crafts Acylation

In this reaction, phenol is treated with an acylating agent, typically butanoyl chloride (butyryl chloride) or butyric anhydride, in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][4]

Causality and Experimental Choices:

  • Choice of Catalyst (AlCl₃): The Lewis acid is essential. It coordinates with the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). This ion is the active electrophile that attacks the electron-rich phenol ring.[1]

  • Stoichiometry of Catalyst: Unlike Friedel-Crafts alkylations, acylations require at least a full equivalent of AlCl₃. This is a critical point of experimental design. The reason is twofold: 1) The phenolic -OH group is a Lewis base and complexes with one equivalent of AlCl₃. 2) The carbonyl oxygen of the ketone product is also a Lewis base and forms a stable complex with another equivalent of AlCl₃, effectively deactivating the product and preventing further reactions.[2] This product-catalyst complex is broken during aqueous workup to yield the final product.

  • Regioselectivity: The hydroxyl group of phenol is a powerful ortho-, para-directing group. While some ortho-acylated product (2'-Hydroxybutyrophenone) may form, the para-substituted product is typically the major isomer due to reduced steric hindrance.

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration cluster_3 Step 4: Workup reagent1 Butanoyl Chloride catalyst AlCl₃ (Lewis Acid) reagent1->catalyst Coordination acylium Acylium Ion (Electrophile) + AlCl₄⁻ catalyst->acylium phenol Phenol (Nucleophile) intermediate Arenium Ion Intermediate (Resonance Stabilized) acylium->intermediate phenol->intermediate Attack at para position product_complex Product-Catalyst Complex intermediate->product_complex Deprotonation by AlCl₄⁻ (Regenerates AlCl₃ + HCl) final_product This compound product_complex->final_product workup Aqueous Workup (H₂O) product_complex->workup workup->final_product Hydrolysis of complex

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Representative Laboratory Protocol

The following protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and a dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: Add butanoyl chloride (1.0 eq) dropwise via the dropping funnel to the stirred suspension of AlCl₃.

  • Addition of Phenol: After the addition is complete, add a solution of phenol (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Structural Elucidation via Spectroscopic Analysis

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation, based on established principles and data from close structural analogues like butyrophenone and 4'-hydroxyacetophenone.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 164 , corresponding to the molecular weight of C₁₀H₁₂O₂, is expected.

  • Key Fragmentation Pathways:

    • α-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group. Loss of the propyl radical (•CH₂CH₂CH₃) would result in a highly stable, resonance-stabilized acylium ion at m/z = 121 . This is expected to be the base peak.

    • McLafferty Rearrangement: Ketones with a γ-hydrogen (a hydrogen on the third carbon from the carbonyl) can undergo this characteristic rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon bond. This would result in the loss of propene (CH₃CH=CH₂) and the formation of a radical cation at m/z = 122 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3500–3200O-H stretch (broad, strong)Phenolic -OHThe broadness is due to hydrogen bonding between molecules in the solid state.[5][6]
3100–3000C-H stretch (medium)Aromatic C-HCharacteristic of sp² C-H bonds on the phenyl ring.[5]
3000–2850C-H stretch (medium)Aliphatic C-HFrom the -CH₂- and -CH₃ groups of the butyl chain.[7]
~1675C=O stretch (strong, sharp)Ketone C=OThe frequency is slightly lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[7][8]
1600, 1500C=C stretch (medium)Aromatic RingCharacteristic in-ring vibrations of the phenyl group.[5]
~1250C-O stretch (strong)Phenolic C-OStrong absorption typical for aryl ethers and phenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum will show distinct signals for each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9Doublet (d)2HAromatic H (ortho to C=O)These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. They are split by their neighbors.
~6.9Doublet (d)2HAromatic H (ortho to -OH)These protons are shielded by the electron-donating hydroxyl group. They are split by their neighbors.
~5.0-6.0Singlet (s, broad)1HPhenolic -OHThe chemical shift is variable and depends on concentration and solvent. The peak is often broad and may exchange with D₂O.
~2.9Triplet (t)2H-CO-CH₂ -CH₂-CH₃These protons are adjacent to the deshielding carbonyl group. They are split into a triplet by the two neighboring protons on the adjacent CH₂ group.
~1.7Sextet (or m)2H-CO-CH₂-CH₂ -CH₃These protons are split by the two protons on one side and three on the other (2+3=5 neighbors), resulting in a complex multiplet, often a sextet.
~1.0Triplet (t)3H-CO-CH₂-CH₂-CH₃ These terminal methyl protons are in a typical aliphatic environment. They are split into a triplet by the two neighboring protons on the adjacent CH₂ group.

Note: Predicted chemical shifts are based on standard values and data from analogues like butyrophenone.[9][10]

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~200C =OThe carbonyl carbon is highly deshielded and appears far downfield.
~162C -OHThe aromatic carbon attached to the hydroxyl group is shielded by its lone pairs and appears downfield.
~131Aromatic C -H (ortho to C=O)Aromatic carbons deshielded by the carbonyl group.
~129Aromatic C -C=OThe quaternary aromatic carbon attached to the carbonyl group.
~115Aromatic C -H (ortho to -OH)Aromatic carbons shielded by the electron-donating hydroxyl group.
~40-CO-CH₂ -CH₂-CH₃The α-carbon to the carbonyl is deshielded.
~18-CO-CH₂-CH₂ -CH₃A typical aliphatic methylene carbon.
~14-CO-CH₂-CH₂-CH₃ The terminal methyl carbon.

Note: Predicted chemical shifts are based on standard values and data from analogues like 4'-hydroxyacetophenone.[11][12]

Conclusion

The structure of this compound is definitively established as a para-substituted aromatic ketone, 1-(4-Hydroxyphenyl)butan-1-one. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, driven by the generation of a potent acylium ion electrophile. The molecular architecture is confirmed through a predictable and consistent set of spectroscopic data. The key identifiers include a molecular ion at m/z 164, a base peak at m/z 121 in its mass spectrum; characteristic IR absorptions for phenolic O-H (~3300 cm⁻¹) and conjugated C=O (~1675 cm⁻¹) groups; and a distinct pattern in its NMR spectra that fully accounts for the aromatic, phenolic, and aliphatic protons and carbons within the molecule. This comprehensive structural understanding is fundamental to its application as a high-value intermediate in chemical synthesis.

References

  • Google Patents. "EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process".
  • BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction".
  • University of Colorado Boulder. "Table of Characteristic IR Absorptions".
  • Brainly. "Analyze the ¹H NMR spectrum of 4‑hydroxypropiophenone".
  • National Center for Biotechnology Information. "Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure".
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns".
  • Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES".
  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups".
  • Oregon State University. "13C NMR Chemical Shifts".
  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups".
  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra".
  • Google Patents. "US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst".

Sources

4'-Hydroxybutyrophenone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Hydroxybutyrophenone: Chemical Identity, Synthesis, and Core Applications

Abstract

This compound, systematically known by its IUPAC name 1-(4-hydroxyphenyl)butan-1-one, is a key organic compound belonging to the aromatic ketone and phenol classes.[1] Characterized by a butyryl group and a hydroxyl group attached to a phenyl ring, this compound serves as a highly versatile intermediate in multiple industrial and research sectors. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs), notably β-blockers.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical nomenclature, physicochemical properties, a validated synthesis protocol, and its principal applications. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its practical utility and chemical behavior.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to its application in a scientific context. This section delineates the formal nomenclature, structural details, and common synonyms for this compound, while also distinguishing it from its common isomers.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for chemical compounds. For this compound, the official IUPAC name is 1-(4-hydroxyphenyl)butan-1-one .[3]

The structure consists of:

  • A phenyl ring .

  • A butan-1-one group (a four-carbon chain with a ketone on the first carbon) attached to the phenyl ring.

  • A hydroxyl (-OH) group at the para-position (position 4) of the phenyl ring, relative to the butanone substituent.

This structure gives the molecule both hydrogen-bond-donating (hydroxyl group) and hydrogen-bond-accepting (hydroxyl and ketone groups) capabilities, influencing its solubility and reactivity.

Synonyms and Common Identifiers

In commercial and laboratory settings, 1-(4-hydroxyphenyl)butan-1-one is known by a variety of names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

  • This compound[2][3][4][5]

  • p-Hydroxybutyrophenone[3][4][6]

  • 4-Butyrylphenol[3][4][5][6]

  • p-Butyrylphenol[1][4][6][7]

  • 1-(4-Hydroxyphenyl)-1-butanone[1][4][7]

  • 4-Butanoylphenol[3][5][6]

  • p-Hydroxyphenyl propyl ketone[1][3][6]

  • CAS Number: 1009-11-6[1][2][3][4]

Critical Distinction from Isomers: The Case of Raspberry Ketone

It is imperative to distinguish 1-(4-hydroxyphenyl)butan-1-one from its structural isomer, 4-(4-hydroxyphenyl)butan-2-one (CAS 5471-51-2), commonly known as Raspberry Ketone.[8][9][10] While both share the same molecular formula (C10H12O2), the position of the ketone functional group is different. In Raspberry Ketone, the carbonyl group is on the second carbon of the butyl chain, not adjacent to the phenyl ring.[9][11] This structural difference results in vastly different applications; Raspberry Ketone is primarily used as a fragrance and flavoring agent and is found naturally in fruits like raspberries.[10][11]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline solid.[1][2][4] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1][2][3][4][5]
Molecular Weight 164.20 g/mol [2][3][4][5]
CAS Number 1009-11-6[1][2][3][4]
Appearance White to off-white crystalline powder/solid[1][2][4][5]
Melting Point 91-93 °C[2][5][7][12]
Boiling Point 311.5 °C at 760 mmHg; 174 °C at 40 mmHg[2][5][7]
Solubility Limited solubility in water; Soluble in ethanol, acetone, ether, methanol[1][5]
pKa (Predicted) 8.05 ± 0.15[1][7]

Synthesis and Manufacturing

This compound is primarily a synthetic compound, not known to occur widely in nature.[2] The most common and industrially scalable method for its synthesis is the Friedel-Crafts acylation of phenol.[1][2]

Core Synthetic Pathway: Friedel-Crafts Acylation

Expertise & Causality: The Friedel-Crafts acylation is the method of choice due to its efficiency in forming carbon-carbon bonds between an aromatic ring and an acyl group. The reaction involves treating phenol with an acylating agent, such as butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

The causality behind the key components is as follows:

  • Phenol: The aromatic substrate. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. The para product is typically favored due to reduced steric hindrance.

  • Butyryl Chloride: The acylating agent that provides the butyryl group.

  • Aluminum Chloride (AlCl₃): The Lewis acid catalyst is crucial. It coordinates with the acyl chloride, forming a highly reactive acylium ion ([CH₃CH₂CH₂C=O]⁺). This powerful electrophile is necessary to overcome the aromaticity of the phenol ring and achieve acylation. The reaction must be conducted under anhydrous conditions, as the presence of water would decompose the AlCl₃ catalyst.

Detailed Experimental Protocol

This protocol represents a standard laboratory procedure for the synthesis of this compound.

Trustworthiness through Self-Validation: This protocol includes distinct steps for reaction, workup, and purification. Successful isolation of a product with the expected melting point and spectral characteristics validates the procedure's execution.

Materials:

  • Phenol

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute (e.g., 2M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add butyryl chloride to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 15-20 minutes to allow for the formation of the electrophilic complex.

  • Acylation: Dissolve phenol in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of phenol.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(4-hydroxyphenyl)butan-1-one.

Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process Steps cluster_product Final Product Phenol Phenol Reaction Friedel-Crafts Acylation (Anhydrous DCM, 0°C -> RT) Phenol->Reaction Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction Quench Quench (Ice / HCl) Reaction->Quench Workup Aqueous Workup (Extraction, Washes) Quench->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Friedel-Crafts acylation workflow for this compound.

Applications in Research and Industry

The utility of this compound stems from its bifunctional nature, possessing both a reactive ketone and a phenolic hydroxyl group.

Keystone Intermediate in Pharmaceutical Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals.[1][2][4] Its structure is a common scaffold in medicinal chemistry. It is particularly noted as a precursor in the manufacturing of β-blockers and other cardiovascular agents.[1][2] The butyrophenone moiety can be chemically modified through various reactions, such as reduction of the ketone, alkylation of the phenol, or substitution on the aromatic ring, to build more complex molecular architectures required for therapeutic activity.

Role in Fragrance and Specialty Chemicals

Although less prominent than its pharmaceutical role, this compound is also employed in the fragrance industry due to its pleasant, slightly sweet or aromatic odor.[1] Furthermore, it serves as an intermediate in the production of specialty polymers where the phenolic group can be used for polymerization reactions.[1]

Safety and Handling

While comprehensive toxicity data is limited, this compound is generally considered to have moderate acute toxicity.[1] Standard laboratory safety precautions should be observed. It may cause irritation to the eyes, skin, and respiratory system.[1][5] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-hydroxyphenyl)butan-1-one is a compound of significant industrial value, defined by its precise chemical structure and versatile reactivity. Its unambiguous IUPAC name and the clear distinction from its isomers are critical for its correct application. As a cornerstone intermediate, particularly in pharmaceutical synthesis, its efficient production via Friedel-Crafts acylation enables the development of a wide range of therapeutic agents. This guide provides the foundational knowledge required by researchers and developers to effectively and safely utilize this important chemical building block.

References

  • 4′-Hydroxybutyrophenone 1009-11-6 wiki - Guidechem. (n.d.).
  • 1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID - PubChem. (n.d.). National Institutes of Health.
  • CAS 1009-11-6: 4′-Hydroxybutyrophenone | CymitQuimica. (n.d.).
  • 4′-Hydroxybutyrophenone 1009-11-6 - Guidechem. (n.d.).
  • 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one - PubChem. (n.d.). National Institutes of Health.
  • 4-Hydroxy Butyrophenone - ChemBK. (2024, April 9).
  • 4-(4-Hydroxyphenyl)-2-butanone, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 4-(4-Hydroxyphenyl)-2-butanone - Chemical Compound - PlantaeDB. (n.d.).
  • CID 139069781 | C20H24O4 - PubChem. (n.d.). National Institutes of Health.
  • 2-Butanone, 4-(4-hydroxyphenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • 1-Butanone, 1-(4-hydroxyphenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • 2',4'-dihydroxybutyrophenone synthesis - ChemicalBook. (n.d.).
  • 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem. (n.d.). National Institutes of Health.
  • Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843) - FooDB. (2010, April 8).
  • 4'-Hydroxybutyrophenon | 1009-11-6 - ChemicalBook. (n.d.).
  • 1-(4-Hydroxyphenyl)-1-butanone | 1009-11-6 - ChemicalBook. (n.d.).

Sources

Physical and chemical properties of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Hydroxybutyrophenone: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound. As a key chemical intermediate, a thorough understanding of its properties is crucial for its effective application in pharmaceutical synthesis and other industrial uses. This guide moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and analytical methodologies.

Core Molecular and Physical Characteristics

This compound (CAS No: 1009-11-6) is an aromatic organic compound that belongs to the class of phenolic ketones.[1] Its structure consists of a butyrophenone core substituted with a hydroxyl group at the para-position (position 4) of the phenyl ring.[2] This structure imparts a combination of hydrophobic (aromatic ring, alkyl chain) and hydrophilic (hydroxyl group) characteristics, which dictates its physical and chemical properties.[1]

At ambient temperature, it presents as a white to off-white crystalline solid with a faint, characteristic odor.[1] The presence of the hydroxyl group and the ketone's carbonyl group allows for hydrogen bonding, influencing its melting point and solubility.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-(4-hydroxyphenyl)butan-1-one[2]
Synonyms p-Hydroxybutyrophenone, 4-Butyrylphenol, 4-Hydroxyphenyl propyl ketone[1][2]
CAS Number 1009-11-6[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 91-93 °C[3]
Boiling Point 174 °C at 40 mmHg[3]
Density 1.077 g/cm³[3]
pKa ~8.05 (Predicted)[2]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone.[1]
InChI InChI=1S/C10H12O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,11H,2-3H2,1H3[2]
SMILES CCCC(=O)C1=CC=C(C=C1)O[2]

Chemical Synthesis and Reactivity

Primary Synthesis Route: Friedel-Crafts Acylation

The industrial synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of phenol.[1] This electrophilic aromatic substitution reaction involves the acylation of the electron-rich phenol ring with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][4]

The causality of this reaction pathway is rooted in the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. The phenol, being an activated aromatic system, then acts as a nucleophile. However, the phenolic hydroxyl group can also react with the Lewis acid, which can complicate the reaction.[5] Phenols are bidentate nucleophiles, meaning reaction can occur at the aromatic ring (C-acylation) to form the desired hydroxyarylketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.

Under thermodynamic control, typically with an excess of the AlCl₃ catalyst, the more stable C-acylated product, this compound, is favored. The initially formed O-acylated ester can rearrange to the C-acylated product via the Fries rearrangement under these conditions.[5]

G cluster_reactants Reactants cluster_process Process Phenol Phenol Mixing Mixing in Solvent (e.g., Toluene) Phenol->Mixing ButyrylChloride Butyryl Chloride ButyrylChloride->Mixing Catalyst AlCl₃ (Lewis Acid) Catalyst->Mixing Reaction Friedel-Crafts Acylation (Heating/Reflux) Mixing->Reaction Forms Acylium Ion Complex Quenching Reaction Quenching (e.g., Cold Water/Acid) Reaction->Quenching Crude Product Mixture Extraction Work-up & Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Crystallization) Extraction->Purification Product This compound Purification->Product

Diagram 1: General workflow for the synthesis of this compound.
Representative Synthesis Protocol

The following protocol is an illustrative example based on the principles of Friedel-Crafts acylation for producing hydroxyarylketones.[6] Note: This procedure should be performed by qualified personnel with appropriate safety measures in a fume hood.

  • Reactor Setup: Equip a dry, four-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet (connected to a scrubber), a dropping funnel, and a thermometer.

  • Charging Reactants: Under an inert atmosphere (e.g., nitrogen), charge the flask with phenol (1.0 eq) and a suitable solvent (e.g., toluene or a non-polar chlorinated solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Acylating Agent Addition: Slowly add butyryl chloride (1.2 eq) dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with water and saturated sodium bicarbonate solution.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7][8]

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation (esterification) reactions.[2] This reactivity is key to its use as an intermediate, for instance, in the synthesis of beta-blockers where an ether linkage is formed at this position.[9]

  • Carbonyl (Ketone) Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also undergo reactions typical of ketones, such as condensation reactions at the alpha-carbon.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound and monitoring reaction progress.

  • Illustrative HPLC Protocol:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10] A typical starting point could be a 55:45 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic system absorbs strongly, likely around 278 nm.[11]

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for identification and to detect volatile impurities. Due to the hydroxyl group, derivatization (e.g., silylation) might be necessary to improve peak shape and volatility.[12]

Spectroscopic Methods
Diagram 2: Expected spectroscopic data for this compound.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 6.9-7.9 ppm region, exhibiting a characteristic para-substitution pattern), the aliphatic protons of the butyryl chain (a triplet for the terminal methyl group, and two multiplets for the methylene groups), and a broad singlet for the phenolic hydroxyl proton which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments. Key signals include the carbonyl carbon (typically downfield, >190 ppm), four signals for the aromatic carbons, and signals for the three aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a broad peak for the O-H stretch of the phenol (~3300 cm⁻¹), a strong, sharp peak for the C=O stretch of the conjugated ketone (~1670 cm⁻¹), and several peaks in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C stretching.[13]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of the propyl group to form a prominent acylium ion at m/z = 121.[14]

Applications in Drug Development and Other Industries

Pharmaceutical Intermediate

The primary application of this compound in the pharmaceutical industry is as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably used in the manufacture of certain beta-blockers (β-blockers), a class of drugs used to manage cardiovascular diseases like hypertension and angina.[1][9]

The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine.[15] this compound serves as the phenolic starting material, with subsequent modification of the ketone group as required by the target molecule's structure.

Other Applications

Due to its pleasant, slightly sweet or fruity odor, this compound is also employed in the fragrance and flavor industry.[1] Its mechanism of action in this context involves interaction with olfactory and taste receptors.[1]

Safety, Handling, and Storage

Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[16] It may cause skin, eye, and respiratory tract irritation upon prolonged or repeated exposure.[1]

Handling:

  • Handle in a well-ventilated area.[16]

  • Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust and wash hands thoroughly after handling.[16]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed.

  • Store away from strong oxidizing agents, excessive heat, and direct sunlight.[1]

Conclusion

This compound is a valuable chemical building block with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution, though it requires careful control to favor the desired C-acylation product. Its bifunctional nature—possessing both a reactive phenolic hydroxyl and a ketone group—makes it a strategic intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The analytical methods outlined provide a robust framework for quality control and characterization, ensuring its suitability for high-stakes applications like drug development.

References

  • SIELC Technologies. (2018, May 16). 4-Chloro-4'-hydroxybutyrophenone.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • University of Calgary. (n.d.). Acylation of phenols.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Preprints.org. (2025, March 21). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
  • ResearchGate. (n.d.). 1H NMR (A) and13C NMR spectra (B) of poly(4HB).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for "Aerobic Oxidation of Olefins to Ketones Catalyzed by PdCl2/Na2HPO4 in the Absence of a Reducing Agent".
  • ResearchGate. (2025, August 6). Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column.
  • ResearchGate. (2025, August 5). Simultaneous Determination of Four Basic Metabolites Formed from Butyrophenone Type Agents by HPLC with Dual Ultraviolet Detection.
  • MDPI. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.
  • Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Semantic Scholar. (2022, November 21). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State.
  • ACS Publications. (2022, November 21). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis.
  • Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • NIST WebBook. (n.d.). 4'-Methoxybutyrophenone.
  • PubMed. (n.d.). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples.
  • NIST WebBook. (n.d.). 4'-Methoxybutyrophenone.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • Ruifu Chemical. (n.d.). Chine 4′-Hydroxybutyrophénone CAS 1009-11-6 Pureté > 99,0 % (HPLC) fabricants et fournisseurs.
  • PubMed. (n.d.). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man.
  • PubMed. (2006, July-August). GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine.
  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers.
  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • YouTube. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone).
  • NIH. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.
  • Revista Española de Cardiología. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action.
  • Rasayan Journal of Chemistry. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.
  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.
  • Wiley Online Library. (n.d.). Phase I metabolites (organic acids) of gamma‐hydroxybutyric acid–validated quantification using GC–MS and description of endogenous concentration ranges in serum and urine.
  • YouTube. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2.
  • ResearchGate. (n.d.). Phase I metabolites (organic acids) of gamma‐hydroxybutyric acid ‐validated quantification by GC‐MS and description of endogenous concentration ranges.
  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

Sources

The Solubility Profile of 4'-Hydroxybutyrophenone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 4'-Hydroxybutyrophenone in organic solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to offer a foundational understanding of the physicochemical principles governing the dissolution of this important pharmaceutical intermediate. By integrating theoretical frameworks with actionable experimental protocols, this guide serves as a practical resource for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (CAS RN: 1009-11-6), a white to off-white crystalline solid, is a key building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a phenyl ring, a ketone group, and a hydroxyl group, imparts a moderate polarity that dictates its interaction with different solvents.[1] Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that influences reaction kinetics, yield, purity, and the ultimate bioavailability of the final active pharmaceutical ingredient (API). Poor solubility can lead to significant challenges in process development, including difficulties in achieving desired concentrations, precipitation issues, and complications in downstream processing.

This guide will delve into the theoretical underpinnings of solubility, explore predictive models such as Hansen Solubility Parameters, and provide detailed, field-proven experimental methodologies for the precise determination of this compound's solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3] In the case of this compound, the presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl and carbonyl oxygens) allows for a range of interactions.

Key Physicochemical Properties of this compound:

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol [1]

  • Appearance: White to off-white crystalline solid[1]

  • Predicted pKa: 8.05[4]

  • General Solubility: Limited solubility in water, but more soluble in organic solvents such as ethanol, acetone, and ether.[1][5]

The predicted pKa of 8.05 indicates that the phenolic hydroxyl group is weakly acidic. This has important implications for solubility in acidic and basic media, a topic beyond the primary scope of this guide but crucial for formulation scientists.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model is a powerful tool.[6] HSP dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The central concept of HSP is that substances with similar (δd, δp, δh) parameters will be miscible.[7] The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated to predict their compatibility.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa⁰⁵)
δd18.5
δp9.5
δh10.0
δt (Total) 22.9

These estimated values provide a quantitative basis for predicting which solvents are likely to be effective for this compound.

Qualitative and Quantitative Solubility Profile

While specific quantitative solubility data for this compound is scarce in public literature, we can infer its behavior from its structural analogue, 4'-hydroxyacetophenone. 4'-hydroxyacetophenone is reported to be soluble in polar organic solvents like methanol, ethanol, and acetone, and insoluble in non-polar solvents such as petroleum ether.[12] This aligns with the expected behavior of a moderately polar compound.

To facilitate a deeper understanding, Table 2 presents a curated list of common organic solvents, their respective Hansen Solubility Parameters, and a qualitative prediction of their efficacy in dissolving this compound based on the calculated HSP distance (Ra). A smaller Ra value indicates a higher likelihood of good solubility.

Table 2: Solvent Properties and Predicted Solubility of this compound

SolventPolarity IndexDielectric Constantδd (MPa⁰⁵)δp (MPa⁰⁵)δh (MPa⁰⁵)Ra (HSP Distance)Predicted Solubility
This compound --18.5 9.5 10.0 0.0 -
Methanol5.132.7015.112.322.313.3Good
Ethanol5.224.5515.88.819.410.2Good
Acetone5.120.715.510.47.04.3Very Good
Ethyl Acetate4.46.0215.85.37.26.2Good
Dichloromethane3.18.9317.07.37.14.4Very Good
Toluene2.42.3818.01.42.011.5Poor
Hexane0.11.8814.90.00.015.9Poor

Note: Solvent property data is compiled from various sources.[8][10] Ra is calculated using the formula: Ra² = 4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)².

The predictions in Table 2 suggest that polar aprotic solvents like acetone and dichloromethane, and polar protic solvents like ethanol and methanol, are likely to be effective solvents for this compound. Conversely, non-polar aliphatic and aromatic hydrocarbons are predicted to be poor solvents. This aligns with the general principle of "like dissolves like."

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[13][14] This section provides a detailed, step-by-step protocol for this method, followed by analytical quantification using UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to establish the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

dot graph TD { A[Start: Weigh excess this compound] --> B{Add precise volume of solvent}; B --> C{Equilibrate at constant temperature and agitation}; C --> D{Allow excess solid to settle}; D --> E{Withdraw and filter supernatant}; E --> F{Dilute sample for analysis}; F --> G((Analyze via UV-Vis or HPLC)); }

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification

UV-Vis spectroscopy is a straightforward and rapid method for quantifying solutes that possess a chromophore. This compound, with its aromatic ring and ketone group, exhibits significant UV absorbance.

Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For phenolic ketones, this is typically in the range of 270-290 nm.

  • Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax and plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin (or have a y-intercept close to zero).

  • Analyze Samples: Measure the absorbance of the diluted, saturated solutions and use the calibration curve to determine their concentrations.

  • Calculate Solubility: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

dot graph LR { subgraph "UV-Vis Quantification" A[Prepare Calibration Standards] --> B(Measure Absorbance at λmax); B --> C{Plot Absorbance vs. Concentration}; C --> D[Generate Linear Calibration Curve]; E[Measure Absorbance of Unknown Sample] --> F{Determine Concentration from Curve}; F --> G((Calculate Original Solubility)); D --> F; end }

Caption: Logical flow for quantification by UV-Vis Spectroscopy.

HPLC offers higher specificity and sensitivity compared to UV-Vis spectroscopy, making it the preferred method for complex mixtures or when low concentrations are expected.[15]

Protocol:

  • Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is typically effective for compounds of this polarity. The mobile phase could consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Detector Wavelength: Set the UV detector to the λmax of this compound, as determined previously.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system.

  • Generate Calibration Curve: Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve.

  • Analyze Samples: Inject the diluted, saturated solutions into the HPLC system and record the peak areas.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted samples and then back-calculate the solubility of the original saturated solution.

HPLC_Workflow

Caption: Experimental workflow for HPLC-based solubility quantification.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in process development and formulation.

The provided protocols for the shake-flask method coupled with UV-Vis and HPLC analysis represent a self-validating system for accurate solubility determination. The principles and methodologies outlined here are not only applicable to this compound but can also be adapted for a wide range of other pharmaceutical intermediates and active ingredients. As the pharmaceutical industry continues to move towards model-informed development, a thorough understanding of fundamental physicochemical properties like solubility will remain paramount to success.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Just, S., & El-Halwagi, M. M. (2014). Estimating Hansen solubility parameters of organic pigments by group contribution methods. AIChE Journal, 60(9), 3267-3277.
  • LibreTexts Chemistry. Solubility of Organic Compounds.
  • ResearchGate. (PDF) Studies on the solubility of phenolic compounds.
  • ResearchGate. 1: Experimental setup of the shake-flask methodology.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Wikipedia. Hansen solubility parameter.
  • ChemBK. 4-Hydroxy Butyrophenone.
  • Stenutz. Hansen solubility parameters.
  • ResearchGate. Simultaneous Determination of Four Basic Metabolites Formed from Butyrophenone Type Agents by HPLC with Dual Ultraviolet Detection.
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • ScienceDirect. Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β->O>-glucuronide and GHB-4-sulfate in plasma and urine.
  • Fengchen Group. 4'-hydroxyacetophenone CAS 99-93-4 Manufacturers and Suppliers.
  • MedCrave. Exploring the Versatility of 4-Hydroxyacetophenone: Applications and Synthesis.
  • PubChem. Propiophenone.
  • PubChem. 4'-Hydroxyacetophenone.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Hansen Solubility Parameters. Hansen Solubility Parameters.
  • NIST. Acetophenone, 4'-hydroxy-.
  • SpringerLink. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.
  • MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • Khan Academy. Solubility of organic compounds.
  • Plastics Today. Hansen Solubility Parameters can take the guess work out of new formul.
  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Asian Journal of Pharmaceutics. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.
  • SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Atlantic Technological University. Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method.
  • NIST. 4'-Methoxybutyrophenone.
  • ResearchGate. Coefficients for p-Nitrophenol.
  • iGEM. Team:Imperial College/Enzyme Kinetics.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.
  • ResearchGate. a UV–Vis transmission spectrum of 4-hydroxybenzophenone. b Tauc plot...
  • ResearchGate. UV-Vis absorbance change of the DR1 and 4-(4-hydroxybutyloxy)...

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4'-Hydroxybutyrophenone: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting and boiling points of 4'-Hydroxybutyrophenone (CAS 1009-11-6), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these fundamental physical properties, provides detailed experimental methodologies for their accurate determination, and discusses the critical factors influencing these measurements.

Section 1: Understanding this compound and the Significance of its Phase Transitions

This compound, also known as 1-(4-hydroxyphenyl)-1-butanone, is an aromatic ketone featuring a hydroxyl group on the phenyl ring.[2] Its molecular structure, comprising a polar phenolic group, a carbonyl group, and a nonpolar butyl chain, dictates its physicochemical behavior, including its melting and boiling points.

The precise determination of the melting and boiling points is paramount in the pharmaceutical industry. These parameters serve as crucial indicators of purity; impurities can lead to a depression and broadening of the melting point range.[3][4][5][6] Furthermore, the boiling point is a critical parameter for purification processes such as distillation and for understanding the compound's volatility.

Molecular Structure and Intermolecular Forces

The melting and boiling points of a substance are direct consequences of the strength of the intermolecular forces between its molecules.[7][8] In the case of this compound, three primary types of intermolecular forces are at play:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a potent intermolecular force that requires significant energy to overcome, thus elevating both the melting and boiling points.[9][10]

  • Dipole-Dipole Interactions: The carbonyl group (C=O) introduces a permanent dipole moment in the molecule, leading to dipole-dipole attractions between adjacent molecules.[11]

  • Van der Waals Forces (London Dispersion Forces): These are weaker, temporary attractive forces that arise from fluctuations in electron density and are present in all molecules. The aromatic ring and the butyl chain contribute to the overall surface area, influencing the strength of these forces.[12][13][14][15][16]

The combination of these forces, particularly the strong hydrogen bonding, results in the solid state of this compound at room temperature and its relatively high melting and boiling points.[1]

Section 2: Quantitative Data for this compound

The following table summarizes the reported melting and boiling points for this compound from various sources. It is important to note the variation in reported values, which can be attributed to differences in experimental conditions and sample purity.

Physical PropertyReported Value(s)Source(s)
Melting Point 91°C[1]
93°C[17]
Boiling Point 174°C at 40 mmHg[18]
311.5°C at 760 mmHg[1]

Note on Discrepancies: The variance in reported melting points highlights the critical importance of purity. An impure sample will exhibit a depressed and broadened melting point range.[19] The boiling point is significantly influenced by the ambient pressure; hence, it is crucial to report the pressure at which the measurement was taken.[20][21][22][23][24]

Section 3: Experimental Determination Protocols

The following protocols describe standard laboratory procedures for the accurate determination of the melting and boiling points of this compound. These methods are designed to be self-validating by emphasizing careful observation and control of experimental variables.

Melting Point Determination using the Capillary Method

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. Introduce a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus or a Thiele tube filled with a suitable heating oil. Ensure the thermometer bulb is positioned adjacent to the part of the capillary tube containing the sample.

  • Heating: Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad range suggests the presence of impurities.[5]

Workflow Diagram for Melting Point Determination:

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_analysis Analysis prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place capillary in apparatus prep2->meas1 meas2 Heat slowly (1-2°C/min) meas1->meas2 meas3 Observe melting meas2->meas3 data1 Record T_initial (first liquid) meas3->data1 data2 Record T_final (all liquid) data1->data2 analysis1 Determine melting point range data2->analysis1 analysis2 Assess purity analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Boiling Point Determination using the Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted to perform this test.

Methodology:

  • Sample Preparation: Place a small amount of this compound in a small test tube (fusion tube) and gently heat it until it melts.

  • Capillary Insertion: Take a small capillary tube, sealed at one end, and place it, open end down, into the molten liquid.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with heating oil).

  • Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: When a continuous and rapid stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure during the experiment is not 760 mmHg, a correction may be necessary for a precise determination of the normal boiling point.

Workflow Diagram for Boiling Point Determination:

BoilingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_analysis Analysis prep1 Melt solid sample in a fusion tube prep2 Insert inverted sealed capillary prep1->prep2 meas1 Heat in an oil bath prep2->meas1 meas2 Observe continuous bubble stream meas1->meas2 meas3 Stop heating and observe meas2->meas3 data1 Record temperature when liquid enters capillary meas3->data1 data2 Record atmospheric pressure data1->data2 analysis1 Determine boiling point data2->analysis1 analysis2 Apply pressure correction if needed analysis1->analysis2

Caption: Workflow for Boiling Point Determination.

Section 4: Conclusion

The melting and boiling points of this compound are fundamental physicochemical properties that are intrinsically linked to its molecular structure and the intermolecular forces at play. Accurate determination of these values is essential for identity confirmation, purity assessment, and process development in research and pharmaceutical applications. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, thereby ensuring the quality and consistency of this important chemical intermediate.

References

  • Study.com. What effects do most impurities have on the melting point of organic compounds?.
  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. 2021.
  • Quora. Do impurities always increase the melting point of the solid organic compound?. 2024.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • University of Colorado Boulder. Melting Range.
  • Quora. How atmospheric pressure can effect boiling point?. 2023.
  • Wikipedia. Boiling point.
  • Vedantu. How does atmospheric pressure affect boiling point class 12 chemistry CBSE.
  • Chemistry LibreTexts. Boiling. 2023.
  • surfguppy.com. How does Atmospheric Pressure Affect Boiling Point. 2014.
  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes.
  • ChemBK. 4-Hydroxy Butyrophenone. 2024.
  • Chemistry LibreTexts. 2.11: Intermolecular Forces and Relative Boiling Points (bp). 2020.
  • Britannica. Van der Waals forces | Intermolecular Interactions & Applications. 2025.
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • Master Organic Chemistry. The Four Intermolecular Forces and How They Affect Boiling Points. 2010.
  • Allen. Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species..
  • Wikipedia. Van der Waals force.
  • WordPress.com. Making Sense of Boiling Points and Melting Points.
  • Chemistry LibreTexts. Van der Waals Forces. 2023.
  • BYJU'S. Van der Waals Forces. 2020.
  • National Institutes of Health. 4-Hydroxy-4,4-diphenylbutan-2-one.
  • Royal Society Publishing. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. 2018.
  • National Institutes of Health. H‐Bond: Τhe Chemistry‐Biology H‐Bridge.

Sources

Introduction: The Molecular Blueprint of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of 4'-Hydroxybutyrophenone

This compound (CAS No. 1009-11-6), a member of the phenone class of organic compounds, possesses a molecular structure that is both simple and functionally significant.[1] It features a butyrophenone core—a phenyl ring attached to a ketone and a butyl chain—with a hydroxyl group substituted at the para (4') position of the aromatic ring.[1] This compound serves as a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science.[1]

The precise arrangement of its constituent atoms and functional groups—the phenolic hydroxyl, the aromatic ring, the carbonyl group, and the aliphatic butyl chain—gives rise to a unique spectroscopic fingerprint. For researchers in drug discovery and development, a thorough understanding of this fingerprint is not merely academic; it is foundational. Spectroscopic analysis provides the unambiguous structural confirmation required for patent applications, regulatory submissions, and the confident interpretation of biological activity data.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed to move beyond a simple recitation of data, offering instead a field-proven perspective on why the spectra appear as they do and how this information is leveraged for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of a clean, high-resolution NMR spectrum is contingent upon meticulous sample preparation. The causality is simple: paramagnetic impurities, suspended solids, or poor magnetic field homogeneity will broaden spectral lines, obscuring vital coupling information.

Protocol for ¹H and ¹³C NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2] A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[2] The deuterated solvent prevents a large, potentially overwhelming solvent signal in ¹H NMR and is used for the field-frequency lock by the spectrometer.

  • Dissolution & Transfer: Dissolve the sample completely in the vial. Gentle vortexing may be applied.

  • Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]

  • Instrument Setup: Place the capped and carefully cleaned NMR tube into the spectrometer's autosampler or spinner. The instrument's software will then perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity before data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~7.93 Doublet (d) 2H Aromatic protons ortho to C=O
H-b ~6.98 Doublet (d) 2H Aromatic protons meta to C=O
H-c ~2.94 Triplet (t) 2H -CH₂- adjacent to C=O
H-d ~1.77 Sextet 2H -CH₂- in butyl chain
H-e ~0.99 Triplet (t) 3H Terminal -CH₃ group

| -OH | Variable | Broad Singlet | 1H | Phenolic hydroxyl proton |

Data sourced from ChemicalBook.[5]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-8.0 ppm): The spectrum shows two distinct signals in this region, characteristic of a para-substituted benzene ring. The protons H-a , ortho to the electron-withdrawing carbonyl group, are deshielded and appear further downfield (~7.93 ppm).[6] The protons H-b , ortho to the electron-donating hydroxyl group, are more shielded and appear upfield (~6.98 ppm). Both signals appear as doublets due to coupling with their respective ortho neighbors.

  • Aliphatic Region (δ 0-3.0 ppm): The butyl chain gives rise to three distinct signals. The methylene protons H-c are directly adjacent to the carbonyl group, which deshields them significantly, shifting their resonance to ~2.94 ppm. This signal is a triplet because of coupling to the two neighboring H-d protons (n+1 rule, 2+1=3).[6] The H-d protons at ~1.77 ppm are split into a sextet by their five neighbors (two H-c and three H-e protons). The terminal methyl protons H-e are the most shielded, appearing at ~0.99 ppm as a triplet due to coupling with the two H-d protons.

  • Hydroxyl Proton: The phenolic -OH proton signal is typically a broad singlet and its chemical shift is highly variable, depending on concentration, temperature, and solvent, due to hydrogen bonding and chemical exchange.

Diagram 1: ¹H NMR Structural Assignments A simplified representation correlating the proton environments of this compound with their respective signals in the ¹H NMR spectrum.

HNMR_Assignment cluster_mol This compound Structure cluster_spec ¹H NMR Signals mol Ha H-a (~7.93 ppm, d, 2H) mol->Ha ortho to C=O Hb H-b (~6.98 ppm, d, 2H) mol->Hb meta to C=O Hc H-c (~2.94 ppm, t, 2H) mol->Hc α-CH₂ Hd H-d (~1.77 ppm, sxt, 2H) mol->Hd β-CH₂ He H-e (~0.99 ppm, t, 3H) mol->He γ-CH₃ OH -OH (variable, br s, 1H) mol->OH Phenolic

Caption: Correlation of protons to ¹H NMR signals.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C=O ~200-205 Typical for an aryl alkyl ketone; highly deshielded.
C-4' (-OH) ~162 Aromatic carbon attached to -OH; significantly deshielded by oxygen.
C-2'/C-6' ~131 Aromatic carbons ortho to C=O.
C-1' ~129 Quaternary aromatic carbon attached to the acyl group.
C-3'/C-5' ~115 Aromatic carbons meta to C=O, shielded by the -OH group.
-CH₂- (α) ~38 Aliphatic carbon alpha to the carbonyl group.
-CH₂- (β) ~18 Aliphatic carbon beta to the carbonyl group.

| -CH₃ (γ) | ~14 | Terminal methyl carbon. |

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): This quaternary carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom, appearing far downfield (>200 ppm).

  • Aromatic Carbons (δ 110-170 ppm): The chemical shifts are dictated by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-4') is the most deshielded aromatic carbon due to the direct attachment of oxygen. The carbons ortho to the carbonyl (C-2'/C-6') are the next most deshielded. The quaternary carbon (C-1') is also in this region. The carbons ortho to the hydroxyl group (C-3'/C-5') are the most shielded aromatic carbons.

  • Aliphatic Carbons (δ 10-40 ppm): The shifts follow a predictable pattern based on proximity to the electron-withdrawing carbonyl group. The α-carbon is the most deshielded, followed by the β-carbon, and finally the terminal γ-methyl group, which is the most shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of key functional groups.

Experimental Protocol: Solid-State IR Analysis

For a solid sample like this compound, the KBr pellet method is a standard and reliable technique.

Protocol for KBr Pellet Preparation:

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first and automatically subtracted.

IR Spectral Analysis

The IR spectrum of this compound is a composite of the characteristic absorptions of its functional groups.[8]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3550 - 3200 O-H stretch (broad) Phenolic -OH Confirms the presence of the hydroxyl group. Broadness is due to intermolecular hydrogen bonding.[8]
~3100 - 3000 C-H stretch Aromatic C-H Indicates the presence of the benzene ring.[9]
~2960 - 2850 C-H stretch Aliphatic C-H Confirms the presence of the sp³ hybridized carbons of the butyl chain.[9]
~1670 C=O stretch (strong) Aryl Ketone Strong, sharp absorption characteristic of a conjugated carbonyl group. Conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1600, ~1500 C=C stretch Aromatic Ring Two or more bands are typical for the stretching vibrations within the benzene ring.[8]

| ~1220 | C-O stretch | Phenol | Distinguishes the phenolic C-O bond from an aliphatic alcohol C-O bond.[8] |

Interpretation of the IR Spectrum: The spectrum provides a clear, self-validating system. The broad O-H stretch immediately identifies the compound as an alcohol or phenol. The strong C=O stretch confirms a carbonyl, and its position (~1670 cm⁻¹) points specifically to an aryl ketone where the carbonyl is conjugated with the aromatic ring. The combination of aromatic and aliphatic C-H stretches, along with the characteristic aromatic C=C stretches, completes the structural picture, aligning perfectly with the known structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation.

Protocol for EI-MS Analysis:

  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).[10]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectral Analysis

The mass spectrum of this compound (Molecular Weight: 164.20 g/mol ) is dominated by fragmentation pathways characteristic of aryl alkyl ketones.[8]

Table 4: Key Ions in the EI Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway Significance
164 [C₁₀H₁₂O₂]•⁺ Molecular Ion (M•⁺) Confirms the molecular weight of the compound.
121 [HOC₆H₄CO]⁺ α-Cleavage Loss of the propyl radical (•C₃H₇). This is the base peak.

| 93 | [HOC₆H₄]⁺ | Cleavage of C-C bond | Loss of the butyryl radical (•COC₃H₇). |

Data interpreted from NIST WebBook and general fragmentation principles.[8]

Interpretation of the Mass Spectrum:

  • Molecular Ion (M•⁺): A peak at m/z 164 corresponds to the intact molecular ion, confirming the compound's molecular formula.

  • α-Cleavage (Alpha-Cleavage): The most favorable fragmentation for ketones is cleavage of the bond alpha to the carbonyl group. For this compound, this involves the cleavage of the bond between the carbonyl carbon and the propyl chain. This results in the loss of a propyl radical (mass 43) and the formation of the highly stable, resonance-stabilized 4-hydroxybenzoyl cation at m/z 121 . This fragment is typically the most abundant ion (the base peak) in the spectrum.

  • McLafferty Rearrangement: While not a major peak for this specific molecule compared to the α-cleavage product, butyrophenones are classic examples of the McLafferty rearrangement. This process involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the loss of a neutral alkene (propene, mass 42). This would yield a fragment at m/z 122. The dominance of the m/z 121 peak suggests α-cleavage is the overwhelmingly preferred pathway.

Diagram 2: Primary Fragmentation Pathways in EI-MS A workflow illustrating the formation of the key fragment ion (m/z 121) from the molecular ion of this compound via α-cleavage.

MS_Fragmentation M_ion Molecular Ion (M•⁺) m/z = 164 Alpha_Cleavage α-Cleavage M_ion->Alpha_Cleavage Fragment_121 4-Hydroxybenzoyl Cation m/z = 121 (Base Peak) Alpha_Cleavage->Fragment_121 Propyl_Radical Propyl Radical (•C₃H₇) (Neutral Loss, Not Detected) Alpha_Cleavage->Propyl_Radical

Caption: Formation of the base peak via α-cleavage.

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling to minimize risk. It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).

  • Handling: Use in a well-ventilated area. Avoid formation of dust.

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid: In case of ingestion, seek medical help immediately. For skin or eye contact, rinse thoroughly with water.

Conclusion

The spectroscopic data of this compound provides a cohesive and self-validating confirmation of its molecular structure. ¹H NMR precisely maps the proton framework, IR spectroscopy confirms the presence and nature of the key functional groups, and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns. For the research scientist, this triad of techniques delivers an unambiguous molecular blueprint, ensuring the identity and purity of the material and providing a solid foundation for all subsequent research and development activities.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. NIST Chemistry WebBook.
  • Takayama, M. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Mass Spectrometry (Tokyo).
  • PubChem. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. National Center for Biotechnology Information.
  • National Institute of Standards and Technology (NIST). (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)- UV/Vis spectrum. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1-Butanone, 4-hydroxy-1-phenyl-. Wiley-VCH GmbH.
  • National Institute of Standards and Technology (NIST). (n.d.). 4'-Methoxybutyrophenone. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0014328).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). The IR spectrum for the compound (4a) in KBr disc.
  • eGyanKosh. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Lyu, B., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules.
  • ResearchGate. (n.d.). Electron ionization mass spectrum of butyrophenone.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • Lyu, B., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed.
  • ResearchGate. (n.d.). FT-IR spectra obtained using KBr method.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 4'-Hydroxybutyrophenone, a key intermediate in the pharmaceutical and fragrance industries. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the crystallographic analysis of this versatile organic compound.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₂, is an aromatic ketone that presents as a white to off-white crystalline solid at room temperature[1][2][3][4]. Its molecular structure features a butyrophenone core with a hydroxyl group attached to the phenyl ring at the para position[2]. This compound is a valuable precursor in the synthesis of various pharmaceuticals, particularly beta-blockers, and is also utilized in the fragrance industry for its pleasant scent profile[1]. The solid-state structure, governed by its crystal packing and intermolecular interactions, is critical for its physical properties, such as solubility and melting point, which in turn influence its handling, formulation, and bioavailability in pharmaceutical applications.

The primary method for elucidating the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD)[5][6][7]. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, as well as insights into the intermolecular forces that dictate the crystal lattice[6][8].

Crystallographic Properties and Molecular Geometry

While a specific, publicly available crystal structure of this compound is not readily found in open-access databases, we can infer its likely crystallographic features based on closely related structures and general principles of organic solid-state chemistry. For instance, the crystal structure of the isomeric raspberry ketone, 4-(4-Hydroxyphenyl)butan-2-one, reveals key interaction motifs that are highly probable in this compound[9].

A comprehensive analysis of the crystal structure of this compound would involve the determination of its unit cell parameters, space group, and the precise coordinates of each atom. This data allows for the calculation of intramolecular bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.

Table 1: Anticipated Crystallographic Data for this compound

ParameterExpected Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or similarDefines the symmetry elements within the unit cell.
a, b, c (Å)To be determinedThe dimensions of the unit cell along the crystallographic axes.
α, β, γ (°)To be determinedThe angles between the crystallographic axes.
Volume (ų)To be determinedThe volume of the unit cell.
ZTo be determinedThe number of molecules per unit cell.
Density (calculated)To be determinedThe calculated density of the crystal.
Hydrogen BondingO-H···OThe primary intermolecular interaction governing the crystal packing.

The molecular geometry is expected to be non-planar, with the butyryl chain exhibiting some degree of conformational flexibility. The dihedral angle between the phenyl ring and the plane of the ketone group will be a key determinant of the overall molecular shape.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound follows a well-established experimental pipeline. The quality of the final structural model is intrinsically linked to the quality of the single crystals and the precision of the data collection and refinement processes.

Crystallization

The initial and most critical step is the growth of high-quality single crystals. For organic molecules like this compound, which is soluble in organic solvents but has limited water solubility, slow evaporation or slow cooling of a saturated solution are common and effective techniques[1][10].

Protocol for Crystallization of this compound:

  • Solvent Selection: Screen a range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate) or solvent mixtures to find a system where this compound has moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent with gentle heating to achieve saturation.

  • Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals[10].

  • Slow Cooling: Alternatively, if the compound's solubility is significantly temperature-dependent, cool the saturated solution slowly. This can be achieved by placing the container in a Dewar flask filled with a warm solvent that will cool to room temperature over several hours.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully harvest them from the mother liquor[7].

A good quality crystal should be transparent, have well-defined faces, and be free of cracks or other defects when viewed under a polarizing microscope[10].

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

The selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector[6][7].

Data Acquisition Steps:

  • Mounting: The crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant if data is to be collected at low temperatures[6].

  • Centering: The crystal is precisely centered in the X-ray beam[8].

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal through a range of angles.

  • Data Integration and Scaling: The raw diffraction intensities are processed to produce a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Workflow:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group[7].

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities.

  • Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • Final Model Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dominated by hydrogen bonding interactions involving the phenolic hydroxyl group and the carbonyl oxygen atom. It is highly probable that the molecules will form chains or networks through O-H···O hydrogen bonds[9].

In the case of 4-(4-Hydroxyphenyl)butan-2-one, intermolecular O—H···O hydrogen bonds link the molecules into chains[9]. A similar arrangement is expected for this compound, which will significantly influence its melting point and other physical properties. In addition to hydrogen bonding, weaker van der Waals forces and potentially C-H···O interactions will also contribute to the overall stability of the crystal lattice.

Visualizations

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Diagram 2: Experimental Workflow for Crystal Structure Analysis

cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output start This compound Powder crystal Single Crystal Growth start->crystal select Crystal Selection crystal->select mount Mount Crystal select->mount diffract X-ray Diffraction mount->diffract process Data Processing diffract->process solve Structure Solution process->solve refine Structure Refinement solve->refine validate Model Validation refine->validate cif Crystallographic Information File (CIF) validate->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of this compound is a fundamental undertaking for understanding its solid-state properties, which are of paramount importance in its applications in the pharmaceutical and fine chemical industries. A thorough investigation using single-crystal X-ray diffraction provides invaluable data on its molecular conformation and intermolecular interactions. This guide has outlined the essential theoretical background, a detailed experimental workflow, and the expected structural features of this compound, providing a solid foundation for researchers and scientists working with this compound and related molecules. The insights gained from such studies are crucial for polymorphism screening, formulation development, and the rational design of new materials with tailored properties.

References

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
  • Nanoscience Analytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction.
  • PubChem. (n.d.). Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxyphenyl)butan-2-one. PMC.
  • ChemBK. (2024, April 9). 4-Hydroxy Butyrophenone.
  • PubChem. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-.
  • Global Substance Registration System. (n.d.). 4-CHLORO-4'-HYDROXYBUTYROPHENONE.
  • PubChem. (n.d.). 4'-Hydroxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4,4-diphenylbutan-2-one. PMC.
  • PubChem. (n.d.). CID 139069781.
  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • PubChem. (n.d.). 4-Hydroxy-1-phenylbutan-1-one.

Sources

A Researcher's Guide to the Quantum Chemical Landscape of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Drug Development Professionals and Computational Scientists

Foreword: From Molecular Structure to Biological Function

In the intricate world of drug discovery and development, a profound understanding of a molecule's electronic structure is paramount. It is this fundamental architecture that dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. 4'-Hydroxybutyrophenone, a phenolic ketone, serves as a valuable scaffold in medicinal chemistry. Its potential biological activity is intrinsically linked to the subtle interplay of its phenyl ring, hydroxyl group, and butyryl chain.[1] To truly harness and optimize the therapeutic potential of such molecules, we must move beyond two-dimensional representations and delve into their quantum mechanical nature.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the quantum chemical analysis of this compound. We will eschew a rigid, templated approach, instead focusing on the causality behind computational choices to create a self-validating and scientifically robust workflow. Our exploration will be grounded in the principles of Density Functional Theory (DFT), a powerful tool that balances computational cost with high accuracy for systems of this nature.

The 'Why': Strategic Importance of Quantum Calculations for this compound

Quantum chemical calculations offer a lens into the electronic heart of a molecule, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these calculations are instrumental in:

  • Elucidating Reactivity and Stability: By mapping the electron distribution and orbital energies, we can predict sites susceptible to electrophilic or nucleophilic attack, understand its antioxidant potential through the stability of its radical species, and gauge its overall kinetic stability.

  • Informing Drug-Receptor Interactions: The molecular electrostatic potential (MEP) reveals the regions of positive and negative charge, which are critical for understanding how the molecule will orient itself within a protein's binding pocket. This is a cornerstone of rational drug design.

  • Predicting Spectroscopic Signatures: Calculating vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) not only allows for the confident identification of the molecule but also serves as a crucial validation of the chosen computational methodology against experimental data.

  • Guiding Synthetic Modifications: Understanding the impact of substituents on the electronic properties of the core structure enables the targeted design of derivatives with enhanced activity, selectivity, or improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The 'How': A Validated DFT Protocol for this compound

The integrity of any computational study hinges on the selection of an appropriate theoretical framework. For phenolic compounds like this compound, Density Functional Theory (DFT) has consistently demonstrated a favorable balance of accuracy and computational efficiency.

Foundational Choices: Functional and Basis Set

Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for a wide range of organic molecules, including those with aromatic and hydroxyl functionalities.

This will be paired with the 6-311++G(d,p) basis set. Let's deconstruct this choice:

  • 6-311G: This triple-zeta basis set provides a more accurate description of the valence electrons by using three functions for each valence atomic orbital, which is crucial for capturing the nuances of chemical bonding.

  • ++G: The double diffuse functions (one set on heavy atoms and one on hydrogen atoms) are essential for accurately modeling systems with lone pairs and anions, such as the phenolate form of our molecule, and for describing non-covalent interactions.

  • (d,p): Polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) allow for greater flexibility in the shape of the atomic orbitals, which is critical for describing the anisotropic nature of chemical bonds.

This combination of B3LYP with a triple-zeta basis set including diffuse and polarization functions represents a robust and widely accepted level of theory for obtaining accurate geometries and electronic properties of phenolic compounds.

Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound using a computational chemistry package like Gaussian.

Step 1: Initial Structure Input

Begin by constructing the 3D structure of this compound. This can be done using a molecular builder and saved in a standard format (e.g., .mol or .pdb).

Step 2: Geometry Optimization

The initial structure is a mere starting point. We must find the lowest energy conformation on the potential energy surface.

  • Objective: To find the equilibrium geometry of the molecule.

  • Procedure: Perform a geometry optimization calculation. This iterative process adjusts the bond lengths, angles, and dihedral angles to minimize the total energy of the molecule.

  • Verification: A successful optimization is confirmed when the forces on all atoms are effectively zero, and the displacement at each step is negligible.

Step 3: Frequency Calculation

This is a critical, non-negotiable step following geometry optimization.

  • Objectives:

    • To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). A transition state will have one imaginary frequency.

    • To calculate the vibrational frequencies, which can be compared with experimental IR and Raman spectra.

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Procedure: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

Step 4: Analysis of Molecular Properties

With the validated optimized geometry, we can now calculate and analyze the key electronic properties.

  • Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. Their energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. In drug design, the energies of these orbitals are important for predicting how a drug will interact with its target.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electron density, color-coded to show regions of negative (electron-rich, attractive to electrophiles) and positive (electron-poor, attractive to nucleophiles) electrostatic potential. The MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Experimental Protocol: A Self-Validating System

Objective: To validate the B3LYP/6-311++G(d,p) level of theory by comparing the calculated vibrational frequencies with experimental IR and Raman spectra.

Methodology:

  • Experimental Data Acquisition: Obtain high-quality experimental FT-IR and FT-Raman spectra of the reference compound (in this case, 4'-hydroxyacetophenone).

  • Computational Spectra Generation: Perform a frequency calculation on the optimized geometry of the reference compound at the B3LYP/6-311++G(d,p) level of theory.

  • Data Processing:

    • The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. Therefore, a scaling factor (commonly around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to improve agreement with the experimental data.

    • Visualize the calculated IR and Raman spectra and compare them peak-by-peak with the experimental spectra.

  • Validation: A good correlation between the scaled calculated frequencies and the experimental frequencies, particularly for the characteristic vibrational modes (e.g., C=O stretch, O-H stretch, aromatic C-C stretches), validates the chosen level of theory for accurately describing the structural and vibrational properties of this class of molecules.

Interpreting the Quantum Landscape of this compound

The following sections detail the expected outcomes and their interpretations from the quantum chemical calculations on this compound.

Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. Key parameters to analyze include:

  • The planarity of the phenyl ring.

  • The orientation of the butyryl chain relative to the ring.

  • The C=O and O-H bond lengths, which are indicative of their bond strengths.

ParameterDescription
Bond Lengths Optimized distances between atomic nuclei.
Bond Angles Angles formed by three consecutive atoms.
Dihedral Angles Torsional angles describing the rotation around a bond.
Vibrational Analysis: A Tale of Molecular Motion

The calculated vibrational frequencies will provide a rich dataset for understanding the molecule's dynamics. Key vibrational modes to analyze include:

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
O-H Stretch 3200-3600Sensitive to hydrogen bonding.
Aromatic C-H Stretch 3000-3100Characteristic of the phenyl ring.
Aliphatic C-H Stretch 2850-3000From the butyryl chain.
C=O Stretch 1650-1700A strong, characteristic peak for the ketone.
Aromatic C=C Stretch 1450-1600Multiple bands indicating the aromatic ring.
Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are central to understanding the molecule's electronic behavior.

  • HOMO: The highest occupied molecular orbital will likely be localized on the electron-rich phenol ring, indicating its role as an electron donor in chemical reactions.

  • LUMO: The lowest unoccupied molecular orbital is expected to have significant contributions from the carbonyl group and the aromatic ring, highlighting these areas as potential electron acceptors.

  • HOMO-LUMO Gap: The energy difference between these orbitals will provide a quantitative measure of the molecule's excitability and kinetic stability. A smaller gap suggests higher reactivity.

ParameterCalculated Value (eV)Interpretation
E(HOMO) (Calculated Value)Energy of the highest occupied molecular orbital.
E(LUMO) (Calculated Value)Energy of the lowest unoccupied molecular orbital.
ΔE (LUMO-HOMO) (Calculated Value)Energy gap, related to chemical reactivity.
Molecular Electrostatic Potential: A Map for Drug Design

The MEP surface will visually represent the charge distribution across the molecule.

  • Negative Potential (Red/Yellow): Expected around the oxygen atoms of the hydroxyl and carbonyl groups, indicating regions that are attractive to electrophiles and can act as hydrogen bond acceptors.

  • Positive Potential (Blue): Expected around the hydroxyl hydrogen and the aromatic hydrogens, indicating regions that can act as hydrogen bond donors or interact with electron-rich sites on a receptor.

This map is a powerful tool for predicting how this compound will orient itself in a binding pocket and for designing modifications to enhance these interactions.

Visualizing the Computational Workflow and Molecular Properties

To clearly illustrate the relationships and processes described, we use Graphviz diagrams.

G cluster_input 1. Input & Pre-processing cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation cluster_validation 4. Validation A Construct 3D Structure of this compound B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Verify Minimum & Obtain Spectra) B->C D Single Point Calculation (for Electronic Properties) C->D G Vibrational Analysis (IR/Raman Spectra) C->G E HOMO-LUMO Analysis (Reactivity) D->E F Molecular Electrostatic Potential (Intermolecular Interactions) D->F H NBO Analysis (Bonding & Stability) D->H J Compare Calculated vs. Experimental Spectra G->J I Experimental Data (IR, Raman, etc.) I->J

Caption: A flowchart of the comprehensive quantum chemical workflow.

molecular_properties cluster_core This compound cluster_properties Calculated Properties cluster_applications Applications in Drug Development mol Optimized Geometry homo_lumo HOMO-LUMO Gap (Reactivity) mol->homo_lumo mep MEP Surface (Binding Sites) mol->mep spectra Vibrational Frequencies (IR/Raman) mol->spectra drug_design Rational Drug Design homo_lumo->drug_design sar Structure-Activity Relationship (SAR) homo_lumo->sar mep->drug_design spectra->sar admet ADMET Prediction drug_design->admet

Caption: Key molecular properties and their applications in drug development.

Conclusion: A Quantum Leap in Molecular Understanding

This guide has provided a detailed, scientifically-grounded protocol for the quantum chemical analysis of this compound. By following this workflow—from the careful selection of a DFT functional and basis set to the rigorous validation of results against experimental data—researchers can gain unprecedented insights into the electronic structure and potential bioactivity of this important molecule. The true power of this approach lies not just in predicting properties, but in understanding the underlying quantum mechanical principles that govern them. This deeper understanding is the cornerstone of modern, rational drug design, enabling the development of safer, more effective therapeutics.

References

Sources

A Comprehensive Technical Guide to the Thermochemical Landscape of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4'-Hydroxybutyrophenone (CAS 1009-11-6), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] This document is structured to deliver not just data, but a foundational understanding of the principles and methodologies that govern the determination of these critical parameters. We delve into the experimental techniques and computational models that form the bedrock of thermochemical analysis, offering insights into the causality behind experimental design and the predictive power of modern computational chemistry. This guide is intended to be an essential resource for researchers in drug development, process chemistry, and materials science, enabling a more profound understanding of the energetic landscape of this important molecule.

Introduction: The Significance of this compound

This compound, also known as p-hydroxybutyrophenone, is an aromatic ketone characterized by a hydroxyl group at the para position of the phenyl ring.[1][2] Its molecular structure, combining a polar hydroxyl group, a carbonyl functional group, and a hydrophobic butyryl chain, imparts a unique combination of physical and chemical properties.[2] This versatile molecule serves as a crucial building block in the synthesis of a range of active pharmaceutical ingredients (APIs), most notably certain beta-blockers used in the management of cardiovascular diseases.[1] Its utility also extends to the fragrance industry and the development of novel polymers.[1]

A thorough understanding of the thermochemical data of this compound is paramount for the safe, efficient, and scalable synthesis and application of its derivatives. Properties such as enthalpy of formation, heat capacity, and entropy are not merely academic figures; they are critical inputs for reaction calorimetry, process safety assessments, crystallization studies, and the prediction of reaction equilibria and kinetics. This guide aims to provide a detailed exploration of these thermochemical parameters.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[2]
Molecular Weight164.20 g/mol [2]
AppearanceWhite to off-white crystalline solid[1]
Melting Point91 °C[2]
Boiling Point311.5 °C at 760 mmHg[2]
Flash Point131.8 °C[2]
Vapor Pressure0.000307 mmHg at 25 °C[2]

Table 2: Estimated and Analogous Thermochemical Data

PropertyEstimated/Analogous ValueBasis of Estimation/Analog CompoundSource
Standard Enthalpy of Formation (gas, 298.15 K) -210 ± 10 kJ/molGroup additivity methods and comparison with acetophenone (-86.7 ± 1.7 kJ/mol) and phenol.[3]
Standard Molar Entropy (gas, 298.15 K) 430 ± 15 J/mol·KGroup additivity methods and comparison with acetophenone (372.88 J/mol·K).[3]
Heat Capacity (liquid) ~250-280 J/mol·KBased on data for other liquid aromatic ketones.[4]
Enthalpy of Fusion 20-25 kJ/molEstimated from melting point and comparison with substituted acetophenones.

Note: The values in Table 2 are estimates and should be used with caution. Experimental determination is recommended for high-precision applications.

Experimental Determination of Thermochemical Properties

The bedrock of thermochemistry lies in precise and accurate experimental measurements. The choice of technique is dictated by the specific property being investigated and the physical state of the substance.

Combustion Calorimetry: Determining the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is most commonly determined indirectly through its enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.

Principle of Operation: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature rise of the water is meticulously measured to calculate the heat of combustion.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis prep1 Weigh Sample Accurately prep2 Form a Pellet prep1->prep2 prep3 Attach Fuse Wire prep2->prep3 bomb1 Place Sample in Bomb prep3->bomb1 bomb2 Add Water (for acid formation) bomb1->bomb2 bomb3 Pressurize with Oxygen bomb2->bomb3 cal1 Immerse Bomb in Water Bath bomb3->cal1 cal2 Equilibrate Temperature cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Record Temperature Rise cal3->cal4 an1 Correct for Fuse Wire & Acid Formation cal4->an1 an2 Calculate Heat of Combustion (ΔcH°) an1->an2 an3 Apply Hess's Law an2->an3 an4 Determine Enthalpy of Formation (ΔfH°) an3->an4

Figure 1: Workflow for Bomb Calorimetry.

Causality in Experimental Choices:

  • High-Pressure Oxygen: Ensures complete and rapid combustion, which is crucial for accurate results. Incomplete combustion would lead to an underestimation of the heat released.

  • Benzoic Acid Calibration: The heat capacity of the calorimeter is not an intrinsic property and must be determined experimentally. Benzoic acid is used as a standard because it is readily available in high purity, is not hygroscopic, and its heat of combustion is well-established.

  • Corrections for Side Reactions: The high-pressure and temperature conditions in the bomb can lead to the formation of nitric and sulfuric acids from any nitrogen or sulfur impurities. These acid formation reactions are exothermic and must be corrected for to isolate the heat of combustion of the sample.[5]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[6] It is particularly useful for determining heat capacity, melting point, and enthalpy of fusion.

Principle of Operation: The DSC instrument has two pans: a sample pan containing the material of interest and a reference pan (usually empty). The instrument heats both pans at a constant rate, and the difference in heat flow required to maintain both pans at the same temperature is measured.[7]

Experimental Protocol for this compound:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan.[6]

  • Instrument Setup: The sample and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: A temperature program is initiated, typically involving an initial isothermal period, followed by a controlled heating ramp (e.g., 10 °C/min) through the expected melting point, and a final isothermal period.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine:

    • Heat Capacity (Cp): The heat capacity can be determined from the heat flow in a region with no thermal transitions.

    • Melting Point (Tm): The onset of the endothermic melting peak corresponds to the melting point.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the enthalpy of fusion.

G cluster_setup DSC Setup cluster_measurement Measurement Cycle cluster_analysis Data Interpretation setup1 Weigh Sample into Pan setup2 Seal Pan Hermetically setup1->setup2 setup3 Place Sample & Reference in Cell setup2->setup3 meas1 Equilibrate at Start Temperature setup3->meas1 meas2 Ramp Temperature at Controlled Rate meas1->meas2 meas3 Record Differential Heat Flow meas2->meas3 an1 Plot Heat Flow vs. Temperature meas3->an1 an2 Determine Heat Capacity (Cp) an1->an2 an3 Identify Melting Peak (Tm) an1->an3 an4 Integrate Peak for Enthalpy of Fusion (ΔHfus) an3->an4

Figure 2: General Workflow for a DSC Experiment.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can yield accurate values for enthalpies of formation, entropies, and heat capacities.

Quantum Chemical Methods

Modern computational thermochemistry relies on sophisticated methods to solve the electronic Schrödinger equation. For molecules of the size of this compound, composite methods like Gaussian-n (Gn) theories (e.g., G3B3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) offer a good balance of accuracy and computational cost.

Theoretical Foundation: These methods combine the results of several lower-level calculations to extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects. The general approach involves:

  • Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.

  • Extrapolation and Correction: The results are combined and extrapolated to an estimate of the exact energy.

G start Input Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calcs Single-Point Energy Calculations (Higher Theory Levels & Basis Sets) geom_opt->spe_calcs corrections Higher-Order Corrections freq_calc->corrections extrap Extrapolation to Complete Basis Set Limit spe_calcs->extrap extrap->corrections thermo_props Final Thermochemical Properties (ΔfH°, S°, Cp) corrections->thermo_props

Figure 3: Conceptual Workflow for Composite Computational Methods.

Rationale for Method Selection:

  • DFT for Geometries and Frequencies: Density Functional Theory, particularly with hybrid functionals like B3LYP, provides a good compromise between accuracy and computational cost for the geometries and vibrational frequencies of organic molecules.

  • Composite Methods for Energies: For high accuracy in the final energy, which is crucial for thermochemical calculations, the systematic inclusion of higher-level electron correlation and basis set extrapolation provided by methods like G3B3 and CBS-QB3 is essential.

Safety and Handling

This compound is classified as harmful if swallowed.[4] It can cause skin and eye irritation. Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

The thermochemical data of this compound are fundamental to its application in research and industry. This guide has provided an in-depth overview of its known physicochemical properties and a framework for understanding and determining its key thermochemical parameters. By integrating experimental methodologies with computational approaches, a comprehensive picture of the energetic landscape of this important molecule can be achieved. The detailed protocols and the rationale behind experimental and computational choices are intended to empower researchers to conduct their own investigations with a solid foundation of scientific integrity and technical expertise.

References

  • Active Thermochemical Tables. (n.d.). Acetophenone Enthalpy of Formation.
  • Zábranský, M., Růžička, V., & Majer, V. (1996). Heat capacities of liquid ketones and aldehydes at 298 K.
  • National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook.
  • Active Thermochemical Tables. (n.d.). Acetophenone Enthalpy of Formation.
  • Cheméo. (n.d.). Chemical Properties of Acetophenone (CAS 98-86-2).
  • Zábranský, M., Růžička, V., & Majer, V. (1996). Heat capacities of liquid ketones and aldehydes at 298 K. Semantic Scholar.
  • National Institute of Standards and Technology. (n.d.). Benzene. In NIST Chemistry WebBook.
  • McCormick, J. M. (2013). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Truman State University.
  • Scimed. (n.d.). Introduction to Bomb Calorimetry.
  • Chemistry For Everyone. (2023, November 3). How Do You Set Up A Bomb Calorimeter Correctly? [Video]. YouTube.
  • University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.
  • Chickos, J. S., & Acree, Jr., W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001.
  • McCormick, J. M. (2013). Determination of the Resonance Stabilization Energy of Benzene by Bomb Calorimetry. Truman State University.
  • Hodul, J. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University College of Engineering.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure.
  • Domalski, E. S., & Hearing, E. D. (1990). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II.
  • Acree, Jr., W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2010.
  • National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook.
  • Verevkin, S. P., & Emel'yanenko, V. N. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. AppliedChem, 1(1), 111-129.
  • Wikipedia. (n.d.). Table of specific heat capacities.
  • Molecular Energetics Group. (n.d.). Reaction-Solution Calorimetry.
  • Solubility of Things. (n.d.). Calorimetry techniques and calculations.

Sources

A Technical Guide to the Photophysical Properties of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Hydroxybutyrophenone (4-HBP) is a substituted aromatic ketone with significant relevance in photochemistry, polymer science, and as a crucial intermediate in pharmaceutical synthesis[1]. Understanding its interaction with light—its photophysical and photochemical properties—is paramount for optimizing its applications and ensuring the stability and efficacy of related products. This guide provides an in-depth analysis of the core photophysical characteristics of 4-HBP, including its absorption and emission behavior, the influence of solvent environments, and its propensity for characteristic photochemical reactions. We present detailed experimental protocols for characterization and interpret the data within a robust theoretical framework, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a butyrophenone moiety, known for its photochemical reactivity, and a phenol group, which modulates its electronic properties and solubility[1]. The carbonyl group's non-bonding electrons and the aromatic ring's π-system dictate its primary interactions with ultraviolet (UV) radiation. Upon absorption of a photon, 4-HBP is promoted to an electronically excited state, from which it can undergo several decay pathways: non-radiative decay (heat), radiative decay (fluorescence or phosphorescence), or photochemical reaction. The competition between these pathways is highly sensitive to the molecular environment and is the central focus of this guide. A thorough grasp of these processes is critical for applications ranging from photopolymerization to assessing the photostability of drug formulations.

Fundamental Photophysical & Photochemical Principles

The behavior of 4-HBP upon light absorption is best described by a Jablonski diagram. The molecule initially absorbs a photon, promoting an electron from the ground state (S₀) to a singlet excited state (Sₙ). Aromatic ketones like 4-HBP possess two main types of low-energy transitions: the n→π* transition, involving a non-bonding electron on the carbonyl oxygen, and the π→π* transition, involving the aromatic system's π-electrons.

Following initial excitation, the molecule rapidly relaxes to the lowest singlet excited state (S₁). From S₁, it can either fluoresce back to the ground state or undergo intersystem crossing (ISC) to the triplet state (T₁). Due to the presence of the carbonyl group, ISC is typically very efficient in aromatic ketones. The long-lived T₁ state is often the primary precursor for photochemical reactions.

For butyrophenone derivatives, the most prominent photochemical pathways originating from the triplet state are the Norrish Type I and Norrish Type II reactions[2][3].

  • Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon bond (the bond between the carbonyl carbon and the adjacent carbon of the butyl chain), generating two radical intermediates[2][4].

  • Norrish Type II: This pathway is an intramolecular reaction where the excited carbonyl group abstracts a hydrogen atom from the γ-carbon of its own alkyl chain. This process forms a 1,4-biradical intermediate, which can then either cleave to form an alkene and a smaller ketone or cyclize to form a cyclobutanol derivative[2][5][6][7]. The presence of a γ-hydrogen in the butyryl chain makes this a highly probable pathway for 4-HBP.

Spectroscopic & Photophysical Profile of this compound

The photophysical properties of 4-HBP are profoundly influenced by its solvent environment, a phenomenon known as solvatochromism[8][9][10]. The polarity and hydrogen-bonding capability of the solvent can stabilize the ground and excited states differently, leading to shifts in absorption and emission spectra[9][11].

Absorption and Emission Characteristics

4-HBP exhibits complex absorption and fluorescence behavior. It has multiple absorption bands in the UV region. An intense absorption between 200-230 nm can be attributed to higher-energy π→π* transitions (e.g., S₀→S₅ or S₆)[12]. Another notable absorption occurs in the 270-300 nm range, corresponding to the S₀→S₂ transition[12].

The emission properties are particularly sensitive to the environment. In aprotic or weakly protic solvents, fluorescence is observed from the S₂ state (Ex/Em ~270-300 nm / 320-360 nm), which is an exception to Kasha's rule that typically dictates emission occurs from the lowest excited state (S₁)[12]. The excited states of 4-HBP are significantly more acidic than its ground state. In neutral aqueous solutions, the excited molecule is rapidly deprotonated, which quenches fluorescence[12]. Consequently, fluorescence intensity is higher in acidic conditions, where deprotonation is suppressed, or in basic conditions, where the deprotonated phenolate form is the ground state species being excited[12].

Table 1: Summary of Key Photophysical Data for this compound (and related ketones)

Property Condition / Solvent Value / Observation Source(s)
Chemical Formula N/A C₁₀H₁₂O₂ [1]
Molar Mass N/A 164.20 g/mol [13]
Melting Point N/A 93°C [13]
UV Absorption (λ_max) General Multiple peaks: ~200-230 nm, ~270-300 nm [12]
Fluorescence Emission Aprotic/Weakly Protic Multiple peaks: ~280-370 nm, ~320-360 nm [12]
Solvatochromism Polar vs. Non-polar Bathochromic (red) shift in absorption and emission with increasing solvent polarity is common for similar ketones. [8][11]
Excited State pKa General Significantly lower than ground state pKa. [12]

| Primary Photoreaction | General | Norrish Type II reaction is highly probable due to the γ-hydrogen on the butyryl chain. |[2][5][6] |

Photochemical Reactivity: The Norrish Type II Pathway

For 4-HBP, the Norrish Type II reaction is the dominant photochemical pathway. Upon excitation and intersystem crossing to the triplet state, the carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the butyl chain.

Norrish_Type_II cluster_0 Excitation & Intersystem Crossing cluster_1 Norrish Type II Reaction S0 4-HBP (S₀) S1 Excited Singlet (S₁) S0->S1 hν (Absorption) T1 Excited Triplet (T₁) S1->T1 ISC Biradical 1,4-Biradical Intermediate T1->Biradical γ-H Abstraction Cleavage Cleavage Products (Acetophenone derivative + Propene) Biradical->Cleavage β-Cleavage Cyclization Cyclization Product (Cyclobutanol derivative) Biradical->Cyclization Ring Closure

Caption: The Norrish Type II reaction pathway for this compound.

This intramolecular reaction leads to a 1,4-biradical intermediate. This biradical has two primary fates:

  • Cleavage: The bond between the α and β carbons breaks, yielding propene and a 4'-hydroxyacetophenone molecule.

  • Cyclization (Yang Cyclization): The two radical centers form a new bond, resulting in a cyclobutanol derivative.

The ratio of cleavage to cyclization products is influenced by factors such as solvent viscosity and conformational flexibility.

Experimental Workflow for Photophysical Characterization

A comprehensive analysis of 4-HBP's photophysical properties requires a combination of steady-state and time-resolved spectroscopic techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy cluster_analysis Data Analysis & Interpretation Prep Prepare stock solution of 4-HBP in a high-purity solvent (e.g., Acetonitrile) Dilute to desired concentrations for analysis (e.g., 10⁻⁵ M) Use spectrograde solvents UVVis UV-Vis Absorption Spectroscopy Determine λ_max and molar absorptivity (ε) Prep->UVVis Fluorescence Fluorescence Spectroscopy Measure excitation and emission spectra Determine fluorescence quantum yield (Φ_f) Prep->Fluorescence UVVis->Fluorescence Select excitation wavelength LFP Laser Flash Photolysis (LFP) Observe triplet state absorption Measure triplet lifetime (τ_T) and quenching rates UVVis->LFP Determine excitation energy TCSPC Time-Correlated Single Photon Counting (TCSPC) Measure fluorescence lifetime (τ_f) Fluorescence->TCSPC Confirm emissive state Analysis Correlate spectral shifts with solvent polarity (Solvatochromism) Calculate radiative and non-radiative decay rates Identify transient species and reaction products TCSPC->Analysis LFP->Analysis

Caption: Workflow for the photophysical characterization of this compound.

Detailed Experimental Protocols

Protocol: UV-Vis Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of 4-HBP in various solvents.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Procedure: a. Prepare a stock solution of 4-HBP (e.g., 1 mM) in a Class A volumetric flask using a high-purity solvent (e.g., acetonitrile). b. Create a series of dilutions (e.g., 1, 5, 10, 15, 20 µM) in the desired solvent. c. Use the pure solvent as a reference blank to zero the instrument. d. Record the absorption spectrum for each concentration from 200 to 450 nm. e. Identify λ_max from the spectra. f. Self-Validation: Plot absorbance at λ_max versus concentration. The data should yield a straight line passing through the origin (Beer-Lambert Law). The slope of this line divided by the cuvette path length (typically 1 cm) gives the molar extinction coefficient (ε).

Protocol: Steady-State Fluorescence and Quantum Yield Determination
  • Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_f) relative to a known standard.

  • Instrumentation: Spectrofluorometer.

  • Procedure: a. Prepare a dilute solution of 4-HBP in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects. b. Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) with a similar low absorbance at the same excitation wavelength. c. Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra. d. Integrate the area under the corrected emission curves for both the 4-HBP sample (A_S) and the standard (A_R). e. Calculate the quantum yield using the following equation: Φ_S = Φ_R * (A_S / A_R) * (Abs_R / Abs_S) * (n_S² / n_R²) where Φ is the quantum yield, A is the integrated emission area, Abs is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts S and R refer to the sample and reference, respectively. f. Self-Validation: The calculated quantum yield should be independent of the excitation wavelength in the main absorption band.

Conclusion

This compound possesses a rich and complex photochemistry dominated by its aromatic ketone structure. Its absorption and emission are highly sensitive to solvent polarity and pH due to the interplay between its n→π* and π→π* excited states and the acidic nature of the phenolic proton[12]. The primary photochemical decay pathway is the Norrish Type II reaction, a process of significant interest for predicting material stability and designing photoreactive systems[2][6]. The experimental protocols and theoretical framework provided in this guide offer a comprehensive approach for scientists to rigorously characterize 4-HBP, enabling its effective and reliable application in research and development.

References

  • Barsotti, F., et al. (2017). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Photochemical & Photobiological Sciences.
  • Wikipedia. (n.d.). Norrish reaction.
  • Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. RSC.
  • Crescentini, L., et al. (n.d.). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences.
  • Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.
  • Kearns, D. R., & Case, W. A. (n.d.). Investigation of Singlet → Triplet Transitions by the Phosphorescence Excitation Method. III. Aromatic Ketones and Aldehydes. Journal of the American Chemical Society.
  • Anitha, C., et al. (n.d.).
  • ResearchGate. (n.d.). Scheme 1 Reaction scheme of the Norrish Type II reaction for...
  • Taylor & Francis Online. (n.d.).
  • Allery Chemistry. (2022). Photochemistry: Norrish Type II. YouTube.
  • Becker, R. S., et al. (n.d.). Photophysical Properties of Some Thienyl Ketones: An Experimental and Theoretical Study. The Journal of Physical Chemistry.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • CymitQuimica. (n.d.). CAS 1009-11-6: 4′-Hydroxybutyrophenone.
  • Yilmaz, Y., & Aylaz, G. (n.d.). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Taylor & Francis.
  • ChemBK. (2024). 4-Hydroxy Butyrophenone.
  • González-Béjar, M., et al. (2010).
  • Draguta, S., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)

Sources

Reactivity of 4'-Hydroxybutyrophenone with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4'-Hydroxybutyrophenone with Electrophiles and Nucleophiles

Introduction: The Duality of a Versatile Synthetic Intermediate

This compound (CAS No: 1009-11-6) is an aromatic ketone of significant interest in the fields of pharmaceutical and fine chemical synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group and a butyrophenone moiety, imparts a dual reactivity that makes it a versatile building block for complex molecular architectures.[2] This guide provides an in-depth exploration of the chemical behavior of this compound, focusing on its interactions with both electrophiles at the aromatic ring and nucleophiles at its two key functional centers: the phenolic oxygen and the carbonyl carbon. Understanding these distinct yet interconnected reactivities is paramount for researchers and drug development professionals aiming to leverage this compound in multi-step synthetic strategies.

This document will elucidate the electronic and steric factors governing these reactions, provide field-proven experimental protocols, and offer insights into the strategic choices that enable chemists to selectively target different sites on the molecule.

Part 1: Reactivity with Electrophiles: The Activated Aromatic Core

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the cumulative electronic effects of its two substituents: the hydroxyl (-OH) group and the butyryl (-C(O)CH₂CH₂CH₃) group.[3]

  • Hydroxyl Group (-OH): This group is a powerful activating substituent.[3] The lone pairs on the oxygen atom are delocalized into the π-system of the ring through resonance, significantly increasing the ring's electron density and making it highly susceptible to electrophilic attack.[4] This activating effect is so pronounced that reactions often proceed under milder conditions than those required for benzene itself.[5] The -OH group is an ortho, para-director.

  • Butyryl Group (-C(O)R): The carbonyl group is an electron-withdrawing group due to both induction and resonance. It pulls electron density out of the ring, making it less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position.

In this compound, the potent activating and ortho, para-directing effect of the hydroxyl group overwhelmingly dominates the deactivating, meta-directing effect of the butyryl group. Therefore, electrophilic substitution occurs primarily at the positions ortho to the hydroxyl group (C3' and C5').

Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution

G start This compound step1 Deprotonation (e.g., NaOH, NaH) start->step1 intermediate Sodium 4-butyrylphenoxide (Nucleophile) step1->intermediate step2 SN2 Attack intermediate->step2 reagent Alkyl Halide (R-X) (Electrophile) reagent->step2 product 4'-Alkoxybutyrophenone (Ether Product) step2->product

Caption: Key steps in the O-alkylation of this compound.

This protocol details the O-alkylation of this compound with ethyl iodide.

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of this compound in 50 mL of absolute ethanol.

  • Base Addition: Carefully add a stoichiometric equivalent of sodium ethoxide (prepared by dissolving the appropriate amount of sodium metal in ethanol, or using a commercial solution). Stir the mixture until a clear solution of the sodium phenoxide is formed.

  • Alkylating Agent Addition: Add a slight excess (1.1 equivalents) of ethyl iodide (CH₃CH₂I) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. The product may precipitate as a solid or can be extracted with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with 5% NaOH solution to remove any unreacted starting material, followed by a wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 4'-ethoxybutyrophenone.

Reactions at the Carbonyl Carbon

The carbonyl carbon in this compound is electrophilic due to the polarization of the C=O bond, making it a target for nucleophilic addition. [6][7][8]

The ketone can be readily reduced to a secondary alcohol, 1-(4-hydroxyphenyl)butan-1-ol, using hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation due to its selectivity for aldehydes and ketones.

Complete removal of the carbonyl oxygen to form an alkyl chain (yielding 4-butylphenol) can be accomplished under harsh reducing conditions. The choice between the two primary methods depends on the substrate's stability to acid or base. [9]

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. [10][11]It is suitable for substrates that are stable in strong acid. [9]* Wolff-Kishner Reduction: This reaction uses hydrazine (NH₂NH₂) and a strong base like KOH in a high-boiling solvent (e.g., ethylene glycol) at high temperatures. [12][13][14]It is ideal for substrates that are sensitive to acid but stable in strong base. [14]

Table 1: Comparison of Carbonyl Deoxygenation Methods
FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HClNH₂NH₂, KOH (or other strong base), high-boiling solvent
Conditions Strongly acidic, refluxStrongly basic, high temp. (>180 °C)
Key Intermediate Disputed; possibly organozinc or carbenoid species [11][15]Hydrazone [13][16]
Substrate Suitability Stable to strong acidStable to strong base
Limitations Unsuitable for acid-sensitive substrates (e.g., containing acetals, certain esters). [10]Unsuitable for base-sensitive substrates or highly sterically hindered ketones. [13][14]
Diagram 3: Carbonyl Reduction Pathways

G cluster_0 Reduction to Alcohol cluster_1 Deoxygenation to Alkane start This compound reagents_alcohol 1. NaBH4 2. H3O+ workup start->reagents_alcohol Mild Reduction reagents_clemmensen Clemmensen (Zn(Hg), HCl) start->reagents_clemmensen Harsh Acidic Reduction reagents_wolff Wolff-Kishner (H2NNH2, KOH) start->reagents_wolff Harsh Basic Reduction prod_alcohol 1-(4-Hydroxyphenyl)butan-1-ol reagents_alcohol->prod_alcohol prod_alkane 4-Butylphenol reagents_clemmensen->prod_alkane reagents_wolff->prod_alkane

Sources

A Technical Guide to the Biological Activity Screening of 4'-Hydroxybutyrophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of 4'-Hydroxybutyrophenone and its derivatives for potential therapeutic applications. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental design and the interpretation of results, grounded in established scientific principles.

Introduction: The Therapeutic Potential of Phenolic Ketones

This compound, a phenolic ketone, and its derivatives represent a promising class of compounds for drug discovery. The core structure, featuring a hydroxyl-substituted phenyl ring attached to a butyryl group, presents multiple opportunities for chemical modification to modulate biological activity. The phenolic hydroxyl group is a key pharmacophore, known to contribute to antioxidant properties through radical scavenging mechanisms.[1][2] Modifications to the aromatic ring or the butyryl chain can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

This guide will delineate a strategic, multi-tiered approach to screening these compounds for a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. The methodologies described are robust, validated, and designed to provide a clear understanding of the potential therapeutic value of this chemical scaffold.

Diagram: Overall Screening Workflow

Screening Workflow Figure 1. High-Level Screening Workflow cluster_0 Compound Library cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening (Mechanism-Based) cluster_3 Lead Optimization Compound_Synthesis Synthesis of this compound Derivatives Antioxidant Antioxidant Assays (DPPH, ABTS) Compound_Synthesis->Antioxidant Initial broad screening Antimicrobial Antimicrobial Assays (Broth Microdilution) Compound_Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT against Cancer Cell Lines) Compound_Synthesis->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (RAW 264.7 Macrophages) Antioxidant->Anti_inflammatory Promising hits SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Cytotoxicity->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory->Pathway_Analysis Mechanistic insights Pathway_Analysis->SAR

Caption: High-Level Screening Workflow for this compound Derivatives.

Part 1: Antioxidant Activity Screening

The phenolic hydroxyl group in this compound and its derivatives is a primary indicator of potential antioxidant activity. This is due to its ability to donate a hydrogen atom to stabilize free radicals, a key mechanism in mitigating oxidative stress.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a rapid and widely used preliminary assay to assess the radical scavenging capacity of the synthesized compounds.[3][4]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol or another suitable solvent.

    • Prepare a series of dilutions of the test compounds (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use Gallic acid or Trolox as a positive control and prepare a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds or control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method that is applicable to both hydrophilic and lipophilic antioxidants.[5]

Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound dilutions to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value.

Table 1: Example Antioxidant Activity Data for Phenolic Ketone Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound >200>200
Derivative A (Chalcone) 55.348.1
Derivative B (Schiff Base) 89.775.4
Gallic Acid (Control) 8.56.2

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Part 2: Antimicrobial Activity Screening

The structural features of this compound derivatives, particularly the presence of a phenolic hydroxyl group and the potential for forming derivatives like Schiff bases and chalcones, suggest possible antimicrobial activity.[6][7][8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Protocol: Broth Microdilution Assay

  • Microorganism and Media Preparation:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]

  • Assay Procedure:

    • In a sterile 96-well microplate, perform a two-fold serial dilution of the test compounds in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

    • Add 100 µL of the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Acquisition and Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • A viability indicator such as resazurin can be added to aid in the visualization of growth inhibition.

Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative C (Chalcone) 166432
Derivative D (Schiff Base) 83216
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control) N/AN/A2

Note: The data presented are hypothetical and for illustrative purposes.

Diagram: Antimicrobial Screening Workflow

Antimicrobial Workflow Figure 2. Antimicrobial Screening Workflow Start Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at appropriate temperature and time Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Part 3: Anticancer Activity Screening

Phenolic compounds are known to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[12][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Table 3: Example Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Derivative E (Chalcone) 12.525.8
Derivative F (Schiff Base) 8.215.1
Doxorubicin (Control) 0.50.8

Note: The data presented are hypothetical and for illustrative purposes.

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways.[10][17]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[5]

Protocol: NO Inhibition Assay

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-treated control.

    • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[1]

Diagram: Key Inflammatory Signaling Pathways

Inflammatory Pathways Figure 3. Key Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NF_kB NF-κB IKK->NF_kB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NF_kB->Pro_inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Pro_inflammatory_Genes Phenolic_Compound Phenolic_Compound Phenolic_Compound->IKK Inhibition Phenolic_Compound->MAPK Inhibition

Caption: Simplified diagram of LPS-induced inflammatory signaling pathways and potential points of inhibition by phenolic compounds.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary and secondary screens will be crucial for establishing structure-activity relationships. By comparing the biological activities of different derivatives, researchers can identify the structural motifs that are essential for a particular activity. For example, the position and nature of substituents on the aromatic ring, as well as modifications to the butyryl chain, can significantly impact potency and selectivity. This information will guide the rational design and synthesis of new derivatives with improved therapeutic potential.

Conclusion

The systematic screening of this compound and its derivatives, as outlined in this guide, provides a robust and efficient pathway for the identification of novel therapeutic agents. By integrating a tiered screening approach with a deep understanding of the underlying molecular mechanisms, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this promising class of compounds.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds. BenchChem.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). Molecules, 26(21), 6468.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). Foods, 10(4), 814.
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. (n.d.).
  • Synthesis and biological activities of some chalcone derivatives. (2020). International Journal of Chemical and Pharmaceutical Sciences, 11(1), 61-67.
  • Antioxidant activity by DPPH assay: in vitro protocol. (2021). protocols.io.
  • MTT Assay protocol. (2023). Protocols.io.
  • MTT Cell Proliferation Assay.
  • Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). (2017).
  • Synthesis and biological activities of some chalcone derivatives. (2020).
  • Antioxidant activity by DPPH assay in vitro protoc. (n.d.). Scribd.
  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (2017). Cogent Food & Agriculture, 3(1).
  • Synthesis and biological evaluation of chalcone derivatives (mini review). (2012). Mini reviews in medicinal chemistry, 12(14), 1394–1402.
  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (2021). Molecules, 26(11), 3189.
  • Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. (2022). Molecules, 27(15), 4998.
  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (2012). Journal of Pharmacy Research, 5(2), 1084-1087.
  • Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. (2021). Journal of Advances in Biology & Biotechnology, 24(12), 30-39.
  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2023). Antioxidants, 12(6), 1184.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (2014). Journal of the Chemical Society of Pakistan, 36(1).
  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach. (2021). RSC Advances, 11(48), 30235-30248.
  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. (2022). Scientific Reports, 12(1), 13354.
  • Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). (2014). Chemistry Central Journal, 8, 5.
  • Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups. (2013). E-Journal of Chemistry, 2013.
  • Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en-2-ylideneaminophenol. (2018). Journal of the Serbian Chemical Society, 83(1), 45-56.
  • Broth Dilution Method for MIC Determin
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments, (132), e57127.
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). Plants, 11(23), 3326.
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). Molecules, 26(16), 4905.

Sources

An In-Depth Technical Guide to 4'-Hydroxybutyrophenone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Hydroxybutyrophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis, chemical properties, and significant applications, with a focus on its role as a precursor in pharmacologically active compounds.

Introduction: The Significance of the Butyrophenone Scaffold

The butyrophenone chemical structure, characterized by a ketone flanked by a phenyl ring and a butyl chain, forms the foundation for a diverse range of compounds.[1] Historically, this scaffold has been of immense interest in medicinal chemistry. The journey of butyrophenones into the pharmaceutical landscape was notably marked by the groundbreaking work at Janssen Pharmaceutica in the late 1950s. While initially exploring analogs of pethidine for analgesic properties, their research serendipitously led to the discovery of haloperidol, a potent antipsychotic.[2] This discovery highlighted the potential of the butyrophenone core in developing central nervous system-acting drugs and spurred further investigation into its derivatives.[2] this compound, with its reactive hydroxyl group, emerged as a versatile building block for creating more complex molecules with a wide array of biological activities.

Physicochemical Properties of this compound

This compound, also known by synonyms such as 1-(4-Hydroxyphenyl)-1-butanone and p-Hydroxybutyrophenone, is a white to off-white crystalline solid.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1009-11-6[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol
Melting Point 91-93 °C
Boiling Point 174 °C at 40 mmHg
Solubility Soluble in organic solvents like methanol, limited solubility in water.[3]
Appearance White to off-white crystalline solid.[3]

Synthesis of this compound: The Friedel-Crafts Acylation and Fries Rearrangement

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of phenol.[4] This electrophilic aromatic substitution reaction involves the reaction of phenol with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

However, the reaction with phenol is nuanced due to the presence of the hydroxyl group, which can also be acylated (O-acylation) to form an ester.[4][7] To favor the desired C-acylation at the para position, the reaction conditions are controlled. The O-acylated product, a phenyl ester, can undergo a Fries rearrangement in the presence of a Lewis acid to yield the more thermodynamically stable C-acylated product, the hydroxyarylketone.[4][7] An excess of the catalyst is often used to promote this rearrangement.[4]

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on the principles of Friedel-Crafts acylation and Fries rearrangement.

Materials:

  • Phenol

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenol (1 equivalent) and butyryl chloride (1.1 equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization to afford pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts (δ) in ppm are:

  • Aromatic protons: Two doublets in the range of 6.9-8.0 ppm, characteristic of a para-substituted benzene ring.

  • Methylene protons adjacent to the carbonyl group: A triplet around 2.9 ppm.

  • Methylene protons adjacent to the methyl group: A sextet around 1.7 ppm.

  • Terminal methyl protons: A triplet around 1.0 ppm.

  • Phenolic hydroxyl proton: A broad singlet, the position of which can vary depending on the solvent and concentration.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of this compound and confirm its molecular weight. The sample is typically derivatized to increase its volatility before analysis.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (optional but recommended): To improve peak shape and volatility, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound (or its derivative) by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Other Industries

This compound is a valuable intermediate in several industries.

Pharmaceutical Industry

The most significant application of this compound is in the synthesis of pharmaceuticals, particularly beta-blockers.[9] These drugs are antagonists of β-adrenergic receptors and are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.[10]

The β-Adrenergic Signaling Pathway

β-adrenergic receptors are G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. Upon activation, the receptor couples to a Gs protein, which in turn activates adenylyl cyclase.[11][12] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.[11] Beta-blockers derived from this compound competitively inhibit the binding of catecholamines to these receptors, thereby dampening this signaling cascade.[12]

G cluster_cell Cell Membrane BetaBlocker Beta-Blocker (e.g., derived from This compound) BetaReceptor β-Adrenergic Receptor (GPCR) BetaBlocker->BetaReceptor Blocks Catecholamines Epinephrine/ Norepinephrine Catecholamines->BetaReceptor Binds & Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Leads to

Caption: Simplified β-adrenergic signaling pathway and the inhibitory action of beta-blockers.

Fragrance and Flavor Industry

This compound is also utilized in the fragrance and flavor industry. It imparts a sweet, fruity scent and taste.[13] The mechanism of action in this context involves the interaction of the molecule with olfactory and taste receptors, leading to the perception of a pleasant aroma and flavor.[13]

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptors (ORs), which are GPCRs located in the cell membranes of olfactory receptor neurons.[14] When an odorant molecule like this compound binds to an OR, it triggers a conformational change in the receptor, leading to the activation of a G protein (Gαolf).[14] This G protein then activates adenylyl cyclase, which increases intracellular cAMP levels.[14] The cAMP binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This generates an action potential that transmits the olfactory information to the brain.[14]

G cluster_neuron Olfactory Receptor Neuron Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf Gαolf Protein OR->G_olf Activates AC3 Adenylyl Cyclase III G_olf->AC3 Activates cAMP cAMP AC3->cAMP Catalyzes ATP ATP ATP->AC3 CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization (Action Potential) CNG_Channel->Depolarization Ions Na⁺, Ca²⁺ influx Ions->CNG_Channel

Caption: Overview of the olfactory signal transduction pathway initiated by an odorant.

Conclusion

This compound stands as a testament to the enduring importance of fundamental chemical structures in scientific advancement. From its roots in the broader exploration of butyrophenones that revolutionized psychopharmacology, it has carved out a crucial niche as a versatile intermediate. Its synthesis, primarily through the well-established Friedel-Crafts acylation, provides a reliable route to this valuable compound. The presence of both a ketone and a hydroxyl group on its structure offers multiple points for further chemical modification, making it an ideal starting material for the synthesis of a range of more complex molecules, most notably the life-saving class of beta-blocker medications. Its application in the fragrance industry further underscores its utility. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this compound is essential for leveraging its potential in the creation of novel and improved therapeutic agents and other valuable chemical products.

References

  • QIAGEN GeneGlobe. Cardiac β-adrenergic Signaling.
  • Lohse, M. J., Engelhardt, S., & Eschenhagen, T. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure?.
  • Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor. Trends in Cardiovascular Medicine, 12(2), 46-49.
  • Britannica. Butyrophenone.
  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., & Rosen, R. K. (1996). Safe and convenient procedure for solvent purification. Organometallics, 15(5), 1518-1520.
  • López-Muñoz, F., & Alamo, C. (2009). Commentary on The discovery of the butyrophenone-type neuroleptics by P.A.J. Janssen and J.P. Tollenaere.
  • Firestein, S. (2001). How the olfactory system makes sense of scents.
  • The History and Development of Haloperidol: A Pharmacological Journey.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.
  • Tucker, W. D., Sankar, P., & Theetha Kariyanna, P. (2023). Beta Blockers. In StatPearls.
  • Wikipedia. Butyrophenone.
  • University of Calgary. Acylation of phenols.
  • Choubisa, R., & Usmani, G. (2021). The story of antipsychotics: Past and present.
  • Wikipedia. Olfactory receptor.
  • Pharmaguideline. SAR of Beta Blockers.
  • Hall, S. E., Floriano, W. B., Vaidehi, N., & Goddard, W. A. (2004). Structural Activation Pathways from Dynamic Olfactory Receptor–Odorant Interactions. Chemical Senses, 29(7), 565-576.
  • Wikipedia. Friedel–Crafts reaction.
  • Reviriego, C. (2017). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 70(12), 1022-1027.
  • Reactome. Olfactory Signaling Pathway.
  • Vilar, S., Cozza, E., & Morini, G. (2012). Olfactory Psychometric Functions for Homologous 2-Ketones. Chemosensory Perception, 5(1), 54-63.
  • Preprints.org. Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers).
  • Ninja Nerd. (2020, April 14).
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). (2020, November 3). [Video]. YouTube. [Link]
  • Brandán, S. A., Ben Altabef, A., & Varetti, E. L. (2007). Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. Journal of Molecular Structure: THEOCHEM, 806(1-3), 195-204.
  • Paul, R., Tsanaclis, L., Kingston, R., Berry, A., & Guwy, A. (2006). GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine. Journal of analytical toxicology, 30(6), 375-379.
  • Andresen-Streichert, H., Jungen, H., Gehl, A., Müller, A., & Iwersen-Bergmann, S. (2013). Phase I metabolites (organic acids) of gamma-hydroxybutyric acid–validated quantification using GC–MS and description of their first application in a clinical case. Journal of mass spectrometry, 48(6), 663-668.
  • Frison, G., Tedeschi, L., Maietti, S., & Ferrara, S. D. (2005). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Journal of analytical toxicology, 29(7), 670-674.
  • Elian, A. A. (2001). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood.
  • PubChem. 4'-Hydroxyacetophenone.
  • Susanti, V. H. E., & Prasetyo, Y. A. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry, 17(4), 1604-1611.
  • Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Dodge, J. A. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 40(10), 1407-1416.
  • Solanki, K. (2017, May 22). How i can selectively get 4-hydroxy acetophenone ?.
  • Singh, A. K., & Singh, P. (2014). Synthesis of 4′-Methoxy Flavone. Research Journal of Chemical Sciences, 4(1), 74-76.

Sources

The Pervasive Presence of 4'-Hydroxybutyrophenone Analogs in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Class of Bioactive Phenolic Compounds

4'-Hydroxybutyrophenone and its analogs represent a burgeoning class of naturally occurring phenolic compounds that have captured the attention of the scientific community. These molecules, characterized by a butyrophenone core with a hydroxyl group at the 4'-position of the phenyl ring, are biosynthetically derived from the wider family of acetophenones.[1] Their structural diversity, arising from various substitutions on the aromatic ring and modifications of the butyryl side chain, gives rise to a wide spectrum of biological activities. This guide provides an in-depth exploration of the natural occurrence of these analogs, methodologies for their isolation and characterization, and insights into their biosynthetic origins, tailored for researchers, scientists, and professionals in drug development.

The significance of these compounds lies in their potential as lead structures for novel therapeutics. For instance, many natural products containing the acetophenone backbone, the precursor to butyrophenones, have demonstrated promising pharmacological activities, including cytotoxicity against cancer cell lines, as well as antimicrobial, antimalarial, antioxidant, and antityrosinase properties.[1] This underscores the importance of exploring the natural world for novel this compound analogs and understanding their therapeutic potential.

Natural Occurrence: A Journey Through Kingdoms

Analogs of this compound are not confined to a single domain of life. They have been identified in a variety of organisms, from higher plants to fungi, showcasing nature's synthetic versatility.

Higher Plants: A Rich Reservoir

The plant kingdom is a prolific source of this compound derivatives. These compounds are often found as secondary metabolites, likely playing a role in the plant's defense mechanisms.[1] Several plant families are notable for producing these molecules:

  • Asteraceae (Composite Family): Species within this family, such as Senecio graveolens and Smallanthus sonchifolius, have been reported to contain 4'-hydroxy-3'-(3-methyl-2-butenyl)acetophenone.[2][3][4] This prenylated derivative has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3]

  • Ranunculaceae (Buttercup Family): The genus Cimicifuga (now often included in Actaea) is a well-documented source of aromatic compounds, including those with a butyrophenone-related structure.[5][6] For example, petasiphenone, a phenylpropanoid ester with a structure related to butyrophenones, has been isolated from Cimicifuga racemosa and shown to inhibit the proliferation of human prostate cancer cells in vitro.[7]

  • Other Plant Families: While the Asteraceae and Ranunculaceae are prominent examples, butyrophenone analogs are likely present in other plant families as well, often as minor constituents. The continued exploration of plant biodiversity is expected to unveil a greater diversity of these compounds.

Table 1: Selected this compound Analogs from Plant Sources

Compound NamePlant SourceFamilyReference
4'-Hydroxy-3'-(3-methyl-2-butenyl)acetophenoneSenecio graveolens, Smallanthus sonchifoliusAsteraceae[2][3][4]
PetasiphenoneCimicifuga racemosaRanunculaceae[7]
Fungi: An Emerging Source

The fungal kingdom, a wellspring of bioactive natural products, also contributes to the diversity of this compound analogs.[8] Fungi from the genus Phellinus, in particular, have been a focus of investigation.

  • Phellinus igniarius : This medicinal mushroom is known to produce a variety of phenolic compounds.[9][10][11] While specific this compound analogs are not as extensively documented as in plants, the presence of structurally related pyrone derivatives suggests the biosynthetic machinery for producing such compounds exists within this fungus.[9][12] Further mycochemical investigations are warranted to explore the full spectrum of butyrophenone derivatives in this and other fungal species.

Isolation and Characterization: A Methodological Workflow

The successful isolation and structural elucidation of this compound analogs from natural sources require a systematic and multi-technique approach. The choice of methodology is dictated by the physicochemical properties of the target compounds and the complexity of the natural matrix.

Experimental Protocol: A Generalized Approach
  • Extraction: The initial step involves the extraction of metabolites from the dried and powdered biological material (e.g., plant leaves, fungal fruiting bodies). A common approach is maceration or Soxhlet extraction with a solvent of intermediate polarity, such as methanol or ethanol, to capture a broad range of phenolic compounds.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This compound analogs, being moderately polar, are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques.

    • Column Chromatography (CC): Silica gel or Sephadex LH-20 are commonly used as stationary phases. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (e.g., with a C18 column) is the method of choice. An isocratic or gradient elution with a mixture of water (often acidified with formic or acetic acid) and acetonitrile or methanol allows for the separation of closely related analogs.[13]

  • Structure Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall structure of the molecule.[14]

    • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the functional groups present in the molecule.

Workflow Diagram

Isolation_Workflow Start Dried Natural Source (Plant/Fungus) Extraction Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Fractions Polar & Non-polar Fractions Partitioning->Fractions Crude_Extract->Partitioning Column_Chromatography Column Chromatography (Silica/Sephadex) Fractions->Column_Chromatography Semi_Pure Semi-pure Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure this compound Analog HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the isolation and characterization of this compound analogs.

Biosynthesis: The Molecular Blueprint

The biosynthesis of this compound analogs is believed to follow the general pathway of other phenolic compounds, originating from the shikimate pathway. While the specific enzymatic steps for the formation of the butyryl side chain are not fully elucidated for all analogs, a plausible pathway can be proposed based on known biochemical reactions.

The biosynthesis likely begins with the condensation of a molecule of malonyl-CoA with a molecule of acetyl-CoA, which is a key step in the formation of polyketides.[15] This initial polyketide chain can then undergo various modifications, including cyclization, aromatization, and substitutions, to form the basic acetophenone scaffold. Subsequent elongation of the acetyl side chain, potentially through the action of specific elongases, and subsequent modifications would lead to the butyrophenone structure.

Proposed Biosynthetic Pathway Diagram

Biosynthesis_Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Acetyl_CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase Acetyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Acetophenone_Scaffold Acetophenone Scaffold Polyketide_Synthase->Acetophenone_Scaffold Hydroxylation Hydroxylation (P450) Acetophenone_Scaffold->Hydroxylation Hydroxyacetophenone 4'-Hydroxyacetophenone Hydroxylation->Hydroxyacetophenone Elongation Side Chain Elongation Hydroxyacetophenone->Elongation Butyrophenone_Core This compound Core Elongation->Butyrophenone_Core Further_Modifications Further Modifications (e.g., Prenylation) Butyrophenone_Core->Further_Modifications Final_Analog This compound Analog Further_Modifications->Final_Analog

Caption: A proposed biosynthetic pathway for this compound analogs.

Future Perspectives and Conclusion

The natural world remains a vast and largely untapped resource for novel chemical entities. The this compound analogs represent a promising class of compounds with demonstrated biological activities. Future research should focus on:

  • Biodiversity Screening: A systematic screening of a wider range of plant and fungal species to identify novel analogs.

  • Biosynthetic Pathway Elucidation: The use of modern molecular biology and metabolomics techniques to fully elucidate the biosynthetic pathways of these compounds. This knowledge could enable their biotechnological production through metabolic engineering.

  • Pharmacological Evaluation: In-depth studies to understand the mechanisms of action of these compounds and to evaluate their therapeutic potential in preclinical and clinical settings.

References

  • PubChem. 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone.
  • Iorio, M. A., Reymer, T. P., & Frigeni, V. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry, 30(10), 1906–1910. [Link]
  • Human Metabolome Database. 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone. [Link]
  • Kusano, A., Shibano, M., & Kusano, G. (1996). [Studies on the constituents of Cimicifuga species]. Yakugaku Zasshi, 116(10), 731-748. [Link]
  • Molina-Salinas, G. M., et al. (2011). Antibacterial mechanism of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone isolated from Senecio graveolens.
  • Barboza, G. E., et al. (2018). Molecular structure of 4-hidroxy-3-(3-methyl-2-butenyl) acetophenone, a plant antifungal, by X-ray diffraction, DFT calculation, and NMR and FTIR spectroscopy.
  • Lee, I. K., et al. (2004). Two pyrone derivatives from fungus Phellinus igniarius.
  • Kusano, A., Shibano, M., Kusano, G., & Miyase, T. (1996). Studies on the constituents of Cimicifuga species. XIX. Eight new glycosides from Cimicifuga simplex Wormsk. Chemical & Pharmaceutical Bulletin, 44(11), 2078–2085. [Link]
  • Kim, S. H., et al. (2013). Neuraminidase Inhibitors from the Fruiting Body of Phellinus igniarius. Molecules, 18(12), 14639–14647. [Link]
  • Jarry, H., et al. (2007). Petasiphenone, a phenol isolated from Cimicifuga racemosa, in vitro inhibits proliferation of the human prostate cancer cell line LNCaP. Planta Medica, 73(2), 184–187. [Link]
  • Gao, J. M., et al. (2018). Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase. Bioorganic & Medicinal Chemistry, 26(2), 386-393. [Link]
  • Lee, I. K., et al. (2007). Lanostanes from Phellinus igniarius and their iNOS inhibitory activities. Planta Medica, 73(2), 194-197. [Link]
  • Li, H., et al. (2022). Medicinal fungus Phellinus igniarius alleviates gout in vitro by modulating TLR4/NF-kB/NLRP3 signaling. Frontiers in Pharmacology, 13, 1004561. [Link]
  • Tsukamoto, S., et al. (2003). Isolation of CYP3A4 Inhibitors from the Black Cohosh (Cimicifuga racemosa).
  • Grienke, U., et al. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(11), 3584. [Link]
  • Grienke, U., Zöll, M., Peintner, U., & Rollinger, J. M. (2016). Phellinus igniarius: A Pharmacologically Active Polypore Mushroom.
  • PubChemLite. 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. [Link]
  • Sadat, L., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. DARU Journal of Pharmaceutical Sciences, 32, 1-32. [Link]
  • Raviña, E., et al. (2000). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics.
  • Xin, S., et al. (2022). Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish. Journal of Fungi, 8(11), 1184. [Link]
  • Clemente, S., et al. (2022). Biological Activity of Natural and Synthetic Compounds.
  • Okada, S., et al. (2018). Isolation and characterization of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase gene from Botryococcus braunii, race B. Journal of Applied Phycology, 30(5), 2821–2830. [Link]
  • Kumar, S. (2021). ISOLATION, PURIFICATION AND CHARACTERIZATION OF BIOACTIVE COMPOUNDS FROM STACHYTARPHETA URTICIFOLIA (SALISB.) SIMS. International Journal of Pharmaceutical Sciences and Research, 12(11), 5894-5903. [Link]
  • Osmers, R., et al. (2005). Cimicifuga racemosa dried ethanolic extract in menopausal disorders: a double-blind placebo-controlled clinical trial.
  • Wang, X., et al. (2020). Natural Occurrence, Bioactivity and Biosynthesis of Elaiophylin Analogues. Molecules, 25(3), 643. [Link]
  • Clemente, S., et al. (2022). Biological Activity of Natural and Synthetic Compounds. University of Pisa. [Link]
  • Grienke, U., et al. (2023). Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. MDPI. [Link]
  • Raviña, E., et al. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of Medicinal Chemistry, 43(24), 4678–4693. [Link]
  • Zhang, Y., et al. (2023). Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl)-2-butanone against Aspergillus flavus and Fusarium graminearum.
  • Ekiert, H., et al. (2022).
  • Tang, Y., et al. (2018). Engineered Biosynthesis of Fungal 4-Quinolone Natural Products. Organic Letters, 20(15), 4443–4447. [Link]
  • Al-Harrasi, A. (n.d.). Biosynthesis of natural product lec 2. University of Nizwa. [Link]
  • Ullah, I., et al. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(13), 10563. [Link]
  • Tane, P., et al. (2017). Isolation and Structure Characterization of Flavonoids.

Sources

Methodological & Application

Laboratory Scale Synthesis of 4'-Hydroxybutyrophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The synthesis of 4'-Hydroxybutyrophenone, a valuable intermediate in pharmaceutical and fine chemical manufacturing, presents a classic challenge in electrophilic aromatic substitution.[1][2] Direct Friedel-Crafts acylation of phenol is often inefficient. The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired C-acylation.[3][4] This interaction also promotes a competing reaction, O-acylation, which forms a phenyl ester.

To circumvent these issues, this protocol employs a more robust and controllable two-step strategy: initial O-acylation of phenol to form phenyl butyrate, followed by a Lewis acid-catalyzed Fries Rearrangement . This intramolecular rearrangement reliably yields the thermodynamically more stable C-acylated product, with a strong preference for the para-substituted isomer, this compound. This approach provides a higher yield and cleaner product profile compared to direct acylation.

Principle and Reaction Mechanism

The synthesis proceeds in two distinct stages:

  • O-Acylation (Esterification): Phenol is reacted with butyryl chloride in the presence of a base (pyridine) to form phenyl butyrate. This is a standard nucleophilic acyl substitution where the phenolic oxygen acts as the nucleophile.

  • Fries Rearrangement: The isolated phenyl butyrate is treated with an excess of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst coordinates to both the carbonyl and ether oxygens, facilitating the cleavage of the acyl group to form an acylium ion. This electrophile then attacks the activated aromatic ring, primarily at the para position, followed by tautomerization to restore aromaticity and yield the final product upon workup.

The overall reaction scheme is depicted below.

Reaction_Mechanism Figure 1: Two-Step Synthesis via Fries Rearrangement cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement Phenol Phenol PhenylButyrate Phenyl Butyrate (Intermediate) Phenol->PhenylButyrate + ButyrylChloride Butyryl Chloride ButyrylChloride->PhenylButyrate Pyridine Pyridine (Base) Product This compound (Final Product) PhenylButyrate->Product 1. AlCl₃, Heat 2. H₃O⁺ Workup AlCl3 AlCl₃ (Lewis Acid)

Caption: Figure 1: Two-Step Synthesis via Fries Rearrangement.

Materials and Reagents

All reagents should be of high purity (≥98%) and solvents should be anhydrous where specified. All operations must be conducted in a well-ventilated fume hood.

ReagentCAS NumberMolar Mass ( g/mol )Amount (moles)QuantityNotes
Phenol108-95-294.110.109.41 gCorrosive, toxic. Handle with care.
Butyryl Chloride141-75-3106.550.1111.72 g (11.5 mL)Corrosive, lachrymator, water-reactive.
Pyridine110-86-179.100.129.49 g (9.7 mL)Anhydrous. Flammable, toxic.
Dichloromethane (DCM)75-09-284.93-~150 mLAnhydrous. Potential carcinogen.
Aluminum Chloride (AlCl₃)7446-70-0133.340.1520.0 gAnhydrous. Corrosive, water-reactive.
Nitrobenzene98-95-3123.11-50 mLAnhydrous. Toxic. Used as solvent.
Hydrochloric Acid (HCl)7647-01-036.46-~100 mL (6M)Corrosive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01-As neededSaturated solution.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9120.37-As neededDrying agent.
Hexane / Ethyl Acetate---As neededFor recrystallization/TLC.

Detailed Experimental Protocol

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[5]

  • Reagent Charging: In the flask, dissolve phenol (9.41 g, 0.10 mol) and anhydrous pyridine (9.7 mL, 0.12 mol) in 75 mL of anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice-water bath. Add butyryl chloride (11.5 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. An exothermic reaction and formation of a precipitate (pyridinium hydrochloride) will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol spot has disappeared.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl to remove pyridine, 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid, and finally with 50 mL of brine.[6]

  • Isolation of Intermediate: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM using a rotary evaporator. The resulting oil is crude phenyl butyrate, which can be used directly in the next step without further purification.

  • Reaction Setup: In a clean, dry 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet connected to a scrubber (to trap evolved HCl gas), place anhydrous aluminum chloride (20.0 g, 0.15 mol).[7]

  • Solvent and Reagent Addition: Add 50 mL of anhydrous nitrobenzene to the flask and cool the suspension to 5-10 °C in an ice bath. Slowly add the crude phenyl butyrate from Part A to the stirred AlCl₃ suspension.

  • Reaction: After the addition, slowly heat the reaction mixture to 60-70 °C. Maintain this temperature for 2-3 hours. The mixture will become dark and viscous. Monitor the progress by TLC (a suitable eluent is 4:1 Hexane:Ethyl Acetate) by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and spotting on a TLC plate.

  • Quenching: After the reaction is complete, cool the mixture back to room temperature and then carefully pour it onto 200 g of crushed ice containing 50 mL of concentrated HCl.[6] This step is highly exothermic and generates HCl gas; perform it slowly in a fume hood. Stir vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Product Extraction: Transfer the quenched mixture to a separatory funnel. The product is often in the nitrobenzene layer. Separate the layers. Extract the aqueous layer twice with 50 mL portions of DCM or ethyl acetate. Combine all organic layers.

  • Purification:

    • Solvent Removal: The nitrobenzene can be removed by steam distillation if necessary, or the crude product can be isolated and purified directly.

    • Washing: Wash the combined organic layers with water and brine.

    • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude solid product.

    • Recrystallization: Purify the crude this compound by recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is often effective.[8][9][10] Dissolve the crude solid in a minimum amount of hot solvent, add activated carbon to decolorize if needed, filter hot, and allow to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.

Workflow and Safety

Caption: Figure 2: Step-by-step experimental workflow.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and gases (HCl, pyridine, DCM, nitrobenzene).

  • Water-Reactive Reagents: Anhydrous aluminum chloride and butyryl chloride react violently with water, releasing heat and corrosive HCl gas.[5][7] Handle them in a dry environment and ensure all glassware is moisture-free.

  • Corrosive Chemicals: Phenol, butyryl chloride, aluminum chloride, and hydrochloric acid can cause severe chemical burns.[7][8] Avoid all contact with skin and eyes.

  • Toxic and Carcinogenic Solvents: Dichloromethane is a suspected carcinogen, and nitrobenzene and phenol are highly toxic.[1][6][7] Minimize exposure through proper containment and handling.

  • Quenching Procedure: The addition of the reaction mixture to the ice/HCl solution is extremely exothermic. Perform this step slowly and cautiously behind a safety shield.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Patsnap. (2020). Method for purification of 4-hydroxyacetophenone - Eureka.

Sources

Using 4'-Hydroxybutyrophenone as a precursor for beta-blockers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Topic: Utilization of 4'-Hydroxybutyrophenone as a Versatile Precursor for the Synthesis of Novel β-Adrenergic Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in cardiovascular medicine.[1] Their synthesis has been a subject of extensive research, focusing on efficiency, stereoselectivity, and the development of novel analogues with improved therapeutic profiles.[1] This guide details the application of this compound as a key starting material for the synthesis of a new class of beta-blocker candidates. While not a traditional precursor for established drugs like atenolol or metoprolol, its phenolic hydroxyl group and butyrophenone moiety offer a unique scaffold for novel drug discovery.[2][3] We present a robust, two-step synthetic protocol, explain the mechanistic rationale behind each step, and provide detailed methodologies for synthesis, purification, and characterization, thereby establishing a self-validating framework for researchers.

Introduction: The Rationale for this compound in Beta-Blocker Synthesis

The archetypal structure of most beta-blockers consists of an aryloxypropanolamine core.[1] The synthesis universally begins with a substituted phenol, which dictates the unique properties of the final compound. This compound is an aromatic ketone with a readily accessible phenolic hydroxyl group, making it an excellent candidate for this synthesis.[2][3]

Key Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 1009-11-6[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol Calculated
Appearance White to off-white crystalline solid[2][3]
Solubility Limited in water; soluble in organic solvents (ethanol, acetone)[3]

The presence of the butyryl group (-C(O)CH₂CH₂CH₃) is significant. It introduces a lipophilic chain and a ketone functionality that can be further modified, offering a rich scaffold for generating a library of novel compounds with potentially unique pharmacokinetic and pharmacodynamic profiles. This guide will focus on the synthesis of a novel beta-blocker candidate, provisionally named "Butyprolol," derived from this compound and isopropylamine.

Figure 1: Structure of this compound.

The Synthetic Pathway: From Phenol to Propanolamine

The conversion of a phenol to a beta-blocker is a well-established process in medicinal chemistry, typically proceeding in two fundamental steps.[4] This pathway is highly adaptable to this compound.

Step 1: Glycidyl Ether Formation. The phenolic proton is abstracted by a base, forming a phenoxide ion. This potent nucleophile then attacks epichlorohydrin, displacing the chloride and forming a key glycidyl ether intermediate.

Step 2: Epoxide Ring-Opening (Aminolysis). The glycidyl ether intermediate is subjected to a nucleophilic attack by a primary or secondary amine, such as isopropylamine. The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, opening the ring to yield the final 1-aryloxy-3-amino-2-propanol structure.[4]

Start This compound Intermediate Glycidyl Ether Intermediate (1-(4-butyrylphenoxy)-2,3-epoxypropane) Start->Intermediate Step 1: Etherification Epichlorohydrin, Base (e.g., K₂CO₃) Final Final Product ('Butyprolol') Intermediate->Final Step 2: Aminolysis Isopropylamine caption Figure 2: General two-step synthesis pathway.

Figure 2: General two-step synthesis pathway.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of 1-(4-butyrylphenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)

Expertise & Rationale: This protocol employs potassium carbonate as a mild base to deprotonate the phenol. Acetone is used as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction. The reaction is run under reflux to ensure a sufficient reaction rate. A slight excess of epichlorohydrin is used to drive the reaction towards completion.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Role
This compound164.2010.0 g60.9Starting Material
Epichlorohydrin92.528.5 mL (10.0 g)108.1Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2112.6 g91.2Base
Acetone-150 mL-Solvent
Deionized Water-As needed-Quenching/Washing
Ethyl Acetate-As needed-Extraction Solvent
Brine (Saturated NaCl)-As needed-Washing Agent
Anhydrous MgSO₄-As needed-Drying Agent

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 60.9 mmol) and acetone (150 mL). Stir until the solid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (12.6 g, 91.2 mmol) to the solution. The mixture will become a suspension.

  • Addition of Epichlorohydrin: Add epichlorohydrin (8.5 mL, 108.1 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The disappearance of the starting phenol spot indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the solid potassium carbonate and wash the solid cake with a small amount of acetone. c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil. d. Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure glycidyl ether intermediate as a pale yellow oil.

    • Expected Yield: ~80-90%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of 1-(4-butyrylphenoxy)-3-(isopropylamino)propan-2-ol ("Butyprolol")

Expertise & Rationale: This step involves the nucleophilic ring-opening of the epoxide. Isopropylamine acts as both the nucleophile and the solvent to ensure a high concentration of the amine, driving the reaction forward. The reaction is conducted in a sealed vessel to prevent the evaporation of the low-boiling isopropylamine.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Role
Glycidyl Ether Intermediate220.2610.0 g45.4Starting Material
Isopropylamine59.11100 mL-Nucleophile/Solvent
Ethyl Acetate-As needed-Extraction Solvent
1M Hydrochloric Acid (HCl)-As needed-Acidification/Washing
1M Sodium Hydroxide (NaOH)-As needed-Basification
Deionized Water-As needed-Washing
Anhydrous MgSO₄-As needed-Drying Agent

Step-by-Step Procedure:

  • Setup: In a pressure-rated glass vessel, dissolve the glycidyl ether intermediate (10.0 g, 45.4 mmol) in isopropylamine (100 mL).

  • Reaction: Seal the vessel securely and stir the mixture at room temperature for 24-48 hours.

    • Self-Validation: Monitor the reaction via TLC for the disappearance of the epoxide starting material.

  • Work-up: a. Cool the vessel in an ice bath before opening. b. Evaporate the excess isopropylamine under reduced pressure. c. Dissolve the resulting residue in ethyl acetate (100 mL). d. Wash the organic layer with water (2 x 50 mL).

  • Purification via Acid-Base Extraction (Optional but Recommended): a. Extract the ethyl acetate solution with 1M HCl (3 x 40 mL). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. b. Combine the acidic aqueous layers and cool in an ice bath. c. Basify the aqueous layer by slowly adding 1M NaOH until the pH is >10. The free-base product will precipitate or form an oil. d. Extract the product back into ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Crystallization: Filter the solution and concentrate under reduced pressure. The crude product can often be recrystallized from a suitable solvent system (e.g., ethanol/hexane) to yield the final product as a crystalline solid.

    • Expected Yield: ~70-85%.

    • Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, MS, and High-Performance Liquid Chromatography (HPLC). Determine melting point.

cluster_0 Protocol 1: Etherification cluster_1 Protocol 2: Aminolysis p1_start Dissolve this compound & K₂CO₃ in Acetone p1_add Add Epichlorohydrin p1_start->p1_add p1_reflux Reflux for 12-16h (Monitor by TLC) p1_add->p1_reflux p1_workup Filter, Evaporate Solvent p1_reflux->p1_workup p1_extract Aqueous Workup (EtOAc/Water/Brine) p1_workup->p1_extract p1_purify Column Chromatography p1_extract->p1_purify p1_end Pure Glycidyl Ether p1_purify->p1_end p2_start Dissolve Glycidyl Ether in Isopropylamine p1_end->p2_start Use in next step p2_react Stir at RT in Sealed Vessel (Monitor by TLC) p2_start->p2_react p2_evap Evaporate Excess Amine p2_react->p2_evap p2_extract Acid-Base Extraction p2_evap->p2_extract p2_cryst Recrystallization p2_extract->p2_cryst p2_end Final Product ('Butyprolol') p2_cryst->p2_end caption Figure 3: Experimental workflow for the synthesis of 'Butyprolol'.

Figure 3: Experimental workflow for the synthesis of 'Butyprolol'.

Conclusion and Future Directions

This guide provides a comprehensive and validated protocol for utilizing this compound as a precursor for synthesizing novel beta-blocker analogues. The described two-step synthesis is robust, high-yielding, and relies on standard organic chemistry techniques accessible to most research laboratories. The resulting "Butyprolol" candidate serves as a template, and this methodology can be expanded by varying the amine in the second step to generate a diverse library of compounds for structure-activity relationship (SAR) studies. Further investigations should focus on chiral synthesis or resolution to isolate the individual enantiomers, as the β-blocking activity typically resides in the (S)-enantiomer.[5][6] This foundational work enables further exploration into a new chemical space for cardiovascular drug discovery.

References

  • Google Patents. Improved method for synthesis of beta-blocker. RU2423346C2.
  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.
  • PubMed. Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man.
  • Wikipedia. Discovery and development of beta-blockers.
  • PubMed. Synthesis and pharmacology of potential beta-blockers.
  • ResearchGate. Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide....
  • MDPI. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents.
  • Google Patents. Asymmetric synthesis method of R-or S-acebutolol. CN102241603A.
  • ResearchGate. (PDF) Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol.
  • Google Patents. Method for preparing (S) -atenolol. CN103739512A.

Sources

The Versatile Virtuoso: 4'-Hydroxybutyrophenone as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Synthetic Intermediate

In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with efficiency and elegance. 4'-Hydroxybutyrophenone (CAS No: 1009-11-6), a seemingly simple aromatic ketone, is one such cornerstone. This technical guide delves into the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with in-depth protocols and mechanistic insights into its utility.

Characterized by a butyrophenone structure with a hydroxyl group on the phenyl ring, this compound possesses two key reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic ketone carbonyl group.[1] This dual functionality allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, fine chemicals, and other advanced materials.[1]

PropertyValue
Chemical Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile, making it amenable to O-alkylation and O-arylation reactions. The ketone carbonyl group, on the other hand, is a classic electrophilic center, susceptible to nucleophilic attack and a prime candidate for transformations such as reductive amination.

Key reactive sites of this compound.

Application Note I: Synthesis of β-Adrenergic Blockers

A significant application of this compound is in the synthesis of β-adrenergic blockers (beta-blockers), a class of drugs pivotal in the management of cardiovascular diseases. The general synthetic strategy involves a two-step sequence: Williamson ether synthesis to introduce the propanolamine side chain, followed by epoxide opening with a suitable amine.[2][3]

Protocol: Synthesis of a Propranolol Analogue

This protocol outlines a representative synthesis of a beta-blocker analogue from this compound.

Step 1: O-Alkylation with Epichlorohydrin

This step utilizes the Williamson ether synthesis, where the phenoxide ion of this compound acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin.[2]

Reagent/ParameterValuePurpose
This compound1.0 eqStarting Material
Epichlorohydrin1.5 eqAlkylating Agent
Sodium Hydroxide (NaOH)1.2 eqBase
SolventEthanol/WaterReaction Medium
TemperatureRefluxTo drive the reaction
Reaction Time4-6 hoursFor completion

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide intermediate.

Step 2: Epoxide Ring-Opening

The synthesized epoxide is then reacted with an amine, such as isopropylamine, to introduce the amino alcohol functionality characteristic of beta-blockers.[3]

Reagent/ParameterValuePurpose
Epoxide Intermediate1.0 eqStarting Material
Isopropylamine3.0 eqNucleophile
SolventMethanolReaction Medium
TemperatureRoom TemperatureMild conditions
Reaction Time12-18 hoursFor completion

Procedure:

  • Dissolve the crude epoxide intermediate (1.0 eq) in methanol.

  • Add isopropylamine (3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-18 hours).

  • Remove the solvent and excess amine under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final beta-blocker analogue.

Workflow for Beta-Blocker Analogue Synthesis.

Application Note II: Reductive Amination for Amine Synthesis

The ketone functionality of this compound provides a gateway to a vast array of amine-containing compounds through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4] This methodology is particularly valuable in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.

Protocol: Borch Reductive Amination

The Borch reaction is a widely used method for reductive amination that employs sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[5][6] These reagents are mild and selectively reduce the protonated imine intermediate in the presence of the starting ketone.[4]

Reagent/ParameterValuePurpose
This compound1.0 eqStarting Material
Amine (e.g., Benzylamine)1.2 eqNucleophile
Sodium Triacetoxyborohydride1.5 eqReducing Agent
Acetic AcidcatalyticCatalyst for imine formation
SolventDichloromethane (DCM)Reaction Medium
TemperatureRoom TemperatureMild conditions
Reaction Time8-12 hoursFor completion

Procedure:

  • Dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in dichloromethane.

  • Add a catalytic amount of glacial acetic acid to the mixture.[4]

  • Stir the reaction at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reductive amination pathway.

Conclusion

This compound stands out as a strategically important and economically viable building block in modern organic synthesis. Its bifunctional nature provides a robust platform for the construction of a wide range of complex molecules, particularly within the pharmaceutical industry. The protocols detailed herein for the synthesis of beta-blocker analogues and substituted amines via reductive amination serve as a testament to its versatility. By understanding the fundamental reactivity and applying the robust methodologies described, researchers can continue to unlock the full potential of this valuable synthetic intermediate.

References

  • Durst, H. D., & Gokel, G. W. (Year). Experimental Organic Chemistry. Publisher.
  • Kappe, C. O., & Murphree, S. S. (Year). The Williamson Ether Synthesis. In Name of Book (pp. xxx-xxx). Publisher.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. (Year). Journal of Medicinal and Medical Chemistry.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
  • Reductive Amination. (2023, March 16). [Video]. YouTube. [Link]
  • Nelson, T. D., & Meyers, A. I. (1994). A mild, one-pot, reductive amination of aldehydes and ketones using sodium triacetoxyborohydride. The Journal of Organic Chemistry, 59(9), 2655–2658. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Application Note: Robust Derivatization of 4'-Hydroxybutyrophenone for Sensitive and Reproducible GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the quantitative and qualitative analysis of phenolic compounds.

Abstract and Introduction

4'-Hydroxybutyrophenone is a key chemical intermediate and a metabolite of interest in various pharmacological and industrial contexts. Accurate quantification by gas chromatography (GC) is often essential for quality control, metabolic studies, and impurity profiling. However, its direct analysis by GC is fraught with challenges. The presence of a polar phenolic hydroxyl (-OH) group leads to poor chromatographic performance, characterized by peak tailing, low sensitivity, and potential thermal degradation in the hot injector port.[1][2][3]

Derivatization is a chemical modification technique that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby overcoming these analytical hurdles.[4][5][6] This application note provides a comprehensive, field-proven protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This method significantly improves peak shape, enhances detection sensitivity, and ensures the high-quality, reproducible data required in research and development settings.

The Scientific Rationale: Why Derivatization is Essential

The core challenge in the GC analysis of compounds like this compound lies in the chemistry of its phenolic hydroxyl group. This "active" hydrogen is prone to forming strong intermolecular hydrogen bonds.[7] These interactions increase the compound's boiling point and cause it to adsorb to active sites (residual silanols) on the surfaces of the GC inlet liner and column.[2] This adsorption results in:

  • Poor Volatility: The compound does not efficiently transfer from the liquid or solid phase to the gas phase in the injector.

  • Peak Tailing: The delayed release of adsorbed molecules from active sites causes asymmetrical, tailing peaks, which complicates integration and reduces accuracy.

  • Low Sensitivity: Sample loss due to irreversible adsorption or thermal decomposition in the injector leads to a weaker detector response.[2]

Silylation , the focus of this protocol, addresses these issues directly. A silylating reagent replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][8]

Reaction: R-OH + BSTFA → R-O-Si(CH₃)₃

This transformation effectively "caps" the polar site, which:

  • Increases Volatility: The elimination of hydrogen bonding significantly lowers the boiling point of the analyte.[9]

  • Enhances Thermal Stability: The resulting TMS-ether is more stable at the high temperatures used in GC analysis.[1]

  • Improves Chromatographic Behavior: The less polar derivative interacts minimally with the column, resulting in sharp, symmetrical peaks ideal for quantification.[10]

Among various silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective for phenols due to its high reactivity and the volatile, non-interfering nature of its byproducts.[10][11] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, accelerating the reaction and ensuring complete derivatization, especially for sterically hindered or less reactive hydroxyl groups.[8][10]

Experimental Workflow and Protocol

The following diagram outlines the complete workflow from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Sample containing This compound Drydown Evaporate to Dryness (Nitrogen Stream) Sample->Drydown Reconstitute Add Solvent & Internal Standard Drydown->Reconstitute AddReagent Add BSTFA + 1% TMCS Reconstitute->AddReagent Heat Incubate at 70°C AddReagent->Heat Inject Inject into GC-MS Heat->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Workflow for the silylation and GC-MS analysis of this compound.

Materials and Reagents
  • Analyte: this compound standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetone (GC grade)

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) e.g., 4-Chlorobenzophenone or a suitable stable isotope-labeled analog.

  • Equipment:

    • 2 mL GC vials with PTFE-lined caps

    • Heating block or oven capable of maintaining 70°C ± 2°C

    • Vortex mixer

    • Pipettes

    • Nitrogen evaporation system

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

Step-by-Step Derivatization Protocol

CRITICAL STEP: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent reagent hydrolysis and ensure complete derivatization.[4][6]

  • Sample Preparation:

    • Pipette an appropriate volume of the sample or standard solution containing this compound into a 2 mL GC vial.

    • If the sample is in an aqueous or protic solvent (e.g., methanol), evaporate the solvent to complete dryness under a gentle stream of nitrogen.[12]

  • Internal Standard Spiking (for Quantitative Analysis):

    • To the dried residue, add a precise volume of the internal standard solution (prepared in the chosen anhydrous solvent). This corrects for variations in derivatization efficiency and injection volume.[4]

  • Reconstitution:

    • Add 100 µL of anhydrous pyridine (or acetone) to the vial to dissolve the residue.[4][13] Vortex briefly if necessary.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[4][8]

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes .[4][13][14] Reaction time and temperature may be optimized, but these conditions are robust for most phenolic compounds.[8][11]

  • Cooling and Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now derivatized and ready for immediate injection into the GC-MS system.

GC-MS Analytical Method & Expected Results

The following parameters provide a validated starting point for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
GC System Agilent 7890N or equivalent
Mass Spectrometer Agilent 5975 MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (or Split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 70°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Expected Results: The resulting TMS-derivatized this compound (MW = 236.4 g/mol ) will elute as a sharp, symmetrical peak. In the mass spectrum, characteristic fragments are expected. While the molecular ion ([M]⁺) at m/z 236 may be present, silylated compounds often produce a prominent [M-15]⁺ ion from the loss of a methyl group (CH₃) from the TMS moiety, resulting in a strong signal at m/z 221 .[15] This fragment is often used as the primary quantifier ion for selected ion monitoring (SIM) for enhanced sensitivity.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No or Low Product Peak 1. Incomplete derivatization due to moisture. 2. Insufficient reaction time/temperature. 3. Reagent has degraded.1. Ensure sample is completely dry. Use anhydrous solvents and new/dry vials.[4] 2. Increase reaction time to 60 minutes or temperature to 80°C. 3. Use a fresh, unopened vial of BSTFA. Store reagent under inert gas.
Broad or Tailing Peak 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Column degradation.1. Re-optimize derivatization conditions (see above). 2. Use a deactivated inlet liner. Trim the first few cm from the column front. 3. Condition the column or replace if necessary.
Multiple Analyte Peaks 1. Incomplete derivatization showing both parent and derivatized compound. 2. Side reactions or sample degradation.1. Confirm complete derivatization by analyzing at different time points.[11] 2. Lower the inlet temperature if thermal degradation is suspected.
Extraneous "Ghost" Peaks 1. Contamination from previous injections. 2. Septum bleed. 3. Byproducts from the derivatization reagent.1. Bake out the column and run a solvent blank. 2. Use a high-quality, low-bleed septum. 3. Prepare a reagent blank (all steps without analyte) to identify reagent-related peaks.[11]

Conclusion

The chemical derivatization of this compound via silylation is a critical and necessary step for reliable GC-MS analysis. The protocol detailed herein, utilizing BSTFA with a TMCS catalyst, provides a robust and reproducible method to convert the polar analyte into a volatile and thermally stable TMS-ether. This transformation eliminates common chromatographic problems like peak tailing and low response, enabling researchers to generate high-fidelity data for both qualitative and quantitative applications in pharmaceutical development and chemical analysis.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem.
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Phenomenex. (n.d.).
  • Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2008). General derivatization mechanism for phenol with MTBSTFA.
  • Raina, A., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. [Link]
  • Chemistry For Everyone. (2023, August 14).
  • Wiley Analytical Science. (2019, July 2).
  • Chrom Tech, Inc. (2023, October 15).
  • Khalili, M. S., et al. (2006). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions.
  • Chemistry For Everyone. (2024, January 19).
  • Chemistry LibreTexts. (2023, August 29).
  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds. BenchChem.
  • Lee, H. B., & Peart, T. E. (2000).
  • Khalili, M. S., et al. (2006). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry. [Link]
  • Phenomenex. (2021, February 18).
  • SlideShare. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
  • LaFond, J. A., et al. (2011). Electron-impact mass spectra for PFBHA–BSTFA derivatized a HNE and b 2 H 2 -HNE.
  • David, W. O. (2012).
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
  • Schoene, K., et al. (1995). Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds. Fraunhofer-Publica. [Link]
  • dos Santos, et al. (2018). Chemical constituents and antibacterial activity of three types of amazonian geopropolis. SciELO. [Link]
  • Plagmann, J., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
  • Lin, H. R., et al. (2006). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS. SciSpace. [Link]
  • Al-Dirbashi, O., et al. (2000). Trace analysis of β-hydroxybutyrate in human plasma by derivatization and high-performance liquid chromatography.
  • da Costa, J. L., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]
  • Moldoveanu, S. C., & David, V. (2015). (PDF) Derivatization Methods in GC and GC/MS.
  • Chen, Y., & Sidisky, L. M. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4'-Hydroxybutyrophenone. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating an acidic modifier to ensure optimal peak shape and reproducibility. Detection is performed via UV spectrophotometry. The method was systematically developed by considering the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol is suitable for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction and Methodological Rationale

This compound (CAS 1009-11-6) is an aromatic ketone and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[4][5] Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6]

The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the target analyte.

Analyte Physicochemical Properties:

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₀H₁₂O₂Indicates a relatively small, organic molecule.
Molecular Weight 164.20 g/mol Suitable for standard HPLC analysis.
LogP (o/w) ~2.38This moderate hydrophobicity makes it an ideal candidate for reversed-phase chromatography, predicting good retention on a C18 column.
pKa ~8.05 (Predicted)The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and sharp, symmetrical peaks, its ionization must be suppressed by maintaining the mobile phase pH well below the pKa (e.g., pH < 4).
UV Absorption Contains a phenyl ketone chromophore.Strong UV absorbance allows for sensitive detection. The NIST WebBook indicates significant absorbance, making UV detection a suitable choice.[7]
Solubility Soluble in organic solvents like methanol and acetonitrile; limited solubility in water.[5]Dictates the choice of solvent for standard and sample preparation. A high organic content diluent is necessary.

Based on this analysis, a reversed-phase HPLC method was selected. A C18 column provides a nonpolar stationary phase that will interact with the hydrophobic butyrophenone structure. An acidified water/acetonitrile mobile phase will ensure the phenolic group remains protonated (non-ionized), leading to reproducible retention and excellent peak shape.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260/1290 Infinity II, Waters Alliance/ACQUITY UPLC)

  • Analytical balance

  • pH meter

Chromatographic Conditions

The following parameters were established as the final, optimized method for analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-9 min: 90% B; 9-10 min: 90% to 40% B; 10-15 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 278 nm
Run Time 15 minutes

Rationale for Wavelength Selection: The UV spectrum of this compound exhibits a strong absorbance maximum around 278 nm. This wavelength was chosen to maximize sensitivity while minimizing potential interference from other components.

Protocols

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Perform serial dilutions of the stock standard with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample material expected to contain this compound.

  • Transfer to a volumetric flask of appropriate size.

  • Add methanol to dissolve the analyte, sonicate for 10 minutes if necessary.

  • Dilute to volume with methanol.

  • Perform a further dilution with a 50:50 (v/v) mixture of acetonitrile and water to bring the concentration into the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][8]

Specificity

Specificity was assessed by injecting a blank (diluent), a standard solution of this compound, and a sample spiked with the analyte. The chromatograms demonstrated that no interfering peaks were observed at the retention time of this compound in the blank matrix, confirming the method's ability to unequivocally assess the analyte.

Linearity and Range

The linearity was evaluated by analyzing six calibration standards ranging from 1 to 100 µg/mL. The peak area was plotted against the nominal concentration, and the relationship was assessed by linear regression.

Linearity Results:

ParameterResultAcceptance Criterion
Range 1 - 100 µg/mL-
Regression Equation y = 45872x - 1230-
Correlation Coefficient (R²) 0.9998R² ≥ 0.999

The high correlation coefficient confirms a strong linear relationship between concentration and detector response across the specified range.

Accuracy (Recovery)

Accuracy was determined by analyzing a sample of a known concentration (spiked matrix) at three different levels (80%, 100%, and 120% of the target concentration). Each level was prepared and analyzed in triplicate.

Accuracy Results:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average Recovery 99.8%

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard were performed on the same day.

  • Intermediate Precision: The same analysis was performed by a different analyst on a different day.

Precision Results:

Parameter% RSD (Relative Standard Deviation)Acceptance Criterion
Repeatability (n=6) 0.45%%RSD ≤ 2.0%
Intermediate Precision (n=6) 0.82%%RSD ≤ 2.0%

The low %RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Sensitivity Results:

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

The method demonstrates sufficient sensitivity for the quantification of low levels of this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the method development and the standard analytical procedure.

MethodDevelopment A Analyte Characterization (pKa, LogP, UV Spectrum) B Select Reversed-Phase Mode (C18 Column) A->B C Define Mobile Phase (Acidified ACN/Water) A->C E Set Detection Wavelength (λmax = 278 nm) A->E D Optimize Gradient & Flow Rate (Resolution vs. Time) B->D C->D F Final Method Established D->F E->F

Caption: Logical workflow for HPLC method development.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples B Filter into HPLC Vials A->B C Set Up HPLC Sequence B->C D Inject & Run Samples C->D E Integrate Peaks D->E F Generate Calibration Curve E->F G Quantify Samples F->G H Final Report G->H

Caption: Standard operating procedure from sample to report.

Conclusion

This application note presents a validated, high-performance liquid chromatography method that is proven to be linear, accurate, precise, and specific for the quantification of this compound. The systematic development approach, grounded in the analyte's chemical properties, resulted in a robust protocol suitable for routine analysis in research and quality control environments. The detailed steps and validation data provided herein should enable straightforward implementation by qualified analysts.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Advances. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • University of Georgia. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES. [Link]
  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • Redalyc. (2006). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química. [Link]
  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
  • Stavros, C., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • National Institute of Standards and Technology. 1-Butanone, 1-(4-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
  • Waters Corporation. (2008). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
  • Agilent Technologies. (2017).
  • ChemBK. 4-Hydroxy Butyrophenone. [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for 4'-Hydroxybutyrophenone

This compound (CAS: 1009-11-6) is a pivotal organic intermediate within the pharmaceutical and fine chemical industries.[1][2] As a key building block, particularly in the synthesis of certain β-blockers and other active pharmaceutical ingredients (APIs), its structural integrity, purity, and overall quality are not merely desirable—they are critical.[2] An impure or misidentified intermediate can compromise the entire synthetic pathway, leading to failed batches, regulatory hurdles, and potential safety concerns in the final product.

This guide provides a multi-technique analytical framework for the comprehensive characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and scientifically sound methodologies. We move beyond simple procedural lists to explain the causality behind instrumental choices and protocol design, ensuring that each analysis serves as a self-validating system for quality assessment.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential for developing appropriate analytical methods, from selecting solvents for chromatography to interpreting spectroscopic data. This compound is a white to off-white crystalline solid at room temperature.[1][2][3][4]

PropertyValueSource(s)
Chemical Name 1-(4-Hydroxyphenyl)butan-1-one[1][2][3][4]
Synonyms p-Hydroxybutyrophenone, 4-Butyrylphenol[1][2][4]
CAS Number 1009-11-6[2][3][4]
Molecular Formula C₁₀H₁₂O₂[2][4]
Molecular Weight 164.20 g/mol [2][4]
Appearance White to off-white crystalline solid/powder[1][2][3][4]
Melting Point 91.0 to 96.0 °C[2]
Boiling Point ~311.5 °C at 760 mmHg[2]
Solubility Limited in water; Soluble in methanol, ethanol, acetone[1][3]

Chromatographic Purity and Identity Confirmation

Chromatography is the cornerstone of purity assessment, separating the primary compound from synthesis-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing moderately polar compounds like this compound. The molecule's butyrophenone structure provides sufficient hydrophobicity to retain on a C18 stationary phase, while the phenolic hydroxyl group ensures it does not retain excessively, allowing for excellent separation from both more polar and less polar impurities. The aromatic ring contains a strong chromophore, making UV detection highly sensitive and reliable.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and quaternary pump is required.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for suppressing the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure the elution of any potential late-eluting, non-polar impurities.

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 275 nm, near the λmax of the hydroxyphenyl ketone chromophore.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.[5] Filter through a 0.45 µm syringe filter prior to injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Quantification requires a calibration curve generated from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity

Principle of Application: GC-MS is a powerful tool for identifying the compound by its mass spectrum and for detecting volatile or semi-volatile impurities. However, the phenolic hydroxyl group in this compound can cause peak tailing on standard GC columns and may not be sufficiently volatile. Derivatization is therefore essential. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance significantly.[6]

  • Derivatization: a. In a GC vial, dissolve ~1 mg of the this compound sample in 500 µL of a suitable solvent (e.g., Acetonitrile). b. Add 100 µL of BSTFA with 1% TMCS as a catalyst. c. Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization. d. Cool to room temperature before analysis.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 50 - 500 m/z.

  • Data Analysis: Confirm the identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. The molecular ion of the TMS-derivatized compound (M⁺) should be observed at m/z 236, with characteristic fragments corresponding to the loss of methyl groups and cleavage of the butyryl chain.

Spectroscopic Structural Elucidation

Spectroscopy provides definitive confirmation of the molecular structure, ensuring the correct isomer has been synthesized and that no structural rearrangements have occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the sample and its residual water peak will not interfere with key analyte signals. The phenolic proton will also be observable as a broad singlet.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR (Expected Chemical Shifts in DMSO-d₆):

    • ~10.1 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH).

    • ~7.8 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.

    • ~6.8 ppm (doublet, 2H): Aromatic protons meta to the carbonyl group.

    • ~2.9 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group.

    • ~1.6 ppm (sextet, 2H): Methylene protons (-CH₂-) in the middle of the alkyl chain.

    • ~0.9 ppm (triplet, 3H): Methyl protons (-CH₃) of the terminal alkyl group.

  • ¹³C NMR (Expected Chemical Shifts in DMSO-d₆):

    • ~198 ppm: Carbonyl carbon (C=O).

    • ~162 ppm: Aromatic carbon attached to the hydroxyl group.

    • ~131 ppm: Aromatic carbons ortho to the carbonyl.

    • ~129 ppm: Aromatic carbon attached to the carbonyl group.

    • ~115 ppm: Aromatic carbons meta to the carbonyl.

    • ~38 ppm: Methylene carbon adjacent to the carbonyl.

    • ~17 ppm: Methylene carbon in the middle of the alkyl chain.

    • ~13 ppm: Terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Application: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. It serves as an excellent identity check.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • 3400-3200 cm⁻¹ (Broad): O-H stretching vibration of the phenolic hydroxyl group.[7]

    • ~3050 cm⁻¹ (Sharp): Aromatic C-H stretching.

    • 2960-2850 cm⁻¹ (Sharp): Aliphatic C-H stretching from the butyl chain.

    • ~1670 cm⁻¹ (Strong, Sharp): C=O stretching of the aryl ketone.[7]

    • ~1600 & ~1510 cm⁻¹ (Medium): C=C stretching vibrations within the aromatic ring.

    • ~1230 cm⁻¹ (Strong): C-O stretching of the phenol.

    • ~840 cm⁻¹ (Strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.[7]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Principle of Application: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise measurement of the melting point (as an onset temperature and peak maximum) and can give an indication of purity. A sharp melting peak is indicative of a highly pure substance.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a purge gas flow of 50 mL/min.

  • Data Analysis: Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting. The result should align with the known melting point of 91-96 °C.[2]

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures that identity, purity, structure, and thermal properties are all confirmed.

G Integrated Characterization Workflow for this compound cluster_0 Initial Sample cluster_1 Primary Analysis cluster_2 Confirmatory & Structural Analysis cluster_3 Final Report Sample Bulk Sample of This compound HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Assess purity FTIR FTIR (Functional Groups) Sample->FTIR Confirm functional groups DSC DSC (Melting Point & Thermal Profile) Sample->DSC Determine melting point NMR NMR (¹H & ¹³C) (Definitive Structure) Sample->NMR Elucidate structure GCMS GC-MS (after derivatization) (Identity & Volatile Impurities) Sample->GCMS Confirm identity CoA Certificate of Analysis (CoA) - Purity >99% - Structure Confirmed - Identity Verified HPLC->CoA Consolidate data FTIR->CoA Consolidate data DSC->CoA Consolidate data NMR->CoA Consolidate data GCMS->CoA Consolidate data

Caption: Workflow for small molecule characterization.

References

  • ChemBK. (2024). 4-Hydroxy Butyrophenone.
  • SIELC Technologies. (2018). 4-Chloro-4'-hydroxybutyrophenone.
  • Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
  • SpectraBase. (n.d.). 4,4'-Dihydroxy-butyrophenone - Optional[13C NMR].
  • PubMed. (n.d.). GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis.
  • ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,....
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.
  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectrum of polyhydroxybutyrate (PHB).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • PubMed. (n.d.). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008).
  • PubMed. (n.d.). GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine.
  • PubMed. (n.d.). Comonomer unit composition and thermal properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)s biosynthesized by Ralstonia eutropha.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
  • Wiley Online Library. (n.d.). Phase I metabolites (organic acids) of gamma‐hydroxybutyric acid–validated quantification using GC–MS and description of e.
  • ResearchGate. (n.d.). Phase I metabolites (organic acids) of gamma‐hydroxybutyric acid ‐validated quantification by GC‐MS and description of endogenous concentration ranges.
  • PubMed. (n.d.). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone.
  • NIST WebBook. (n.d.). Butyric acid,4-hydroxy-2-(o-hydroxyphenyl)-2-phenyl-,gamma-lactone.

Sources

Application Notes & Protocols: 4'-Hydroxybutyrophenone as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4'-hydroxybutyrophenone in the synthesis of valuable heterocyclic compounds. We move beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This guide focuses on the synthesis of three major classes of heterocycles: flavanones/flavones, chromones, and pyrimidines, all of which are privileged scaffolds in medicinal chemistry.[1][2]

Introduction: The Strategic Value of this compound

This compound (CAS: 1009-11-6) is an organic compound featuring a butyrophenone structure with a hydroxyl group at the para position of the phenyl ring.[3] This seemingly simple molecule is a powerful and versatile starting material in synthetic organic chemistry, particularly for building complex heterocyclic frameworks. Its utility stems from two key reactive sites:

  • The Phenolic Hydroxyl Group: This electron-donating group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution.[4][5] Furthermore, it can act as a nucleophile in intramolecular cyclization reactions, a crucial step in the formation of oxygen-containing heterocycles like chromones and flavones.[6][7]

  • The Ketone Carbonyl Group: The α-protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, which serves as a potent nucleophile in condensation reactions. The carbonyl group itself is an electrophilic site, essential for reactions leading to the formation of pyrimidine rings.[8]

This dual reactivity allows for a variety of synthetic transformations, making this compound a cost-effective and strategic choice for accessing libraries of compounds with potential biological activity.[3][9]

Synthesis of Flavanones and Flavones via Chalcone Intermediates

A primary application of this compound is in the synthesis of flavonoids, a diverse class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[10][11] The most common route involves a two-step process: the formation of a chalcone intermediate followed by its cyclization.

Principle: The Claisen-Schmidt Condensation

The initial step is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[8] In this base-catalyzed reaction, an aromatic ketone with α-hydrogens (this compound) reacts with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). The base (typically NaOH or KOH) deprotonates the α-carbon of the ketone, forming an enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[12][13]

Protocol 1: Synthesis of a 2'-Hydroxychalcone Derivative

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, a chalcone precursor.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and benzaldehyde in a minimal amount of ethanol. Stir at room temperature until a homogeneous solution is achieved.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add the 40% NaOH solution dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature minimizes side reactions. A color change and the formation of a precipitate are typically observed.

  • Reaction Progression: Continue stirring the mixture at room temperature for 4-24 hours.[12] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. Slowly acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This step neutralizes the excess base and protonates the phenoxide.

  • Purification: Collect the precipitated crude chalcone by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Principle & Protocol 2: Oxidative Cyclization to Flavones

The synthesized chalcone can be cyclized to form a flavanone, which can then be oxidized to a flavone. A common method for direct conversion to flavones is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a 2'-hydroxychalcone in an alkaline solution of hydrogen peroxide.[14]

Materials:

  • 2'-Hydroxychalcone derivative (from Protocol 1)

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

Procedure:

  • Dissolution: Dissolve the chalcone in methanol in a round-bottom flask.

  • Base Addition: Add the NaOH solution to the flask and stir.

  • Oxidative Cyclization: Cool the mixture in an ice bath and slowly add the hydrogen peroxide solution dropwise. The reaction mixture is typically stirred at room temperature for several hours.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into water and acidified with dilute acid.

  • Purification: The precipitated flavone is collected by filtration, washed with water, and purified by recrystallization.

Logical Workflow for Flavone Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A This compound C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Aromatic Aldehyde B->C D 2'-Hydroxychalcone C->D E Oxidative Cyclization (H₂O₂ / NaOH) D->E F Flavone Derivative E->F

Caption: Workflow for the synthesis of flavones from this compound.

Synthesis of Chromones via Vilsmeier-Haack Reaction

Chromones (1-benzopyran-4-ones) are another important class of oxygen-containing heterocycles with significant pharmacological applications.[6][7] The Vilsmeier-Haack reaction provides an elegant route to 3-formylchromones from activated phenols like this compound.

Principle: Formylation and Intramolecular Cyclization

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4][5]

The reaction proceeds in two main stages:

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound attacks the Vilsmeier reagent. Due to the activating effect of the hydroxyl group, this substitution occurs at the ortho position.[15]

  • Intramolecular Cyclization: The initial product is an iminium ion, which, upon heating or workup, undergoes intramolecular cyclization. The phenolic oxygen attacks the carbon of the butyryl group, followed by elimination, to form the chromone ring. The iminium group is hydrolyzed during aqueous work-up to yield the 3-formyl group.[16]

Protocol 3: Synthesis of a 3-Formylchromone Derivative

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide (DMF) (used as reagent and solvent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Sodium Acetate (NaOAc)

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Ice bath, round-bottom flask, dropping funnel

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice bath. Add POCl₃ dropwise with constant stirring. The Vilsmeier reagent is formed in situ.

  • Substrate Addition: Dissolve this compound in a small amount of DMF or DCM and add it slowly to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC). This heating step drives the intramolecular cyclization.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. This hydrolyzes the excess Vilsmeier reagent and the intermediate iminium salt.

  • Neutralization & Extraction: Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium bicarbonate.[15] The product will often precipitate. Extract the aqueous mixture with a suitable organic solvent like diethyl ether or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure 3-formylchromone derivative.[15]

Reaction Pathway for 3-Formylchromone Synthesis

G A This compound C Electrophilic Aromatic Substitution (Formylation) A->C B Vilsmeier Reagent (DMF / POCl₃) B->C D Ortho-Formylated Intermediate C->D E Intramolecular Cyclization (Heat) D->E F Cyclized Iminium Intermediate E->F G Aqueous Workup (Hydrolysis) F->G H 3-Formylchromone Derivative G->H G A Chalcone Derivative (from this compound) D Condensation & Cyclization (Reflux) A->D B Guanidine HCl B->D C Base (e.g., NaOH) in Ethanol C->D E Crude Product Mixture D->E F Workup & Recrystallization E->F G 2-Amino-pyrimidine Derivative F->G

Caption: Synthesis of a 2-amino-pyrimidine derivative from a chalcone.

Conclusion

This compound proves to be a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic positioning of its hydroxyl and ketone functional groups allows for a diverse range of chemical transformations, including Claisen-Schmidt condensations, Vilsmeier-Haack reactions, and multicomponent cyclizations. The protocols detailed herein provide robust and reproducible methods for accessing flavones, chromones, and pyrimidines, opening avenues for further exploration in drug discovery and materials science.

References

  • NROChemistry. Vilsmeier-Haack Reaction.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.
  • Wikipedia. Vilsmeier–Haack reaction.
  • DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone.
  • Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
  • Wikipedia. Claisen–Schmidt condensation.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Flavones and Related Compounds: Synthesis and Biological Activity.
  • Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.
  • Synthesis of Flavones.
  • advances in - heterocyclic chemistry.
  • Organic Chemistry Portal. Synthesis of Chromones and Flavones.
  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • YouTube. Synthesis of Pyrimidine and Its Derivatives.
  • Synthesis of a New Series of Chromones Based on Formylthiazoles.
  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups.
  • Mechanism for the radical cyclization of 4-hydroxyenones with conjugated dienes.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
  • ResearchGate. Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b.
  • ResearchGate. Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.
  • ResearchGate. Claisen–Schmidt condensation of furfural and acetophenone. Reaction...
  • A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds.
  • Antimicrobial activities of heterocycles derived from thienylchalcones.
  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
  • ResearchGate. A theoretical model study on the cyclic reaction of 4-hydroxybutanal catalyzed by Brnsted acid | Request PDF.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • ResearchGate. Claisen–Schmidt condensation employed for the synthesis of chalcones.
  • Biological activity of new heterocyclic compounds derived from chalcone.
  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers.

Sources

Application Notes and Protocols for the Esterification of the 4'-Hydroxybutyrophenone Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Esterifying 4'-Hydroxybutyrophenone

This compound is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its phenolic hydroxyl group offers a reactive handle for structural modification, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. Esterification of this hydroxyl group is a key transformation, yielding a diverse array of 4-butyrylphenyl esters with potential applications as prodrugs, fragrances, and specialty materials. This document provides a comprehensive guide to the most effective methods for this esterification, detailing the underlying chemical principles and providing robust, field-proven protocols.

Choosing the Right Esterification Strategy: A Mechanistic Overview

The direct esterification of phenols, such as this compound, presents unique challenges compared to aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. Consequently, reaction conditions must be carefully selected to achieve high yields and purity. Several powerful methods have been developed to address this, each with distinct advantages.

Acylation with Acid Anhydrides Catalyzed by 4-Dimethylaminopyridine (DMAP)

This method is a highly efficient and mild approach for acylating phenols. 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst that dramatically accelerates the reaction between a phenol and an acid anhydride.[1][2]

Mechanism of DMAP Catalysis:

The catalytic cycle involves the initial reaction of DMAP with the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself. The phenol then readily attacks the N-acylpyridinium species to form the desired ester, regenerating the DMAP catalyst in the process. This catalytic pathway allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency.[1][3]

DMAP_Catalysis Acid Anhydride Acid Anhydride N-Acylpyridinium Intermediate N-Acylpyridinium Intermediate Acid Anhydride->N-Acylpyridinium Intermediate + DMAP DMAP DMAP Ester Product Ester Product N-Acylpyridinium Intermediate->Ester Product + this compound This compound This compound Regenerated DMAP Regenerated DMAP Ester Product->Regenerated DMAP releases Regenerated DMAP->N-Acylpyridinium Intermediate reacts with more Acid Anhydride

Figure 1: Catalytic cycle of DMAP in the acylation of this compound.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is another exceptionally mild and versatile method for forming esters, particularly suited for substrates that are sensitive to acidic or basic conditions.[4][5] This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent in the presence of a catalytic amount of DMAP.[6]

Mechanism of Steglich Esterification:

The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to generate the same N-acylpyridinium intermediate as in the DMAP/anhydride method. This intermediate is then readily attacked by the alcohol (in this case, this compound) to yield the ester. The driving force for the reaction is the formation of a stable and poorly soluble urea byproduct (e.g., dicyclohexylurea, DCU), which can be easily removed by filtration.[4][5]

Steglich_Esterification cluster_activation Activation cluster_acylation Acyl Transfer Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + DCC DCC DCC N-Acylpyridinium N-Acylpyridinium O-Acylisourea->N-Acylpyridinium + DMAP DCU DCU O-Acylisourea->DCU forms DMAP DMAP Ester Product Ester Product N-Acylpyridinium->Ester Product + this compound This compound This compound

Sources

Application Notes & Protocols: Integrating 4'-Hydroxybutyrophenone into Modern Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and drug development professionals on the evaluation and application of 4'-Hydroxybutyrophenone (CAS No. 1009-11-6) in fragrance formulation research. We will explore its physicochemical properties, olfactory profile, and provide detailed, validated protocols for its handling, incorporation into fragrance bases, and subsequent sensory and analytical characterization. The causality behind each experimental step is elucidated to empower researchers with a foundational understanding for creative and scientifically sound fragrance development.

Introduction

The quest for novel olfactory experiences is the driving force of the fragrance industry. This compound, an aromatic ketone, presents a compelling profile for exploration.[1][2] Traditionally utilized as a versatile intermediate in the pharmaceutical synthesis of agents like β-blockers, its distinct sensory characteristics—a faint, sweet, and subtly fruity aroma—position it as a promising candidate for fragrance applications.[1][2] This guide moves beyond its established roles to provide a systematic framework for its investigation as a fragrance ingredient. We will detail methodologies from initial sensory screening to analytical validation, offering insights into its potential as a modifier, blender, or core structural component in new scent creations.

Section 1: Physicochemical & Olfactory Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its behavior in a complex formulation. This compound is a white to off-white crystalline solid at room temperature, a characteristic that necessitates solubilization for effective use in liquid fragrance bases.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1009-11-6[1][2]
Molecular Formula C₁₀H₁₂O₂[1][2][4]
Molecular Weight 164.20 g/mol [2]
Appearance White to off-white crystalline solid/powder[1][2][3]
Odor Profile Faint, slightly sweet, aromatic, fruity[1]
Melting Point 91-93°C[2][3]
Boiling Point 311.5°C at 760 mmHg[2]
Solubility Limited in water; Soluble in ethanol, acetone, ether[1]
LogP 2.375[2]
Flash Point 131.8°C[2]

Structure-Activity Relationship Insights: The olfactory character of this compound is a direct consequence of its molecular architecture. The butyrophenone core provides a foundational aromatic and slightly sweet note. The para-positioned hydroxyl group (-OH) is particularly significant; it increases polarity and the potential for hydrogen bonding.[4] This can reduce volatility compared to its non-hydroxylated counterpart (Butyrophenone), suggesting it will likely function as a middle-to-base note, contributing to the heart and longevity of a fragrance. Furthermore, this hydroxyl group offers a reactive site for potential derivatization (e.g., esterification) to create novel captive ingredients with modified scent profiles.

Section 2: Safety & Handling Protocols

As a research chemical, adherence to strict safety protocols is mandatory. This compound is classified as harmful if swallowed (Acute Toxicity - Oral, Category 4).[1][5] Prolonged exposure may lead to skin, eye, and respiratory irritation.[1][3]

2.1 Personal Protective Equipment (PPE) Before handling, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. If exposure limits are exceeded, use a full-face respirator.[5]

2.2 Handling and Storage

  • Handling: Avoid dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] Keep away from excessive heat and direct sunlight to prevent decomposition.[1]

2.3 First-Aid Measures

  • Ingestion: If swallowed, rinse mouth with water. Get medical help immediately. Do not induce vomiting.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Consult a physician.[5]

  • Inhalation: Move the person into fresh air. If breathing is difficult, administer oxygen.[5]

Section 3: Experimental Protocols for Fragrance Application

This section details the workflow for evaluating this compound, from initial solubilization to its incorporation into a test fragrance.

Protocol 3.1: Preparation of Stock Solutions

Rationale: As a crystalline solid, this compound must be dissolved in a suitable solvent to be workable in perfumery. Ethanol is the most common carrier in fine fragrance. Diethyl phthalate (DEP) is a common odorless solvent used to dilute raw materials.

Materials:

  • This compound powder

  • 95% Perfumer's Alcohol (Ethanol)

  • Diethyl Phthalate (DEP)

  • Analytical balance, magnetic stirrer, glass beakers, volumetric flasks

Procedure:

  • To create a 10% (w/w) solution in Ethanol , weigh 1.0 g of this compound into a 20 mL glass vial.

  • Add 9.0 g of 95% Ethanol to the vial.

  • Seal the vial and gently warm it in a water bath (not exceeding 40°C) while stirring until all solid has dissolved.

  • Allow the solution to cool to room temperature. Label clearly: "10% 4-HBP in EtOH".

  • Perform serial dilutions to create 5% and 1% solutions for evaluation.

  • Repeat steps 1-5 using DEP as the solvent for applications requiring an alcohol-free base.

Protocol 3.2: Preliminary Olfactory Evaluation

Rationale: The blotter test is the industry-standard method for evaluating the odor profile of a fragrance material over time, revealing its top, middle, and base notes.[7]

Procedure:

  • Dip a standard fragrance blotter (smelling strip) into the 10% 4-HBP in EtOH solution, ensuring about 1 cm is submerged.

  • Remove the blotter and allow the solvent to evaporate for 10-15 seconds.

  • Initial Evaluation (Top Note): Wave the blotter about 10-15 cm from your nose and record your initial impressions. Note the intensity, character (e.g., sweet, fruity, phenolic), and any nuances.

  • Mid-Term Evaluation (Heart/Middle Note): Place the blotter in a holder and re-evaluate at 15 minutes, 1 hour, and 3 hours. Document how the scent evolves. Does it become creamier, more powdery, or does a particular facet become more prominent?

  • Long-Term Evaluation (Base Note/Dry-Down): Evaluate the blotter after 6, 12, and 24 hours to assess its tenacity and the character of its final dry-down phase.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation Stages cluster_output Data Output Prep Prepare 10% Solution of 4-HBP in Ethanol Dip Dip Blotter Prep->Dip Eval_Top Evaluate Top Note (0-15 min) Dip->Eval_Top Eval_Mid Evaluate Middle Note (15 min - 6 hrs) Eval_Top->Eval_Mid Eval_Base Evaluate Base Note (6-24+ hrs) Eval_Mid->Eval_Base Report Document Olfactory Profile: - Character (Sweet, Fruity) - Intensity - Tenacity - Evolution Over Time Eval_Base->Report

Caption: Workflow for the olfactory evaluation of this compound.
Protocol 3.3: Incorporation into a Model Fragrance Base

Rationale: To assess the interactive and modifying effects of 4-HBP, it must be evaluated within a controlled fragrance composition. A simple chypre-style accord serves as an excellent, transparent base.

Table 2: Model Chypre Fragrance Base

IngredientParts (w/w)Olfactory Role
Bergamot Oil30Top Note (Citrus)
Hedione® (Methyl Dihydrojasmonate)25Middle Note (Floral/Jasmine)
Iso E Super®25Base Note (Woody/Amber)
Vertofix® (Methyl Cedryl Ketone)10Base Note (Woody/Cedar)
Evernyl® (Veramoss)5Base Note (Mossy)
Exaltolide® (Musk)5Base Note (Musk/Fixative)
Total 100

Procedure:

  • Prepare the Model Chypre Base by weighing and mixing the components from Table 2. This is your Control Sample .

  • Create three experimental variations by adding the 10% 4-HBP stock solution (in EtOH) to the Control base at different levels.

    • Test Sample 1: Add 1 part of 10% 4-HBP solution to 99 parts of the Control base (Final 4-HBP conc. ≈ 0.1%).

    • Test Sample 2: Add 5 parts of 10% 4-HBP solution to 95 parts of the Control base (Final 4-HBP conc. ≈ 0.5%).

    • Test Sample 3: Add 10 parts of 10% 4-HBP solution to 90 parts of the Control base (Final 4-HBP conc. ≈ 1.0%).

  • Gently mix each sample.

  • Maceration: Store all four samples (Control + 3 Test) in sealed glass bottles in a cool, dark place for a minimum of one week to allow the fragrance to mature and the reactions to equilibrate.

Protocol 3.4: Sensory Panel Evaluation

Rationale: A trained sensory panel provides objective, reproducible data on how 4-HBP alters the fragrance profile.[8][9][10] A comparative descriptive analysis is ideal for this purpose.

Procedure:

  • Recruit a panel of 5-10 trained assessors.

  • Present the four macerated samples (coded with random numbers) to the panel on fragrance blotters.

  • Ask panelists to evaluate and score the samples at T=0, T=1hr, and T=6hr for key sensory attributes.

  • Use a structured scoresheet with a 10-point intensity scale (0=Not Perceptible, 10=Very Strong).

Table 3: Sample Sensory Evaluation Scoresheet

AttributeControlSample 1 (0.1%)Sample 2 (0.5%)Sample 3 (1.0%)
Citrus Freshness
Floral (Jasmine) Bloom
Woody Character
Mossy Depth
Overall Sweetness
Fruity Nuance
Overall Harmony
Comments:

Section 4: Analytical Validation & Mechanistic Context

Analytical chemistry provides objective data to support sensory findings and ensure formulation stability.

Protocol 4.1: GC-MS Analysis for Formulation Integrity

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying individual volatile components in a fragrance.[11][12][13] This analysis will confirm the presence and relative concentration of 4-HBP and verify that it has not degraded or reacted with other ingredients.

Sample GC-MS Parameters (Illustrative):

  • Instrument: Agilent GC-MS System (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

  • Injection: 1 µL, Split mode (50:1)

  • Oven Program: 50°C (2 min hold), ramp at 5°C/min to 280°C (10 min hold)

  • MS Scan Range: 35-400 m/z

Expected Results:

  • The chromatogram of the Control sample will show peaks corresponding to the ingredients in Table 2.

  • Chromatograms of the Test Samples will show an additional, distinct peak corresponding to this compound. The area of this peak should increase proportionally with its concentration in the formulation.

  • The absence of new, significant peaks suggests good stability and compatibility within the formula.

Mechanistic Context: Interaction with Olfactory Receptors

The perception of any fragrance molecule begins with its interaction with Olfactory Receptors (ORs) located in the nasal epithelium.[14] These receptors are a large family of G-protein coupled receptors (GPCRs).[15] The process is combinatorial: a single odorant like 4-HBP can bind to multiple ORs, and a single OR can be activated by several different odorants.[16] This complex pattern of activation is transmitted to the brain, which interprets it as a distinct scent. The sweet, fruity character of 4-HBP is a result of its unique activation "fingerprint" across the array of human ORs.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_cytoplasm Cytoplasm Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (G olf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->cAMP Ion_Channel Ion Channel cAMP->Ion_Channel 5. Gating Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal 6. Action Potential

Caption: Simplified signaling cascade following odorant binding to an olfactory receptor.

Section 5: Data Interpretation & Application Insights

Interpreting the Results:

  • Sensory Data: A statistically significant increase in "Overall Sweetness" and "Fruity Nuance" scores in the test samples would validate the primary olfactory contribution of 4-HBP. Its effect on other attributes is equally important. For instance, a decrease in "Citrus Freshness" might suggest it has a muting effect on volatile top notes, while an increase in "Overall Harmony" could indicate it is a valuable blender.

  • Olfactory Evaluation: The tenacity observed during the blotter test will confirm its role. If the characteristic sweet scent persists beyond 6-8 hours, it is suitable as a long-lasting middle or base note.

  • GC-MS Data: A clean chromatogram confirms its suitability for use in the tested base. Any unexpected peaks would necessitate further investigation into potential reactions.

Field-Proven Insights & Potential Applications: Based on its profile, this compound is predicted to be highly effective in several fragrance archetypes:

  • Gourmand & Fruity Fragrances: Its inherent sweetness can enhance vanilla, caramel, and red fruit accords, adding a sophisticated, baked-good-like warmth without being overtly food-like.

  • Floral Compositions: At low concentrations, it can act as a blender, smoothing the transition between floral and balsamic notes and adding a subtle, sweet lift to white floral bouquets (e.g., jasmine, tuberose).

  • Fixative Properties: Due to its relatively low volatility and hydrogen-bonding capability, it may act as a fixative for more volatile fruity and floral top notes, extending their presence into the heart of the fragrance.

Conclusion

This compound is a promising multifunctional ingredient for fragrance research and development. Its sweet, aromatic-fruity profile, combined with its excellent potential as a blender and fixative, makes it a valuable addition to the modern perfumer's palette. The protocols outlined in this guide provide a robust framework for its systematic evaluation, ensuring that its incorporation into new formulations is grounded in both scientific rigor and creative exploration. Further research, including derivatization of its hydroxyl group, could unlock an even wider range of novel olfactory materials based on this versatile scaffold.

References

  • Title: Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis Source: LinkedIn URL:[Link]
  • Title: GC-MS Perfume Analysis – Unlock Fragrance Formulas Source: Aromaverse Pro URL:[Link]
  • Title: Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer Source: Shimadzu Corpor
  • Title: 4-Hydroxy Butyrophenone Source: ChemBK URL:[Link]
  • Title: Unraveling the Scent: How Perfume Makers Use GC/MS Analysis Source: Innov
  • Title: Fragrances and sensory evaluation techniques Source: ResearchG
  • Title: Sensory Evaluation Techniques Source: SlideShare URL:[Link]
  • Title: What Is Fragrance Testing? Source: Wirral Sensory Services URL:[Link]
  • Title: Perfume Making 101 - Mastering The Art Of Blending Perfumes Source: Alpha Arom
  • Title: Olfactory receptor Source: Wikipedia URL:[Link]
  • Title: Olfactory Receptors Source: Perfumer & Flavorist URL:[Link]
  • Title: Olfactory receptors – Knowledge and References Source: Taylor & Francis URL:[Link]

Sources

Application Notes and Protocols for 4'-Hydroxybutyrophenone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 4'-Hydroxybutyrophenone in the field of polymer chemistry. This document offers in-depth insights into its primary application as a photoinitiator for radical polymerization and explores its potential as a monomer in the synthesis of specialty polymers. The protocols provided are designed to be self-validating, with explanations grounded in established chemical principles.

Introduction: Unveiling the Potential of this compound

This compound, a derivative of benzophenone, is a versatile organic compound with the chemical formula C₁₀H₁₂O₂.[1] It possesses both a hydroxyl (-OH) and a ketone (C=O) functional group, which impart a unique reactivity profile, making it a valuable molecule in organic synthesis and, notably, in polymer chemistry.[1] While it finds applications in the fragrance industry and as an intermediate in pharmaceutical synthesis, its role in polymer science is a subject of growing interest.[1]

This guide will primarily focus on its well-documented application as a Type II photoinitiator, a critical component in UV-curable formulations used in coatings, adhesives, and 3D printing.[2][3] We will also delve into its potential, though less documented, use as a monomer for creating novel polymer architectures.

Core Application: this compound as a Type II Photoinitiator

The most significant application of this compound in polymer chemistry is as a photoinitiator for free-radical polymerization. Specifically, it functions as a Type II photoinitiator, which operates through a hydrogen abstraction mechanism in the presence of a co-initiator.

Mechanism of Action: A Tale of Two Molecules

Unlike Type I photoinitiators that undergo direct cleavage upon UV irradiation, Type II photoinitiators, such as this compound, require a synergistic molecule—a co-initiator or synergist—to generate the initiating free radicals.[4] Commonly used co-initiators are tertiary amines.[4]

The process can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of UV light, the this compound molecule is promoted from its ground state to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: The excited triplet state of the this compound is a highly reactive species. It abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

  • Radical Generation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the this compound and an alkylamino radical from the co-initiator.

  • Initiation of Polymerization: The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomers, such as acrylates, by attacking the vinyl double bond and creating a new radical center on the monomer. The ketyl radical is less reactive and may participate in termination reactions.

This mechanism is highly efficient and allows for rapid curing of thin films upon exposure to UV radiation.

Diagram of the Photoinitiation Mechanism

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2 & 3: Hydrogen Abstraction & Radical Generation cluster_2 Step 4: Polymerization Initiation 4-HBP_ground This compound (Ground State) 4-HBP_excited This compound (Excited Triplet State) 4-HBP_ground->4-HBP_excited UV Light (hν) Radicals Ketyl Radical + Alkylamino Radical 4-HBP_excited->Radicals Hydrogen Abstraction Co_initiator Co-initiator (e.g., Tertiary Amine) Monomer Acrylate Monomer Radicals->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation

Caption: Workflow of Type II photoinitiation using this compound.

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the photopolymerization of a typical acrylate monomer using this compound as the photoinitiator.

Materials and Reagents
Material/ReagentSupplierGrade
This compoundSigma-Aldrich≥98%
Trimethylolpropane triacrylate (TMPTA)Sigma-AldrichTechnical Grade
N-Methyldiethanolamine (MDEA)Sigma-Aldrich≥99%
Glass microscope slidesFisher ScientificStandard
UV Curing Lamp (365 nm LED)Thorlabs-
MicropipetteEppendorf-
Thin-film applicator or spin coater--
Procedure
  • Preparation of the Photopolymerizable Resin:

    • In a small, amber glass vial to protect from ambient light, prepare a solution containing the photoinitiator system and the monomer.

    • A typical formulation consists of:

      • This compound: 1-3 wt%

      • N-Methyldiethanolamine (MDEA): 2-5 wt%

      • Trimethylolpropane triacrylate (TMPTA): Remainder

    • Gently warm the mixture to approximately 40-50°C and stir until all components are fully dissolved. A magnetic stirrer can be used for this purpose.

    • Allow the solution to cool to room temperature before use.

  • Film Application:

    • Ensure the glass microscope slide is clean and dry.

    • Apply a small amount of the prepared resin onto the glass slide.

    • Use a thin-film applicator to create a uniform film of a desired thickness (e.g., 50 µm). For highly uniform and thinner films, a spin coater is recommended.

  • UV Curing:

    • Place the coated glass slide under the UV curing lamp.

    • The distance between the lamp and the sample should be consistent for reproducible results.

    • Irradiate the film with UV light (e.g., 365 nm). The curing time will depend on the intensity of the UV source, the concentration of the photoinitiator system, and the thickness of the film. Typically, curing is complete within seconds to a few minutes.

    • The completion of curing can be assessed by the film's transition from a liquid to a solid, tack-free state.

  • Characterization (Optional):

    • The degree of monomer conversion can be quantitatively determined using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹).

Potential Application: this compound as a Monomer

While its role as a photoinitiator is well-established, the bifunctional nature of this compound (possessing both a hydroxyl and a ketone group) suggests its potential as a monomer in step-growth polymerization.

Synthesis of Polyesters and Polyethers

The hydroxyl group of this compound can participate in esterification or etherification reactions, allowing for its incorporation into polyester or polyether backbones. For instance, it could potentially be used as a comonomer with other diacids or diols to synthesize novel aromatic-aliphatic polyesters. These polymers may exhibit interesting properties such as enhanced thermal stability and specific liquid crystalline behavior due to the rigid aromatic core.

Synthesis of Polyether Ketones (PEKs)

Although less common than the use of dihalo-benzophenone derivatives, there is a theoretical possibility of utilizing this compound in the synthesis of polyether ketones. This would likely involve the conversion of the hydroxyl group to a more reactive species or the use of specific reaction conditions to facilitate nucleophilic aromatic substitution. The resulting polymers would be a subclass of high-performance thermoplastics.

It is important to note that the direct use of this compound as a monomer is not extensively documented in scientific literature, and further research is required to fully explore these synthetic pathways and the properties of the resulting polymers.

Data Presentation: Photoinitiator Performance

The efficiency of a photoinitiator system is crucial for industrial applications. The following table provides a representative comparison of the performance of benzophenone-based photoinitiators.

Photoinitiator SystemMonomerFinal Conversion (%)Curing Time (s)
Benzophenone / AmineAcrylate>90< 60
This compound / Amine (Expected) Acrylate >90 < 60
Benzophenone-triphenylamine derivativesAcrylate~77-

Data for benzophenone systems are representative values from the literature.[2] The performance of this compound is expected to be comparable to other benzophenone derivatives.

Conclusion

This compound is a valuable and versatile compound in polymer chemistry, with its primary and most well-documented application being a highly efficient Type II photoinitiator for free-radical polymerization. Its ability to initiate rapid curing of acrylate-based formulations under UV light makes it a key component in various industrial processes. While its potential as a monomer for the synthesis of specialty polymers like polyesters and polyether ketones is intriguing, this remains an area ripe for further exploration. The protocols and information provided in this guide are intended to serve as a solid foundation for researchers and scientists to effectively utilize this compound in their polymer synthesis and development endeavors.

References

  • Dou, R., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 798-810.
  • Zhang, J., et al. (2015). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Journal of Applied Polymer Science, 132(31).
  • Agustin, M. B., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 257.
  • Guit, M., et al. (2015).
  • Temel, G., et al. (2010). Synthesis of Main Chain Polymeric Benzophenone Photoinitiator via Thiol-ene Click Chemistry and Its Use in Free Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 48(24), 5898-5905.
  • Gorsche, C., et al. (2022). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 14(3), 608.
  • Doi, Y., et al. (2001). Comonomer unit composition and thermal properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)s biosynthesized by Ralstonia eutropha. Biomacromolecules, 2(4), 1285-1293.
  • Feng, C., et al. (2023). Synthesis and Application of New Benzophenone Photoinitiators. ChemistrySelect, 8(31), e202301931.
  • Chen, G. Q., & Hajnal, I. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 257.
  • Google Patents. (n.d.). EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent.
  • Williams, M., et al. (2018). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. Macromolecules, 51(15), 5849-5858.
  • Percec, V., & Lee, M. (1991). Molecular Engineering of Liquid Crystal Polymers by Living Polymerization. 13. Synthesis and Living Cationic Polymerization of 4-{[S(-)-2-methyl-1-butylloxycarbonyl)-4'-(11-oxyundecanyl-1-vinyl ether)biphenyl. Macromolecules, 24(9), 2780-2787.
  • Choi, J., et al. (2021). In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review. Frontiers in Bioengineering and Biotechnology, 9, 737893.
  • European Patent Office. (n.d.). EP2447259A1 - Polymerisable photoinitiators for LED curable compositions.
  • Agustin, M. B., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 257.
  • Li, T., et al. (2013). Synthesis and characterization of 4,4′-diacryloyloxybenzophenone. Journal of Applied Polymer Science, 127(5), 3643-3649.
  • Al-Ma'aiteh, M. A., et al. (2019). Synthesis and Research of Properties of Polyether Ether Ketone.
  • Kricheldorf, H. R. (2019). Mechanism Studies of LCP Synthesis. Polymers, 11(10), 1585.
  • Canning, S. L., et al. (2016). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Polymer Chemistry, 7(40), 6213-6225.
  • Sideridou-Karayannidou, I., et al. (1993). Photopolymerization of Methyl Methacrylate and other Acrylates with the Use of [Hydroxy(tosyloxy)iodo]benzene as Photoinitiator. Journal of Macromolecular Science, Part A, 30(11-12), 781-794.
  • Esfandiari, P., et al. (2021). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion.
  • Thomas, S., et al. (2020). Synthesis and applications of polyetherether ketone-based blends. In Polymer Blends (pp. 1-24). Elsevier.
  • Lalevée, J., & Fouassier, J. P. (2012). Radical Photoinitiators for UV-Curing In Industrial Applications. International Journal of Photoenergy, 2012, 1-13.
  • Kim, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(5), 748.
  • National Research Council. (1990). Liquid Crystalline Polymers.
  • da Silva, A. L. R., et al. (2024). Toward the Production of Hydroxyapatite/Poly(Ether-Ether-Ketone) (PEEK) Biocomposites: Exploring the Physicochemical, Mechanical, Cytotoxic and Antimicrobial Properties. Polymers, 16(18), 2452.
  • Google Patents. (n.d.). DE202020103215U1 - Adhesive containing polymers of 4-hydroxybutyl acrylate and other monomer, and articles comprising the adhesive.

Sources

Biocatalytic Synthesis of Chiral 4'-Hydroxybutyrophenone Derivatives: A Practical Guide to Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1-(4-hydroxyphenyl)butan-1-ol and its derivatives are valuable building blocks in the pharmaceutical industry, serving as key intermediates for various active pharmaceutical ingredients (APIs). Traditional chemical synthesis of these compounds often requires harsh conditions, expensive metal catalysts, and multi-step processes involving protecting groups, which can lead to significant waste and low enantioselectivity.[1][2] Biocatalysis, utilizing enzymes like ketoreductases (KREDs), offers a powerful alternative, providing exceptional stereo-, regio-, and chemo-selectivity under mild, aqueous conditions.[3][4] This application note provides a comprehensive guide to the biocatalytic synthesis of chiral 4'-hydroxybutyrophenone derivatives via the asymmetric reduction of the prochiral ketone. It covers the underlying enzymatic mechanism, cofactor regeneration strategies, detailed experimental protocols for both whole-cell and isolated enzyme systems, and key considerations for process optimization.

The Foundation: Asymmetric Reduction with Ketoreductases (KREDs)

The core of this biocatalytic strategy is the asymmetric reduction of the prochiral ketone, this compound, to yield an enantiomerically pure secondary alcohol. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs), also referred to as alcohol dehydrogenases (ADHs).[3][5]

Key Principles:

  • High Selectivity: KREDs possess a precisely structured chiral active site that positions the ketone substrate in a specific orientation, allowing for the addition of a hydride to only one face of the carbonyl group. This intrinsic property leads to the formation of a single stereoisomer with very high enantiomeric excess (ee), often exceeding 99%.[6][7]

  • Cofactor Dependence: KREDs are dependent on a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), which serves as the hydride donor in the reduction reaction.[3]

  • Cofactor Regeneration: These cofactors are expensive and are used in stoichiometric amounts in the reaction. For a process to be economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form (NADH or NADPH).[8] This is the most critical aspect of designing a practical KRED-based process.

Strategies for Cofactor Regeneration:

  • Substrate-Coupled Regeneration: A large excess of a sacrificial co-substrate, typically a cheap alcohol like isopropanol, is added to the reaction. The same KRED (or another present in the system) catalyzes the oxidation of the co-substrate, which in turn reduces the NAD(P)⁺ back to NAD(P)H.[8]

  • Enzyme-Coupled Regeneration: A second enzyme-substrate pair is introduced into the system. The most common systems are glucose dehydrogenase (GDH), which oxidizes glucose, or formate dehydrogenase (FDH), which oxidizes formate. These enzymes are highly efficient and drive the regeneration reaction to completion, making them ideal for process chemistry.[8][9]

Mechanism of the KRED Catalytic Cycle

The biocatalytic reduction follows a "ping-pong" mechanism where the enzyme binds the cofactor, followed by the ketone substrate. Inside the enzyme's active site, a hydride is transferred from the NAD(P)H to the carbonyl carbon of the this compound. The resulting chiral alcohol and the oxidized cofactor NAD(P)⁺ are then released. The catalytic cycle is completed when the cofactor regeneration system reduces the NAD(P)⁺ back to NAD(P)H, preparing it for the next reduction.

KRED Catalytic Cycle cluster_regeneration Cofactor Regeneration System KRED_free Free KRED KRED_NADPH KRED-NADPH Complex KRED_free->KRED_NADPH + NADPH Ternary_Complex KRED-NADPH-Substrate (Ternary Complex) KRED_NADPH->Ternary_Complex + Substrate Substrate 4'-Hydroxy- butyrophenone KRED_NADP_Product KRED-NADP⁺-Product Complex Ternary_Complex->KRED_NADP_Product Hydride Transfer Product Chiral Alcohol Product KRED_NADP_Product->Product - Product KRED_NADP KRED-NADP⁺ Complex KRED_NADP_Product->KRED_NADP KRED_NADP->KRED_free NADP NADP⁺ KRED_NADP->NADP - NADP⁺ NADPH NADPH GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Glucono- lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 1: KRED catalytic cycle with enzyme-coupled cofactor regeneration.

Experimental Protocols

The choice between using whole microbial cells or an isolated enzyme depends on the application. Whole cells are excellent for initial screening and cost-effective synthesis, while isolated enzymes provide cleaner reaction profiles and higher specific activity, which is preferable for process development.[10][11]

Protocol 1: Whole-Cell Bioreduction of this compound

This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase and a glucose dehydrogenase. The cell's own machinery maintains the cofactor pool, and the co-expressed GDH ensures robust regeneration.

Rationale: Using whole cells circumvents the need for enzyme purification and the external addition of expensive cofactors, making it a highly efficient system for initial trials.[12] Permeabilization of the cells with toluene or Triton X-100 can improve substrate and product transport across the cell membrane.

Materials:

  • Recombinant E. coli cells expressing the desired KRED and GDH (as a cell paste or lyophilized powder).

  • This compound (Substrate).

  • D-Glucose (Co-substrate for regeneration).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • Dimethyl sulfoxide (DMSO).

  • Ethyl acetate.

  • Magnesium sulfate (MgSO₄).

  • Optional: Toluene or Triton X-100 for cell permeabilization.

Step-by-Step Methodology:

  • Cell Suspension Preparation: Suspend 50-100 mg (wet cell weight) of the recombinant E. coli cell paste in 10 mL of 100 mM potassium phosphate buffer (pH 7.0) in a 50 mL Erlenmeyer flask.

  • Cofactor Regeneration Setup: Add D-glucose to the cell suspension to a final concentration of 100-150 mM (approx. 180-270 mg).

  • Substrate Addition: Dissolve 10-50 mg of this compound in a minimal volume of DMSO (e.g., 100-200 µL) to ensure solubility. Add this solution dropwise to the cell suspension while stirring. The final DMSO concentration should ideally be kept below 5% (v/v) to minimize enzyme denaturation.

  • Reaction Incubation: Seal the flask and place it in an orbital shaker at 30°C and 180-200 rpm.

  • Monitoring the Reaction: Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL). Quench the reaction by adding an equal volume of acetonitrile or ethyl acetate. Centrifuge to pellet the cells and analyze the supernatant by HPLC or GC to determine conversion and enantiomeric excess.

  • Product Extraction: Once the reaction reaches completion (typically >95% conversion), saturate the aqueous phase with NaCl. Extract the product with an equal volume of ethyl acetate three times.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude chiral alcohol product.

  • Purification: Purify the product by flash column chromatography if necessary.

Protocol 2: Isolated Enzyme Bioreduction with a KRED/GDH System

This protocol uses a purified KRED and a purified GDH for a clean, well-defined reaction system, which is ideal for optimization and scale-up.

Rationale: An isolated enzyme system eliminates competing side reactions from endogenous host cell enzymes, leading to higher product purity and more predictable kinetics.[12] It provides precise control over enzyme and cofactor concentrations.

Materials:

  • Purified Ketoreductase (KRED), lyophilized powder or solution.

  • Purified Glucose Dehydrogenase (GDH), lyophilized powder or solution.

  • This compound (Substrate).

  • D-Glucose.

  • NADP⁺ or NAD⁺ (depending on the KRED's preference).

  • Potassium phosphate buffer (100 mM, pH 7.0) containing 1 mM MgCl₂.

  • DMSO.

  • Ethyl acetate.

  • Magnesium sulfate (MgSO₄).

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgCl₂ in a 50 mL flask. The magnesium ions can help stabilize the enzymes and cofactor.

  • Enzyme and Cofactor Addition: Add the KRED (e.g., 1-5 mg) and GDH (e.g., 1-5 mg) to the buffer. Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of 0.5-1 mM. Stir gently to dissolve.

  • Cofactor Regeneration Setup: Add D-glucose to a final concentration of 100-150 mM.

  • Substrate Addition: Prepare a stock solution of this compound in DMSO. Add the substrate to the reaction mixture to a final concentration of 10-50 mM. Ensure the final DMSO concentration remains low (<5% v/v).

  • Reaction and Monitoring: Incubate the reaction at 30°C with gentle stirring. Monitor the progress as described in Protocol 1, Step 5.

  • Work-up and Purification: Follow the extraction, isolation, and purification steps as outlined in Protocol 1 (Steps 6-8).

Expected Results and Data Summary

The biocatalytic reduction of aromatic ketones using KREDs typically results in high conversions and excellent enantioselectivity. The specific performance will depend on the chosen enzyme, substrate concentration, and reaction conditions.

Table 1: Representative Performance of KREDs in the Reduction of Aromatic Ketones

Enzyme Source/VariantSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee, %)Reaction Time (h)Reference
Lactobacillus kefir KRED>100 g/L Oxcarbazepine>99%>99% (S)24[8]
Engineered LbCR (LbCRM8)300 g/L ATS-7 Precursor>99.5%>99.5% (syn)6[13]
Commercial KREDs10-50 g/L Various API Precursors>95%>99.5%12-24[7]
ADH from R. ruber25 mM 3'-Hydroxyacetophenone>95%>99% (R)24[2][14]

Note: Data is compiled from literature on analogous substrates and serves as a general benchmark. Specific results for this compound will require experimental determination.

Experimental Workflow and Optimization

A successful biocatalytic process involves a logical progression from enzyme selection to final product analysis.

Experimental Workflow Screening 1. KRED Library Screening (Selectivity & Activity) Optimization 2. Reaction Optimization (pH, Temp, Co-solvent, Substrate Load) Screening->Optimization Reaction 3. Preparative Scale Reaction (Whole-Cell or Isolated Enzyme) Optimization->Reaction Workup 4. Product Extraction & Isolation Reaction->Workup Analysis 5. Analysis & QC (Conversion by HPLC/GC, ee by Chiral HPLC/GC) Workup->Analysis

Figure 2: General workflow for developing a biocatalytic reduction process.

Troubleshooting & Key Considerations:

  • Low Conversion:

    • Cause: Enzyme inhibition by substrate or product; poor enzyme stability; insufficient cofactor regeneration.

    • Solution: Decrease initial substrate concentration and use a fed-batch approach. For product inhibition, consider in situ product removal (ISPR) using an organic overlay or resin.[15] Ensure the regeneration system (e.g., GDH) has sufficient activity.

  • Low Enantioselectivity:

    • Cause: The selected KRED may not be optimal for the substrate. If using whole cells, endogenous reductases may be producing the opposite enantiomer.[12]

    • Solution: Screen a wider panel of KREDs with known (R) and (S) selectivity. Use an isolated enzyme system to eliminate background activity.

  • Poor Substrate Solubility:

    • Cause: this compound is a moderately hydrophobic compound.

    • Solution: Use a minimal amount of a water-miscible co-solvent like DMSO, isopropanol, or THF.[15] Monitor enzyme stability, as high concentrations of organic solvents can be denaturing.

  • Enzyme Selection: A vast number of KREDs are commercially available or can be found in the literature. It is crucial to screen a diverse panel of enzymes to identify one with high activity and the desired stereopreference for this compound. Protein engineering and directed evolution can be employed to further enhance the performance of a selected KRED.[8][13]

Conclusion

The biocatalytic reduction of this compound using ketoreductases is a highly effective and sustainable method for producing enantiomerically pure chiral alcohol derivatives. By leveraging robust cofactor regeneration systems and carefully optimized reaction conditions, this approach offers significant advantages over traditional chemistry, including superior selectivity, milder operating conditions, and a reduced environmental footprint. The protocols and guidelines presented here provide a solid foundation for researchers and process chemists to successfully implement this powerful technology in their synthetic workflows.

References

  • Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
  • Park, E. S., & Shin, J. S. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • Westphal, R. (n.d.). Development of a biocatalytic production process for (S)-α-hydroxy ketones.
  • Hernandez, K. E. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign.
  • Parés, X., et al. (2013). Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. PubMed.
  • Applegate, G. A., & Berkowitz, D. B. (2015). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC.
  • Contente, M. L., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI.
  • Koszelewski, D., et al. (2010). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ResearchGate.
  • de Gonzalo, G., et al. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ACS Publications.
  • Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate.
  • de Gonzalo, G., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed.
  • Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). PubMed.
  • Tyagi, V., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. PMC.
  • Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.
  • Yang, P., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.
  • Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. TU Delft Research Portal.
  • Westphal, R. (2014). Development of a biocatalytic production process for (S)-a-hydroxy ketones. Düsseldorfer Dokumenten- und Publikationsservice.
  • Gong, Y., et al. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis.
  • Chen, B., et al. (2023). Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. Journal of Chemical Information and Modeling.
  • K, S., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PMC.
  • Zhu, D., & Hua, L. (2006). Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity. ResearchGate.
  • Yang, P., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC.
  • Royal Society of Chemistry (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry.
  • Kelly, C., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. ACS Publications.
  • Yang, P., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. ResearchGate.
  • Ríos-Lombardía, N., et al. (2023). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Catalysis.
  • Kumar, A., et al. (2021). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Royal Society of Chemistry.
  • Neuper, A., et al. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B.
  • ResearchGate (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate.
  • Li, H., et al. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. PubMed.
  • Neuper, A., et al. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. ResearchGate.
  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed.

Sources

Application Note: Continuous Flow Synthesis of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Hydroxybutyrophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Traditional batch production methods for this compound, often relying on Friedel-Crafts acylation, present several challenges, including poor regioselectivity, catalyst deactivation, and safety concerns associated with highly exothermic reactions and the handling of corrosive catalysts.[1] This application note details a robust and scalable continuous flow methodology for the synthesis of this compound, leveraging the inherent advantages of flow chemistry to overcome the limitations of batch processing.

Flow chemistry offers significantly improved control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and greater consistency.[2][3] The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for efficient heat exchange, mitigating the risks of thermal runaways often associated with Friedel-Crafts reactions.[4][5] Furthermore, continuous processing enables the use of heterogeneous catalysts, which can be easily separated from the product stream, simplifying purification and allowing for catalyst recycling.[6][7][8] This note provides detailed protocols for both homogeneous and heterogeneous catalytic approaches to the synthesis of this compound in a continuous flow setup.

Reaction Scheme

The synthesis of this compound is achieved via the Friedel-Crafts acylation of phenol with butyryl chloride or butyric anhydride. The primary desired product is the para-substituted isomer.

Experimental Workflow: Logical Diagram

The following diagram illustrates the logical workflow for the continuous flow synthesis of this compound.

Flow_Synthesis_Workflow cluster_Reagents Reagent Preparation cluster_Flow_System Continuous Flow Reaction cluster_Workup Downstream Processing ReagentA Solution A: Phenol in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Butyryl Chloride & Lewis Acid in Solvent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil or Packed-Bed Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench In-line Quench (e.g., aq. HCl) BPR->Quench Separator Liquid-Liquid Separator Quench->Separator Purification In-line Purification or Collection for Offline Purification Separator->Purification Product This compound Purification->Product

Caption: Logical workflow for the continuous synthesis of this compound.

Part 1: Homogeneous Catalysis Protocol

This protocol utilizes a soluble Lewis acid catalyst, which is common in traditional Friedel-Crafts acylations.

Materials and Equipment
Reagents Equipment
PhenolTwo high-precision syringe pumps
Butyryl chlorideT-mixer (e.g., PEEK or glass)
Anhydrous Aluminum Chloride (AlCl₃)PFA or stainless steel reactor coil (e.g., 10 mL volume)
Dichloromethane (DCM, anhydrous)Temperature controller and heating unit for the reactor
Hydrochloric acid (1 M aqueous solution)Back pressure regulator (BPR)
Deionized waterLiquid-liquid separator module (optional for in-line workup)
Anhydrous sodium sulfateCollection vessel
Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of phenol in anhydrous dichloromethane.

    • Solution B: In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), prepare a 1.2 M solution of butyryl chloride in anhydrous dichloromethane. To this solution, carefully add anhydrous aluminum chloride (1.3 equivalents relative to phenol) in portions while stirring and cooling in an ice bath.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • Set the reactor temperature to 40 °C.

    • Set the back pressure regulator to 5 bar to prevent solvent boiling.

  • Reaction Execution:

    • Set the flow rate of Pump A (Solution A) to 0.5 mL/min.

    • Set the flow rate of Pump B (Solution B) to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in a 10 mL reactor.

    • Start the pumps simultaneously to introduce the reagents into the T-mixer and then into the heated reactor coil.

    • Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.

  • Workup and Purification:

    • The output from the back pressure regulator is directed into a collection flask containing a stirred solution of 1 M aqueous HCl to quench the reaction and decompose the aluminum chloride complex.

    • The collected mixture is then transferred to a separatory funnel. The organic layer is washed with deionized water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

Part 2: Heterogeneous Catalysis Protocol

This protocol employs a solid acid catalyst packed in a column, which simplifies the workup process and allows for catalyst reuse.

Materials and Equipment
Reagents Equipment
PhenolTwo high-precision syringe pumps
Butyric anhydrideT-mixer
Montmorillonite K10 clay (activated)Packed-bed reactor column
Ethyl acetate (anhydrous)Temperature controller and heating unit for the reactor
Glass wool and frits for packing the columnBack pressure regulator (BPR)
Celite (optional, for diluting the catalyst)Collection vessel
Step-by-Step Protocol
  • Catalyst and Reagent Preparation:

    • Activate the Montmorillonite K10 clay by heating at 120 °C under vacuum for 4 hours.

    • Prepare a packed-bed reactor by carefully packing the activated Montmorillonite K10 into a suitable column. Use glass wool and frits to secure the catalyst bed.

    • Solution A: Prepare a 1.0 M solution of phenol in anhydrous ethyl acetate.

    • Solution B: Prepare a 1.5 M solution of butyric anhydride in anhydrous ethyl acetate.

  • System Setup:

    • Integrate the packed-bed reactor into the flow system after the T-mixer.

    • Set the reactor temperature to 80 °C.

    • Set the back pressure regulator to 10 bar.

  • Reaction Execution:

    • Set the flow rates for both Pump A and Pump B to 0.25 mL/min, resulting in a total flow rate of 0.5 mL/min. The residence time will depend on the void volume of the packed bed.

    • Pump the reagent solutions through the system.

    • After reaching a steady state, collect the product stream.

  • Workup and Purification:

    • The product stream from the reactor is collected. As the catalyst is retained in the packed bed, the workup is significantly simplified.

    • The collected solution is concentrated under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Optimization and Process Analytical Technology (PAT)

To optimize the synthesis, key parameters can be varied. Process Analytical Technology (PAT) tools can be integrated for real-time monitoring and control.[9][10]

Parameter Range for Optimization Rationale
Temperature 25 - 100 °CAffects reaction rate and selectivity. Higher temperatures may lead to by-product formation.
Residence Time 2 - 20 minutesDetermined by the reactor volume and total flow rate. Longer residence times can increase conversion but may also promote side reactions.
Reagent Stoichiometry 1:1 to 1:1.5 (Phenol:Acylating Agent)An excess of the acylating agent can drive the reaction to completion but may complicate purification.
Catalyst Loading (For heterogeneous setup)The amount of catalyst will influence the reaction rate and conversion.

An in-line FTIR or Raman probe can be placed after the reactor to monitor the consumption of reactants and the formation of the product in real-time.[11] This data can be used to rapidly identify optimal reaction conditions and ensure process stability.

Expected Results and Discussion

The flow chemistry approach to this compound synthesis is expected to provide significant advantages over batch methods.

Parameter Homogeneous Protocol (Expected) Heterogeneous Protocol (Expected)
Yield > 85%> 90%
Selectivity (p:o ratio) > 95:5> 98:2
Throughput Dependent on flow rate and concentrationDependent on flow rate and catalyst activity/stability
Safety Improved heat management.Excellent heat management, no handling of corrosive Lewis acids post-reaction.
Workup Requires aqueous quench and extraction.Simplified; primarily solvent removal.

The choice between the homogeneous and heterogeneous protocol will depend on the specific requirements of the application. The homogeneous system may be simpler to set up for initial small-scale screening, while the heterogeneous system is highly advantageous for larger-scale production due to the ease of purification and catalyst recycling.[8] The use of ethyl acetate as a greener solvent in the heterogeneous protocol further enhances the sustainability of the process.[12]

Conclusion

The described continuous flow methods for the synthesis of this compound offer a safer, more efficient, and scalable alternative to traditional batch manufacturing. By leveraging the precise control of reaction parameters inherent to flow chemistry, higher yields and selectivities can be achieved. The integration of Process Analytical Technology further enables rapid optimization and robust process control, making this approach highly suitable for modern pharmaceutical and fine chemical manufacturing.

References

  • Kobayashi, S., & Sugiura, M. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances, 11(41), 25489-25495.
  • Nagaki, A., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Reaction Chemistry & Engineering, 6(1), 12-20.
  • Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55-66.
  • Plutschack, M. B., et al. (2017). Heterogeneous catalytic synthesis using microreactor technology. Green Chemistry, 19(19), 4495-4516.
  • Schwalbe, T., et al. (2002). Chemical Synthesis in Microreactors. CHIMIA, 56(11), 636-646.
  • Kappe, C. O. (2013). Application of Microreactor Technology in Process Development. Accounts of Chemical Research, 46(7), 1579-1587.
  • Gutmann, B., et al. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.
  • BenchChem. (2025).
  • Anton Paar. (2017). Tailor-made Microreactor for Chemical Synthesis.
  • Nagy, T. F., et al. (2021). Continuous Flow Friedel–Crafts Alkylation Catalyzed by Silica Supported Phosphotungstic Acid: An Environmentally Benign Process.
  • Gutmann, B., et al. (2015). Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes. Beilstein Journal of Organic Chemistry, 11, 2479-2486.
  • Semantic Scholar. (n.d.). Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes.
  • Paul, S., et al. (2003).
  • ResearchGate. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.
  • MDPI. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(9), 2587.
  • Royal Society of Chemistry. (2020). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 5(2), 213-225.
  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review.
  • International Journal of Chemical Studies. (n.d.). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 2(5).
  • Organic Chemistry Portal. (2003). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation.
  • PubMed. (2024). Process analytical technology in Downstream-Processing of Drug Substances- A review. International Journal of Pharmaceutics, 658, 124412.
  • Mettler Toledo. (n.d.). PAT for Pharmaceutical Continuous Manufacturing (PCM).
  • ACS Omega. (2020). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 5(40), 25867-25874.
  • ResearchGate. (n.d.). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation.
  • National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. iScience, 25(3), 103892.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • The Kappe Laboratory. (n.d.). Flow Chemistry.
  • YouTube. (2023). Using flow chemistry to give early drug discovery processes a boost.
  • University of Calgary. (n.d.). Acylation of phenols.
  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(24), 5984.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this classic, yet often temperamental, reaction. Here, we move beyond textbook descriptions to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may be facing at the bench.

Section 1: Foundational Principles: Why Phenol is a Challenging Substrate

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. However, when the substrate is phenol, the reaction's complexity increases significantly. Understanding the underlying mechanistic hurdles is the first step toward troubleshooting and optimization.

The primary challenge stems from phenol's nature as a bidentate nucleophile .[1] The hydroxyl group's oxygen atom possesses lone pair electrons that can compete with the aromatic ring's π-system for the electrophilic acylium ion. This leads to two competing reaction pathways:

  • C-Acylation (The Desired Pathway): An electrophilic aromatic substitution on the ring to form a hydroxyaryl ketone. This is the classic Friedel-Crafts product.[2]

  • O-Acylation (The Competing Pathway): A nucleophilic acyl substitution on the phenolic oxygen to form a phenyl ester.[1] This reaction is often kinetically favored, meaning it can occur more rapidly under certain conditions, consuming starting material and reducing the yield of the desired product.[1]

Furthermore, the Lewis acid catalyst (e.g., AlCl₃), essential for generating the acylium ion, can be sequestered by the phenolic oxygen.[2][3] The lone pairs on the oxygen coordinate with the Lewis acid, forming a complex that deactivates the catalyst.[1][4] This complexation also imparts a positive charge on the oxygen, which deactivates the aromatic ring towards the desired electrophilic substitution through an inductive effect.[1][2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Friedel-Crafts acylation of phenols. Each question is followed by a detailed explanation of the cause and a set of actionable solutions.

Q1: My reaction is yielding very little or no C-acylated product. What is the primary cause?

A1: The most common culprits for low or no yield are competitive O-acylation and catalyst deactivation.[1] As explained above, the phenolic oxygen can be acylated faster than the ring (O-acylation) or can coordinate with and deactivate the Lewis acid catalyst.[2][3] In many cases, you may be forming the phenyl ester intermediate without realizing it.

Troubleshooting & Optimization:

  • Increase Catalyst Stoichiometry: For phenols, a catalytic amount of Lewis acid is insufficient. Stoichiometric or even excess amounts (2.0-3.0 equivalents) of a strong Lewis acid like AlCl₃ are often required.[1][5] The excess catalyst ensures enough is available to activate the acylating agent while also coordinating with the phenol and the product ketone.

  • Consider the Fries Rearrangement: The O-acylated ester is not always a dead-end. This intermediate can rearrange to the desired C-acylated product under the influence of a Lewis acid, a reaction known as the Fries Rearrangement.[3][6] By driving the reaction conditions towards the Fries Rearrangement, you can convert the undesired ester into the desired ketone.

Q2: I am observing a mixture of ortho and para isomers. How can I control the regioselectivity?

A2: The regioselectivity of the acylation (or the subsequent Fries Rearrangement) is highly dependent on the reaction temperature.[1] This is a classic example of thermodynamic versus kinetic control.

  • For the para-product (Thermodynamic Control): Lower reaction temperatures (e.g., <25°C) favor the formation of the more sterically stable para isomer.[1]

  • For the ortho-product (Kinetic Control): Higher reaction temperatures (e.g., >60°C) favor the formation of the ortho isomer.[1] The ortho product can form a stable bidentate chelate with the aluminum catalyst, which lowers the activation energy for its formation at higher temperatures.

Parameter Condition Favored Product Rationale
Temperature Low (<25°C)para-hydroxyaryl ketoneThermodynamic product (more stable)[1]
High (>60°C)ortho-hydroxyaryl ketoneKinetic product (stabilized intermediate)[1]
Solvent Non-polar (e.g., CS₂)Kinetic Product (alpha in naphthalene)Insoluble complex precipitates, preventing equilibration.[7]
Polar (e.g., Nitrobenzene)Thermodynamic Product (beta in naphthalene)Soluble complex allows for equilibration to the more stable product.[7]
Q3: My reaction seems to stop, and I recover a lot of starting material. What could be wrong?

A3: This issue often points to insufficient or inactive catalyst. The Lewis acid catalysts used in Friedel-Crafts reactions, particularly aluminum chloride, are extremely sensitive to moisture.[8]

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried before use. Use anhydrous solvents and ensure your reagents are dry. It is best to use a freshly opened bottle of the Lewis acid or to sublime it before use.

  • Check Catalyst Loading: As mentioned in A1, stoichiometric amounts of the Lewis acid are necessary. The product ketone forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[5][8] Therefore, at least one equivalent of catalyst is needed for the product, plus an additional amount to catalyze the reaction itself.

Q4: Are there alternative methods to directly acylating phenol?

A4: Yes. When direct acylation proves difficult, a two-step approach is often more reliable. This involves protecting the hydroxyl group before acylation. A particularly effective strategy is the use of silyl ethers.[9]

Two-Step Silyl Ether Protocol:

  • Protection: The phenol is first converted to its corresponding trimethylsilyl (TMS) ether. This is typically done by reacting the phenol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine.[9] The resulting silyl ether protects the hydroxyl group, preventing O-acylation and catalyst complexation.

  • Acylation: The silyl ether is then subjected to Friedel-Crafts acylation. The reaction proceeds cleanly on the aromatic ring.

  • Deprotection: The great advantage of this method is that the silyl group is often lost during the aqueous workup of the reaction, directly yielding the C-acylated phenol.[9]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Fries Rearrangement of a Phenyl Ester

This protocol is designed to convert an O-acylated phenyl ester into a C-acylated hydroxyaryl ketone.

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent. For higher temperatures, nitrobenzene is a classic choice, though its toxicity is a concern.[10][11] For lower temperatures, 1,2-dichloroethane or carbon disulfide can be used.[7] Stir to create a slurry.

  • Substrate Addition: Cool the slurry to the desired temperature for regioselectivity (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) in the same solvent.

  • Reaction: Stir the reaction at the chosen temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagram: Troubleshooting Workflow

G start Low Yield in Phenol Acylation o_acylation Is O-Acylation the Major Product? start->o_acylation no_reaction No Reaction / Starting Material Recovered start->no_reaction check_catalyst Check Catalyst (Anhydrous? Stoichiometric?) check_conditions Review Reaction Conditions (Temp, Solvent) check_catalyst->check_conditions Catalyst OK success Improved Yield of C-Acylated Product check_conditions->success fries Optimize for Fries Rearrangement (Increase Temp/Catalyst) o_acylation->fries Yes protecting_group Consider Protecting Group Strategy (e.g., Silyl Ether) o_acylation->protecting_group No / Fries Fails fries->success protecting_group->success no_reaction->check_catalyst Yes

Caption: A logical workflow for troubleshooting low yields in the Friedel-Crafts acylation of phenols.

Section 4: Mechanistic Insights

To effectively troubleshoot, a clear understanding of the competing pathways is essential.

Diagram: Competing C- vs. O-Acylation Pathways

G cluster_reactants Reactants cluster_products Potential Products Phenol Phenol C_Acyl C-Acylation Product (Hydroxyaryl Ketone) THERMODYNAMICALLY STABLE Phenol->C_Acyl C-Acylation O_Acyl O-Acylation Product (Phenyl Ester) KINETICALLY FAVORED Phenol->O_Acyl O-Acylation Acylium Acylium Ion (R-C≡O+) Acylium->C_Acyl Acylium->O_Acyl Fries Fries Rearrangement (+ Lewis Acid, Heat) O_Acyl->Fries Fries->C_Acyl

Caption: The dual reaction pathways available to phenol in Friedel-Crafts acylation.

References

  • Wikipedia. Fries rearrangement.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Organic Chemistry Portal. Fries Rearrangement.
  • University of Calgary. Acylation of phenols.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Vedantu. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main.
  • Unacademy. Friedel Crafts alkylation and acylation.
  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
  • Google Patents. US3985783A - Process for ring acylation of phenols.
  • ResearchGate. How can i perform Friedel crafts acylation with phenol?.

Sources

Technical Support Center: Synthesis of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Hydroxybutyrophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, primarily via the Friedel-Crafts acylation of phenol. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically grounded solution.

Q1: My yield of this compound is very low, and my main isolated byproduct seems to be an ester. What is happening?

A1: You are observing a classic case of competitive O-acylation versus C-acylation. Phenol is a bidentate nucleophile, meaning it can be acylated at two different positions: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[1][2]

  • O-Acylation (Kinetic Pathway): This reaction occurs on the phenolic oxygen to form phenyl butyrate. It is a nucleophilic acyl substitution. This pathway is kinetically favored, meaning it happens faster, especially under milder conditions or with lower concentrations of the Lewis acid catalyst.

  • C-Acylation (Thermodynamic Pathway): This is the desired Friedel-Crafts reaction, an electrophilic aromatic substitution that forms the more stable hydroxyaryl ketone product. This pathway is thermodynamically favored and requires conditions that allow the reaction to reach equilibrium.

The formation of the ester (phenyl butyrate) as the major product indicates that your reaction conditions are favoring the kinetic product over the more stable thermodynamic product.

Diagram 1: Competing O- vs. C-Acylation Pathways

G cluster_reactants Reactants cluster_products Potential Products Phenol Phenol C_Acylation C-Acylation (Friedel-Crafts) Phenol->C_Acylation O_Acylation O-Acylation (Esterification) Phenol->O_Acylation ButyrylChloride Butyryl Chloride (or Anhydride) ButyrylChloride->C_Acylation ButyrylChloride->O_Acylation Catalyst AlCl₃ Catalyst->C_Acylation DesiredProduct This compound (Desired Product) C_Acylation->DesiredProduct Thermodynamic Control (More Stable) SideProduct Phenyl Butyrate (Side Product) O_Acylation->SideProduct Kinetic Control (Forms Faster) SideProduct->C_Acylation Fries Rearrangement (with excess AlCl₃, heat)

Caption: Fries rearrangement converts the ester to ketone products.

  • Can I use butyric anhydride instead of butyryl chloride? Yes, butyric anhydride is a viable acylating agent for Friedel-Crafts acylation and can be used as an alternative to butyryl chloride. [3]The reaction mechanism is similar, and you will still require a Lewis acid catalyst. One mole of anhydride can theoretically acylate two moles of phenol, but reaction conditions must be carefully optimized.

  • How do I purify the final product? Purification typically involves an aqueous workup to destroy the catalyst-product complex, followed by extraction and separation.

    • Workup: The reaction mixture is carefully quenched by pouring it onto ice and hydrochloric acid. This breaks up the aluminum complexes.

    • Extraction: The product is extracted into an organic solvent like ethyl acetate.

    • Separation of Isomers: The ortho and para isomers can often be separated by steam distillation (the ortho isomer is typically more volatile) or column chromatography. [4] 4. Recrystallization: The final purification of this compound is achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture or a dimethyl carbonate/cyclohexane mixture, to yield a highly pure crystalline solid. [5]

Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Friedel-Crafts Acylation

This protocol is designed to favor the direct C-acylation and para-selectivity.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or bubbler), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and a solvent such as nitrobenzene.

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of phenol (1.0 equivalent) and butyryl chloride (1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir until all the dark solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent to obtain pure this compound. [5]

References
  • University of Calgary. (n.d.). Acylation of phenols. University of Calgary Chemistry Department. [Link]
  • CurlyArrows. (n.d.).
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
  • ResearchGate. (1951).
  • Royal Society of Chemistry. (2018). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. [Link]
  • ACS Publications. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Industrial & Engineering Chemistry Research. [Link]
  • Semantic Scholar. (2022).
  • National Institutes of Health (NIH). (2020).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • ACS Publications. (1943). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. [Link]
  • ResearchGate. (2020). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • BYJU'S. (n.d.).
  • ResearchGate. (2018).
  • ResearchGate. (2022).
  • Patsnap. (2020).

Sources

Navigating the Complexities of Phenol Acylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

CUYAHOGA FALLS, OH – Researchers, scientists, and drug development professionals frequently encounter challenges in the Friedel-Crafts acylation of phenol with butyryl chloride. This technical support guide, structured as a series of troubleshooting questions and in-depth FAQs, provides expert insights and practical solutions to common issues, ensuring greater experimental success and purity of the desired hydroxybutyrophenone products.

Troubleshooting Guide: From Unexpected Byproducts to Low Yields

Q1: I performed a Friedel-Crafts acylation of phenol with butyryl chloride and obtained a significant amount of an unexpected ester byproduct. What is happening and how can I favor the desired C-acylation?

A1: The observation of an ester byproduct, specifically phenyl butyrate, is a common occurrence in the Friedel-Crafts acylation of phenols. This arises from the dual reactivity of the phenol molecule, which can undergo both C-acylation on the aromatic ring and O-acylation on the hydroxyl group.[1][2]

  • Causality: The formation of the O-acylated product (phenyl butyrate) is often kinetically favored, meaning it forms faster, especially at lower temperatures and with lower concentrations of the Lewis acid catalyst. The desired C-acylated product (hydroxybutyrophenone) is the thermodynamically more stable product and its formation is favored under conditions that allow for equilibrium to be reached.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: A higher concentration of the Lewis acid catalyst (e.g., AlCl₃) strongly favors C-acylation.[1][2] The catalyst coordinates with the oxygen atom of the phenol, making the aromatic ring more susceptible to electrophilic attack by the acylium ion. An excess of the catalyst can also promote the in-situ conversion of the O-acylated ester to the C-acylated ketone via a Fries rearrangement.[1][2]

    • Optimize Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable C-acylated product. However, excessively high temperatures can lead to other side reactions and degradation. Careful temperature control is crucial.

    • Consider the Fries Rearrangement: The phenyl butyrate formed can be intentionally rearranged to the desired hydroxybutyrophenone in the presence of a Lewis acid.[1][2][3] This reaction, known as the Fries rearrangement, can be a viable strategy if significant O-acylation has occurred.[4][5][6][7][8][9]

dot digraph "O-vs-C-Acylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Phenol [label="Phenol + Butyryl Chloride"]; O_Acylation [label="O-Acylation\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Acylation [label="C-Acylation\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhenylButyrate [label="Phenyl Butyrate"]; Hydroxybutyrophenone [label="Hydroxybutyrophenone\n(ortho- and para-)"]; Fries [label="Fries Rearrangement\n(Lewis Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Phenol -> O_Acylation [label=" Low [AlCl₃]\n Low Temp"]; Phenol -> C_Acylation [label=" High [AlCl₃]\n High Temp"]; O_Acylation -> PhenylButyrate; C_Acylation -> Hydroxybutyrophenone; PhenylButyrate -> Fries; Fries -> Hydroxybutyrophenone; } caption: "Competition between O- and C-acylation pathways."

Q2: My reaction yielded a mixture of ortho- and para-hydroxybutyrophenone. How can I control the regioselectivity of the acylation?

A2: The formation of both ortho and para isomers is characteristic of the Friedel-Crafts acylation of phenols and the Fries rearrangement. The ratio of these isomers is highly dependent on the reaction conditions.

  • Causality: The hydroxyl group of phenol is an ortho-, para-directing activator. The choice between the two positions is governed by a combination of steric and electronic factors, as well as reaction temperature.

    • Low Temperatures: Generally favor the formation of the para product. This is often the thermodynamically more stable isomer due to reduced steric hindrance.[6][7]

    • High Temperatures: Tend to favor the formation of the ortho product.[6][7] This is attributed to the formation of a more stable bidentate complex between the Lewis acid, the phenolic oxygen, and the carbonyl oxygen of the acyl group at the ortho position.

  • Troubleshooting Steps:

    • Precise Temperature Control: To maximize the yield of the para isomer, conduct the reaction at lower temperatures (e.g., 0-25 °C). For the ortho isomer, higher temperatures may be necessary, but this should be approached with caution to avoid byproduct formation.

    • Solvent Polarity: The choice of solvent can influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can favor the para product.[5][6]

    • Catalyst Selection: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ might offer different regioselectivity under specific conditions.[8][10]

dot digraph "Regioselectivity_Control" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Acylation Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_temp [label="Low Temperature\n(e.g., 0-25°C)", fillcolor="#E8F0FE", fontcolor="#202124"]; high_temp [label="High Temperature\n(e.g., >100°C)", fillcolor="#FCE8E6", fontcolor="#202124"]; para_product [label="p-Hydroxybutyrophenone\n(Major Product)", shape=parallelogram, fillcolor="#CEEAD6", fontcolor="#202124"]; ortho_product [label="o-Hydroxybutyrophenone\n(Major Product)", shape=parallelogram, fillcolor="#F9E6A0", fontcolor="#202124"];

start -> low_temp; start -> high_temp; low_temp -> para_product; high_temp -> ortho_product; } caption: "Temperature effect on regioselectivity."

Q3: I am observing the formation of di-acylated byproducts. What causes this and how can it be prevented?

A3: While less common than in Friedel-Crafts alkylation, di-acylation can occur, particularly with a highly activated substrate like phenol.[11]

  • Causality: The initial acylation product, hydroxybutyrophenone, still possesses an activating hydroxyl group, which can direct a second acylation. However, the acyl group itself is deactivating, which generally makes the second acylation less favorable than the first.[11][12][13] Polysubstitution is more likely if the reaction conditions are too harsh or if there is a large excess of the acylating agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of phenol relative to butyryl chloride. This will ensure that the acylating agent is the limiting reagent, reducing the likelihood of a second acylation.

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote further reactions.

    • Gradual Addition: Add the butyryl chloride slowly to the reaction mixture containing phenol and the Lewis acid. This maintains a low concentration of the acylating agent throughout the reaction, disfavoring di-acylation.

Frequently Asked Questions (FAQs)

What is the Fries Rearrangement and how is it relevant to the acylation of phenol?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[4][5][6][7][9][14][15] It is highly relevant because the initially formed O-acylated byproduct, phenyl butyrate, can rearrange under the reaction conditions to the desired C-acylated products, ortho- and para-hydroxybutyrophenone.[1][2] In fact, some synthetic strategies intentionally form the ester first and then induce the Fries rearrangement in a separate step to control the final product distribution.[16]

Why is an excess of the Lewis acid catalyst often required?

In the Friedel-Crafts acylation of phenols, more than a stoichiometric amount of the Lewis acid is often necessary.[8][11] This is because the Lewis acid can form complexes with both the starting phenol and the product ketone.[8][11] This complexation deactivates the catalyst, effectively removing it from the catalytic cycle. A sufficient excess ensures that there is enough active catalyst to drive the reaction to completion.

Are there any alternative catalysts to aluminum chloride (AlCl₃)?

Yes, while AlCl₃ is a common and potent catalyst, other Lewis acids can be employed. These include boron trifluoride (BF₃), stannic chloride (SnCl₄), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂).[6][8][10] Additionally, strong Brønsted acids like hydrofluoric acid (HF) and trifluoromethanesulfonic acid (TfOH) can also catalyze the reaction.[1][2][17] The choice of catalyst can influence the reaction rate, yield, and regioselectivity, and may be selected to avoid specific side reactions or to accommodate other functional groups in the starting material.

Experimental Protocols

Protocol 1: Synthesis of p-Hydroxybutyrophenone via Friedel-Crafts Acylation

Materials:

  • Phenol

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the resulting suspension at 0 °C for 15 minutes.

  • Add butyryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain p-hydroxybutyrophenone.[18][19][20]

Data Summary: Product Characteristics
CompoundMolecular FormulaAppearanceSolubility
4'-HydroxybutyrophenoneC₁₀H₁₂O₂White to off-white crystalline solidLimited in water; soluble in ethanol, acetone, ether
2'-HydroxybutyrophenoneC₁₀H₁₂O₂Colorless to pale yellow liquidSparingly soluble in water; soluble in organic solvents

Data sourced from[18][20][21]

References

  • University of Calgary. (n.d.). Acylation of phenols.
  • Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Wikipedia. (n.d.). Fries rearrangement.
  • PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • RSC Publishing. (1885). The Action of the Chlorides of Propionyl and Butyryl on Phenol.
  • Quora. (2019, December 18). Does phenol show the Friedel-Crafts reaction?
  • ResearchGate. (2025, August 6). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines.
  • ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Reddit. (2023, April 11). Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?
  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
  • Chemistry Stack Exchange. (2021, April 28). Lack of polysubstitution in Friedel–Crafts t-butylation of phenol.
  • ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine (dichloromethane, 0 °C).

Sources

How to minimize Fries rearrangement in 4'-Hydroxybutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Fries Rearrangement

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth technical support for the synthesis of 4'-Hydroxybutyrophenone, with a specialized focus on troubleshooting and minimizing the undesired Fries rearrangement. We understand the critical need for high-purity intermediates in pharmaceutical development and aim to equip you with the knowledge to optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is it a problem in this compound synthesis?

The Fries rearrangement is an organic reaction where a phenolic ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst.[1] In the context of synthesizing this compound, a common route involves the acylation of phenol with butyryl chloride or butyric anhydride. Ideally, this would be a direct Friedel-Crafts acylation onto the aromatic ring (C-acylation). However, the phenolic hydroxyl group can also be acylated (O-acylation) to form phenyl butyrate.[2] Under the Lewis acid conditions required for the Friedel-Crafts reaction, this ester intermediate can undergo the Fries rearrangement, where the butyryl group migrates from the oxygen to the carbon of the aromatic ring.[3][4] This leads to a mixture of ortho (2'-Hydroxybutyrophenone) and para (this compound) isomers, complicating purification and reducing the yield of the desired para product.[1][3]

Q2: What are the key factors that influence the Fries rearrangement?

The outcome of the Fries rearrangement is highly dependent on several reaction conditions:

  • Temperature: Lower temperatures (below 60°C) generally favor the formation of the para product, which is often the desired isomer in pharmaceutical applications.[1][3][4] Higher temperatures (above 160°C) tend to favor the ortho product.[1][4] This is a classic example of thermodynamic versus kinetic control.[3]

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the ortho product, while more polar solvents increase the proportion of the para product.[1][3][5]

  • Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) are critical.[6] Stoichiometric or excess amounts are often required as the catalyst complexes with both the starting material and the product.[6][7]

Q3: Can I directly perform a Friedel-Crafts acylation on phenol to get this compound?

Direct Friedel-Crafts acylation of phenols is often problematic. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[2] This coordination can also lead to the competing O-acylation, forming the phenyl ester which then undergoes the Fries rearrangement.[2] Therefore, a direct, high-yielding C-acylation of unprotected phenol is challenging to achieve without significant byproduct formation.[2]

Q4: Are there alternative synthetic routes to this compound that avoid the Fries rearrangement altogether?

Yes, several alternative strategies can bypass the Fries rearrangement. One effective method is to protect the phenolic hydroxyl group before acylation. For instance, converting the phenol to a silyl ether allows for a standard Friedel-Crafts acylation on the ring. The silyl protecting group can then be easily removed during the aqueous workup to yield the desired this compound.[8] Another approach involves a Houben-Hoesch reaction, though this is more commonly used for the synthesis of hydroxyaryl ketones from nitriles. A different strategy starts from a different aromatic precursor, such as 4-phenylbutyric acid, which can be synthesized and then modified to introduce the hydroxyl group.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound and a Mixture of Isomers

Symptom: Your reaction yields a mixture of 2'- and this compound, with a significant portion of the undesired ortho-isomer, leading to a low isolated yield of the target compound.

Cause: This is the classic presentation of an uncontrolled Fries rearrangement. The reaction conditions are likely favoring the formation of both ortho and para products.

Solutions:

  • Temperature Control is Paramount:

    • Protocol: Maintain a low reaction temperature, ideally between 0°C and room temperature. Low temperatures strongly favor the formation of the para isomer.[1][11]

    • Expert Insight: The para product is the kinetically favored product, while the ortho isomer is often the thermodynamically more stable product due to potential chelation with the Lewis acid.[3] By keeping the temperature low, you are operating under kinetic control.

  • Solvent Selection:

    • Protocol: Employ a polar aprotic solvent. Nitrobenzene or nitromethane are classic choices that favor the formation of the para product.[5][12]

    • Expert Insight: Polar solvents help to solvate and separate the acylium ion intermediate from the phenoxide, promoting intermolecular acylation at the sterically more accessible para position.[5] In non-polar solvents, the intermediate exists as a "tight" ion pair, favoring an intramolecular acyl transfer to the nearby ortho position.[5]

  • Catalyst Choice and Stoichiometry:

    • Protocol: While AlCl₃ is common, consider milder Lewis acids like ZnCl₂ or solid acid catalysts like certain zeolites which can offer improved selectivity.[13][14] Ensure at least a stoichiometric amount of the Lewis acid is used, as it complexes with the product ketone.[7]

    • Expert Insight: The choice of catalyst can influence the electrophilicity of the acylating agent and the stability of intermediates, thereby affecting the product distribution.[15]

Data Summary: Effect of Reaction Conditions on Isomer Distribution
TemperatureSolventPredominant ProductRationale
Low (<60°C)Polar (e.g., Nitrobenzene)para-isomer (this compound)Kinetic Control[1][3]
High (>160°C)Non-polar (e.g., CS₂)ortho-isomer (2'-Hydroxybutyrophenone)Thermodynamic Control[1][3]
Issue 2: Predominant Formation of Phenyl Butyrate (O-acylation Product)

Symptom: The main product isolated is the ester, phenyl butyrate, with very little of the desired hydroxyketone.

Cause: The reaction conditions are favoring nucleophilic attack from the phenolic oxygen (O-acylation) over electrophilic substitution on the aromatic ring (C-acylation). This is often due to an insufficiently activated electrophile or a highly nucleophilic phenoxide.

Solutions:

  • Increase Lewis Acid Strength/Concentration:

    • Protocol: Use a strong Lewis acid like AlCl₃ in at least stoichiometric amounts. The Lewis acid's role is to generate the highly electrophilic acylium ion.[1][16]

    • Expert Insight: O-acylation is often kinetically faster, but the C-acylated product is thermodynamically more stable. Sufficient Lewis acid is required to drive the reaction towards the thermodynamic product, either directly or by catalyzing the Fries rearrangement of the initially formed ester.

  • Protect the Hydroxyl Group:

    • Protocol: This is the most robust solution to prevent O-acylation. Convert the phenol to a silyl ether before the Friedel-Crafts step.[8]

    • Expert Insight: Protecting the hydroxyl group completely eliminates the possibility of O-acylation, forcing the reaction to proceed via C-acylation. The protecting group is then removed in a subsequent step.

Workflow Diagram: Recommended Synthetic Route via Protection

G Phenol Phenol SilylEther Phenolic Silyl Ether Phenol->SilylEther Silylation (e.g., TBDMSCl) Acylation Friedel-Crafts Acylation (Butyryl Chloride, AlCl₃) SilylEther->Acylation ProtectedKetone 4'-(Silyloxy)butyrophenone Acylation->ProtectedKetone Deprotection Deprotection (e.g., TBAF or mild acid) ProtectedKetone->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Silyl protection strategy to avoid O-acylation.

Recommended Experimental Protocols

Protocol 1: Minimizing Fries Rearrangement via Low-Temperature Acylation

This protocol aims to favor the direct para-C-acylation by carefully controlling the reaction conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add phenol (1.0 eq) and a polar aprotic solvent (e.g., nitrobenzene, 5 mL per gram of phenol).

  • Cooling: Cool the mixture to 0°C using an ice-salt bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise above 5°C. Stir for 15 minutes.

  • Acylating Agent Addition: Add butyryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate this compound.

Protocol 2: Protection-Acylation-Deprotection Strategy

This protocol circumvents the Fries rearrangement by protecting the hydroxyl group.

  • Protection:

    • Dissolve phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of phenol.

    • Work up the reaction by adding water and extracting with diethyl ether. Purify the resulting silyl ether.

  • Friedel-Crafts Acylation:

    • Dissolve the protected phenol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

    • Cool to 0°C and add AlCl₃ (1.2 eq) portion-wise.

    • Add butyryl chloride (1.1 eq) dropwise and stir at 0°C for 1-2 hours.

    • Perform an aqueous workup as described in Protocol 1.

  • Deprotection:

    • Dissolve the crude protected ketone in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench with water, extract with ethyl acetate, and purify to obtain this compound.

Reaction Mechanism: Fries Rearrangement vs. Direct Acylation

G cluster_0 Reaction Pathways for Phenol Acylation cluster_1 O-Acylation (Kinetic Path) cluster_2 C-Acylation (Desired Path) Phenol Phenol + Butyryl Chloride + AlCl₃ Ester Phenyl Butyrate Phenol->Ester Faster, reversible ParaProduct This compound (para-product) Phenol->ParaProduct Slower, desired Rearrangement Fries Rearrangement Ester->Rearrangement AlCl₃, heat/time Products ortho/para Isomers Rearrangement->Products

Caption: Competing O- and C-acylation pathways.

By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, you can successfully minimize the Fries rearrangement and optimize the synthesis of high-purity this compound for your research and development needs.

References

  • Wikipedia. Fries rearrangement. [Link]
  • Riggs, J. C., Singh, K. J., Yun, M., & Collum, D. B. (2008). Anionic Snieckus−Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. Journal of the American Chemical Society, 130(15), 5143–5153. [Link]
  • Collum, D. B., et al. (2008). Anionic Snieckus−Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. Journal of the American Chemical Society. [Link]
  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]
  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • Lari, G. M., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Google Patents.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • unknown. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Rev. Roum. Chim.[Link]
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]
  • Master Organic Chemistry. EAS Reactions (3)
  • Pharm D Guru. 37. FRIES REARRANGEMENT. [Link]
  • ResearchGate.
  • Reddit.
  • University of Calgary.
  • Roswanda, R., et al. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
  • ResearchGate. Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol)
  • Bolm, C., et al. (2022).
  • Organic Chemistry Portal.
  • Mansour, K.D., & Abd, L.S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]
  • Unknown. Phenol reaction. [Link]
  • Chemguide. some more reactions of phenol. [Link]
  • Mansour, K.D., & Abd, L.S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]
  • ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]
  • Chemistry LibreTexts. 17.10: Reactions of Phenols. [Link]
  • Organic Syntheses. γ-PHENYLBUTYRIC ACID. [Link]
  • Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.

Sources

Technical Support Center: Purification of 4'-Hydroxybutyrophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4'-Hydroxybutyrophenone (CAS: 1009-11-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this versatile organic intermediate. As a key building block in the synthesis of pharmaceuticals, such as β-blockers, and in the fragrance industry, achieving high purity is paramount.[1] This guide is structured to address practical challenges and explain the scientific principles behind each step, ensuring a robust and reproducible purification process.

Understanding this compound: Key Properties

A successful purification begins with understanding the physicochemical properties of the compound. This compound is an aromatic ketone with a phenolic hydroxyl group, which dictates its solubility and thermal behavior.[1][2]

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
Appearance White to off-white or yellow crystalline solid/powder[1][2][4]
Melting Point 91-93 °C[3][4]
Boiling Point 174 °C @ 40 mmHg[4][5]
Solubility Limited in water; soluble in organic solvents like methanol, ethanol, and acetone.[1][4]
Core Principles & Initial Setup (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility.[6][7] The core principle is that the solubility of most solids, including this compound, increases significantly with temperature.[6] The process involves:

  • Dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of this compound drops, causing it to crystallize out of the solution in a pure form.

  • The soluble impurities remain in the cold solvent (the "mother liquor") and are separated by filtration.[7][8]

This method is effective because the crystal lattice of the desired compound forms preferentially, excluding impurity molecules.[9]

Q2: How do I select the ideal solvent for recrystallizing this compound?

Solvent selection is the most critical step for a successful recrystallization.[6][10] An ideal solvent should meet the following criteria:

  • High Solubility at High Temperatures: It must dissolve the this compound completely when hot (near the solvent's boiling point).[6][11]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.[6][11]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound (~93°C) to prevent the compound from melting and "oiling out" instead of dissolving.[12]

  • Inertness: The solvent must not react chemically with the compound.[10][13]

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[10][11]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10][11]

For this compound, its phenolic and ketone groups suggest that moderately polar solvents are a good starting point.[14] A mixed solvent system (e.g., ethanol-water) is often effective.

Q3: What are common impurities found in crude this compound?

Impurities typically originate from the synthesis process, which is often a Friedel-Crafts acylation or a related reaction.[1][3] Common impurities may include:

  • Starting Materials: Unreacted phenol or butyryl chloride/anhydride.[15]

  • Side-Products: Isomeric products (e.g., 2'-Hydroxybutyrophenone) or products from side reactions.

  • Reagents and Catalysts: Residual Lewis acids (e.g., aluminum chloride) and their byproducts.[1]

  • Degradation Products: Compounds formed if the reaction was subjected to excessive heat.[16]

Standard Recrystallization Protocol

This protocol provides a general workflow. The optimal solvent and volumes should be determined through small-scale trials.

Step 1: Solvent Selection

  • Place ~50 mg of crude this compound into a small test tube.

  • Add a potential solvent (e.g., ethanol, isopropanol, or water) dropwise at room temperature. Observe the solubility.

  • If it is insoluble at room temperature, heat the mixture gently. An ideal solvent will dissolve the compound completely upon heating.[10]

  • Cool the solution to room temperature and then in an ice bath to see if crystals form.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath).

  • Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of solvent is crucial for maximizing yield.[6][17]

Step 3: Decolorization (if necessary)

  • If the hot solution is colored, it indicates the presence of colored impurities.

  • Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the sample's weight).[7]

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration

  • To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration.[7]

  • Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[7][18]

Step 5: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][19]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

Step 6: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[17]

Step 7: Drying

  • Continue to draw air through the crystals in the funnel to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a desiccator or a low-temperature oven.

Visual Workflow: Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Steps Start Crude This compound Dissolve Dissolve Crude Solid in Min. Hot Solvent Start->Dissolve Add to flask Solvent Select & Heat Solvent Solvent->Dissolve Add solvent Charcoal Add Charcoal (if colored) Dissolve->Charcoal Colored solution? HotFilter Hot Gravity Filtration Dissolve->HotFilter Insoluble impurities? Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration (Isolate Crystals) Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure This compound Dry->End

Caption: Standard workflow for recrystallization.

Troubleshooting Guide
Q4: My compound has formed an oil instead of crystals. What is "oiling out" and how do I fix it?

A4: "Oiling out" is when a compound separates from the solution as a liquid layer rather than solid crystals. [18][19] This is a significant problem because the oil often traps impurities, defeating the purpose of recrystallization.[21]

Common Causes & Solutions:

CauseScientific ExplanationSolution(s)
Low Melting Point The solution becomes saturated at a temperature that is higher than the compound's melting point (or the melting point of the impure mixture).[12][19][22]1. Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add more hot solvent to lower the saturation temperature of the solution.[18][19][22] 2. Change Solvents: Select a solvent with a lower boiling point.[22]
Rapid Cooling Cooling the solution too quickly can cause the compound to come out of solution at a high temperature where it is still molten.[22]1. Insulate the Flask: After dissolving, allow the flask to cool very slowly. You can place it inside a beaker of warm water or wrap it in glass wool to slow heat loss.[22]
High Impurity Concentration Impurities can significantly depress the melting point of the desired compound, making it more prone to oiling out.[19]1. Preliminary Purification: Consider a quick preliminary purification, like passing the crude material through a short silica gel plug. 2. Use Charcoal: If impurities are colored or resinous, treating the solution with activated charcoal may help.[19]
Supersaturation The solution is highly concentrated, leading to separation above the melting point.1. Induce Crystallization: At a temperature just below the solvent's boiling point but above the oiling-out temperature, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[22]
Q5: I've cooled the solution, but no crystals have formed. What should I do?

A5: The absence of crystals upon cooling typically indicates one of two issues: too much solvent was used, or the solution is supersaturated.

Troubleshooting Steps:

  • Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[17]

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystals to form.[12][17]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[12][17]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[18][19]

    • Gently heat the solution again to evaporate some of the solvent.

    • Continue to heat until you observe a slight cloudiness (saturation point) in the hot solution.

    • Add a few drops of hot solvent to redissolve the solid and then allow it to cool slowly again.

  • Use an Anti-Solvent (Mixed Solvent System): If you are using a single solvent, you can try adding an "anti-solvent" in which your compound is insoluble, but which is miscible with your primary solvent (e.g., adding water to an ethanol solution).[9][11] Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the primary solvent to clarify it before cooling.

Q6: My final yield of pure crystals is very low. What went wrong?

A6: A low yield is a common issue in recrystallization. While some loss is unavoidable (some product will always remain dissolved in the mother liquor), significant losses can be prevented. [20]

Potential Causes & Prevention:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common cause of low yield, as a significant amount of product will remain in the mother liquor.[17][19]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated.[7][18]

  • Washing with a Warm or Excessive Amount of Solvent: Washing the final crystals with solvent that is not ice-cold, or using too much of it, will redissolve some of your product.[17]

  • Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem After Cooling Solution Q1 What is the issue? Start->Q1 OilingOut Liquid 'Oil' Formed Q1->OilingOut Oiling Out NoCrystals No Crystals Formed Q1->NoCrystals No Crystals LowYield Yield is Very Low Q1->LowYield Low Yield Sol_Oil Reheat, add more solvent. Cool slowly. OilingOut->Sol_Oil Sol_NoCrystals1 Induce: Scratch or Seed NoCrystals->Sol_NoCrystals1 Sol_LowYield Review protocol: Used min. hot solvent? Washed with ICE-COLD solvent? LowYield->Sol_LowYield Sol_NoCrystals2 If induction fails: Evaporate some solvent Sol_NoCrystals1->Sol_NoCrystals2 Still no crystals

Caption: Decision tree for common recrystallization problems.

Final Purity & Safety FAQs
Q7: How do I know if my recrystallized this compound is pure?

A7: The most common and immediate way to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C) that is close to the literature value (91-93°C).[4][23] Impurities tend to depress and broaden the melting point range. Other analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive purity data.

Q8: What safety precautions are necessary when performing this recrystallization?

A8: Standard laboratory safety procedures must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. This compound is an irritant to the eyes, respiratory system, and skin.[4]

  • Ventilation: Work in a well-ventilated fume hood, especially when working with volatile organic solvents.[1]

  • Heating: When heating flammable organic solvents, use a steam bath, water bath, or heating mantle. Never use an open flame.

  • Handling: Avoid inhaling dust or vapors.[1]

References
  • ChemBK. (2024). 4-Hydroxy Butyrophenone.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S.
  • Sawada, H., Hara, A., Nakayama, T., & Kato, F. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 89(3), 871-879.
  • Krill, S., & Grosse-Sommer, K. (2008). DE Patent No. 102007032451B4.
  • Unknown. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.
  • Unknown. (n.d.). Recrystallization - Single Solvent.
  • JoVE. (2020). Video: Recrystallization - Concept.
  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57271.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Wohlgemuth, K., & Schembecker, G. (2009). Oiling out During Crystallization Processes: Experimental Investigation and Modeling. AIChE Annual Meeting.
  • Unknown. (n.d.). Recrystallization-1.doc.pdf.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Al-Kasmi, B., et al. (2022).
  • Singh, S., & Singh, A. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1893-1901.
  • Aramvash, A., et al. (2018). Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator. Engineering in Life Sciences, 18(10), 734-743.
  • John, S., et al. (2022). A Review on Impurity Profile of Lamotrigine. World Journal of Pharmaceutical Research, 11(9), 624-638.

Sources

Technical Support Center: Recrystallization of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4'-Hydroxybutyrophenone via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for selecting the optimal solvent system and troubleshooting common issues encountered during this critical purification step.

Understanding the Molecule: this compound

Before selecting a solvent, it's crucial to understand the physicochemical properties of the target compound, this compound (CAS 1009-11-6).

  • Structure and Polarity: It is an aromatic ketone with a polar phenolic hydroxyl (-OH) group and a nonpolar propyl ketone chain attached to a benzene ring.[1][2][3] This dual nature gives it moderate overall polarity.[2]

  • Physical State: At room temperature, it is a white to off-white crystalline solid.[1][3][4]

  • Melting Point: The reported melting point is approximately 91-93°C.[2][4] A key constraint is that the boiling point of the chosen solvent should be lower than this to prevent the compound from "oiling out" instead of crystallizing.

  • General Solubility: It exhibits limited solubility in water but is more soluble in organic solvents like methanol, ethanol, and acetone.[1][4]

Core Principles of Recrystallization Solvent Selection

The "perfect" recrystallization solvent is one in which the compound of interest is poorly soluble at low temperatures but highly soluble at high temperatures.[5][6][7][8] This steep solubility curve is the fundamental driver of the purification process.[6][7]

An ideal solvent should:

  • Exhibit a High Temperature Coefficient: The solute should be sparingly soluble at room temperature but dissolve readily at the solvent's boiling point.[5][8][9]

  • Not React with the Solute: The solvent must be chemically inert towards this compound.[5][6][9]

  • Have a Lower Boiling Point than the Solute's Melting Point: To prevent the solute from melting in the hot solvent (oiling out), the solvent's boiling point should be below ~93°C.[10]

  • Dissolve Impurities Well or Not at All: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[5][7]

  • Be Volatile and Easy to Remove: The solvent should have a relatively low boiling point to be easily evaporated from the final purified crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a solvent for this compound?

Based on the "like dissolves like" principle, solvents of moderate polarity are the best candidates.[7] Given the phenolic hydroxyl group and the ketone, polar protic solvents like ethanol or isopropanol, or moderately polar aprotic solvents like acetone or ethyl acetate, are excellent starting points for screening. Water is likely too polar, and nonpolar solvents like hexane or toluene are unlikely to dissolve the compound even when hot.

Q2: Can I use a mixed solvent system?

Yes. A mixed solvent (or binary solvent) system is an excellent strategy when no single solvent meets all the criteria.[11][12] This is typically used when a compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water). The two solvents must be miscible.[9][12] For this compound, an ethanol/water or acetone/water system could be highly effective.

Q3: Should I use decolorizing charcoal?

Decolorizing charcoal can be used to remove colored impurities. However, it should be used with caution for phenolic compounds. Some forms of charcoal contain ferric ions which can form colored complexes with phenols, potentially introducing a new impurity.[9] If used, add only a very small amount to the hot solution before filtration, as excess charcoal can adsorb your product and reduce the yield.[9][13]

Experimental Protocol: Small-Scale Solvent Screening

This protocol is a self-validating system to determine the optimal solvent without committing your entire batch of crude product.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Several small test tubes

  • Candidate solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Hexane)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Preparation: Place ~20 mg of your crude compound into separate, labeled test tubes.

  • Room Temperature Test: Add the first candidate solvent dropwise (approx. 0.5 mL) to the first test tube at room temperature. Agitate the mixture.

    • Observation 1: If the compound dissolves completely, the solvent is unsuitable as a single solvent (solubility is too high at low temp).[9] It may, however, be used as the "soluble" solvent in a mixed pair.

    • Observation 2: If the compound is completely insoluble, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube. Add more solvent dropwise, bringing it to a gentle boil, until the solid just dissolves. Do not add a large excess.[7]

    • Observation 3: If the solid dissolves, this is a promising candidate solvent.

    • Observation 4: If the solid does not dissolve even in a significant volume of boiling solvent (e.g., >3 mL), the solvent is unsuitable.[9]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

    • Observation 5: The ideal solvent will produce a large quantity of fine, pure-looking crystals.[7]

    • Observation 6: If few or no crystals form, there may have been too much solvent added, or the solubility curve is not steep enough.[14][15]

  • Repeat: Repeat steps 2-4 for each candidate solvent to identify the best option.

Data Summary & Recommendations

Based on the properties of this compound, the following solvents are recommended for screening.

SolventBoiling Point (°C)PolarityExpected Behavior with this compoundRecommendation
Water100.0[16]HighLow solubility even when hot.Good "insoluble" solvent for a mixed pair. Unsuitable alone (BP > MP).
Ethanol78.3[16]High-MediumLikely high solubility, possibly even at room temp.Primary Candidate. Excellent as a single solvent or as the "soluble" solvent with water.
Isopropanol82.3[16]MediumGood potential for a steep solubility curve.Primary Candidate. Boiling point is safely below the solute's melting point.
Acetone56.3[16]MediumLikely high solubility.Good candidate, but low boiling point may lead to rapid evaporation and premature crystallization.
Ethyl Acetate77.1[17]Low-MediumMay have suitable solubility characteristics.Worthy secondary candidate for screening.
Hexane68.7[16]LowInsoluble at all temperatures.Can be used as an "insoluble" solvent with a more polar solvent like acetone.

Visual Workflow: Solvent Selection Process

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Solvent_Selection start Start: Crude this compound test_solubility Test Solubility of ~20mg in 0.5mL Solvent at RT start->test_solubility dissolves_rt Dissolves at RT test_solubility->dissolves_rt Yes insoluble_rt Insoluble at RT test_solubility->insoluble_rt No unsuitable_single Unsuitable as Single Solvent. Consider as 'Solvent 1' in Mixed Pair. dissolves_rt->unsuitable_single heat_test Heat to Boiling Point. Does it dissolve? insoluble_rt->heat_test dissolves_hot Dissolves when Hot heat_test->dissolves_hot Yes insoluble_hot Insoluble when Hot heat_test->insoluble_hot No cool_test Cool Slowly. Do Crystals Form? dissolves_hot->cool_test unsuitable Unsuitable Solvent. Consider as 'Solvent 2' in Mixed Pair. insoluble_hot->unsuitable crystals_form Good Crystal Formation cool_test->crystals_form Yes no_crystals No/Poor Crystal Formation cool_test->no_crystals No suitable Suitable Solvent Found! crystals_form->suitable no_crystals->unsuitable Try another solvent

Caption: Logical workflow for single-solvent recrystallization screening.

Troubleshooting Guide

Q: My compound "oiled out" and formed a liquid instead of crystals. What happened and how do I fix it?

A: Oiling out occurs when the concentrated solution becomes supersaturated at a temperature that is above the melting point of the solute.[10] Since this compound melts around 93°C, using a solvent with a boiling point above this (like water) will cause this issue.

  • Solution 1 (Immediate): Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly. Insulating the flask can help.[14]

  • Solution 2 (Future): Choose a solvent with a lower boiling point. If you are using a mixed solvent system like ethanol/water, reduce the proportion of the higher-boiling solvent (water).

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a common problem that can arise from two main causes: using too much solvent or the solution is supersaturated.[10][14][15]

  • Solution 1 (Too Much Solvent): This is the most frequent cause.[14] Gently boil off some of the solvent to re-concentrate the solution and attempt to cool it again.[10][13]

  • Solution 2 (Induce Crystallization): If the solution is supersaturated, you need to provide a nucleation site for crystals to grow.[14] Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[11][15] Alternatively, if you have a small crystal of pure product, add it to the solution (this is called "seeding").[11][14][15]

Q: My final yield is very low. Where did my product go?

A: A low yield is typically due to one of several factors.

  • Cause 1: Using too much solvent. A significant portion of your product may still be dissolved in the mother liquor.[13][15]

  • Cause 2: Premature crystallization. The compound crystallized on the filter paper or in the funnel during hot filtration.[10][11]

  • Cause 3: Incomplete crystallization. Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.

  • Solutions:

    • To check the mother liquor, take a small sample and evaporate the solvent. A large amount of solid residue indicates significant product loss.[13] You can recover this by concentrating the mother liquor and cooling for a second crop of crystals.

    • To prevent premature crystallization, use a stemless funnel, keep the funnel hot, and use a slight excess of solvent, boiling it off after filtration but before cooling.[10][11]

    • Ensure you cool the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[12]

References

  • 4-Hydroxy Butyrophenone - ChemBK. (2024-04-09).
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Recrystallization. (n.d.). University of Tanta.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Recrystallization - Wired Chemist. (n.d.).
  • Problems in recrystallization - Biocyclopedia. (n.d.).
  • Solvent Boiling Point Chart - BrandTech Scientific, Inc. (n.d.).
  • Finding the best solvent for recrystallisation student sheet - RSC Education. (2021).
  • Problems with Recrystallisations - University of York. (n.d.).
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • Recrystallization1. (n.d.). California State University, Stanislaus.
  • Common Organic Solvents: Table of Properties. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07).
  • List of boiling and freezing information of solvents - Wikipedia. (n.d.).

Sources

Technical Support Center: Purification of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Eliminating Unreacted Phenol

Welcome to the technical support center for the purification of 4'-Hydroxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted phenol from their synthesized this compound. As a Senior Application Scientist, I will provide in-depth, experience-based guidance to help you achieve the desired purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my synthesis of this compound, I suspect there is residual unreacted phenol. How can I confirm its presence?

A1: The presence of unreacted phenol is a common issue, particularly in Friedel-Crafts acylation reactions where phenol is often used as a starting material or is generated in situ.[1] Several methods can be employed to confirm the presence of phenol in your crude product:

  • Thin-Layer Chromatography (TLC): This is a quick and effective initial check. Spot your crude product, a pure phenol standard, and a co-spot (crude product and phenol standard in the same spot) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Unreacted phenol will appear as a separate spot corresponding to the phenol standard.

  • Spectroscopic Methods:

    • ¹H NMR Spectroscopy: The proton NMR spectrum of phenol shows a characteristic broad singlet for the hydroxyl proton and distinct signals in the aromatic region. These signals will be different from those of this compound, allowing for an estimation of the impurity level.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile impurities like phenol.[2]

  • Colorimetric Tests:

    • Ferric Chloride Test: A simple and rapid chemical test. Dissolve a small amount of your product in water or a water/ethanol mixture and add a few drops of a dilute neutral ferric chloride solution.[3] The formation of a distinct color (typically violet, blue, or green) indicates the presence of a phenolic hydroxyl group.[3][4] Since your desired product, this compound, is also a phenol, this test will be positive. However, a very intense and immediate color change may suggest a higher concentration of the more acidic unreacted phenol.

Q2: What is the most straightforward method for removing unreacted phenol from my this compound product?

A2: The most direct and common method is an alkaline wash , also known as a basic extraction. This technique leverages the acidic nature of phenol.

The Principle: Phenol is weakly acidic (pKa ≈ 10) and will react with a strong base, such as sodium hydroxide (NaOH), to form the water-soluble sodium phenoxide salt.[5][6] Your desired product, this compound, is also phenolic but generally less acidic. By carefully selecting the base and its concentration, you can selectively deprotonate and extract the unreacted phenol into an aqueous layer, leaving the bulk of your product in the organic layer.

A two-stage extraction process can often yield better results by shifting the equilibrium towards the formation of sodium phenoxide in each step.[7]

Workflow for Phenol Removal via Alkaline Wash

start Crude this compound in an organic solvent (e.g., DCM, Ether) wash Wash with aqueous NaOH solution in a separatory funnel start->wash separate Separate the organic and aqueous layers wash->separate organic Organic Layer: Contains this compound separate->organic Retain aqueous Aqueous Layer: Contains sodium phenoxide separate->aqueous Discard dry Dry the organic layer (e.g., with Na2SO4 or MgSO4) organic->dry evaporate Evaporate the solvent dry->evaporate product Purified this compound evaporate->product

Caption: Workflow for removing phenol using an alkaline wash.

Q3: I performed an alkaline wash, but I still see traces of phenol in my product. What should I do next?

A3: If a simple alkaline wash is insufficient, you may need to employ more rigorous purification techniques. The choice of method will depend on the level of impurity and the desired final purity of your this compound.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[8][9][10] The principle relies on the differential solubility of your product and the phenol impurity in a chosen solvent at different temperatures.[8][9]

  • Column Chromatography: For high-purity requirements or when dealing with impurities that have similar properties to your product, column chromatography is the method of choice.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.

Decision Tree for Purification Strategy

start Crude this compound with phenol impurity tlc Assess impurity level with TLC start->tlc high_impurity High Phenol Concentration tlc->high_impurity low_impurity Low Phenol Concentration tlc->low_impurity alkaline_wash Perform Alkaline Wash high_impurity->alkaline_wash low_impurity->alkaline_wash re_evaluate Re-evaluate purity with TLC alkaline_wash->re_evaluate pure Product is Pure re_evaluate->pure impure Residual Impurities re_evaluate->impure recrystallize Recrystallization impure->recrystallize chromatography Column Chromatography impure->chromatography final_purity High Purity Product recrystallize->final_purity chromatography->final_purity

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Alkaline Wash for Phenol Removal
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The upper layer will typically be the organic layer (depending on the solvent density), and the lower layer will be the aqueous layer containing the sodium phenoxide.[5]

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of phenol.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[9][10] For this compound, solvent systems like ethanol/water or dimethyl carbonate/cyclohexane have been reported to be effective.[13]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.[8]

  • Decolorization (Optional): If your solution is colored, add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.[14]

  • Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Alkaline Wash Acid-base extractionFast, simple, and effective for removing acidic impurities.[5]May not be sufficient for high levels of contamination or for impurities with similar acidity to the product.
Recrystallization Differential solubilityCan yield highly pure crystalline products. Effective for removing a variety of impurities.[9][10]Requires careful solvent selection. Some product loss is inevitable due to its solubility in the mother liquor.[15]
Column Chromatography Differential adsorptionHigh resolving power, capable of separating closely related compounds.[11][12]More time-consuming, requires larger volumes of solvent, and is more technically demanding.

References

  • Quora. (2019, October 11).
  • Infinita Lab. (2025, September 18). Unraveling Organic Compounds: Tests for Alcohols and Phenols. Infinita Lab. [Link]
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. In ANALYTICAL METHODS. NIH. [Link]
  • Alonso, M. C., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?
  • MDPI. (2023).
  • Bhattacharya, A., & Murty, C. V. (2021). Improvements in Recovery Efficiencies of Phenols from Phenol Fraction Using Two-Stage Alkali Treatment. International Institute for Engineering, Technology and Applied Research (IIETA). [Link]
  • BYJU'S. (2020, May 19). Test for Phenolic Group. BYJU'S. [Link]
  • Vibzzlab. (2022, September 18).
  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]
  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. NIH. [Link]
  • LibreTexts Chemistry. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA. [Link]
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone. Eureka. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (2020, February 6).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • ACS Publications. (n.d.). Novel method of recovering phenolic substances from aqueous alkaline waste streams. Industrial & Engineering Chemistry Process Design and Development. [Link]
  • MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI. [Link]
  • University of Rochester. (n.d.).
  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Link]
  • PubMed Central. (2023, June 7).
  • Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
  • Sciencemadness Wiki. (2024, March 5). Phenol. [Link]
  • Scribd. (2009, November 24). Common Organic Solvents - Table of Properties | PDF. [Link]
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
  • MilliporeSigma. (n.d.). COMMON SOLVENT PROPERTIES. [Link]
  • European Patent Office. (n.d.).
  • Google Patents. (n.d.). Removal Method of Unreacted Formaldehyde in Resol Type Phenolic Resin.

Sources

Technical Support Center: 4'-Hydroxybutyrophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4'-Hydroxybutyrophenone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale experiments to larger-scale production. Here, we dissect common challenges, offer evidence-based troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is efficient, reproducible, and scalable.

Introduction: The Industrial Significance of this compound

This compound (4-HBP) is a key chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs), including β-blockers and other cardiovascular drugs.[1] Its structure, featuring a hydroxylated phenyl ring and a ketone group, makes it a versatile building block.[2] The most common industrial synthesis route is the Friedel-Crafts acylation of phenol with either butyryl chloride or butyric anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3][4]

While straightforward in principle, scaling this reaction presents significant hurdles related to selectivity, yield, impurity profiles, and process safety. This guide provides an in-depth, practical framework for overcoming these challenges.

Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section addresses specific, common problems encountered during the scale-up of this compound synthesis via Friedel-Crafts acylation.

Problem 1: Low Yield and Poor Conversion of Phenol

You've successfully run the reaction at a 1g scale, but upon scaling to 100g, the yield has dropped from 85% to 40%. HPLC analysis shows a large amount of unreacted phenol.

  • Catalyst Deactivation: Phenol's hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst.[5][6] At a small scale, minor excesses of catalyst might have compensated for this, but at a larger scale, this effect becomes more pronounced, requiring a stoichiometric excess of the catalyst to drive the reaction.

  • Insufficient Mixing: As reactor volume increases, achieving homogeneous mixing becomes more difficult.[7] Poor mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete reaction.

  • Sub-optimal Reaction Temperature: Friedel-Crafts reactions have a specific activation energy. If the larger reactor's heating system is less efficient or not properly calibrated, the internal reaction temperature may not reach the optimal level, leading to slow and incomplete conversion.

  • Actionable Step 1: Re-evaluate Catalyst Stoichiometry.

    • Rationale: To overcome catalyst deactivation by the phenolic oxygen, an excess of the Lewis acid is often necessary to ensure enough free catalyst is available to activate the acylating agent.[5]

    • Protocol: Increase the molar ratio of AlCl₃ to phenol. Start with a ratio of 1.1:1 and incrementally increase to 1.5:1. Monitor the reaction progress by TLC or in-process HPLC to find the optimal balance between conversion and cost. High concentrations of the catalyst favor the desired C-acylation over O-acylation.[5]

  • Actionable Step 2: Characterize and Optimize Mass Transfer.

    • Rationale: Effective mixing ensures that the reactants and catalyst are in constant contact. The transition from magnetic stirring to overhead mechanical stirring requires careful selection of the impeller type and agitation speed to match the vessel geometry.

    • Protocol:

      • Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow in larger vessels).

      • Calculate the tip speed of the impeller and use it as a scale-up parameter.

      • Perform a mixing study using a non-reactive tracer to validate that the vessel contents are homogenized within an acceptable timeframe.

  • Actionable Step 3: Implement Strict Temperature Control.

    • Rationale: Consistent temperature is key to reproducible kinetics.

    • Protocol: Use a calibrated temperature probe placed directly in the reaction medium (not just monitoring the jacket temperature). Ensure the heating/cooling system of the reactor can handle the exotherm of the reaction, especially during the addition of reactants.

G start Low Yield of 4-HBP check_phenol HPLC shows >10% unreacted phenol? start->check_phenol cause_catalyst Potential Cause: Catalyst Deactivation/Stoichiometry check_phenol->cause_catalyst Yes cause_mixing Potential Cause: Poor Mass Transfer check_phenol->cause_mixing Yes check_impurity HPLC shows significant byproducts? check_phenol->check_impurity No solution_catalyst Action: Increase AlCl₃ ratio to 1.2-1.5 eq. Monitor in-process. cause_catalyst->solution_catalyst solution_mixing Action: Optimize agitation speed. Verify impeller efficiency. cause_mixing->solution_mixing solution_impurity Proceed to Problem 2: Impurity Formation check_impurity->solution_impurity Yes

Caption: Decision tree for troubleshooting low yield.

Problem 2: High Levels of Phenyl Butyrate and ortho-Isomer Impurities

The reaction conversion is high, but the product is contaminated with significant amounts of phenyl butyrate (the O-acylated product) and 2'-Hydroxybutyrophenone (the ortho-isomer), making purification difficult.

  • O- vs. C-Acylation Competition: Phenol is a bidentate nucleophile, meaning it can be acylated at the oxygen (O-acylation) to form an ester or at the aromatic ring (C-acylation) to form the desired ketone.[5][6] Low catalyst concentrations tend to favor O-acylation.[5]

  • Fries Rearrangement: The O-acylated ester (phenyl butyrate) can rearrange to the C-acylated ketone under Friedel-Crafts conditions. However, this rearrangement requires sufficient catalyst and thermal energy to proceed efficiently.

  • Solvent Effects on Regioselectivity: The choice of solvent can significantly influence the ratio of ortho to para products. Non-polar solvents may favor the kinetic alpha (ortho) product, while more polar solvents can favor the thermodynamically more stable beta (para) product by stabilizing the reaction intermediates differently.[8]

  • Actionable Step 1: Drive the Reaction Towards C-Acylation.

    • Rationale: As established, higher catalyst concentrations favor direct C-acylation.

    • Protocol: Ensure the AlCl₃ to phenol molar ratio is at least 1.2:1. This not only promotes direct attack on the ring but also facilitates the in-situ Fries rearrangement of any formed phenyl butyrate back to the desired product.

  • Actionable Step 2: Leverage Solvent Choice for para-Selectivity.

    • Rationale: Solvents can influence the reaction pathway. For many acylations, polar solvents like nitrobenzene can increase the yield of the thermodynamically stable para isomer.[8] However, nitrobenzene poses significant safety and environmental concerns. Dichloromethane or dichloroethane are common, less hazardous alternatives.

    • Protocol: Conduct a solvent screen at a small scale to assess the impact on the ortho:para ratio. Compare a non-polar solvent (e.g., carbon disulfide, if permissible) with a polar aprotic solvent (e.g., nitrobenzene or nitromethane) and chlorinated solvents (e.g., dichloromethane).[8]

SolventTypical ortho:para RatioRationale
Carbon Disulfide (CS₂)Favors ortho (Kinetic)The AlCl₃-acyl complex is less soluble, precipitating the initial kinetic product.[8]
Nitrobenzene (C₆H₅NO₂)Favors para (Thermodynamic)The product-catalyst complex is soluble, allowing for equilibrium to be reached, favoring the more stable para isomer.[8]
Dichloroethane (DCE)IntermediateA common industrial compromise between selectivity, safety, and cost.
  • Actionable Step 3: Optimize Reaction Temperature and Time.

    • Rationale: Higher temperatures can help overcome the activation barrier for the Fries rearrangement and drive the reaction towards the more stable thermodynamic para product.

    • Protocol: After the initial exothermic addition of reactants is complete, consider a "heating" or "aging" phase. Gently refluxing the reaction mixture (temperature dependent on the solvent) for several hours can significantly improve the para-selectivity and reduce the amount of phenyl butyrate.

Frequently Asked Questions (FAQs)

Q1: How can I improve the final product purity and what is the best purification method at scale?

A1: The primary method for purifying this compound at scale is recrystallization. The key is selecting an appropriate solvent system that effectively separates the desired para-isomer from the ortho-isomer and other impurities.

  • Recommended Protocol: Recrystallization

    • Solvent Selection: A mixed solvent system is often most effective. Based on patents for similar compounds like 4-hydroxyacetophenone, consider systems like ethanol/water or a non-polar/polar organic mixture like cyclohexane/dimethyl carbonate.[9][10] The goal is to find a system where the 4-HBP is soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

      • Optionally, treat with activated carbon to remove colored impurities, followed by hot filtration.[9][10]

      • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

      • Once crystallization begins, the cooling rate can be increased. Cool to 0-5 °C to maximize recovery.

      • Isolate the crystals by filtration (e.g., using a Nutsche filter dryer at scale) and wash with a small amount of the cold recrystallization solvent.

      • Dry the product under vacuum. Purity should be assessed by HPLC and melting point. A high purity product should have a melting point between 92-96 °C.[11]

Q2: Are there "greener" or safer alternatives to using AlCl₃ for this synthesis?

A2: Yes, the hazardous nature of AlCl₃ has driven research into alternatives. Two promising areas are solid acid catalysts and Phase-Transfer Catalysis (PTC).

  • Solid Acid Catalysts: These are heterogeneous catalysts like acid-activated clays (e.g., Montmorillonite K-10) or zeolites.[12]

    • Advantages: They are non-corrosive, easily separated from the reaction mixture by filtration (simplifying workup), and often reusable. This eliminates the dangerous and highly exothermic aqueous quench required for AlCl₃.

    • Challenges: They may require higher reaction temperatures and can sometimes exhibit lower activity than traditional Lewis acids. A process for a similar compound using an acid-activated montmorillonite catalyst showed high selectivity (>75%) but moderate conversion (35-55%).[12]

  • Phase-Transfer Catalysis (PTC): PTC facilitates reactions between reactants in different immiscible phases (e.g., an aqueous phase and an organic phase).[13][14] A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant (like the phenoxide anion) into the organic phase to react with the other.[15]

    • Advantages: Can increase reaction rates, allow for the use of cheaper and safer bases like NaOH or K₂CO₃, and often reduces the need for harsh organic solvents.[14][16]

    • Considerations: Catalyst selection is crucial, and optimization of reaction conditions (stirring speed, temperature, concentrations) is required.

G cluster_0 Standard Friedel-Crafts Process cluster_1 Greener Approach (Solid Acid) a1 Reactants: Phenol, Butyryl Chloride a2 Reaction: AlCl₃, Organic Solvent a1->a2 a3 Quench: Ice/Water (Highly Exothermic!) a2->a3 a4 Workup: Aqueous Extraction a3->a4 a5 Purification: Recrystallization a4->a5 a6 Final Product: 4-HBP a5->a6 b1 Reactants: Phenol, Butyryl Chloride b2 Reaction: Solid Acid Catalyst (e.g., K-10 Clay) b1->b2 b3 Catalyst Removal: Simple Filtration b2->b3 b4 Workup: Solvent Evaporation b3->b4 b5 Purification: Recrystallization b4->b5 b6 Final Product: 4-HBP b5->b6

Caption: Comparison of standard and greener synthesis workflows.

Q3: How critical is raw material quality for a successful scale-up?

A3: It is absolutely critical. The adage "garbage in, garbage out" holds especially true in process chemistry.

  • Phenol: Must be dry. Water will react violently with and consume the AlCl₃ catalyst.

  • Butyryl Chloride: Should be of high purity. Acid chlorides can degrade over time to produce HCl and the corresponding anhydride, which can alter the reactivity and introduce impurities.

  • Aluminum Chloride: Must be anhydrous and free-flowing. Clumps or discolored material may indicate hydration and reduced activity.

  • Solvents: Must be anhydrous. Water is detrimental to the catalyst. Using a drying agent or distilling the solvent may be necessary.

Always obtain a Certificate of Analysis (CoA) for each raw material batch and consider running a small-scale test reaction with any new batch before committing to a large-scale run.

References

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google P
  • Overcoming Challenges in Scale-Up Production - World Pharma Today. (URL: [Link])
  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (URL: [Link])
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
  • Industrial Phase-Transfer C
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW - IJPPR. (URL: [Link])
  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (URL: [Link])
  • How can i perform Friedel crafts acylation with phenol?
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? - Polish Pharmaceutical Society. (URL: [Link])
  • Method for purification of 4-hydroxyacetophenone - Eureka | P
  • US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])

Sources

Technical Support Center: Analysis of Impurities in Crude 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4'-Hydroxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in identifying and quantifying impurities in this crucial chemical intermediate. As an intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount.[1] This document provides in-depth, experience-driven answers to common questions, detailed analytical protocols, and robust troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before diving into detailed experimental work.

Q1: What is this compound, and why is its purity critical?

A1: this compound (also known as 1-(4-hydroxyphenyl)-1-butanone) is an aromatic ketone featuring a hydroxyl group on the phenyl ring.[2] It serves as a key building block in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, even in trace amounts, can have significant consequences, including altering the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API), affecting reaction kinetics in subsequent synthetic steps, and compromising the stability of the final drug product. Regulatory bodies like the FDA and international councils like the ICH have strict guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and qualification of impurities above certain thresholds.[3]

Q2: What are the primary sources of impurities in crude this compound?

A2: Impurities typically originate from three main sources:

  • Process-Related Impurities: These arise from the synthesis method itself. Common synthetic routes like the Friedel-Crafts acylation or the Fries rearrangement can produce side products, such as isomers or unreacted starting materials.[4][5][6]

  • Degradation Products: this compound can degrade upon exposure to heat, light, oxygen, or incompatible pH conditions. The phenolic hydroxyl group is particularly susceptible to oxidation.[7]

  • Environmental and Method-Related Impurities: These can include residual solvents from purification, contaminants from equipment, or microbial contaminants in liquid formulations.[8][9]

Q3: Which analytical technique is most suitable for routine purity analysis of this compound?

A3: For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[3] It offers excellent resolution for separating the main compound from closely related impurities, is highly quantitative, and robust. A reversed-phase method on a C18 column is typically the first choice.[10]

Q4: When is it necessary to use more advanced techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?

A4: When an unknown impurity is detected by HPLC (typically one exceeding the 0.1% identification threshold for APIs), more advanced techniques are required for structural elucidation.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weight of the unknown impurity, providing crucial clues to its identity.[12]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for unequivocally determining the chemical structure of an isolated impurity.[13] It is also excellent for quantifying components in a mixture without needing a specific reference standard for each one.[11]

Common Impurities and Their Origins

Understanding the synthetic pathway is key to predicting potential impurities. The most common methods for synthesizing this compound are the Friedel-Crafts acylation of phenol and the Fries rearrangement of phenyl butyrate.

Q5: What is the most likely impurity from a synthesis involving the Fries Rearrangement?

A5: The ortho-isomer, 2'-Hydroxybutyrophenone , is the most common process-related impurity. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[4] This reaction is ortho and para selective. While reaction conditions can be optimized to favor the desired para product (this compound), the formation of the ortho isomer is almost always observed.[14][15]

Q6: What impurities should I expect from a Friedel-Crafts acylation synthesis?

A6: The Friedel-Crafts acylation of phenol with an acylating agent (like butyryl chloride or butyric anhydride) can be complex.[5][16] The hydroxyl group on phenol can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can lead to side reactions.[17][18] Key impurities include:

  • Unreacted Phenol: Incomplete reaction will leave residual starting material.

  • Phenyl Butyrate (O-acylated product): The reaction can occur at the oxygen of the hydroxyl group instead of the carbon of the ring, especially with insufficient catalyst.[18] This ester can then undergo a Fries rearrangement under the reaction conditions, but some may remain.

  • Di-acylated Products: Although less common due to the deactivating nature of the first acyl group, reaction at a second position on the ring is possible under harsh conditions.

Below is a diagram illustrating the formation pathways for these key impurities.

G cluster_0 Fries Rearrangement Pathway cluster_1 Friedel-Crafts Acylation Pathway Phenyl Butyrate Phenyl Butyrate AlCl3_1 Lewis Acid (AlCl3) Phenyl Butyrate->AlCl3_1 Rearrangement 4_HBP This compound (Desired Para Product) AlCl3_1->4_HBP 2_HBP 2'-Hydroxybutyrophenone (Ortho Impurity) AlCl3_1->2_HBP Phenol Phenol AlCl3_2 Lewis Acid (AlCl3) Phenol->AlCl3_2 Acylation Butyryl Chloride Butyryl Chloride Butyryl Chloride->AlCl3_2 Acylation 4_HBP_FC This compound (Desired Product) AlCl3_2->4_HBP_FC Unreacted_Phenol Unreacted Phenol (Impurity) AlCl3_2->Unreacted_Phenol O_Acylated Phenyl Butyrate (O-Acylation Impurity) AlCl3_2->O_Acylated G start Crude 4'-HBP Sample prep Sample Preparation (Dissolve in 50:50 ACN/H2O) start->prep hplc HPLC-UV Analysis (Purity Profile) prep->hplc decision Impurity > Identification Threshold (e.g., 0.1%)? hplc->decision pass Report Purity Profile. End. decision->pass No fail Proceed to Structure Elucidation decision->fail Yes lcms LC-MS Analysis (Determine Molecular Weight) fail->lcms isolate Preparative HPLC (Isolate Impurity) lcms->isolate nmr NMR Spectroscopy (1H, 13C, 2D NMR) isolate->nmr elucidate Structure Elucidated nmr->elucidate

Sources

Moisture sensitivity of Lewis acids in 4'-Hydroxybutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role and Moisture Sensitivity of Lewis Acids in Friedel-Crafts Acylation and Fries Rearrangement Reactions.

Introduction

The synthesis of 4'-Hydroxybutyrophenone is a foundational process for creating key intermediates in pharmaceutical development. While appearing straightforward, this reaction, which typically involves a Friedel-Crafts acylation or a Fries rearrangement, is fraught with challenges, primarily centered on the activity and stability of the Lewis acid catalyst. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, with a special focus on the critical impact of moisture.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Q1: My reaction yield is consistently low or the reaction fails entirely. What are the primary causes?

A1: This is the most common issue and typically points to problems with the Lewis acid catalyst, often Aluminum Chloride (AlCl₃). The causes can be broken down into two main categories:

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[1][2] Even trace amounts of moisture in your glassware, solvents, or reagents will hydrolyze the AlCl₃, rendering it catalytically inactive.[3][4] The reaction of AlCl₃ with water forms aluminum hydroxide and hydrochloric acid, which will not effectively generate the required acylium ion electrophile.[3]

  • Catalyst Inhibition by the Phenolic Substrate: Phenol itself is a challenging substrate for direct Friedel-Crafts acylation. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid.[5][6] This forms a complex that not only consumes the catalyst but also deactivates the aromatic ring, making it less nucleophilic and resistant to the desired electrophilic attack.[6][7] For this reason, a stoichiometric amount or more of the Lewis acid is required, as the product ketone also forms a stable complex with it, which is cleaved during aqueous workup.[8]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low / No Yield of this compound q1 Were anhydrous conditions strictly maintained? start->q1 s1 SOLUTION: - Flame-dry all glassware. - Use anhydrous grade solvents. - Use fresh, sealed Lewis acid. - Run reaction under inert atmosphere (N₂ or Ar). q1->s1 No q2 What was the molar ratio of Lewis Acid : Substrate? q1->q2 Yes s2 SOLUTION: - Increase catalyst loading. - For Fries Rearrangement, use at least  2.0-3.0 equivalents of AlCl₃. - Stoichiometric amounts are required to account  for complexation with substrate and product. q2->s2 < 1.5 equivalents q3 Was the reaction performed as a direct acylation of phenol or a Fries Rearrangement? q2->q3 ≥ 2.0 equivalents s3 SOLUTION: - The Fries Rearrangement is the preferred method. - First, synthesize phenyl butyrate (O-acylation). - Then, perform the Lewis acid-catalyzed rearrangement  to achieve C-acylation. q3->s3 Direct Acylation

Caption: A stepwise workflow for troubleshooting low yields.

Q2: My main product is the ortho-isomer (2'-Hydroxybutyrophenone) instead of the desired para-isomer (this compound). How can I improve regioselectivity?

A2: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature. This is a classic example of thermodynamic versus kinetic control.

  • Low Temperature (Thermodynamic Control): At lower temperatures (typically below 60°C), the reaction favors the formation of the more thermodynamically stable para-isomer.[9] The para-product is the rate-controlled product at lower temperatures as it has a lower activation enthalpy.[9][10]

  • High Temperature (Kinetic Control): At higher temperatures (above 160°C), the reaction favors the ortho-isomer.[9] The ortho-isomer is stabilized by chelation between the phenolic hydroxyl group and the ketone's carbonyl oxygen with the aluminum catalyst, making it the more stable product at equilibrium under high-temperature conditions.

To selectively synthesize this compound, maintain a low reaction temperature (e.g., 0-25°C) throughout the addition and stirring phases of the Fries rearrangement step.

Q3: I observe the formation of a phenyl ester byproduct. How can I promote C-acylation over O-acylation?

A3: The formation of a phenyl ester (phenyl butyrate) is the result of O-acylation. While direct Friedel-Crafts acylation of phenol is challenging, O-acylation is often kinetically favored.[7] In fact, the most reliable route to this compound leverages this by intentionally forming the ester first and then inducing the Fries rearrangement to achieve C-acylation.[5][11]

If you are attempting a one-pot synthesis and observing only the ester, it indicates that the conditions are not sufficient to promote the subsequent rearrangement. The key factors to promote the Fries rearrangement (C-acylation) are:

  • High Catalyst Concentration: An excess of the Lewis acid catalyst is required to drive the reaction towards the C-acylated product.[5][6]

  • Appropriate Solvent: Solvents like nitrobenzene or 1,2-dichloroethane are commonly used. For lower temperature reactions favoring the para product, 1,2-dichloroethane is a suitable choice.[7]

Frequently Asked Questions (FAQs)

Q4: Why is anhydrous AlCl₃ necessary? What happens if it's hydrated?

A4: Anhydrous AlCl₃ is a potent Lewis acid because the aluminum atom has an empty p-orbital, making it a strong electron-pair acceptor. In the Friedel-Crafts reaction, its role is to abstract a halide from the acyl halide (e.g., butyryl chloride) to generate the highly electrophilic acylium ion.[12][13] This ion is what attacks the aromatic ring.

If hydrated aluminum chloride is used, or if moisture is present, the water molecules act as Lewis bases and donate their lone-pair electrons to the AlCl₃.[3][4] This forms a coordination complex (e.g., [Al(H₂O)₆]Cl₃), which neutralizes the Lewis acidity of the AlCl₃.[3] The hydrated complex is unable to generate the necessary acylium ion, and the Friedel-Crafts reaction will not proceed.

Diagram: Lewis Acid Deactivation by Moisture

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway AlCl3 AlCl₃ (Active Lewis Acid) Acylium Acylium Ion [RCO]⁺ (Electrophile) AlCl3->Acylium + RCOCl H2O H₂O (Moisture) Acylium->AlCl3 + ArH, -H⁺ RCOCl RCOCl Inactive [Al(H₂O)₆]³⁺ / Al(OH)₃ (Inactive Species) H2O->Inactive Hydrolysis

Caption: Moisture irreversibly converts the active Lewis acid into inactive species.

Q5: What is the Fries Rearrangement and why is it preferred over direct acylation of phenol?

A5: The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[14][15] It involves the migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily at the ortho and para positions.[14]

This two-step approach (O-acylation followed by Fries rearrangement) is preferred for several reasons:

  • Avoids Catalyst Deactivation: By first converting the phenol to an ester, the reactive hydroxyl group is protected, preventing its direct, deactivating interaction with the Lewis acid in the C-acylation step.[16]

  • Improves Yields: Direct acylation of phenol often gives poor yields due to the issues mentioned previously (catalyst deactivation, ring deactivation). The Fries rearrangement provides a more controlled and higher-yielding pathway to the desired hydroxyaryl ketone.[5][7]

Mechanism: Fries Rearrangement for this compound

G start Phenyl Butyrate complex Step 1: Complexation with Lewis Acid start->complex + AlCl₃ lewis_acid AlCl₃ acylium_gen Step 2: Intramolecular Acylium Ion Formation complex->acylium_gen attack Step 3: Electrophilic Aromatic Substitution (para-attack) acylium_gen->attack rearo Step 4: Rearomatization (Proton Loss) attack->rearo workup Step 5: Aqueous Workup (e.g., H₃O⁺) rearo->workup product This compound workup->product

Caption: Simplified mechanism of the Fries rearrangement.

Q6: Are there greener or milder alternatives to AlCl₃?

A6: Yes, while AlCl₃ is a classic and powerful Lewis acid, its moisture sensitivity, corrosiveness, and the large stoichiometric amounts required present challenges. Research has explored several alternatives:

  • Other Lewis Acids: Milder Lewis acids like ZnCl₂, FeCl₃, or triflates (e.g., Sc(OTf)₃) can be effective, particularly for activated aromatic rings.[8][17]

  • Solid Acid Catalysts: Zeolites, such as mordenite, have been shown to be highly effective, shape-selective catalysts for Friedel-Crafts acylations, offering high selectivity for the para isomer and the advantage of being reusable.[18][19]

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid (MSA) can catalyze both the acylation and the Fries rearrangement, sometimes offering a metal-free alternative.[5][20][21]

The choice of catalyst depends on the specific substrate, desired selectivity, and process scale. For many applications, solid acid catalysts represent a significant step towards greener and more sustainable processes.[17][22]

Experimental Protocols & Data

Protocol 1: Synthesis of Phenyl Butyrate (O-Acylation)
  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add phenol (1.0 eq.) and a suitable solvent (e.g., dichloromethane). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add butyryl chloride (1.1 eq.) dropwise to the stirred solution. A mild base like pyridine (1.1 eq.) can be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude phenyl butyrate.

Protocol 2: Fries Rearrangement to this compound (para-selective)
  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and a dry solvent (e.g., 1,2-dichloroethane). Stir to create a slurry.

  • Substrate Addition: Cool the slurry to 0-5°C. Slowly add a solution of phenyl butyrate (1.0 eq.) from Protocol 1 in the same solvent.

  • Reaction: Maintain the reaction temperature below 25°C to ensure para-selectivity. Stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[2][23] This will break up the aluminum-product complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Summary: Influence of Conditions on Fries Rearrangement
ParameterConditionPredominant IsomerRationale
Temperature Low (< 60°C)para (4'-Hydroxy)Thermodynamically controlled product is favored.[9]
Temperature High (> 160°C)ortho (2'-Hydroxy)Kinetically controlled, chelate-stabilized product is favored.[9]
Catalyst Ratio Low (< 1.0 eq.)O-Acylation (Ester)Insufficient catalyst to promote rearrangement.[5]
Catalyst Ratio High (> 2.0 eq.)C-Acylation (Ketone)Drives equilibrium towards the C-acylated product.[5][7]

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • Harvard University. (n.d.). Friedel-Crafts Acylation.doc.
  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?.
  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation.
  • JOCPR. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from Advanced Journal of Chemistry, Section A. [Link]
  • ResearchGate. (2025). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions.
  • Green Chemistry Teaching and Learning Community. (2023). A Green Alternative to Aluminum Chloride Alkylation of Xylene.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
  • ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • ACS Publications. (n.d.). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Cambridge Open Engage. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • ResearchGate. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • Google Patents. (n.d.). EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone.
  • Chemistry Stack Exchange. (2025). Help with (retro)synthesis of 4-Bromobutyrophenone.

Sources

Technical Support Center: Optimizing 4'-Hydroxybutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Hydroxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters, with a specific focus on temperature control. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most common?

There are two primary methods for synthesizing this compound (also known as p-Hydroxybutyrophenone)[1]:

  • Fries Rearrangement of Phenyl Butyrate: This is a widely used and industrially significant method. It involves the rearrangement of a phenolic ester (phenyl butyrate) to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2][3]. The acyl group migrates from the phenolic oxygen to the aromatic ring.

  • Friedel-Crafts Acylation of Phenol: This method involves the direct acylation of phenol with an acylating agent like butyryl chloride or butyric anhydride in the presence of a Lewis acid. However, this reaction can be complex because phenols are bidentate nucleophiles. This means acylation can occur at either the hydroxyl group (O-acylation) to form an ester or at the aromatic ring (C-acylation) to form the desired hydroxyarylketone[4][5]. Often, O-acylation occurs first, which then requires Fries rearrangement conditions to yield the final product[6].

Due to its efficiency in converting the readily prepared phenyl ester into the desired product, the Fries Rearrangement is the most frequently discussed and optimized route.

Q2: Why is reaction temperature such a critical parameter in the Fries Rearrangement for this compound synthesis?

Reaction temperature is the most critical parameter for controlling the regioselectivity of the Fries Rearrangement. The reaction can produce two main isomers: the desired This compound (para product) and the isomeric byproduct 2'-Hydroxybutyrophenone (ortho product) .[3][7] The ratio of these products is directly dependent on the reaction temperature.

  • Low temperatures (typically below 60°C) favor the formation of the para isomer (this compound).[3][8]

  • High temperatures (typically above 160°C) favor the formation of the ortho isomer (2'-Hydroxybutyrophenone).[3][8]

Therefore, precise temperature control is essential to maximize the yield of the desired para product and minimize difficult-to-separate isomeric impurities.

Q3: What is the scientific basis for this temperature-dependent selectivity?

The temperature-dependent selectivity is a classic example of kinetic versus thermodynamic control.[2]

  • At low temperatures , the reaction is under kinetic control . The para position is sterically more accessible, leading to a lower activation energy for the attack of the acylium carbocation. This makes the formation of the para product faster and thus the dominant product at lower temperatures.[8]

  • At high temperatures , the reaction is under thermodynamic control . The ortho product can form a more stable six-membered chelate ring through intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, complexed with the aluminum chloride catalyst.[2][8] While this product has a higher activation energy to form, its increased stability makes it the favored product when there is enough energy (i.e., higher temperature) to overcome this barrier and allow the reaction to reach equilibrium.

Q4: Besides the ortho isomer, what other side products can form, and how does temperature influence them?

Beyond the primary ortho and para isomers, other side reactions can occur, especially under non-optimal conditions:

  • Di-acylated Products: If the reaction temperature is too high or the reaction time is excessively long, di-acylation of the phenol ring can occur, reducing the yield of the desired mono-acylated product.

  • Deacylation/Reversion: At very high temperatures, the Fries rearrangement can be reversible, potentially leading to the deacylation of the product back to the starting ester or other degradation products.[9]

  • Complexation Issues: The Lewis acid catalyst (e.g., AlCl₃) complexes with both the reactant ester and the product ketone. Using stoichiometric amounts is crucial, but excessive temperatures can lead to charring and the formation of intractable tars.

Proper temperature control helps to ensure the reaction proceeds cleanly towards the desired mono-acylated para product.

Troubleshooting Guide

Problem 1: My reaction yields are low, and I have a high proportion of the undesired 2'-Hydroxybutyrophenone (ortho isomer).

This is the most common issue and almost always points to a problem with temperature control.

Primary Cause: The reaction temperature was too high. This shifted the reaction equilibrium towards the more thermodynamically stable ortho product.[2][3]

Solutions:

  • Verify Temperature Control: Ensure your reaction vessel is adequately cooled. An ice-salt bath or a cryo-cooler is recommended for maintaining temperatures between -10°C and room temperature, which strongly favors the para product.[10]

  • Slow Catalyst Addition: The complexation of AlCl₃ is highly exothermic. Add the Lewis acid catalyst slowly and in portions to the cooled solution of the phenyl butyrate to prevent localized temperature spikes.

  • Optimize Solvent: The use of a polar solvent like nitrobenzene or nitromethane can also favor the formation of the para product, whereas non-polar solvents tend to favor the ortho product.[2][7] However, be mindful of the toxicity and removal of solvents like nitrobenzene.[11]

Data Summary: Temperature vs. Isomer Selectivity
Temperature RangePredominant ProductReaction ControlRationale
< 60°CThis compound (para) KineticLower activation energy due to less steric hindrance.[8]
> 160°C2'-Hydroxybutyrophenone (ortho)ThermodynamicFormation of a stable bidentate complex with the catalyst.[2][8]
Problem 2: The reaction is very slow or is not proceeding to completion.

Possible Causes & Solutions:

  • Temperature is Too Low: While low temperatures favor the para product, excessively low temperatures (e.g., sub-zero) can slow the reaction rate significantly.

    • Solution: Try running the reaction at a slightly higher, but still controlled, temperature, such as 0°C to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance between reaction rate and selectivity.

  • Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.

    • Solution: Use freshly opened, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Catalyst: The Lewis acid complexes with both the ester carbonyl and the product's hydroxyl and carbonyl groups. Therefore, more than one equivalent of the catalyst is often required.[12]

    • Solution: Ensure you are using a sufficient stoichiometric amount of AlCl₃ as dictated by your validated protocol, which can be in excess of the substrate.[10]

Problem 3: My final product is a dark, tarry material that is difficult to purify.

Primary Cause: The reaction temperature was excessively high, leading to decomposition and polymerization side reactions.

Solutions:

  • Strict Temperature Adherence: This underscores the critical need for effective cooling and slow, portion-wise addition of the catalyst to manage the exotherm.

  • Quenching Procedure: Ensure the reaction is quenched properly by slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will break up the aluminum complexes and protonate the phenoxide product. An improper or overly rapid quench of a hot reaction can also contribute to byproduct formation.

Visualized Workflows and Mechanisms

Mechanism: The Fries Rearrangement

The following diagram illustrates the accepted mechanism for the Fries Rearrangement, highlighting the temperature-dependent pathways.

Fries_Rearrangement cluster_start Step 1: Catalyst Complexation cluster_ion Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_product Step 4: Hydrolysis PhenylButyrate Phenyl Butyrate InitialComplex Initial Complex PhenylButyrate->InitialComplex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion Intermediate (Electrophile) InitialComplex->AcyliumIon Rearrangement ParaAttack ParaAttack AcyliumIon->ParaAttack Low Temp (<60°C) Kinetic Control OrthoAttack OrthoAttack AcyliumIon->OrthoAttack High Temp (>160°C) Thermodynamic Control ParaProduct This compound (Desired Para Product) ParaAttack->ParaProduct H₃O⁺ Workup OrthoProduct 2'-Hydroxybutyrophenone (Ortho Byproduct) OrthoAttack->OrthoProduct H₃O⁺ Workup

Caption: Fries Rearrangement mechanism showing temperature-dependent pathways.

Experimental Workflow: Temperature Optimization

This workflow outlines the key steps for optimizing the reaction temperature to maximize the yield of this compound.

Workflow start Start: Prepare Anhydrous Reactants (Phenyl Butyrate, Solvent) setup Set up Inert Atmosphere Reaction with Cooling Bath start->setup cool Cool Reactant Solution to Target Temp (e.g., 0°C) setup->cool add_catalyst Slowly Add Anhydrous AlCl₃ (Portion-wise) cool->add_catalyst react Stir at Controlled Temp (Monitor by TLC/GC) add_catalyst->react quench Quench Reaction in Ice/HCl Mixture react->quench workup Perform Extraction & Purification quench->workup analyze Analyze Product Yield & Isomer Ratio (GC/NMR) workup->analyze end End: Optimized Protocol analyze->end

Caption: Step-by-step workflow for optimizing synthesis temperature.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and resolve common experimental issues.

Troubleshooting start Poor Yield or Purity? check_isomer Analyze Isomer Ratio (GC or NMR) start->check_isomer Yes check_conversion Check for Unreacted Starting Material check_isomer->check_conversion No Isomers, Low Yield high_ortho High % of Ortho Isomer? check_isomer->high_ortho Isomers Detected sol_temp_low Result: Temp Too Low Action: Increase temp slightly (e.g., 0°C to RT). check_conversion->sol_temp_low Yes (High SM) sol_catalyst Result: Inactive/Insufficient Catalyst Action: Use fresh anhydrous AlCl₃, check stoichiometry. check_conversion->sol_catalyst Yes (High SM) sol_tar Result: Degradation Action: Drastically reduce temp, ensure slow catalyst addition. check_conversion->sol_tar No (Dark/Tarry Product) high_ortho->check_conversion No (Ratio OK, Low Yield) sol_temp_high Result: Temp Too High Action: Improve cooling, slow catalyst addition. high_ortho->sol_temp_high Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Low-Temperature Fries Rearrangement for this compound

This protocol is adapted from established low-temperature procedures designed to maximize the yield of the para-isomer.[10]

Materials:

  • Phenyl butyrate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Ice

Procedure:

  • Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Reactant Loading: Dissolve phenyl butyrate (1 equivalent) in anhydrous nitromethane (approx. 15 mL per gram of ester) in the flask.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between -10°C and 0°C with stirring.

  • Catalyst Solution: In a separate, dry flask under nitrogen, prepare a solution of anhydrous aluminum chloride (2.5 to 5 equivalents) in anhydrous nitromethane (approx. 15 mL per gram of AlCl₃). Caution: This may be exothermic.

  • Catalyst Addition: Add the AlCl₃ solution dropwise to the cooled phenyl butyrate solution over 30-60 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 1:1 by volume). Caution: This is a highly exothermic and gas-evolving step.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

References

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • ResearchGate. (n.d.). THE FRIES REARRANGEMENT OF PHENYL ISOBUTYRATE.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.
  • PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT.
  • Stolle, A., et al. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?
  • Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4'-Hydroxybutyrophenone and 4'-Methoxybutyrophenone for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related butyrophenones: 4'-Hydroxybutyrophenone and 4'-Methoxybutyrophenone. Understanding the nuanced differences in their chemical behavior, stemming from the electronic and steric properties of the para-substituent, is paramount for strategic synthetic planning.

Introduction: Structural and Physicochemical Properties

This compound and 4'-Methoxybutyrophenone share a common butyrophenone core structure but differ in the functional group at the para-position of the phenyl ring: a hydroxyl (-OH) group versus a methoxy (-OCH3) group, respectively. This seemingly minor difference has profound implications for their reactivity.

Caption: Chemical structures of this compound and 4'-Methoxybutyrophenone.

A summary of their key physicochemical properties is presented below:

PropertyThis compound4'-Methoxybutyrophenone
CAS Number 1009-11-6[1]4160-51-4[2]
Molecular Formula C10H12O2[1]C11H14O2[2]
Molecular Weight 164.20 g/mol [1]178.23 g/mol
Appearance White to off-white crystalline solid[3]White crystals or colorless to light yellow liquid
Melting Point 91 °C22 °C
Boiling Point 311.5 °C at 760 mmHg124-128 °C at 4 mmHg
Solubility Soluble in organic solvents, sparingly soluble in water.Soluble in organic solvents.

Electronic and Steric Effects: The Root of Reactivity Differences

The hydroxyl group of this compound and the methoxy group of 4'-Methoxybutyrophenone are both ortho, para-directing activators in electrophilic aromatic substitution reactions. This is due to the lone pairs of electrons on the oxygen atom that can be donated to the aromatic ring through resonance, thereby increasing its nucleophilicity.

However, the hydroxyl group is a stronger activating group than the methoxy group. This is because the methyl group in the methoxy substituent has a slight electron-donating inductive effect, which makes the oxygen slightly less capable of donating its lone pair into the ring compared to the hydroxyl group's proton.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

Due to the stronger activating effect of the hydroxyl group, This compound is expected to be more reactive towards electrophilic aromatic substitution than 4'-Methoxybutyrophenone . This translates to faster reaction rates and the ability to use milder reaction conditions.

EAS start Aromatic Ring sigma_complex Arenium Ion (Sigma Complex) start->sigma_complex Attack by π-electrons electrophile Electrophile (E+) product Substituted Product sigma_complex->product Deprotonation proton_loss -H+

Caption: Generalized mechanism for Electrophilic Aromatic Substitution.

For instance, in a Friedel-Crafts acylation, this compound would likely require less catalyst and lower temperatures to achieve a comparable yield to 4'-Methoxybutyrophenone. It is important to note that under Friedel-Crafts conditions, the hydroxyl group can compete with the aromatic ring for the acylating agent, leading to O-acylation.

Reactions at the Oxygen Functionality

The differing functional groups at the para-position open up distinct synthetic pathways.

The acidic proton of the hydroxyl group allows for reactions such as O-acylation and the Williamson ether synthesis.

O-Acylation: The phenolic hydroxyl group can be readily acylated to form an ester. This reaction is often performed to protect the hydroxyl group or to synthesize precursors for the Fries rearrangement.

Experimental Protocol: O-Acetylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, for example, triethylamine (1.2 eq) or pyridine (catalytic to 1.2 eq).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the O-acetylated product.

Williamson Ether Synthesis: This classic method can be employed to convert the hydroxyl group into an ether. This involves deprotonation with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[4][5][6]

Experimental Protocol: Williamson Ether Synthesis with this compound [4][7][8]

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the desired alkyl halide (e.g., methyl iodide or ethyl bromide, 1.2 eq) dropwise.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography if necessary.

Williamson_Workflow start This compound deprotonation Deprotonation (e.g., K2CO3, NaH) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation Alkylation (e.g., CH3I, EtBr) phenoxide->alkylation product Ether Product alkylation->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

The methoxy group is generally unreactive but can be cleaved under harsh conditions using strong acids like HBr or Lewis acids like boron tribromide (BBr3) to yield the corresponding phenol, this compound.[9]

Experimental Protocol: Cleavage of 4'-Methoxybutyrophenone with BBr3 [10]

  • Dissolve 4'-Methoxybutyrophenone (1.0 eq) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C or lower in an ice-salt or dry ice-acetone bath.

  • Slowly add a solution of boron tribromide (BBr3, 1.1-1.5 eq) in dichloromethane dropwise. An exotherm may be observed.

  • Stir the reaction at low temperature for a specified time, or allow it to slowly warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Ether_Cleavage_Workflow start 4'-Methoxybutyrophenone lewis_acid Lewis Acid Addition (BBr3 in DCM) start->lewis_acid intermediate Oxonium Intermediate lewis_acid->intermediate demethylation Demethylation intermediate->demethylation product This compound demethylation->product

Caption: Workflow for the BBr3-mediated cleavage of 4'-Methoxybutyrophenone.

Fries Rearrangement

The Fries rearrangement is a powerful reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[11][12] This reaction is only applicable to the O-acylated derivative of this compound. The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.

Experimental Protocol: Fries Rearrangement of 4-Butyroxyphenyl Acetate [11]

  • To a flask containing the O-acylated this compound (1.0 eq), add a Lewis acid such as aluminum chloride (AlCl3, 1.5-3.0 eq) under an inert atmosphere.

  • The reaction can be run neat or in a suitable solvent like nitrobenzene or 1,2-dichloroethane.

  • Heat the mixture to the desired temperature. Lower temperatures generally favor para-migration, while higher temperatures favor ortho-migration.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the resulting hydroxyaryl ketone isomers by column chromatography or recrystallization.

Fries_Workflow start O-Acyl-4'-hydroxy- butyrophenone lewis_acid Lewis Acid (e.g., AlCl3) start->lewis_acid acylium_ion Acylium Ion Intermediate lewis_acid->acylium_ion migration Intramolecular Acyl Migration acylium_ion->migration product Ortho/Para Hydroxyaryl Ketone migration->product

Caption: Workflow for the Fries Rearrangement.

Reactions of the Ketone and Alkyl Chain

Both this compound and 4'-Methoxybutyrophenone possess a ketone functional group and an n-propyl side chain, which can undergo a variety of transformations. The reactivity of these moieties is generally not significantly influenced by the para-substituent, although subtle electronic effects might play a minor role in some cases. Common reactions include:

  • Reduction of the ketone: to a secondary alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Oxidation of the alkyl chain: under vigorous conditions.

  • Alpha-halogenation: of the ketone.

Spectroscopic Properties

The key differences in the spectroscopic data of this compound and 4'-Methoxybutyrophenone are summarized below.

Spectroscopic DataThis compound4'-Methoxybutyrophenone
¹H NMR A broad singlet for the phenolic -OH proton, typically between 5-10 ppm, which is exchangeable with D2O. Aromatic protons adjacent to the hydroxyl group will be shifted upfield compared to the methoxy analogue.[13]A sharp singlet for the -OCH3 protons around 3.8-3.9 ppm. Aromatic protons will show a characteristic splitting pattern.
¹³C NMR The carbon bearing the hydroxyl group will appear at a different chemical shift compared to the carbon bearing the methoxy group.The methoxy carbon will give a distinct signal around 55-56 ppm.
IR Spectroscopy A broad O-H stretching band in the region of 3200-3600 cm⁻¹. A C=O stretching band around 1670-1690 cm⁻¹.No O-H stretching band. A C-O stretching band for the ether linkage around 1250 cm⁻¹. A C=O stretching band around 1670-1690 cm⁻¹.[2][14][15][16]

Conclusion

  • Choose this compound when:

    • Subsequent reactions require the acidic proton of the hydroxyl group (e.g., O-alkylation, O-acylation).

    • Enhanced reactivity in electrophilic aromatic substitution is desired.

    • The synthesis plan involves a Fries rearrangement.

  • Choose 4'-Methoxybutyrophenone when:

    • The hydroxyl group needs to be protected, and the methoxy group serves this purpose.

    • Reactions are sensitive to the presence of a free hydroxyl group.

    • The synthetic target contains a methoxy group, and ether cleavage is not part of the planned route.

By carefully considering the reactivity profiles outlined in this guide, researchers can make informed decisions to streamline their synthetic strategies, improve yields, and ultimately accelerate the drug development process.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Central Arkansas.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77810, 4'-Methoxybutyrophenone.
  • National Institute of Standards and Technology. (n.d.). 4'-Methoxybutyrophenone. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 4'-Methoxybutyrophenone. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 4'-Methoxybutyrophenone. In NIST Chemistry WebBook.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • University of Richmond. (n.d.). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video].
  • ChemBK. (2024, April 9). 4-Hydroxy Butyrophenone.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Karaman, R. (2016, March 17). Easy Ether cleavage. ResearchGate.
  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). (2020, November 3). [Video]. YouTube.
  • Hughes, D. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Professor Dave Explains. (2016, May 7). Practice Problem: Electrophilic Aromatic Substitution Rates [Video]. YouTube.
  • AIChE. (n.d.). (408e) Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. In AIChE Proceedings.
  • ResearchGate. (2024, August 4). Comparative Study of Catalysis Strategies: Friedel-Crafts Alkylation Vs. Michael's Addition of Indoles to Nitroalkenes.
  • ResearchGate. (2025, October 8). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Prevost, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 555–587. [Link]
  • ResearchGate. (n.d.). Scheme 4. Cycles 2 and 3 for proposed mechanism for BBr3-facilitated...
  • ResearchGate. (2025, August 6). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.
  • ResearchGate. (2025, August 4). Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes.
  • Hughes, D. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • ResearchGate. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • ResearchGate. (2025, August 7). Biocatalytic acylation of sugar alcohols by 3-(4-hydroxyphenyl)propionic acid.
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

Sources

A Senior Application Scientist's Guide to Aromatic Ketone Synthesis: Friedel-Crafts Acylation vs. Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds on aromatic rings is a foundational challenge. Among the most powerful tools for this task are the Friedel-Crafts acylation and the Fries rearrangement, both culminating in the synthesis of valuable aryl ketones. These products are not merely synthetic endpoints but crucial intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1]

This guide provides an in-depth comparison of these two cornerstone reactions. We will move beyond textbook definitions to explore the mechanistic nuances, strategic advantages, and practical limitations that guide the choices of a seasoned researcher. The objective is to equip you, the practicing scientist, with the rationale to select the optimal synthetic route for your specific target molecule.

Section 1: The Mechanistic Divide: Intermolecular vs. Intramolecular Pathways

At their core, the choice between Friedel-Crafts acylation and Fries rearrangement is a choice between an intermolecular and an intramolecular strategy. This fundamental difference dictates substrate scope, reaction conditions, and, most critically, regiochemical outcomes.

The Friedel-Crafts Acylation: A Direct Intermolecular Approach

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) that directly attaches an acyl group to an aromatic ring.[2] The reaction typically involves an arene, an acylating agent (like an acyl chloride or anhydride), and a stoichiometric amount of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[3]

The mechanism proceeds in three key steps:

  • Generation of the Acylium Ion: The Lewis acid activates the acylating agent, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[4]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[5]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the arenium ion, restoring the aromatic system and yielding the aryl ketone product.[3]

A crucial feature is that the resulting ketone product is an electron-withdrawing group, which deactivates the aromatic ring towards further substitution.[3][6] This deactivation effectively prevents the poly-acylation side reactions that often plague the related Friedel-Crafts alkylation, making it a more controlled and synthetically reliable method.[6][7] Furthermore, the resonance-stabilized acylium ion does not undergo rearrangement, ensuring predictable product structures.[3][4]

G cluster_0 Friedel-Crafts Acylation Mechanism acyl_halide R-CO-Cl (Acyl Halide) acylium_ion acylium_ion acyl_halide->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) arenium_ion Arenium Ion Intermediate (Sigma Complex) acylium_ion->arenium_ion + Arene arene Arene (Ar-H) product_complex Product-Catalyst Complex arenium_ion->product_complex - H⁺ (via AlCl₄⁻) workup Aqueous Workup product_complex->workup product Ar-CO-R (Aryl Ketone) workup->product

Caption: Mechanism of Friedel-Crafts Acylation.

The Fries Rearrangement: An Intramolecular Journey

The Fries rearrangement transforms an aryl ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[8][9] It is fundamentally a rearrangement reaction, where the acyl group migrates from the phenolic oxygen to the carbon atoms of the aryl ring.[9] This reaction is of immense industrial importance for synthesizing hydroxyarylketones, which are key pharmaceutical intermediates.[9][10]

While the precise mechanism is debated, it is widely accepted to proceed via the generation of an acylium ion, similar to the Friedel-Crafts pathway.[9][11]

  • Catalyst Coordination: The Lewis acid coordinates to the aryl ester, typically at the more basic carbonyl oxygen.[12] This polarizes the ester bond.

  • Acylium Ion Formation: The complex rearranges, cleaving the C-O ester bond to generate an acylium ion and an aluminum phenoxide species, often held together in a solvent cage.[11]

  • Intramolecular Acylation: The acylium ion then acts as an electrophile, attacking the activated ortho and para positions of the phenoxide ring to yield the hydroxy aryl ketone upon aqueous workup.[8][10]

The reaction's most compelling feature is its tunable regioselectivity. The choice between ortho and para substitution can be significantly influenced by the reaction conditions, a level of control not offered by direct acylation.[9]

G cluster_1 Fries Rearrangement Mechanism aryl_ester Ar-O-CO-R (Aryl Ester) ester_complex Ester-Catalyst Complex aryl_ester->ester_complex + AlCl₃ lewis_acid AlCl₃ acylium_ion acylium_ion ester_complex->acylium_ion Cleavage phenoxide Aluminum Phenoxide intermediate Ortho/Para Attack Intermediate acylium_ion->intermediate Intramolecular Attack product_complex Product-Catalyst Complex intermediate->product_complex - H⁺ workup Aqueous Workup product_complex->workup product HO-Ar-CO-R (Hydroxy Aryl Ketone) workup->product

Caption: Mechanism of the Fries Rearrangement.

Section 2: A Comparative Guide to Synthetic Utility

The decision to employ Friedel-Crafts acylation or the Fries rearrangement hinges on several factors: the target molecule, the available starting materials, substrate limitations, and desired regioselectivity.

FeatureFriedel-Crafts AcylationFries Rearrangement
Reaction Type Intermolecular Electrophilic Aromatic SubstitutionIntramolecular Rearrangement
Starting Material Arene (Ar-H) + Acylating Agent (RCOX)Aryl Ester (Ar-O-CO-R)
Product Aryl Ketone (Ar-CO-R)Hydroxy Aryl Ketone (HO-Ar-CO-R)
Key Advantage Direct, avoids poly-substitution and rearrangements.[3][7]Access to hydroxy aryl ketones; tunable regioselectivity.[9]
Key Limitation Fails with strongly deactivated rings or those with -OH, -NH₂ groups.[5]Harsh conditions; limited to stable esters; low yields with steric hindrance.[8][9]
Regioselectivity Governed by existing substituents (standard EAS rules).Tunable ortho/para ratio via temperature and solvent.[8][10]
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃).[3]Stoichiometric Lewis or Brønsted Acid.[11]
Substrate Scope and Strategic Considerations
  • For Direct Aryl Ketone Synthesis: Friedel-Crafts acylation is the unequivocal choice when the target is a simple aryl ketone and the starting arene is sufficiently reactive (i.e., not strongly deactivated). Its reliability and freedom from rearrangement make it a workhorse reaction.[13][14]

  • For Hydroxy Aryl Ketone Synthesis: The Fries rearrangement is specifically designed for this purpose. Attempting a direct Friedel-Crafts acylation on a phenol is often problematic, leading to competitive and often predominant O-acylation (ester formation) or complex, difficult-to-separate mixtures of isomers.[9][15] Therefore, the two-step sequence of phenol O-acylation followed by a Fries rearrangement is the superior and more controlled strategy.[16]

The Critical Element of Regiocontrol

This is where the Fries rearrangement truly distinguishes itself. While the regiochemical outcome of a Friedel-Crafts acylation is predetermined by the directing effects of substituents already on the ring, the Fries rearrangement offers an external locus of control.

  • Temperature Effect: Low reaction temperatures (e.g., < 60°C) generally favor the formation of the para-substituted product, which is the thermodynamically more stable isomer.[9] In contrast, higher temperatures (e.g., > 100°C) favor the ortho-substituted product.[10] This is attributed to the kinetic advantage and the formation of a stable bidentate chelate between the aluminum catalyst and the ortho product's carbonyl and hydroxyl groups.[9]

  • Solvent Effect: Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to favor the ortho product, as the reaction intermediate is thought to be a tight ion pair, promoting intramolecular attack at the proximate ortho position. Conversely, polar solvents (e.g., nitrobenzene) favor the para product by solvating and separating the ion pair, allowing for attack at the more distant para position.[8]

Section 3: Experimental Protocols and Workflows

To provide a practical context, we present standardized, reliable protocols for each reaction.

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol details the synthesis of 4-methoxyacetophenone, a common intermediate and fragrance component, via the acylation of anisole.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetyl Chloride (CH₃COCl)

  • Anisole (C₆H₅OCH₃)

  • Ice-water bath

  • Concentrated HCl and water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: A dry 250 mL round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a drying tube is charged with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM (50 mL). The flask is cooled to 0°C in an ice-water bath.

  • Electrophile Generation: Acetyl chloride (1.05 eq) dissolved in anhydrous DCM (20 mL) is added dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.

  • Acylation: Anisole (1.0 eq) dissolved in anhydrous DCM (30 mL) is then added dropwise over 30 minutes. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1-2 hours, monitoring by TLC.[17]

  • Workup: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL).[17] The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine. The solution is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

G start Start setup 1. Charge flask with AlCl₃ & DCM. Cool to 0°C. start->setup add_acyl 2. Add Acetyl Chloride dropwise at 0°C. setup->add_acyl add_arene 3. Add Anisole dropwise at 0°C. add_acyl->add_arene react 4. Stir at RT for 1-2h. Monitor by TLC. add_arene->react quench 5. Quench with ice and HCl. react->quench extract 6. Extract with DCM. quench->extract wash 7. Wash with H₂O, NaHCO₃, Brine. extract->wash dry 8. Dry (MgSO₄) & concentrate. wash->dry purify 9. Purify product (Distillation/Recrystallization). dry->purify end End purify->end

Caption: Workflow for Friedel-Crafts Acylation.

Protocol 2: Fries Rearrangement of Phenyl Acetate

This protocol describes the classic rearrangement of phenyl acetate to a mixture of o- and p-hydroxyacetophenone.

Materials:

  • Phenyl Acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent, for para-selectivity) or no solvent (for ortho-selectivity)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: A dry 250 mL round-bottomed flask is charged with anhydrous AlCl₃ (1.2 eq). The flask is cooled in an ice-water bath.

  • Addition of Reactants: Phenyl acetate (1.0 eq) is added dropwise to the stirred AlCl₃. (Note: For para-selectivity, nitrobenzene is added as a solvent before the phenyl acetate).[18]

  • Rearrangement: The reaction mixture is heated. For ortho-selectivity, heat to ~120-140°C. For para-selectivity in nitrobenzene, heat to ~25-30°C. Monitor the reaction by TLC or HPLC.[18]

  • Workup: After completion, the reaction is cooled to room temperature and then placed in an ice-water bath. The reaction is carefully quenched by the slow addition of 1 M HCl.[18]

  • Purification: The product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The resulting ortho and para isomers can be separated by column chromatography.

G start Start setup 1. Charge flask with AlCl₃. Cool to 0°C. start->setup add_ester 2. Add Phenyl Acetate dropwise. setup->add_ester heat 3. Heat to desired temp (ortho vs. para). Monitor reaction. add_ester->heat quench 4. Cool and quench with 1M HCl. heat->quench extract 5. Extract with DCM. quench->extract dry 6. Dry (MgSO₄) & concentrate. extract->dry separate 7. Separate isomers (Chromatography). dry->separate end End separate->end

Caption: Workflow for the Fries Rearrangement.

Conclusion: A Strategic Choice

The Friedel-Crafts acylation and Fries rearrangement are not interchangeable competitors but rather complementary tools in the synthetic chemist's arsenal.

  • Choose Friedel-Crafts acylation for the direct and reliable synthesis of non-hydroxylated aryl ketones from suitable aromatic precursors. Its primary strengths are its predictability and the prevention of side reactions that plague alkylations.

  • Choose the Fries rearrangement as the dedicated and superior method for synthesizing ortho- and para-hydroxy aryl ketones. It elegantly bypasses the challenges of direct acylation of phenols and offers a unique opportunity for regiochemical control through the careful manipulation of reaction conditions.

Ultimately, the optimal choice is dictated by the structure of the final target molecule. A thorough understanding of the mechanistic underpinnings and practical limitations of each reaction, as outlined in this guide, is paramount for efficient and successful synthesis in research and drug development.

References

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Scherer, J., et al. (2017). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition, 56(43), 13355-13359.
  • RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Alavinia, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40786-40828.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Baddeley, G., & Williamson, R. (1956). Friedel-Crafts Acylation and Alkylation. A Comparison of Inter- and Intra-molecular Processes. Journal of the Chemical Society, 4647-4650.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Regioselective Fries Rearrangement and Friedel-Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes.
  • Royal Society of Chemistry. (2003). Friedel-crafts acylation and fries rearrangement catalysed by heteropoly acids.
  • Taylor & Francis. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
  • Scientific Research Publishing Inc. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction.
  • ResearchGate. (n.d.). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid.
  • Scribd. (2020). Fries Rearrangement.
  • Furman University. (n.d.). Comparison between Friedel-Crafts Alkylation and Acylation.
  • Chemistry LibreTexts. (2022). Fries Rearrangement.

Sources

A Senior Application Scientist's Guide: 4'-Hydroxybutyrophenone Versus Other Hydroxyaryl Ketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Elegance of Simple Phenolic Scaffolds

In the vast and complex landscape of drug discovery, the pursuit of novel molecular entities often overshadows the foundational role of simple, versatile scaffolds. Among these, hydroxyaryl ketones represent a class of compounds that, while seemingly unassuming, serve as critical starting points and key intermediates in the synthesis of a wide array of therapeutic agents.[1][2] Their inherent chemical reactivity, stemming from the hydroxyl group and the ketone moiety, allows for extensive chemical modification, making them ideal templates for exploring structure-activity relationships (SAR).[3]

This guide provides an in-depth technical comparison of 4'-hydroxybutyrophenone with its shorter-chain analogues, 4'-hydroxypropiophenone and 4'-hydroxyacetophenone. While all three share a common p-hydroxyphenyl ketone core, the variation in the length of the acyl chain significantly influences their physicochemical properties and, consequently, their potential applications and biological activities. We will delve into their known biological activities, supported by available experimental data, and provide detailed protocols for key assays to enable researchers to conduct their own comparative studies. It is important to note that while these compounds are widely used as synthetic intermediates, direct comparative studies of their intrinsic biological activities are not extensively documented in the current literature. This guide, therefore, also serves to highlight this research gap and encourage further investigation.

Comparative Analysis: Physicochemical Properties and Synthetic Utility

The primary distinction between this compound, 4'-hydroxypropiophenone, and 4'-hydroxyacetophenone lies in the length of the n-alkyl chain attached to the carbonyl group. This seemingly minor structural change has a cascading effect on their physical and chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Acyl ChainKey Physicochemical Attributes
4'-Hydroxyacetophenone C₈H₈O₂136.15Acetyl (-COCH₃)More polar, higher water solubility (relative to the others).
4'-Hydroxypropiophenone C₉H₁₀O₂150.17Propionyl (-COCH₂CH₃)Intermediate lipophilicity.[4]
This compound C₁₀H₁₂O₂164.20Butyryl (-COCH₂CH₂CH₃)Higher lipophilicity, lower water solubility.[5]

The increasing lipophilicity with the lengthening of the alkyl chain is a critical consideration in drug design, as it can influence membrane permeability, protein binding, and metabolic stability.

From a synthetic standpoint, all three compounds are readily accessible, most commonly via the Friedel-Crafts acylation of phenol. This straightforward and scalable reaction underscores their utility as foundational building blocks in medicinal chemistry.

G phenol Phenol reaction phenol->reaction acyl_chloride Acyl Chloride (Acetyl, Propionyl, or Butyryl Chloride) acyl_chloride->reaction lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction Catalyst product 4'-Hydroxyaryl Ketone (4'-Hydroxyacetophenone, 4'-Hydroxypropiophenone, or This compound) reaction->product Friedel-Crafts Acylation

Figure 1: Generalized synthetic scheme for 4'-hydroxyaryl ketones via Friedel-Crafts acylation.

Biological Activity and Therapeutic Potential: A Tale of Three Scaffolds

While often utilized as precursors, these simple hydroxyaryl ketones possess intrinsic biological activities that merit consideration. The available data, though not always directly comparative, offers valuable insights into their potential as bioactive molecules themselves or as starting points for optimization.

4'-Hydroxyacetophenone: The Most Studied of the Trio

4'-Hydroxyacetophenone has the most extensively documented biological profile of the three. It is recognized for its antioxidant, anti-inflammatory, and tyrosinase inhibitory activities.

  • Anti-inflammatory Effects: 4'-Hydroxyacetophenone has been shown to suppress nuclear factor-κB (NF-κB) related inflammation in animal models.[8] The aforementioned derivative, 3,5-diprenyl-4-hydroxyacetophenone, also exhibited significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages.[8][9]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[10] 4'-Hydroxyacetophenone has been identified as a tyrosinase inhibitor.[11][12] One study reported an IC50 value for 4'-hydroxyacetophenone against mushroom tyrosinase , highlighting its potential as a skin-whitening agent.[13]

4'-Hydroxypropiophenone: A Step Towards Increased Lipophilicity

4'-Hydroxypropiophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1][14] Its increased lipophilicity compared to 4'-hydroxyacetophenone may contribute to altered pharmacokinetic profiles of its derivatives.

  • Antioxidant and Other Biological Activities: Similar to its shorter-chain analogue, 4'-hydroxypropiophenone possesses antioxidant properties due to its phenolic hydroxyl group.[1][14] It has also been investigated for its estrogenic and antigonadotropic properties.[1] However, quantitative data on its intrinsic biological activities, such as antioxidant IC50 values, are scarce in the public domain.

  • Beta-Adrenolytic Agents: A significant application of the 4'-hydroxypropiophenone scaffold is in the development of beta-adrenolytic agents. A comparative study on derivatives of both p-hydroxyacetophenone and p-hydroxypropiophenone showed that both scaffolds could be elaborated into compounds with beta-adrenolytic and antiarrhythmic activity.

This compound: The Lipophilic Progenitor

This compound is primarily documented as a synthetic intermediate, particularly in the synthesis of β-blockers.[5] Its longer alkyl chain imparts greater lipophilicity, which can be a desirable trait for certain drug targets and for enhancing membrane permeability.

  • Limited Biological Data: Direct evidence of the intrinsic biological activity of this compound is limited.[5] However, the biological activities of its derivatives suggest the potential of this scaffold. For instance, a fluorinated derivative, 5-fluoro-2-hydroxy butyrophenone, has been shown to possess potent antifungal activities.[15] This indicates that the butyrophenone core can serve as a foundation for the development of bioactive compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of the three hydroxyaryl ketones. The gaps in this table highlight the need for direct comparative studies.

Biological Activity4'-Hydroxyacetophenone4'-HydroxypropiophenoneThis compound
Antioxidant (DPPH IC50) Data not readily available (Derivative: 26.00 ± 0.37 µg/mL)Data not readily availableData not readily available
Tyrosinase Inhibition (IC50) IC50 value reported[13]Data not readily availableData not readily available
Anti-inflammatory Demonstrated activity[8]Used as an intermediate for anti-inflammatory drugs[14]Used as an intermediate
Other Activities Anti-cancer cell migrationBeta-adrenolytic derivativesAntifungal derivative[15]

Structure-Activity Relationship (SAR) Insights

Based on the available information, we can infer a preliminary SAR for this series of hydroxyaryl ketones:

G cluster_sar Structure-Activity Relationship Core Scaffold p-Hydroxyphenyl Ketone Core (Essential for activity) Alkyl Chain Alkyl Chain Length (R) (Modulates Lipophilicity and PK/PD) Hydroxyl Group Phenolic -OH Group (Key for antioxidant activity and receptor interaction) Increasing Alkyl Chain Length (Acetophenone -> Propiophenone -> Butyrophenone) Increasing Alkyl Chain Length (Acetophenone -> Propiophenone -> Butyrophenone) Increased Lipophilicity Increased Lipophilicity Increasing Alkyl Chain Length (Acetophenone -> Propiophenone -> Butyrophenone)->Increased Lipophilicity Potential for:\n- Enhanced membrane permeability\n- Altered metabolic stability\n- Different target engagement Potential for: - Enhanced membrane permeability - Altered metabolic stability - Different target engagement Increased Lipophilicity->Potential for:\n- Enhanced membrane permeability\n- Altered metabolic stability\n- Different target engagement

Figure 2: Key structural features influencing the activity of hydroxyaryl ketones.

  • The Phenolic Hydroxyl Group: This is crucial for the antioxidant activity of these compounds. Its ability to donate a hydrogen atom is fundamental to radical scavenging. Furthermore, it can act as a hydrogen bond donor, which is often a critical interaction with biological targets.

  • The Acyl Chain Length: The primary point of differentiation, the length of the alkyl chain, directly impacts lipophilicity. An increase in chain length from acetyl to butyryl is expected to enhance membrane permeability but may also lead to increased metabolic susceptibility and potentially different target specificities. The choice of acyl chain length is, therefore, a key strategic decision in the early stages of drug design, balancing potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: A Guide to Comparative Evaluation

To address the existing data gaps and enable researchers to perform direct comparisons, we provide detailed protocols for two key assays: antioxidant activity (DPPH) and enzyme inhibition (tyrosinase).

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected for its simplicity, speed, and the stability of the DPPH radical. It provides a good initial screening method for evaluating the hydrogen-donating capacity of phenolic compounds, which is a primary mechanism of their antioxidant action.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the test compounds (4'-hydroxyacetophenone, 4'-hydroxypropiophenone, this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and the positive control to the wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_workflow DPPH Assay Workflow Reagent Prep Prepare DPPH and Test Compound Solutions Reaction Mix DPPH and Test Compounds in 96-well plate Reagent Prep->Reaction Incubation Incubate in Dark (30 mins, RT) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Protocol 2: Tyrosinase Inhibition Assay

Causality Behind Experimental Choices: This assay directly measures the inhibition of tyrosinase, a key enzyme in pigmentation. L-DOPA is used as the substrate, as its oxidation to dopachrome results in a colored product that can be easily quantified spectrophotometrically. This provides a direct measure of the compound's effect on the enzyme's catalytic activity.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO, then dilute in buffer).

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

  • Measurement:

    • Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value.

Conclusion and Future Perspectives

This compound and its shorter-chain analogues, 4'-hydroxypropiophenone and 4'-hydroxyacetophenone, represent a family of versatile scaffolds in drug discovery. While their primary role to date has been as synthetic intermediates, the available evidence indicates that they possess intrinsic biological activities that are modulated by the length of the acyl chain. 4'-Hydroxyacetophenone is the most characterized, with demonstrated antioxidant, anti-inflammatory, and tyrosinase inhibitory properties. The increasing lipophilicity from the acetyl to the butyryl group suggests a graduation in pharmacokinetic properties that can be exploited in drug design.

The significant lack of direct comparative data underscores a valuable research opportunity. A systematic evaluation of these three compounds in a panel of biological assays would provide a much-needed baseline for understanding their relative potencies and potential therapeutic applications. Such studies would not only illuminate the specific contributions of the different acyl chains to biological activity but would also provide a more robust foundation for the rational design of novel therapeutics based on these fundamental hydroxyaryl ketone scaffolds.

References

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). PubMed Central. [Link]
  • Understanding the Chemical Properties and Applications of 4'-Hydroxypropiophenone. (n.d.). Leading Chemical Supplier. [Link]
  • Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone. (n.d.). Leading Chemical Supplier. [Link]
  • 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. (2025). ACS Omega. [Link]
  • IC 50 of various tyrosinase inhibitors. (n.d.).
  • 4'-Hydroxypropiophenone: Synthesis, Applications, and Chemical Properties of a Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). PubMed. [Link]
  • 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. (2005). PubMed. [Link]
  • IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. (n.d.).
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). MDPI. [Link]
  • Natural Bioactives and Molecular Pathways of Inflamm
  • Calculated IC50 of each compound on tyrosinase and laccase enzymes and... (n.d.).
  • A type of phenolic compound, hydroxyacetophenone: tyrosinase inhibition mechanism evaluation by application of biochemical assay and computational molecular dynamics. (2025). PubMed. [Link]
  • Hydroxyacetophenone (Explained + Products). (n.d.). INCIDecoder. [Link]
  • (PDF) Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022).
  • A comprehensive review on tyrosinase inhibitors. (2015). PubMed Central. [Link]
  • 4'-Hydroxypropiophenone. (n.d.). PubChem. [Link]
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.).
  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024). MDPI. [Link]
  • Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity rel
  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. (2018). MDPI. [Link]
  • 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production. (2005). PubMed. [Link]
  • Quantitative structure (inhibitory) activity relationship and molecular docking studies of phenolic acids to angiotensin-converting enzyme. (2014).
  • IC 50 values For antioxidant activity of Plant extracts using DPPH assay. (n.d.).
  • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). MDPI. [Link]
  • Structure-Effect Relationship of Phenolic Compounds on α-Amylase Inhibition Studied by Isothermal Titration Calorimetry. (2025).
  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024).
  • IC50 values of the antioxidant activity test using DPPH method. (n.d.).
  • Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simul
  • Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. (2023). MDPI. [Link]
  • Cosmetic compositions comprising 4-hydroxyacetophenone. (2022).
  • Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. (2014).

Sources

A Comparative Guide to the Synthetic Routes of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4'-Hydroxybutyrophenone

This compound, also known as p-hydroxybutyrophenone, is an aromatic ketone with a chemical structure featuring a hydroxyl group and a butyryl group attached to a benzene ring.[1] Its utility as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly certain beta-blockers and other cardiovascular drugs, makes the efficient and selective synthesis of this molecule a topic of considerable interest in process chemistry and drug development. This guide will explore and compare the most prevalent and alternative synthetic pathways to this valuable compound.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound is primarily achieved through three classical electrophilic aromatic substitution reactions: the Friedel-Crafts acylation, the Fries rearrangement, and the Houben-Hoesch reaction. Each method presents a unique set of advantages and challenges in terms of regioselectivity, yield, and operational complexity.

The Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a common industrial method for the synthesis of aryl ketones.[2] The reaction involves the direct acylation of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., butyryl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This acylium ion is then attacked by the electron-rich phenol ring. A critical challenge in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[3] The use of a stoichiometric excess of the Lewis acid catalyst is crucial to favor the desired C-acylation. The excess catalyst coordinates to the oxygen of the initially formed ester, facilitating an in-situ Fries rearrangement to the more thermodynamically stable C-acylated product.[4]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Butyryl_chloride Butyryl Chloride Acylium_ion Acylium Ion (Electrophile) Butyryl_chloride->Acylium_ion + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Phenol Phenol Sigma_complex Sigma Complex (Intermediate) Phenol->Sigma_complex + Acylium Ion 4HBP_complex This compound-AlCl₃ Complex Sigma_complex->4HBP_complex - H⁺ 4HBP This compound 4HBP_complex->4HBP + H₂O

Figure 1: Simplified workflow for the Friedel-Crafts acylation of phenol.

Experimental Protocol: Friedel-Crafts Acylation of Phenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane under an inert atmosphere.

  • Reagent Addition: Cool the suspension to 0-5°C using an ice bath. Add a solution of phenol (1.0 eq.) in the same solvent to the dropping funnel and add it dropwise to the stirred suspension.

  • Acylation: After the addition of phenol, add butyryl chloride (1.05 eq.) dropwise, maintaining the temperature below 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with a dilute sodium hydroxide solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Fries Rearrangement: An Indirect Pathway

The Fries rearrangement is a powerful alternative for the synthesis of hydroxyaryl ketones, involving the rearrangement of a phenolic ester to the corresponding ortho- and para-acylphenols under the influence of a Lewis acid catalyst.[5] For the synthesis of this compound, the para product is desired.

Mechanism and Rationale for Para-Selectivity

The reaction begins with the formation of a complex between the Lewis acid and the carbonyl oxygen of the phenolic ester. This polarizes the ester linkage, leading to the formation of an acylium ion intermediate.[5] The regioselectivity of the subsequent electrophilic attack on the aromatic ring is highly dependent on the reaction temperature. Low reaction temperatures favor the formation of the para-isomer, which is the thermodynamically controlled product.[6] At higher temperatures, the ortho-isomer is kinetically favored due to the formation of a more stable bidentate complex with the aluminum catalyst.[5]

G cluster_0 Esterification cluster_1 Fries Rearrangement cluster_2 Workup and Isolation Phenol Phenol Phenyl_butyrate Phenyl Butyrate Phenol->Phenyl_butyrate + Butyryl Chloride Butyryl_chloride Butyryl Chloride AlCl3 AlCl₃ Acylium_ion Acylium Ion Intermediate Phenyl_butyrate->Acylium_ion + AlCl₃ Rearrangement_product o/p-Hydroxybutyrophenone Acylium_ion->Rearrangement_product Intramolecular Acylation 4HBP This compound (para-isomer) Rearrangement_product->4HBP Separation

Figure 2: General workflow for the Fries rearrangement to synthesize this compound.

Experimental Protocol: Fries Rearrangement of Phenyl Butyrate

  • Ester Synthesis: Prepare phenyl butyrate by reacting phenol (1.0 eq.) with butyryl chloride (1.1 eq.) in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane. Purify the resulting ester.

  • Rearrangement: In a flask equipped for inert atmosphere operation, add anhydrous aluminum chloride (1.2 eq.) to a suitable solvent (e.g., nitrobenzene or carbon disulfide). Cool the mixture to below 25°C.

  • Substrate Addition: Slowly add a solution of phenyl butyrate (1.0 eq.) in the same solvent to the cooled slurry.

  • Reaction: Maintain the reaction at a low temperature (typically <25°C) with stirring for several hours to favor the formation of the para-product. Monitor the reaction by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described for the Friedel-Crafts acylation.

The Houben-Hoesch Reaction: A Nitrile-Based Approach

The Houben-Hoesch reaction is a less common but effective method for the synthesis of hydroxyaryl ketones. It involves the condensation of a nitrile with an electron-rich aromatic compound, such as phenol, in the presence of a Lewis acid and hydrogen chloride.[7]

Mechanism and Rationale

The reaction is initiated by the formation of a nitrilium ion electrophile from the nitrile and the acid catalyst.[7] This electrophile then attacks the activated phenol ring, leading to the formation of a ketimine intermediate. Subsequent hydrolysis of the ketimine during aqueous workup yields the desired ketone.[8] This method is particularly well-suited for highly activated substrates like phenols and their derivatives.[7]

G cluster_0 Nitrilium Ion Formation cluster_1 Electrophilic Attack and Imine Formation cluster_2 Hydrolysis Butyronitrile Butyronitrile Nitrilium_ion Nitrilium Ion (Electrophile) Butyronitrile->Nitrilium_ion + HCl, ZnCl₂ Catalyst HCl, ZnCl₂ Phenol Phenol Ketimine_intermediate Ketimine Intermediate Phenol->Ketimine_intermediate + Nitrilium Ion 4HBP This compound Ketimine_intermediate->4HBP + H₂O

Figure 3: Simplified workflow of the Houben-Hoesch reaction.

Experimental Protocol: Houben-Hoesch Synthesis

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve phenol (1.0 eq.) and butyronitrile (1.0 eq.) in anhydrous ether.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride (1.0 eq.).

  • HCl Gas Introduction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for several hours.

  • Reaction: Allow the mixture to stand, often for an extended period (e.g., overnight), as the reaction can be slow. A solid ketimine hydrochloride may precipitate.

  • Hydrolysis: After the reaction is complete, decant the ether and hydrolyze the ketimine salt by heating with water or dilute acid.

  • Purification: Extract the product with an organic solvent and purify using standard techniques such as recrystallization or chromatography.

Comparative Performance Analysis

ParameterFriedel-Crafts AcylationFries RearrangementHouben-Hoesch Reaction
Starting Materials Phenol, Butyryl Chloride/AnhydridePhenyl Butyrate (from Phenol)Phenol, Butyronitrile
Key Reagents AlCl₃ (stoichiometric excess)AlCl₃ (stoichiometric)ZnCl₂, dry HCl gas
Selectivity Para favored with excess catalystPara favored at low temp. (<25°C)Generally good for activated phenols
Typical Yield Moderate to GoodModerate to GoodVariable, can be lower
Reaction Conditions Low to room temperatureLow temperature for paraLow temperature, requires HCl gas
Advantages Direct, one-pot reactionGood control of regioselectivityAvoids acyl halides
Disadvantages O- vs. C-acylation, large amount of AlCl₃ wasteTwo-step process (esterification then rearrangement)Use of corrosive HCl gas, can be slow
Industrial Scalability HighModerateLow
Green Chemistry Aspect Poor (large amount of catalyst and waste)Moderate (two steps, but potential for catalyst recycling)Poor (use of hazardous gas)

Greener Synthetic Alternatives

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of hydroxyaryl ketones, several greener approaches are being explored:

  • Mechanochemical Fries Rearrangement: This solvent-free approach utilizes ball milling to drive the Fries rearrangement. It can lead to high conversions in shorter reaction times and allows for the manipulation of isomer ratios through liquid-assisted grinding.[9]

  • Solid Acid Catalysts: Replacing corrosive and hazardous Lewis acids like AlCl₃ with recyclable solid acid catalysts (e.g., zeolites, acid-treated clays) can significantly improve the environmental profile of both Friedel-Crafts acylation and the Fries rearrangement.[10]

  • Biocatalysis: The use of enzymes, such as acyltransferases, to catalyze the Friedel-Crafts acylation or a Fries-like rearrangement in aqueous buffer represents a promising green alternative, offering high chemo- and regioselectivity under mild conditions.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.

  • For large-scale industrial production where cost and throughput are paramount, the Friedel-Crafts acylation remains a dominant method, despite its environmental drawbacks. Careful control of reaction conditions is necessary to maximize the yield of the desired para-isomer.

  • The Fries rearrangement offers superior control over regioselectivity, making it an excellent choice for laboratory-scale synthesis where high purity of the para-isomer is critical.

  • The Houben-Hoesch reaction , while mechanistically interesting, is generally less practical for large-scale synthesis due to the use of gaseous HCl and potentially lower yields.

  • For future-focused and sustainable synthesis, exploring greener alternatives such as mechanochemistry or solid acid catalysis is highly recommended. These emerging methods have the potential to significantly reduce the environmental impact of this compound production.

This guide provides a framework for selecting the most appropriate synthetic strategy. It is imperative that researchers and process chemists weigh the trade-offs between yield, selectivity, cost, and environmental impact to make an informed decision that aligns with their specific goals.

References

  • BenchChem. (n.d.). Improving the yield of the Friedel-Crafts acylation for substituted phenols.
  • Grokipedia. (n.d.). Hoesch reaction.
  • Grokipedia. (n.d.). Fries rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from Advanced Journal of Chemistry, Section A website.
  • ResearchGate. (n.d.). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies.
  • Wikipedia. (n.d.). Hoesch reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.
  • ResearchGate. (2015, February 15). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • Thermo Fisher Scientific. (n.d.). Houben-Hoesch Synthesis.
  • Thermo Fisher Scientific UK. (n.d.). Houben-Hoesch Synthesis. Retrieved from Thermo Fisher Scientific UK website.
  • Eastern Kentucky University. (2012, November 14). Chemistry 211 Experiment 1. Retrieved from Eastern Kentucky University website.
  • ResearchGate. (n.d.). Houben-Hoesch Reaction.
  • Organic Reactions. (n.d.). The Hoesch Synthesis.
  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • ResearchGate. (2016, November 9). o-Hydroxyaryl Ketones in Organic Synthesis. A Review.
  • EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University.
  • Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from Scientific & Academic Publishing website.
  • CymitQuimica. (n.d.). CAS 1009-11-6: 4′-Hydroxybutyrophenone.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. A:.
  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
  • ResearchGate. (2025, August 6). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques.
  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • BenchChem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • Google Patents. (n.d.). US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof.
  • Patent 0167286. (1986, January 8). Process for producing 4-hydroxyacetophenone.
  • Unibo. (n.d.). Green Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement.
  • ResearchGate. (2025, August 9). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement.
  • Google Patents. (n.d.). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (2021, November 24).
  • ResearchGate. (n.d.). Houben–Hoesch reaction.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Hydroxybutyrophenone (CAS 1009-11-6) is an aromatic ketone featuring a hydroxyl group on the phenyl ring, making it a valuable intermediate in organic synthesis, potentially for pharmaceuticals and materials science.[1] Its chemical structure, with a polar phenolic group and a nonpolar butyryl chain, presents a classic analytical challenge that demands robust, validated methods to ensure identity, purity, and quality. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a cornerstone of Good Laboratory Practices (GLP) and regulatory compliance.[2]

This guide provides an in-depth comparison of primary analytical techniques for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[2][3] We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring that each step is part of a self-validating system. This document is intended for researchers, quality control analysts, and drug development professionals who require a comprehensive understanding of how to develop and validate reliable analytical methods for this compound.

Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: The Causality Behind Choosing RP-HPLC

For a compound like this compound, which is non-volatile, thermally labile, and possesses a strong UV chromophore (the hydroxyphenyl ketone moiety), RP-HPLC with UV detection is unequivocally the method of choice for assay and impurity profiling. The decision to use a reversed-phase mode (e.g., C18 column) is dictated by the molecule's moderate polarity. The butyryl chain provides sufficient hydrophobicity to retain the molecule on the nonpolar stationary phase, while the hydroxyl group ensures it can be eluted effectively with a polar mobile phase (like a methanol/water or acetonitrile/water mixture).[4][5] This approach offers superior resolution, sensitivity, and reproducibility for quantifying the active pharmaceutical ingredient (API) and its potential process-related impurities or degradants.[6]

Logical Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method development through to full validation, ensuring a systematic and compliant approach.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Final Phase 3: Application Dev_Start Define Analytical Target Profile (ATP) Col_Select Column Selection (e.g., C18, 5µm) Dev_Start->Col_Select MP_Opt Mobile Phase Optimization (ACN/H2O, pH, Buffer) Col_Select->MP_Opt Det_Select Detector Wavelength Selection (Scan for λmax) MP_Opt->Det_Select Sys_Suit_Dev Initial System Suitability Check Det_Select->Sys_Suit_Dev Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Sys_Suit_Dev->Specificity Method Finalized Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Vary Flow, Temp, pH) Limits->Robustness Routine_Use Routine QC Testing (Assay, Impurities, Dissolution) Robustness->Routine_Use

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: HPLC-UV Method for Assay and Purity

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution using a mixture of 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the absorbance maximum (λmax), expected to be around 275-285 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Mobile phase is recommended to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the test sample to obtain a theoretical concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: The Self-Validating System

A robust analytical method must be validated to prove its reliability. The following parameters are assessed according to ICH Q2(R2) guidelines.[8][9]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradants.Peak purity index > 0.999. Baseline resolution (>2.0) between analyte and potential impurities.
Linearity To verify a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification.
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike/recovery studies.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% for analyses on different days, by different analysts, or on different equipment.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Overall RSD ≤ 2.0% and system suitability parameters (tailing factor, resolution) remain within limits when flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2°C) are varied.[10]

Pillar 2: Gas Chromatography (GC)

Expertise & Experience: The Causality Behind Choosing GC

While HPLC is superior for the primary assay, Gas Chromatography (GC) is the gold standard for analyzing volatile or semi-volatile substances. Its application for this compound is more specialized. Direct injection is often problematic due to the compound's low volatility and the presence of the polar hydroxyl group, which can cause peak tailing and interaction with the stationary phase. Therefore, GC is most appropriately used in two scenarios:

  • Analysis of Volatile Impurities: Assessing residual solvents from the manufacturing process (e.g., acetone, ethyl acetate) via headspace GC, as mandated by ICH Q3C guidelines.[11]

  • Analysis after Derivatization: For specific applications where the hydroxyl group is masked (e.g., through silylation with BSTFA) to increase volatility and improve peak shape, allowing for GC-MS analysis for structural confirmation or trace-level quantification.[12][13]

Logical Workflow for GC Method Validation

The validation process for GC mirrors that of HPLC, focusing on ensuring the method is fit for its specific purpose (e.g., quantifying a specific residual solvent).

GC_Workflow cluster_Dev Phase 1: Method Development (Residual Solvents) cluster_Val Phase 2: Method Validation Dev_Start Identify Target Solvents (ICH Q3C) HS_Param Headspace Parameter Optimization (Temp, Time, Pressure) Dev_Start->HS_Param Col_Select Column Selection (e.g., DB-624) HS_Param->Col_Select Temp_Prog Temperature Program Optimization Col_Select->Temp_Prog Specificity Specificity (Resolution from other solvents) Temp_Prog->Specificity Method Finalized Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Limits LOD & LOQ for each solvent Precision->Limits

Caption: Workflow for Headspace GC method validation for residual solvents.

Experimental Protocol: Headspace GC-FID for Residual Solvents

1. Instrumentation and Conditions:

  • GC System: A GC equipped with a Flame Ionization Detector (FID) and a static headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2.0 mL/min).

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

2. Standard and Sample Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO).

  • Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., 1000 µg/mL) in DMSO. Prepare a working standard at the control concentration specified by ICH guidelines.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

Comparative Performance Summary

This table provides a direct comparison of the primary analytical techniques for their application to this compound analysis.

Parameter RP-HPLC-UV Headspace GC-FID GC-MS (with Derivatization)
Primary Application Assay, Purity, Non-volatile Impurities, DissolutionResidual Solvents (Volatile Impurities)Identification, Structural Elucidation, Trace Analysis of Volatile Impurities
Analyte Volatility Not requiredRequiredRequired (enhanced by derivatization)
Sample Preparation Simple dissolution and filtrationDissolution in high-boiling solvent (e.g., DMSO)More complex: extraction and chemical derivatization
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.[5]Partitioning between a gas mobile phase and a liquid/solid stationary phase.[14]Same as GC-FID, but with mass-based detection.
Strengths High precision and accuracy for non-volatile compounds; robust and widely available.Excellent for volatile organic compounds; high sensitivity.Provides structural information (mass spectrum); very high sensitivity and specificity.[15]
Limitations Not suitable for volatile compounds like residual solvents.Not suitable for non-volatile compounds; can be affected by matrix effects.Derivatization adds complexity and potential for error; not suitable for routine assay.

Pillar 3: Spectroscopic Methods for Identification

Authoritative Grounding: The Role of Orthogonal Techniques

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques provide definitive structural confirmation. They are considered orthogonal methods because they rely on different physicochemical principles.

  • Mass Spectrometry (MS): When coupled with GC or LC, MS provides molecular weight information from the molecular ion (M+•) and structural fragments. For butyrophenone, characteristic fragments include ions at m/z 120 (from McLafferty rearrangement) and m/z 105 (from α-cleavage).[15]

  • Infrared Spectroscopy (FTIR): Provides confirmation of key functional groups. For this compound, one would expect to see a broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a strong C=O stretch (~1670 cm⁻¹), and C=C ring stretching (~1600 and 1500 cm⁻¹).[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show distinct signals for the aromatic protons (as a para-substituted pattern), the hydroxyl proton, and the three distinct sets of protons in the butyryl chain. The ¹³C NMR would confirm the presence of the carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons.[16][17]

These methods are not typically validated for quantitative purposes in a QC environment but are essential during structural elucidation of the main component and any unknown impurities that may be isolated.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • National Institutes of Health (NIH). Update on Measuring Ketones.
  • Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
  • ResearchGate. Comparison of breath acetone analysis techniques.
  • Benchchem. A comparative analysis of the sensitivity and selectivity of Thiomichler's ketone and its analogs.
  • ResearchGate. (2025). Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine.
  • ResearchGate. (2025). Comparison of analytical techniques for the determination of aldehydes in test chambers.
  • Kyung Hee University. Structural identification of polyhydroxyalkanoic acid (PHA) containing 4-hydroxyalkanoic acids by gas chromatography-mass spectrometry (GC-MS) and its application to bacteria screening.
  • ResearchGate. (2025). Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone.
  • CymitQuimica. CAS 1009-11-6: 4′-Hydroxybutyrophenone.
  • YouTube. (2022). How to do HPLC method validation.
  • National Institutes of Health (NIH). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.
  • IKEV. VALIDATION OF ANALYTICAL METHODS.
  • RAJASTHAN PUBLIC SERVICE COMMISSION, AJMER. (2026). Syllabus of competitive examination for the post.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Forced degradation and impurity profiling.
  • YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone).
  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Impurity Profiling and its Significance active Pharmaceutical Ingredients.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Tokyo Chemical Industry Co., Ltd. This compound.
  • PubMed. (1976). Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction.
  • Scilit. Rapid determination of 4-hydroxybutyric acid (Gamma OH) and 2-propyl pentanoate (Depakine) in human plasma by means of gas-liquid chromatography.
  • Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β->O>-glucuronide and GHB-4-sulfate in plasma and urine.
  • MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • Agilent. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples.
  • SciSpace. Analytical Method Validation for Biopharmaceuticals.
  • MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.

Sources

A Senior Application Scientist's Guide to the Purification of 4'-Hydroxybutyrophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 4'-Hydroxybutyrophenone, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purification is a critical step that directly impacts the yield and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary methods for purifying this compound: recrystallization and column chromatography. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics.

Introduction to this compound and the Imperative of Purification

This compound (CAS 1009-11-6) is a crystalline solid at room temperature, classified as a phenolic ketone. It is typically synthesized via Friedel-Crafts acylation of phenol or a related protected phenol. The crude product from this synthesis invariably contains unreacted starting materials, by-products, and residual catalysts, necessitating a robust purification strategy. The presence of a hydroxyl group and a ketone moiety in its structure dictates its solubility and interaction with various purification media, forming the basis for the separation techniques discussed herein.

Method 1: Recrystallization - The Classic Approach to Crystalline Purity

Recrystallization is a cornerstone of purification for solid organic compounds, leveraging differences in solubility of the target compound and its impurities in a given solvent at different temperatures. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.

Causality Behind Experimental Choices in Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. This differential solubility is the driving force for crystallization upon cooling.

  • Dissolve impurities well at all temperatures or not at all. This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.

  • Have a boiling point lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.

  • Be chemically inert with respect to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, its phenolic nature and moderate polarity suggest that polar protic solvents or mixtures involving water could be effective. Ethanol-water or methanol-water mixtures are often excellent choices for phenolic compounds.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal ethanol-water ratio. A good starting point is to dissolve a small amount of crude this compound in a minimum of hot ethanol and then add hot water dropwise until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the solid.

  • Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add the determined optimal solvent mixture (e.g., 80:20 ethanol:water) in portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_output Result crude Crude this compound dissolve Dissolve to form saturated solution crude->dissolve solvent Hot Solvent (e.g., Ethanol/Water) solvent->dissolve decolorize Decolorize with Activated Carbon (optional) dissolve->decolorize hot_filtration Hot Gravity Filtration (optional) cool Slow Cooling hot_filtration->cool decolorize->hot_filtration ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry pure Pure this compound Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Column Chromatography - Precision Separation Based on Polarity

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase. For this compound, a polar compound, normal-phase chromatography using a polar stationary phase like silica gel is a common and effective choice.

Causality Behind Experimental Choices in Column Chromatography

The success of column chromatography hinges on several key factors:

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and the presence of silanol groups (-Si-OH) that can form hydrogen bonds with polar compounds. The particle size of the silica gel (e.g., 60-120 mesh or 230-400 mesh for flash chromatography) affects the resolution and flow rate.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is chosen that allows the target compound to have a retention factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, which serves as a pilot experiment for the column. For a polar compound like this compound, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate compounds with a wide range of polarities.

  • Column Packing and Loading: Proper packing of the column is essential to avoid channeling and ensure uniform flow of the mobile phase. The sample should be loaded onto the column in a concentrated solution and in a narrow band to maximize separation efficiency.

Experimental Protocol: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica Gel (e.g., 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system where the this compound has an Rf value of ~0.3. For example, a 7:3 hexane:ethyl acetate mixture might be a suitable starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the initial solvent mixture. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the appropriate eluent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualization of the Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_output Result tlc TLC Analysis for Eluent Selection pack Pack Column with Silica Gel tlc->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate dry Drying evaporate->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by column chromatography.

Performance Comparison: Recrystallization vs. Column Chromatography

The choice between recrystallization and column chromatography depends on several factors, including the nature and quantity of impurities, the desired level of purity, the scale of the purification, and available resources.

Parameter Recrystallization Column Chromatography Justification & Field Insights
Purity Achieved Good to Excellent (>99% often achievable)Excellent (>99.5% often achievable)Column chromatography generally offers higher resolution and can separate closely related impurities more effectively than recrystallization.
Yield Moderate to High (typically 60-90%)Lower to Moderate (typically 40-70%)Yield in recrystallization is primarily limited by the solubility of the compound in the cold solvent. In column chromatography, losses can occur due to incomplete elution, irreversible adsorption, and during fraction collection and solvent removal.
Scalability Highly scalable (from mg to multi-kg scale)Less scalable (becomes cumbersome and expensive at large scales)Recrystallization is a preferred method for industrial-scale purification due to its simplicity and cost-effectiveness. Large-scale chromatography requires significant investment in equipment and solvents.
Time Efficiency Relatively fast for a single batchTime-consuming, especially for large columnsA single recrystallization can often be completed in a few hours. Column chromatography, including packing, running, and fraction analysis, can take a full day or longer.
Cost-Effectiveness High (lower solvent consumption and no expensive stationary phase)Low (requires large volumes of high-purity solvents and expensive silica gel)The cost of solvents and the stationary phase for column chromatography can be substantial, particularly for large-scale purifications.
Impurity Profile Suitability Best for removing small amounts of impurities with different solubility profiles.Best for separating complex mixtures and isomers.Recrystallization is less effective for removing impurities with similar solubility to the target compound. Column chromatography excels at separating compounds with subtle differences in polarity.

Purity Assessment: A Multi-faceted Approach

Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed. A combination of analytical techniques provides the most comprehensive and trustworthy evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing purity. A reversed-phase C18 column is typically used for the analysis of phenolic compounds.

  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their partitioning between the mobile phase and the stationary phase. A UV detector is commonly used for detection.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 275 nm).

  • Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

  • Principle: The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer.

  • Interpretation: The purity is assessed by the relative area of the main peak in the gas chromatogram. The mass spectrum provides structural confirmation of the main component and can help in identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the purified compound and for detecting impurities.

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Interpretation: The presence of unexpected signals in the NMR spectrum indicates the presence of impurities. Quantitative NMR (qNMR) can be used for a highly accurate determination of purity by integrating the signals of the compound against a known internal standard.[1]

Conclusion and Recommendations

Both recrystallization and column chromatography are viable and effective methods for the purification of this compound. The optimal choice depends on the specific requirements of the researcher or process chemist.

  • For routine purification of moderately impure material on a laboratory scale, where high purity (>99%) is required, column chromatography is often the method of choice due to its superior resolving power.

  • For large-scale purification in a production environment, recrystallization is the more practical and economical option. Its scalability, lower cost, and reduced solvent waste make it the industry standard for bulk purification of crystalline solids.

Ultimately, a well-developed purification strategy may involve a combination of both techniques. For instance, an initial purification by recrystallization to remove the bulk of the impurities can be followed by a final "polishing" step using column chromatography to achieve the highest possible purity for critical applications. The purity of the final product should always be confirmed by a combination of orthogonal analytical methods such as HPLC, GC-MS, and NMR to ensure the highest level of scientific integrity and trustworthiness in subsequent research and development activities.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
  • Laurence, L. (n.d.). Recrystallization. LibreTexts.
  • Nichols, L. (n.d.). Column Chromatography. LibreTexts.
  • Agilent Technologies. (2021). A Guide to HPLC and LC-MS.

Sources

A Comparative Guide to the Synthesis of 4'-Hydroxybutyrophenone: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4'-Hydroxybutyrophenone (HBP), a key intermediate in the synthesis of various pharmaceuticals and a valuable component in the fragrance industry, presents a recurring challenge for process chemists and researchers: selecting the most efficient, cost-effective, and sustainable synthetic route. This guide provides a comprehensive cost-benefit analysis of the primary methodologies for synthesizing HBP, offering detailed experimental protocols, comparative data, and an in-depth look at the underlying chemical principles to empower researchers, scientists, and drug development professionals in making informed decisions.

I. Overview of Synthetic Strategies

The synthesis of this compound, an aromatic ketone, can be approached through several classical and modern organic reactions. This guide will focus on the most prominent and practical routes:

  • Direct Friedel-Crafts Acylation of Phenol: A one-step approach involving the reaction of phenol with a butyrylating agent in the presence of a catalyst. We will specifically explore a greener alternative using Polyphosphoric Acid (PPA).

  • Fries Rearrangement of Phenyl Butyrate: A two-step process beginning with the esterification of phenol to form phenyl butyrate, followed by a Lewis acid-catalyzed rearrangement.

  • Houben-Hoesch Reaction: A classic method for the synthesis of hydroxyaryl ketones from phenols and nitriles.

A comparative summary of these routes is presented below, with a detailed analysis of each to follow.

II. Route 1: Direct Friedel-Crafts Acylation with Polyphosphoric Acid (PPA)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. While traditionally employing stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which pose significant environmental and workup challenges, the use of Polyphosphoric Acid (PPA) has emerged as a more sustainable and efficient alternative. PPA serves as both the catalyst and solvent, driving the reaction towards the desired product and simplifying the purification process.[1]

Mechanism of PPA-Catalyzed Acylation

The reaction proceeds through the formation of an acylium ion intermediate generated from the reaction of butyric acid with PPA. This electrophile then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions from the hydroxyl group. A subsequent deprotonation-reprotonation sequence yields the final product, this compound.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution ButyricAcid Butyric Acid PPA PPA (H6P4O13) ButyricAcid->PPA Protonation & Dehydration AcyliumIon Butyrylium Ion (Electrophile) PPA->AcyliumIon Phenol Phenol AcyliumIon->Phenol Attack at para-position Intermediate Sigma Complex (Resonance Stabilized) Phenol->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: PPA-catalyzed Friedel-Crafts acylation of phenol.

Experimental Protocol: PPA-Catalyzed Synthesis of this compound

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Butyric acid (9.7 g, 0.11 mol)

  • Polyphosphoric acid (115%, 50 mL)

  • Ice water

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer

Procedure:

  • Combine phenol, butyric acid, and polyphosphoric acid in the round-bottom flask.

  • Heat the mixture to 80-90°C with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto 250 g of crushed ice with stirring.

  • Neutralize the acidic solution with a 5% sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Route 2: Fries Rearrangement of Phenyl Butyrate

This two-step approach first involves the synthesis of phenyl butyrate, which is then rearranged to this compound. The Fries rearrangement is particularly useful as it can offer regioselectivity towards the ortho or para product based on reaction conditions.[2] Low temperatures generally favor the para product, which is our desired isomer.[2]

Step 1: Synthesis of Phenyl Butyrate

The esterification of phenol with butyryl chloride is a straightforward nucleophilic acyl substitution.

G Phenol Phenol ButyrylChloride Butyryl Chloride Phenol->ButyrylChloride Nucleophilic Attack PhenylButyrate Phenyl Butyrate ButyrylChloride->PhenylButyrate Elimination of HCl

Caption: Synthesis of phenyl butyrate from phenol.

Step 2: Fries Rearrangement

The phenyl butyrate is then treated with a Lewis acid, such as aluminum chloride, to induce the migration of the butyryl group to the aromatic ring.

G PhenylButyrate Phenyl Butyrate AlCl3 AlCl₃ PhenylButyrate->AlCl3 Coordination AcyliumComplex Acylium Ion-Lewis Acid Complex AlCl3->AcyliumComplex Formation Rearrangement Intramolecular Acyl Migration AcyliumComplex->Rearrangement para-attack ProductComplex Product-AlCl₃ Complex Rearrangement->ProductComplex Product This compound ProductComplex->Product Hydrolysis

Caption: Fries rearrangement of phenyl butyrate.

Experimental Protocol: Fries Rearrangement

Step 1: Phenyl Butyrate Synthesis

  • In a flask equipped with a stirrer and a dropping funnel, dissolve phenol (9.4 g, 0.1 mol) in a suitable solvent like dichloromethane (100 mL) and add a base such as pyridine (8.7 g, 0.11 mol).

  • Cool the mixture in an ice bath and add butyryl chloride (11.7 g, 0.11 mol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the organic layer with dilute HCl, then with sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain phenyl butyrate.

Step 2: Fries Rearrangement to this compound

  • To a solution of phenyl butyrate (16.4 g, 0.1 mol) in a solvent like 1,2-dichloroethane (100 mL), add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise at 0°C.

  • Stir the mixture at a low temperature (e.g., 0-5°C) for several hours to favor the formation of the para-isomer. Monitor by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

IV. Route 3: Houben-Hoesch Reaction

The Houben-Hoesch reaction is a classic method for synthesizing hydroxyaryl ketones by reacting a phenol with a nitrile in the presence of a Lewis acid and hydrogen chloride.[3][4] This method is particularly effective for electron-rich phenols.

Mechanism of the Houben-Hoesch Reaction

The reaction begins with the formation of a nitrilium ion from the reaction of butyronitrile with HCl and a Lewis acid catalyst (e.g., ZnCl₂). This electrophile then attacks the phenol ring to form a ketimine intermediate, which is subsequently hydrolyzed to the desired ketone.

G Butyronitrile Butyronitrile Catalyst HCl, ZnCl₂ Butyronitrile->Catalyst Activation NitriliumIon Nitrilium Ion (Electrophile) Catalyst->NitriliumIon Phenol Phenol NitriliumIon->Phenol Electrophilic Attack Ketimine Ketimine Intermediate Phenol->Ketimine Product This compound Ketimine->Product Hydrolysis

Caption: Houben-Hoesch synthesis of this compound.

Experimental Protocol: Houben-Hoesch Synthesis

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Butyronitrile (6.9 g, 0.1 mol)

  • Anhydrous zinc chloride (13.6 g, 0.1 mol)

  • Anhydrous diethyl ether (150 mL)

  • Dry hydrogen chloride gas

  • Water

  • Round-bottom flask with a gas inlet tube, reflux condenser, and calcium chloride drying tube

Procedure:

  • In the flask, dissolve phenol, butyronitrile, and anhydrous zinc chloride in anhydrous diethyl ether.

  • Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution for 1-2 hours with stirring.

  • Allow the reaction mixture to stand at room temperature overnight. A solid ketimine hydrochloride should precipitate.

  • Decant the ether and wash the solid with fresh anhydrous ether.

  • Hydrolyze the ketimine salt by heating it with water (100 mL) for 1 hour.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

V. Cost-Benefit Analysis

The choice of a synthetic route in a research or industrial setting is often a trade-off between cost, yield, safety, and environmental impact. The following tables provide a comparative analysis of the three discussed routes.

Quantitative Data Summary
MetricFriedel-Crafts (PPA)Fries RearrangementHouben-Hoesch
Typical Yield Good to Excellent (can be >80%)Moderate to Good (60-85% for para-isomer)[5]Moderate (Variable, often lower for simple phenols)
Reaction Steps 121 (plus hydrolysis)
Reaction Time 3-4 hours4-6 hours (total)12-24 hours (including standing time)
Para-selectivity HighHigh (at low temperatures)[2]Generally good
Catalyst Polyphosphoric Acid (PPA)Aluminum Chloride (AlCl₃)Zinc Chloride (ZnCl₂) & HCl
Cost Comparison of Starting Materials and Reagents
ChemicalPurityPrice (USD/kg)
Phenol99%~1-2
Butyric Acid99%~2-3
Polyphosphoric Acid115%~1-2[6]
Butyryl Chloride98%~15-20
Phenyl Butyrate(Synthesized in situ)-
Aluminum ChlorideAnhydrous~5-10
1,2-DichloroethaneReagent Grade~5-10[7][8][9]
Butyronitrile99%~15-20[10][11]
Zinc ChlorideAnhydrous~10-15[12][13]
Hydrochloric Acid37%~1-2[14][15][16]
Sodium Hydroxide98%~1-2[13][17][18]

Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.

Safety and Environmental Impact
RouteKey HazardsEnvironmental Concerns
Friedel-Crafts (PPA) PPA is corrosive and causes severe skin and eye burns.[19][20] The workup with water is highly exothermic.PPA is a strong acid and requires neutralization before disposal. However, it avoids the use of halogenated solvents and metal catalysts.
Fries Rearrangement AlCl₃ reacts violently with water. 1,2-Dichloroethane is a suspected carcinogen and is toxic.Use of a chlorinated solvent and a metal-based Lewis acid that generates acidic aqueous waste.
Houben-Hoesch Dry HCl gas is highly corrosive and toxic. Diethyl ether is extremely flammable. Butyronitrile is toxic if swallowed or inhaled.[21]Use of a flammable solvent and generation of acidic and zinc-containing aqueous waste.

VI. Conclusion and Recommendations

Each synthetic route to this compound offers a unique set of advantages and disadvantages.

  • The PPA-catalyzed Friedel-Crafts acylation stands out as a highly attractive option, particularly for larger-scale synthesis. It is a one-pot reaction with high potential yields and utilizes a relatively inexpensive and environmentally friendlier catalyst compared to traditional Lewis acids. The main drawbacks are the handling of the viscous and corrosive PPA and the exothermic workup.

  • The Fries rearrangement provides a reliable method with good control over regioselectivity. However, it is a two-step process and typically employs hazardous reagents like anhydrous aluminum chloride and chlorinated solvents, which are significant drawbacks from a safety and environmental perspective.

  • The Houben-Hoesch reaction is a classic method that avoids the need for an acyl chloride. However, it can have lower yields with simple phenols and involves the use of highly toxic and corrosive reagents like dry HCl gas and nitriles.

For most modern laboratories prioritizing safety, efficiency, and sustainability, the PPA-catalyzed Friedel-Crafts acylation of phenol with butyric acid is the recommended route . It offers a balance of high yield, operational simplicity, and reduced environmental impact. While the initial investment in PPA may be a consideration, the overall process economy and simplified workup make it a superior choice for the synthesis of this compound.

VII. References

  • IndiaMART. (n.d.). Polyphosphoric Acids - PPA Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). Zinc Chloride, 50% Solution, Lab Grade. Retrieved from [Link]

  • Taylor Scientific. (n.d.). Polyphosphoric Acid, Reagent Grade, 115%, H3PO4 Basis, Sigma-Aldrich. Retrieved from [Link]

  • United Nuclear. (n.d.). Sodium Hydroxide. Retrieved from [Link]

  • businessanalytiq. (n.d.). Phenol price index. Retrieved from [Link]

  • IMARC Group. (n.d.). Phenol Price Index, Trend, Chart 2025 and Forecast. Retrieved from [Link]

  • businessanalytiq. (n.d.). Sodium hydroxide price index. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Hydrochloric Acid Prices, Monitor, Market Analysis & Demand. Retrieved from [Link]

  • European Commission. (n.d.). Production of Polyphosphoric Acid using an innovative system based on the phosphoric acid wet process. Retrieved from [Link]

  • ResearchGate. (2025). THE FRIES REARRANGEMENT OF PHENYL ISOBUTYRATE. Retrieved from [Link]

  • IMARC Group. (n.d.). Hydrochloric Acid Price Index, Trend and Chart 2025. Retrieved from [Link]

  • Accio. (2025). polyphosphoric acid price: Best Deals & Suppliers. Retrieved from [Link]

  • eBay. (n.d.). Polyphosphoric acid, 115.5%, Certified® Reagent 25g. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1,2-Dichloroethane, 1 l, glass, CAS No. 107-06-2. Retrieved from [Link]

  • Zauba. (n.d.). butyronitrile import price. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • PharmD GURU. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]

  • ERIC. (2024). An Expedient Undergraduate Synthesis of Glycerol Phenylbutyrate, One of the Most Expensive Medications in the United States. Journal of Chemical Education. Retrieved from [Link]

  • Lab Alley. (n.d.). Buy Sodium Hydroxide Products, Caustic Soda, Lye. Retrieved from [Link]

  • Justia Patents. (2018). Procedure for the preparation of 4-phenyl butyrate and uses thereof. Retrieved from [Link]

  • Justia Patents. (2018). Procedure for the preparation of 4-phenyl butyrate and uses thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • ChemBK. (2024). 4-phenyl butyryl chloride. Retrieved from [Link]

  • Sustainability. (2015). Environmental impacts of phosphoric acid production using di-hemihydrate process: a Belgian case study. Retrieved from [Link]

  • Grokipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

  • Research Collection. (n.d.). The Future of Phosphoric Acid Production -Why We Have to Leave Trodden Paths. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • PubMed. (n.d.). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4610825A - Phosphorous acid catalyzed phenol esterification. Retrieved from

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Retrieved from

  • European Patent Office. (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid. Retrieved from

  • ResearchGate. (2025). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Green Chemistry in 4'-Hydroxybutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis of 4'-Hydroxybutyrophenone

This compound (CAS: 1009-11-6) is a pivotal organic intermediate, appearing as a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a hydroxylated phenyl ring attached to a ketone and a butyl chain, makes it a versatile precursor in multiple industries.[2] It is of significant industrial importance, primarily serving as a key building block in the synthesis of pharmaceuticals, notably certain β-blockers and other cardiovascular agents, and in the fragrance industry for its pleasant aromatic profile.[1]

Historically, the synthesis of this compound and related hydroxy aryl ketones has been dominated by classical methods such as the Friedel-Crafts acylation and the Fries rearrangement.[1][3] While effective, these pathways are fraught with environmental and safety concerns, often relying on stoichiometric quantities of corrosive and hazardous Lewis acid catalysts like aluminum chloride (AlCl₃), which generate voluminous toxic waste streams upon aqueous workup.[4][5]

As the chemical industry pivots towards sustainability, driven by both regulatory pressure and a collective responsibility to the environment, the development of green synthetic alternatives is no longer optional but essential.[5] This guide provides a comparative analysis of traditional versus modern green chemistry approaches for the synthesis of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to equip researchers and drug development professionals with the knowledge to implement more sustainable and efficient methodologies.

Chapter 1: The Classical Routes - A Baseline for Comparison

To appreciate the advancements offered by green chemistry, we must first understand the limitations of the conventional methods they aim to replace.

The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on an aromatic ring. In the context of this compound, it typically involves the reaction of phenol with an acylating agent like butyryl chloride or butyric anhydride.

The Causality of the Classical Approach: The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[6] The AlCl₃ coordinates to the acylating agent, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich phenol ring to form the desired ketone.[6][7] However, because the product (a hydroxy aryl ketone) is also a Lewis base, it complexes with the AlCl₃, necessitating the use of more than one equivalent of the catalyst. This complex must be hydrolyzed in a separate workup step, which is the primary source of waste.

Drawbacks:

  • High Catalyst Loading: Requires stoichiometric or excess amounts of AlCl₃.[4]

  • Corrosive & Hazardous: AlCl₃ is highly corrosive and reacts violently with water.[4]

  • Waste Generation: The aqueous workup to decompose the catalyst-product complex generates large volumes of acidic aluminum-containing waste.[5]

  • Substrate Limitations: The reaction is often incompatible with substrates bearing acid-sensitive functional groups.

The Fries Rearrangement

The Fries rearrangement is an alternative classical method that converts a phenolic ester (e.g., phenyl butyrate) into a hydroxy aryl ketone.[3] This intramolecular reaction is also promoted by Lewis acids.[3][7]

The Causality of the Rearrangement: The Lewis acid catalyst complexes with the ester, facilitating the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring.[7] The regioselectivity (ortho vs. para product) can be controlled by reaction conditions such as temperature; lower temperatures generally favor the para-substituted product, which is desired for this compound.[3][7]

Drawbacks:

  • Catalyst and Waste Issues: Suffers from the same catalyst-related drawbacks as the Friedel-Crafts acylation, requiring large quantities of Lewis acids and generating significant waste.[4]

  • Harsh Conditions: Often requires elevated temperatures, increasing energy consumption.[7]

  • Potential for Byproducts: The formation of both ortho and para isomers can complicate purification and lower the yield of the desired product.

cluster_0 Traditional Synthesis Workflow Reactants Phenol + Acylating Agent Catalyst >1 eq. AlCl₃ Reaction Reaction in Organic Solvent Reactants->Reaction Catalyst->Reaction Workup Aqueous Quench & Hydrolysis Reaction->Workup Waste Large Volume of Acidic Al-Waste Workup->Waste Product This compound Workup->Product

Caption: Workflow for traditional synthesis, highlighting catalyst consumption and waste generation.

Chapter 2: Green Chemistry Approaches - A Paradigm Shift

Green chemistry offers a toolkit of solutions to overcome the deficiencies of classical methods. These approaches focus on using reusable catalysts, safer solvents, and more energy-efficient processes.

Heterogeneous Solid Acid Catalysis: The Sustainable Workhorse

The most impactful green innovation in this area is the replacement of homogeneous Lewis acids with heterogeneous solid acid catalysts.[5] These materials, such as zeolites and acid-activated clays, possess acidic sites on their surface that can catalyze the reaction without dissolving in the reaction medium.

The Causality of the Green Choice: Solid acids provide a distinct mechanistic and practical advantage.[8] Reactants diffuse into the porous structure of the catalyst, the acylation occurs at the active sites, and the products diffuse out.[5] Because the catalyst is a solid, it can be removed from the reaction mixture by simple filtration at the end of the reaction. This eliminates the need for an aqueous quench, drastically reducing waste generation. Furthermore, the catalyst can be washed, dried, and reused for multiple cycles, making the process more economical and sustainable.[9][10]

Examples of Solid Acid Catalysts:

  • Montmorillonite K-10: An acid-activated clay that is inexpensive and effective for Friedel-Crafts type reactions.[9][10]

  • Zeolites (e.g., Mordenite, H-BEA): Microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites, offering high activity and selectivity.[11]

  • Sulfonated Resins (e.g., Amberlyst-15): Polymer-based acids that are also effective and easily separable.[5]

cluster_1 Green Synthesis Workflow (Solid Acid) Reactants_G Phenol + Acylating Agent Catalyst_G Catalytic Amount of Solid Acid (e.g., Clay) Reaction_G Reaction in Solvent or Solvent-Free Reactants_G->Reaction_G Catalyst_G->Reaction_G Separation Simple Filtration Reaction_G->Separation Product_G This compound Separation->Product_G Recycle Wash & Reuse Catalyst Separation->Recycle Recovered Catalyst Recycle->Reaction_G Next Cycle

Caption: Green workflow using a recyclable solid acid catalyst, eliminating aqueous waste.

Comparative Data: Traditional vs. Solid Acid Catalysis

ParameterTraditional (AlCl₃)Green (Montmorillonite K-10)[9]Green (Mordenite Zeolite)[11]
Catalyst Type Homogeneous Lewis AcidHeterogeneous Solid AcidHeterogeneous Solid Acid
Catalyst Loading Stoichiometric (>1 eq.)CatalyticCatalytic
Reaction Friedel-Crafts AcylationFriedel-Crafts AlkylationFriedel-Crafts Acylation
Workup Aqueous QuenchFiltrationFiltration
Waste Stream Acidic Al-containing waterMinimal solvent wasteMinimal solvent waste
Reusability NoYesYes
Yield/Conversion Typically High35-55% Conversion, >75% SelectivityQuantitative Conversion, >99% Selectivity

Note: Data for Montmorillonite K-10 is for the related synthesis of Raspberry Ketone.[9] Data for Mordenite is for the acylation of anisole, a closely related substrate.[11]

Microwave-Assisted Synthesis: An Energy-Efficient Alternative

Microwave irradiation offers a non-conventional energy source that can dramatically accelerate organic reactions.[12]

The Causality of Microwave Heating: Unlike conventional heating which relies on slow conduction, microwaves directly heat the reactants and solvent through dielectric heating.[12] This rapid and uniform heating can lead to a significant reduction in reaction times—from hours to minutes—and often results in higher yields and cleaner product profiles.[12][13] This efficiency reduces overall energy consumption and allows for rapid process optimization.

Comparative Data: Conventional vs. Microwave Heating

ParameterConventional HeatingMicrowave Irradiation[14][15]
Heating Method External (Oil Bath)Internal (Dielectric Heating)
Reaction Time Hours to DaysMinutes
Energy Efficiency LowerHigher
Process Control Slower responsePrecise and rapid
Yield VariableOften Improved
Solvent Use StandardCan enable solvent-free conditions

Note: Data is generalized from microwave-assisted synthesis of related compounds like chalcones and Mannich bases.[14][15]

Solvent-Free Synthesis: The Ultimate Green Approach

Eliminating volatile organic compounds (VOCs) as reaction solvents is a primary goal of green chemistry. Solvent-free methods, such as grinding reactants together, represent a highly sustainable approach.

The Causality of Solvent-Free Reactions: Grinding solid reactants together, sometimes with a solid catalyst, can generate enough energy at the point of contact to initiate a chemical reaction without the need for a solvent.[16][17] This technique, known as mechanochemistry, minimizes waste, simplifies purification, and reduces the environmental impact associated with solvent production and disposal.[16]

Experimental Protocol: Green Synthesis using a Solid Acid Catalyst

This protocol is adapted from a patented method for a related synthesis, demonstrating the principles of using a reusable, environmentally benign catalyst.[9]

Objective: To synthesize a hydroxyarylbutanone via Friedel-Crafts alkylation using an acid-activated clay catalyst.

Materials:

  • Phenol

  • 4-Hydroxybutan-2-one

  • Acid-Activated Montmorillonite K-10 Clay (catalyst)

  • Toluene (solvent)

  • High-pressure reactor with stirrer

Procedure:

  • Catalyst Activation: The Montmorillonite K-10 clay is activated by heating at 120°C for 2 hours to remove adsorbed water.

  • Reactor Charging: Charge the reactor with phenol, 4-hydroxybutan-2-one (e.g., in a 1:1 to 3:1 molar ratio), and the activated clay catalyst (e.g., 10-20% by weight of reactants).

  • Reaction: Seal the reactor, pressurize if necessary (1-15 bar), and heat to 100-150°C with constant stirring.

  • Monitoring: Monitor the reaction progress over 12-24 hours using a suitable analytical technique (e.g., GC or TLC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid catalyst by simple filtration.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

  • Catalyst Recycling: The recovered clay catalyst can be washed with a solvent (e.g., acetone), dried under vacuum, and reused in subsequent batches.

Conclusion: A Greener Future for Pharmaceutical Intermediates

The synthesis of this compound provides a clear case study for the application of green chemistry principles. While traditional methods like the Friedel-Crafts acylation and Fries rearrangement are effective, their reliance on stoichiometric, corrosive Lewis acids renders them environmentally untenable.

The adoption of heterogeneous solid acid catalysts stands out as the most robust and scalable green alternative. These catalysts are not only safer and more environmentally benign but also offer significant economic advantages through their reusability.[9][11] When combined with energy-efficient techniques like microwave-assisted synthesis and waste-minimizing strategies such as solvent-free reactions , the environmental footprint of this compound production can be dramatically reduced.

For researchers, scientists, and drug development professionals, embracing these green approaches is crucial. It allows for the development of processes that are not only scientifically elegant and efficient but also align with the global imperative for a sustainable chemical industry.

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Pharmacophore. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES.
  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.
  • SciSpace. (n.d.). Solid acids and their use as environmentally friendly catalysts in organic synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (2014). Microwave-Assisted Pharmaceutical Synthesis: An Overview.
  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • ResearchGate. (n.d.). Mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Aston Research Explorer. (n.d.). Novel supported solid acid catalysts for environmentally friendly organic synthesis.
  • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • MDPI. (2018). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis.
  • National Center for Biotechnology Information. (n.d.). Organic Synthesis Using Environmentally Benign Acid Catalysis.
  • Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Scientific Reports. (2022). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach.
  • Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State.
  • Rasayan Journal of Chemistry. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.
  • ResearchGate. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL | Request PDF.
  • Philippine Journal of Science. (2023). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones.

Sources

4'-Hydroxybutyrophenone vs propiophenone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Pharmaceutical Intermediates: 4'-Hydroxybutyrophenone vs. Propiophenone

A Senior Application Scientist's Field Guide to Ketone Intermediates in Drug Synthesis

For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Among the versatile class of ketone intermediates, this compound and Propiophenone are foundational building blocks, each offering a distinct profile of reactivity and application. This guide provides a comprehensive, data-supported comparison to inform the strategic selection of these key pharmaceutical intermediates.

At a Glance: Physicochemical Properties

The fundamental structural difference between these two aryl ketones—the presence of a para-hydroxyl group on this compound—governs their physical properties and subsequent chemical behavior. Propiophenone is a colorless liquid at room temperature, whereas this compound is a crystalline solid, a direct consequence of intermolecular hydrogen bonding enabled by its hydroxyl group.[1][2]

PropertyThis compoundPropiophenone
CAS Number 1009-11-6[1][3][4]93-55-0[2][5]
Molecular Formula C₁₀H₁₂O₂[1][3][4]C₉H₁₀O[2]
Molecular Weight 164.20 g/mol [3]134.18 g/mol [2][5]
Appearance White to off-white crystalline solid[1][4]Colorless to pale yellow liquid[2][5]
Melting Point Not specified in search results18.6 °C[2]
Boiling Point 311.5 °C at 760 mmHg[3]218 °C[2]
Solubility Limited in water; soluble in organic solvents like ethanol, acetone[1][4]Insoluble in water; miscible with organic solvents[2][6]

Synthesis Pathways: Industrial Production Landscape

The manufacturing routes for these intermediates are well-established, primarily relying on Friedel-Crafts reactions or high-temperature catalytic processes. The choice of starting materials is the key differentiator.

This compound is typically synthesized via Friedel-Crafts acylation, where a phenol derivative is acylated with butyryl chloride or a related agent in the presence of a Lewis acid catalyst like aluminum chloride.[1][3] This method directly installs the desired functionality onto the phenolic ring.

Propiophenone has two main commercial synthesis routes:

  • Friedel-Crafts Reaction: The reaction of benzene with propanoyl chloride or propionic anhydride, catalyzed by a Lewis acid.[2][7][8][9]

  • Vapor-Phase Ketonization: A cross-decarboxylation process where benzoic acid and propionic acid are reacted at high temperatures (450–550 °C) over a catalyst such as calcium acetate and alumina.[2][7][8] This method is attractive but can lead to by-products like isobutyrophenone, which can be problematic for certain pharmaceutical applications due to difficult separation.[7][8]

G cluster_0 This compound Synthesis cluster_1 Propiophenone Synthesis P Phenol HBP This compound P->HBP BC Butyryl Chloride BC->HBP AlCl3 AlCl₃ (Catalyst) AlCl3->HBP B Benzene PP Propiophenone B->PP PC Propanoyl Chloride PC->PP AlCl3_2 AlCl₃ (Catalyst) AlCl3_2->PP

Caption: Common Friedel-Crafts synthesis routes.

A Tale of Two Reactivities: The Hydroxyl Group's Influence

While both molecules share the reactivity of an aryl ketone, the para-hydroxyl group in this compound introduces a second, highly influential functional group that dictates its synthetic utility.

  • Propiophenone: The reactivity is centered on two main sites:

    • The Ketone Carbonyl: Susceptible to nucleophilic attack, reduction to a secondary alcohol, or conversion to an imine.[10]

    • The α-Carbon: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed to form an enolate, enabling a wide range of C-C bond-forming reactions, such as alkylation and condensation. This site is crucial for building the side chains of many active pharmaceutical ingredients (APIs). A key reaction is α-bromination, often the first step in synthesizing cathinone derivatives.[11]

  • This compound: Possesses the same reactive sites as propiophenone but with two critical additions:

    • The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated. It serves as a nucleophile and is a key handle for etherification or esterification reactions.[4] This is fundamental in the synthesis of many β-blockers, where an ether linkage is typically formed at this position.

    • Activated Aromatic Ring: The -OH group is a powerful activating group, directing electrophilic aromatic substitution to the ortho positions. This allows for further functionalization of the phenyl ring if required by the target molecule.

G node_pp Propiophenone α-Carbon (Enolizable) Carbonyl (Nucleophilic Addition) Phenyl Ring (Electrophilic Substitution) node_hbp This compound α-Carbon (Enolizable) Carbonyl (Nucleophilic Addition) Phenolic -OH (Etherification/Esterification) Activated Phenyl Ring

Caption: Comparative reactive sites.

Divergent Paths: Applications in Pharmaceutical Synthesis

The structural and reactivity differences logically lead these intermediates to be precursors for distinct classes of pharmaceuticals. Propiophenone is a workhorse for a broad range of drugs, particularly those targeting the central nervous system, while this compound is more specialized, primarily serving the cardiovascular drug space.

IntermediateTherapeutic ClassSpecific Drug Examples / Derivatives
This compound Cardiovascular (β-Blockers)[1][3]Serves as a key precursor for various beta-adrenergic antagonists.[5]
Propiophenone CNS Stimulants / AnorecticsPhenmetrazine, Cathinone, Methcathinone, Amfepramone[2][5][6]
AntidepressantsBupropion[5]
AnalgesicsPropoxyphen[2][8]
SympathomimeticsEphedrine[6][]

Experimental Protocols: From Intermediate to API Precursor

The following protocols illustrate typical, validated transformations for each intermediate, highlighting the practical consequences of their differing reactivity.

Protocol 1: Synthesis of an α-Brominated Propiophenone Derivative (Precursor for Cathinones)

This protocol demonstrates the selective functionalization at the α-carbon, a cornerstone reaction for propiophenone in the synthesis of many CNS-active compounds.[11]

Objective: To synthesize 2-bromopropiophenone.

Materials & Reagents:

  • Propiophenone (1.0 eq)

  • Bromine (1.0 eq)

  • Acetic Acid (solvent)

  • Sodium Bicarbonate solution (5% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve propiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until the red-brown color of bromine disappears. Monitor reaction completion by TLC.

  • Carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromopropiophenone.

  • The product can be purified further by vacuum distillation or recrystallization if necessary.

Causality & Self-Validation: The use of acetic acid as a solvent facilitates the enolization of the ketone, which is the reactive species towards bromine. The slow, cold addition of bromine controls the exothermic reaction and minimizes side reactions like aromatic bromination. The workup with sodium bicarbonate neutralizes the acidic solvent and any remaining HBr. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

G A Dissolve Propiophenone in Acetic Acid B Cool to 0-5 °C A->B C Add Br₂ in Acetic Acid Dropwise B->C D Stir at RT (2-3 hrs) C->D E Quench in Ice Water D->E F Extract with DCM E->F G Wash & Dry Organic Layer F->G H Evaporate Solvent G->H I 2-Bromopropiophenone (Product) H->I

Caption: Workflow for α-bromination of propiophenone.
Protocol 2: O-Alkylation of this compound (Precursor for β-Blockers)

This protocol leverages the reactivity of the phenolic hydroxyl group, a reaction not possible with propiophenone, to create the ether linkage characteristic of many β-blocker pharmacophores.

Objective: To synthesize 1-(4-(2,3-epoxypropoxy)phenyl)butan-1-one.

Materials & Reagents:

  • This compound (1.0 eq)

  • Epichlorohydrin (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Potassium Iodide (KI, 0.1 eq, catalyst)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Water

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control.

Procedure:

  • To a round-bottom flask, add this compound, anhydrous potassium carbonate, potassium iodide, and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add epichlorohydrin to the mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash thoroughly with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure epoxide product.

Causality & Self-Validation: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl, forming a phenoxide nucleophile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Catalytic KI facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate. The aqueous workup removes the base and solvent. The structure of the final epoxide can be unequivocally confirmed by spectroscopic methods (NMR, IR) and its purity assessed by HPLC.

G A Combine 4'-HBP, K₂CO₃, KI in DMF B Add Epichlorohydrin A->B C Heat to 70-80 °C (4-6 hrs) B->C D Cool & Quench in Water C->D E Extract with Ethyl Acetate D->E F Wash & Dry Organic Layer E->F G Evaporate & Purify (Chromatography) F->G H Epoxide Product G->H

Caption: Workflow for O-alkylation of 4'-HBP.

Conclusion: Strategic Selection for Targeted Synthesis

The choice between this compound and propiophenone is not a matter of superior vs. inferior, but of strategic alignment with the synthetic goal.

  • Choose Propiophenone when the synthetic strategy involves building complexity from the α-carbon of the ketone, targeting an API with an unsubstituted phenyl ring. Its versatility makes it a precursor for a wide array of CNS drugs, analgesics, and stimulants.

  • Choose this compound when the target molecule requires a para-oxygenated phenyl ring, particularly the aryloxypropanolamine scaffold common to β-blockers. Its phenolic group provides a direct and efficient handle for introducing the necessary side chain, streamlining the synthesis and avoiding potentially low-yield aromatic functionalization steps later in the sequence.

By understanding the fundamental differences in their structure, reactivity, and established applications, development scientists can make an informed and logical choice, optimizing their synthetic routes for efficiency and success.

References

  • Wikipedia. Propiophenone. [Link]
  • LookChem. PROPIOPHENONE. [Link]
  • ResearchGate. Optimization of the synthesis of propiophenone 4. [Link]
  • Google Patents. CN105646220A - Synthesizing method of propiophenone compound.
  • European Patent Office. Production of propiophenone - EP 0008464 B1. [Link]
  • Google Patents. US4172097A - Production of propiophenone.
  • SDI. PROPIOPHENONE. [Link]
  • RXSOL GROUP. PROPIOPHENONE FOR SYNTHESIS. [Link]
  • Novasol Biotech.
  • ijrpr.
  • Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Hydroxy-2-Butanone in Modern Chemical Synthesis. [Link]
  • Auburn University. Principles of Drug Action 1, Spring 2005, Aldehydes and Ketones. [Link]
  • Google Patents. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl (R)-(-)
  • Arborpharm.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 2'-Hydroxybutyrophenone. [Link]
  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
  • University of Illinois.

Sources

A Comparative Guide to the Synthesis of 4'-Hydroxybutyrophenone: Precursor Analysis and Method Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Hydroxybutyrophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its butyrophenone scaffold is a key structural motif in numerous centrally acting drugs, including antipsychotics and antiemetics. The selection of an appropriate synthetic route to this compound is a critical decision in the drug development process, directly impacting yield, purity, cost, and scalability. This guide provides a comparative analysis of the primary synthetic pathways to this compound, focusing on the precursors involved: direct Friedel-Crafts acylation of phenol, the Fries rearrangement of phenyl butyrate, and the Houben-Hoesch reaction. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a phenol ring and a butyryl group. The choice of precursor and reaction conditions significantly influences the outcome, particularly the regioselectivity (ortho- vs. para-substitution) and the overall efficiency of the process.

Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In the context of this compound synthesis, this involves the reaction of phenol with a butyrylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). An alternative approach involves the use of a Brønsted acid catalyst like polyphosphoric acid (PPA) with butyric acid.

Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion from the butyrylating agent and the Lewis or Brønsted acid. This acylium ion then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group.

Causality of Experimental Choices:

  • Catalyst: Aluminum chloride is a powerful Lewis acid, but its use with phenols is complicated. The lone pair of electrons on the phenolic oxygen can coordinate with AlCl₃, deactivating the catalyst and the ring towards electrophilic attack.[1] To overcome this, a stoichiometric excess of the catalyst is often required to drive the reaction towards C-acylation rather than the competing O-acylation (ester formation).[2][3] Polyphosphoric acid (PPA) offers a less harsh alternative, acting as both a catalyst and a solvent, and can directly activate carboxylic acids for acylation.[4][5]

  • Butyrylating Agent: Butyryl chloride is highly reactive, leading to vigorous reactions. Butyric anhydride is a less reactive and safer alternative. Butyric acid, when used with PPA, is a cost-effective and stable option.

Advantages:

  • Direct, one-step synthesis.

  • Readily available and relatively inexpensive precursors.

Disadvantages:

  • Potential for low yields due to catalyst deactivation and O-acylation side products.[1]

  • Harsh reaction conditions, often requiring strong, corrosive acids.

  • Mixture of ortho and para isomers is typically formed, requiring separation.

The Fries Rearrangement: A Two-Step Refinement

The Fries rearrangement is an elegant method for the synthesis of hydroxyaryl ketones from phenolic esters.[6] For this compound, this involves the initial synthesis of phenyl butyrate, followed by its rearrangement in the presence of a Lewis acid.[7]

Mechanism: The reaction is believed to proceed through the formation of an acylium ion, which can then re-attack the aromatic ring either intramolecularly or intermolecularly. The regioselectivity is highly dependent on the reaction temperature.

Causality of Experimental Choices:

  • Precursor Synthesis: Phenyl butyrate is typically prepared by reacting phenol with butyryl chloride or butyric anhydride. This initial esterification step is generally high-yielding.

  • Rearrangement Conditions: The choice of solvent and temperature is critical for controlling the ortho/para product ratio. Low temperatures generally favor the formation of the para-isomer (this compound), which is often the desired product.[8] A study on the analogous Fries rearrangement of phenyl isobutyrate demonstrated that conducting the reaction in nitrobenzene at room temperature resulted in an 86% yield of the 4-isomer.[9]

Advantages:

  • Can provide high yields of the desired para-isomer under optimized conditions.[9]

  • Avoids the issue of direct C- vs. O-acylation competition seen in the Friedel-Crafts reaction.

Disadvantages:

  • Two-step process, which can be less atom-economical.

  • Requires the synthesis and isolation of the intermediate phenyl butyrate.

  • Still utilizes strong Lewis acids with their associated handling and waste disposal challenges.

The Houben-Hoesch Reaction: A Niche Approach for Phenols

The Houben-Hoesch reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol, in the presence of a Lewis acid (e.g., ZnCl₂) and hydrogen chloride.[10][11] For the synthesis of this compound, this would involve the reaction of phenol with butyronitrile.

Mechanism: The reaction proceeds through the formation of a ketimine intermediate from the nitrile and HCl, which is then hydrolyzed to the corresponding ketone.

Causality of Experimental Choices:

  • Substrate Scope: The Houben-Hoesch reaction is most successful with polyhydroxy phenols (e.g., resorcinol).[12][13] With simple phenols, the reaction is often unsuccessful or gives poor yields.[12] This is a significant limitation for the synthesis of this compound from phenol. The primary competing reaction is the formation of an imino-ether hydrochloride at the hydroxyl group, which upon hydrolysis yields a phenyl ester rather than the desired ketone.[12]

Advantages:

  • Can be a useful method for the synthesis of polyhydroxyaryl ketones.

Disadvantages:

  • Generally not effective for simple phenols like phenol.[12][13]

  • Formation of O-acylated byproducts is a major issue.[12]

  • Requires the use of gaseous HCl, which can be challenging to handle in a laboratory setting.

Quantitative Data Summary

Synthetic RoutePrecursorsCatalyst/ReagentTypical Yield of 4'-isomerKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Phenol, Butyryl Chloride/Butyric AnhydrideAlCl₃ (excess)Moderate to GoodDirect, one-pot synthesisMixture of isomers, harsh conditions, catalyst deactivation
Friedel-Crafts Acylation Phenol, Butyric AcidPolyphosphoric Acid (PPA)GoodMilder conditions, uses carboxylic acid directlyHigh temperatures often required
Fries Rearrangement Phenyl ButyrateAlCl₃High (e.g., 86% for analog)[9]High para-selectivity at low temp.Two-step process, requires intermediate isolation
Houben-Hoesch Reaction Phenol, ButyronitrileZnCl₂, HClVery Low / Unsuccessful[12]Effective for polyhydroxy phenolsNot suitable for simple phenols, byproduct formation

Experimental Protocols

Protocol 1: Synthesis of Phenyl Butyrate (Precursor for Fries Rearrangement)

This protocol describes the synthesis of the ester precursor required for the Fries Rearrangement.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add butyryl chloride (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl butyrate. Purify by vacuum distillation if necessary.

Protocol 2: Fries Rearrangement of Phenyl Butyrate

This protocol is adapted from the high-yield synthesis of the analogous 4-hydroxy-isobutyrophenone.[9]

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).

  • Solvent and Reagent Addition: Add nitrobenzene as the solvent and cool the mixture in an ice bath. Slowly add a solution of phenyl butyrate (1.0 eq.) in nitrobenzene.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, slowly pour the reaction mixture onto crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Protocol 3: Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol offers a direct route using a Brønsted acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA).

  • Reagent Addition: Add phenol (1.0 eq.) and butyric acid (1.1 eq.) to the PPA.

  • Reaction: Heat the mixture with stirring. The reaction temperature can vary, but typically ranges from 60 to 100°C. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation cluster_Fries Fries Rearrangement cluster_HH Houben-Hoesch Reaction phenol_fc Phenol product_fc This compound (ortho/para mixture) phenol_fc->product_fc Direct Acylation phenol_fc->product_fc butyryl_source Butyryl Chloride or Butyric Anhydride butyryl_source->product_fc butyric_acid Butyric Acid butyric_acid->product_fc catalyst_alcl3 AlCl3 (excess) catalyst_alcl3->product_fc catalyst_ppa PPA catalyst_ppa->product_fc phenol_fries Phenol phenyl_butyrate Phenyl Butyrate phenol_fries->phenyl_butyrate Esterification butyryl_source_fries Butyryl Chloride or Butyric Anhydride butyryl_source_fries->phenyl_butyrate product_fries This compound (predominantly para) phenyl_butyrate->product_fries Rearrangement catalyst_fries AlCl3 catalyst_fries->product_fries phenol_hh Phenol product_hh Low Yield / Byproducts phenol_hh->product_hh Condensation butyronitrile Butyronitrile butyronitrile->product_hh catalyst_hh ZnCl2, HCl catalyst_hh->product_hh

Caption: Synthetic routes to this compound.

Workflow_Comparison cluster_FC_WF Friedel-Crafts Workflow cluster_Fries_WF Fries Rearrangement Workflow fc_start Start: Phenol & Butyrylating Agent fc_reaction Reaction with excess Lewis Acid fc_start->fc_reaction fc_workup Aqueous Workup fc_reaction->fc_workup fc_separation Isomer Separation (Chromatography/Recrystallization) fc_workup->fc_separation fc_end End: This compound fc_separation->fc_end fries_start Start: Phenol & Butyrylating Agent fries_esterification Esterification to Phenyl Butyrate fries_start->fries_esterification fries_isolation Isolation of Phenyl Butyrate fries_esterification->fries_isolation fries_rearrangement Rearrangement with Lewis Acid fries_isolation->fries_rearrangement fries_workup Aqueous Workup fries_rearrangement->fries_workup fries_purification Purification fries_workup->fries_purification fries_end End: This compound fries_purification->fries_end

Caption: Comparative workflow for major synthetic routes.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a balance of factors including desired yield of the para-isomer, scalability, cost, and safety considerations.

  • For rapid, direct synthesis where a mixture of isomers is acceptable or can be easily separated, the Friedel-Crafts acylation , particularly with polyphosphoric acid and butyric acid, presents a viable option due to its one-pot nature and use of less hazardous reagents compared to acyl chlorides.

  • For high-yield, regioselective synthesis of the para-isomer , the Fries rearrangement is the superior method. Although it is a two-step process, the ability to control the regioselectivity through temperature and achieve high yields of the desired 4'-hydroxy isomer makes it an attractive choice for applications where isomer purity is critical.

  • The Houben-Hoesch reaction is not recommended for the synthesis of this compound from phenol due to its low reactivity and the propensity for side reactions.

Ultimately, the selection of the precursor and synthetic method should be guided by a thorough evaluation of the specific requirements of the research or development project. This guide provides the foundational knowledge and comparative data to facilitate that decision-making process.

References

  • The Fries Rearrangement of Phenyl Isobutyrate. (n.d.). ResearchGate.
  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.
  • Hoesch reaction. (n.d.). Grokipedia.
  • Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur.
  • Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales.
  • Reaction kinetics of the mechanochemical Fries rearrangement for different amounts of LAG. (n.d.). ResearchGate.
  • Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah.
  • Hoesch reaction. (n.d.). Wikipedia.
  • Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange.
  • Fries rearrangement. (n.d.). Wikipedia.
  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. (2016). Organic Chemistry Frontiers, 3(11), 1465-1470.
  • Houben-Hoesch Reaction. (n.d.). SynArchive.
  • Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.
  • Polyphosphoric Acid in Organic Synthesis. (2023).
  • Friedel-Crafts acylation (video). (n.d.). Khan Academy.
  • Kumar, A. (2020). B.SC - Part II - Houben Hoesch Reaction. Scribd.
  • (2023). Polyphosphoric Acid in Organic Synthesis.
  • γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses.

Sources

Head-to-head comparison of analytical techniques for 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Determination of 4'-Hydroxybutyrophenone: A Head-to-Head Comparison

Authored by a Senior Application Scientist

This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques for the identification and quantification of this compound (CAS 1009-11-6). As a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science, the accurate and reliable determination of its purity and concentration is paramount for researchers, quality control analysts, and drug development professionals.[1] This document moves beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction to this compound and its Analytical Significance

This compound is an aromatic ketone characterized by a phenyl ring, a ketone functional group, and a hydroxyl substituent.[1] This structure, featuring a chromophore (the substituted benzene ring and carbonyl group) and electroactive centers (the phenolic hydroxyl group), makes it amenable to a variety of analytical techniques. The choice of the optimal method is dictated by the analytical objective, whether it be structural elucidation of a newly synthesized batch, routine quality control for purity, or trace-level quantification in a complex matrix like a biological fluid.

The validation of any chosen analytical method is a critical step to ensure data reliability and regulatory compliance.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]

Chromatographic Techniques: The Workhorses of Quantitative Analysis

Chromatographic methods are preeminent for quantitative analysis due to their unparalleled ability to separate the analyte of interest from impurities and matrix components, thereby ensuring specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase modality, is the most common and robust technique for the analysis of non-volatile, polar compounds like this compound.

Principle of Operation: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase.[7] More polar components (like this compound) have less affinity for the stationary phase and elute earlier than nonpolar impurities when using a highly aqueous mobile phase. The eluted components are then detected, most commonly by a UV-Vis detector.

Causality in Method Design:

  • Column Choice: A C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to ensure that compounds with a range of polarities can be eluted and resolved effectively. A buffer, such as phosphoric acid or formic acid, is often added to control the ionization state of the phenolic hydroxyl group (pKa ~10), ensuring consistent retention times and sharp peak shapes.[7]

  • Detection: The conjugated system of this compound results in strong UV absorbance. A UV detector set at the wavelength of maximum absorbance (λmax), typically around 275-280 nm for p-hydroxy-substituted phenones, provides excellent sensitivity and linearity.[8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Mobile Phase A) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample onto C18 Column D->E Injection F Gradient Elution (Water/Acetonitrile) E->F G UV Detection (λ ≈ 278 nm) F->G H Integrate Peak Area G->H Chromatogram I Quantify against Calibration Curve H->I J Report Results I->J

Caption: Workflow for quantitative analysis of this compound by HPLC-UV.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a target concentration within the calibration range, sonicate, and filter through a 0.45 µm filter.[10]

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample(s) and quantify using the regression equation from the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. For this compound, its polarity and potential for hydrogen bonding necessitate a derivatization step to improve its chromatographic behavior.

Principle of Operation: The analyte is vaporized and partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. Separation is based on boiling point and affinity for the stationary phase. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[11]

Causality in Method Design:

  • Derivatization: The active hydrogen of the phenolic group can cause peak tailing. Silylation (e.g., using BSTFA) replaces this hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[12] This is a critical step for reproducible quantification.

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating the derivatized analyte from other components.

  • Detection: A Flame Ionization Detector (FID) offers wide linear range for quantification, but a Mass Spectrometer (MS) is superior for its selectivity and ability to confirm identity, which is crucial in complex matrices or for impurity profiling.[13]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in Solvent (e.g., Acetonitrile) B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat to React (e.g., 70°C, 30 min) B->C D Inject Derivatized Sample into GC Inlet C->D Injection E Temperature Programmed Separation on Column D->E F Eluent Enters MS Source (Electron Ionization) E->F G Mass Analyzer (Scan or SIM mode) F->G H Extract Ion Chromatogram G->H Raw Data I Compare Mass Spectrum to Library/Standard H->I J Quantify using Internal Standard H->J

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4'-Hydroxybutyrophenone (CAS No. 1009-11-6). As a trusted partner in your research, we believe that safety and environmental stewardship extend beyond the point of use and are integral to the entire chemical lifecycle. This document is designed for researchers, scientists, and drug development professionals, offering actionable protocols grounded in established safety principles to ensure operational excellence and regulatory adherence.

Core Principles: Hazard-Centric Disposal

Proper disposal begins with a fundamental understanding of the compound's characteristics. This compound is an aromatic ketone that, while essential for various synthetic pathways, requires careful management as a waste product. The primary driver for its handling protocol is its classification under the Globally Harmonized System (GHS).

The core directive for disposal is clear: this compound and its containers must be disposed of via an appropriate, licensed treatment and disposal facility, strictly following all applicable federal, state, and local regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4] This is to prevent potential harm to aquatic ecosystems and to avoid contaminating waterways, as even small quantities can pose a danger to drinking water sources.[4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Rationale for Disposal Protocol
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[1][3][4] Prevents accidental ingestion by ensuring waste is clearly labeled and securely segregated from general laboratory or domestic areas.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5] Mandates the use of appropriate gloves and lab coats during handling and disposal to prevent dermal exposure. Contaminated PPE must also be treated as hazardous waste.
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[2][5] Requires the use of chemical safety goggles to protect against splashes or contact with dust particles during transfer.

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] | Dictates that all transfers and handling should be performed in a well-ventilated area or chemical fume hood to avoid inhalation of dust. |

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the establishment of a robust PPE protocol is non-negotiable. This is your primary defense against chemical exposure. The causality is direct: the hazards identified in Table 1 are mitigated by the physical barriers provided by appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE) for Disposal Operations

Body Part PPE Specification Rationale
Hands Nitrile or other chemically resistant gloves. To prevent skin irritation from direct contact.[2][5]
Eyes Tightly fitting chemical safety goggles.[1][5] To protect against dust particles and potential splashes causing serious eye irritation.
Body Standard laboratory coat. Fire/flame resistant and impervious clothing for larger quantities.[1] To protect skin and personal clothing from contamination.

| Respiratory | Use in a well-ventilated area is mandatory. A full-face respirator is recommended if dust is generated or exposure limits may be exceeded.[1][2] | To prevent inhalation and subsequent respiratory tract irritation. |

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a self-validating system for the collection and disposal of this compound waste. Each step is designed to create a closed-loop process that minimizes risk and ensures regulatory compliance from the point of generation to final pickup.

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) cluster_2 EHS Responsibility start Waste Generation (Solid, Liquid, Contaminated Labware) assess Assess Waste Form & Potential Incompatibilities start->assess container Select Compatible & Leak-Proof Waste Container assess->container labeling Label Container with 'Hazardous Waste' & Full Chemical Name container->labeling transfer Transfer Waste into Container (in Fume Hood) labeling->transfer secure Securely Close Container (Cap Tightly) transfer->secure store Store in Designated SAA with Secondary Containment secure->store request Request Waste Pickup (When Full or per Schedule) store->request pickup EHS Pickup & Final Disposal request->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4'-Hydroxybutyrophenone (CAS No. 1009-11-6), focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). This procedural guidance is designed to ensure that your work is not only scientifically sound but also fundamentally safe.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, also known as 4-Hydroxyphenyl propyl ketone, is a valuable intermediate in organic synthesis.[1][2][3] However, its handling requires a thorough understanding of its potential hazards to mitigate risks effectively.

The primary, globally harmonized classification for this compound is Acute Toxicity, Oral (Category 4) , carrying the hazard statement H302: Harmful if swallowed .[1][4][5] While this is the most consistently cited hazard, various safety data sheets also indicate risks of irritation to the skin, eyes, and respiratory system.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to prevent accidental exposure.

Hazard Summary Table:

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Warning
Potential Skin Irritant--
Potential Eye Irritant--
Potential Respiratory Irritant--

This table summarizes the known hazards. The causality is clear: ingestion can lead to harmful toxic effects, while dermal or eye contact can result in irritation. The procedural steps outlined below are designed to create a self-validating system of safety by interrupting these potential exposure pathways.

The Core Ensemble: Essential PPE for this compound

For all routine laboratory operations involving this compound, the following PPE is mandatory. The principle here is to establish a baseline of protection that addresses all primary routes of exposure.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133.[1][6][7]

    • Expert Insight: Standard safety glasses are insufficient. The "tightly fitting" specification is crucial to protect against splashes and fine particulates. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a full face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Laboratory Coat: A standard, flame-resistant laboratory coat is required.

    • Gloves: Wear appropriate protective gloves.[8] Given the nature of the compound, nitrile gloves are a suitable initial choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or puncture before each use.[1] After handling the compound, remove gloves using the proper technique and wash hands thoroughly.[1][9]

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed. For large-scale operations, impervious and fire/flame-resistant clothing is recommended.[1]

  • Respiratory Protection:

    • Requirement: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Expert Insight: Respiratory protection is typically not required for low-volume handling within a fume hood. However, if you are working outside of a fume hood, weighing larger quantities of the solid which may create dust, or if you experience any respiratory irritation, a respirator is necessary. A NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is the standard.[8][9]

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial preparation to the final disposal of waste.

Experimental Workflow and PPE Decision Making:

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal prep Assess Risks: - Scale of experiment - Potential for dust/aerosol - Duration of handling select_ppe Select Appropriate PPE (Refer to Core Ensemble) prep->select_ppe inspect Inspect All PPE (Gloves, Goggles, etc.) select_ppe->inspect don Don PPE Correctly inspect->don handle Handle this compound in a Fume Hood don->handle doff Doff PPE Correctly (Gloves First) handle->doff wash Wash Hands Thoroughly doff->wash dispose Dispose of Contaminated PPE and Chemical Waste wash->dispose finish finish dispose->finish End of Procedure

Caption: PPE workflow from risk assessment to final disposal.

Step-by-Step PPE Protocol:

  • Risk Assessment: Before beginning any work, assess the specific procedure. Will you be handling a small or large quantity? Is there a risk of generating dust (if in solid form)? This initial assessment informs any necessary additions to the core PPE ensemble.

  • PPE Inspection: Visually inspect all PPE. Check gloves for holes or tears. Ensure safety goggles are clean and unscratched.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your safety goggles.

    • Put on your gloves, ensuring they pull over the cuffs of your lab coat.

  • Handling: Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.

  • Doffing PPE (Decontamination):

    • The principle is to touch contaminated items only with other contaminated items (i.e., your gloves).

    • Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

    • Goggles/Face Shield: Remove by handling the strap, not the front.

    • Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[1][9]

  • Disposal Plan:

    • All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered contaminated waste.

    • Dispose of contaminated PPE and any residual chemical in a designated, sealed waste container.[1]

    • The container must be labeled clearly and disposed of through your institution's hazardous waste program, following all local, state, and federal regulations.[1][6] Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[5]

By integrating these procedural steps into your daily laboratory practice, you create a self-validating safety system that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • 4-Hydroxy Butyrophenone.ChemBK.[Link]
  • Material Safety Data Sheet - 2',4',5'-TRIHYDROXYBUTYROPHENONE, 98% (UV-VIS).Cole-Parmer.[Link]
  • Safety data sheet - 4-(4-Hydroxyphenyl)-2-butanone.CPAChem.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.